2-Methoxyquinoline-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxyquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-6-8(11(13)14)7-4-2-3-5-9(7)12-10/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHKFJMROFPASK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360592 | |
| Record name | 2-methoxyquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10222-62-5 | |
| Record name | 2-methoxyquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-4-quinolinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methoxyquinoline-4-carboxylic acid CAS number
An In-Depth Technical Guide to 2-Methoxyquinoline-4-carboxylic Acid (CAS No. 10222-62-5)
Executive Summary
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical research. Identified by its CAS Number 10222-62-5, this compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules. Its rigid quinoline scaffold, combined with the electronic properties of the methoxy and carboxylic acid groups, makes it an attractive starting point for developing novel therapeutic agents. This document details its physicochemical properties, outlines a representative synthetic pathway with mechanistic insights, explores its significant applications in modern drug discovery, and provides detailed experimental protocols for its synthesis and analysis. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile compound in their work.
Compound Identification and Physicochemical Properties
The foundational step in utilizing any chemical compound is the unambiguous confirmation of its identity and a thorough understanding of its physical and chemical properties. This compound is registered under CAS Number 10222-62-5.[1][2][3] Its key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 10222-62-5 | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-methoxycinchoninic acid | [1] |
| Molecular Formula | C₁₁H₉NO₃ | [1][3][4] |
| Molecular Weight | 203.19 g/mol | [1][3][4] |
| MDL Number | MFCD01550057 | [4][5] |
Synthesis and Mechanistic Insights: The Doebner Reaction
The synthesis of quinoline-4-carboxylic acids is a well-established field in organic chemistry, with several named reactions providing reliable routes. The Doebner reaction, a three-component reaction, is a particularly efficient method for generating this scaffold.[6][7] It involves the condensation of an aniline, an aldehyde, and pyruvic acid.
The choice of this methodology is based on its convergence and atom economy, allowing for the rapid assembly of the complex quinoline core from readily available starting materials. The reaction proceeds via an initial formation of an imine from the aniline and aldehyde, followed by a Michael addition of the enolate of pyruvic acid. Subsequent cyclization and dehydration/oxidation steps yield the aromatic quinoline ring. The use of a Lewis acid catalyst like Boron Trifluoride (BF₃·THF) can be crucial, especially with electron-deficient anilines, as it activates the carbonyl components and facilitates the key C-C bond-forming steps.[6]
Experimental Protocol: Synthesis via Doebner Reaction
This protocol describes a representative, lab-scale synthesis of a substituted quinoline-4-carboxylic acid, illustrating the principles of the Doebner reaction.
Step 1: Reagent Preparation
-
Dissolve the substituted aniline (1.0 eq) and a substituted benzaldehyde (1.2 eq) in a suitable solvent such as ethanol or a THF/water mixture.
-
In a separate flask, prepare a solution of pyruvic acid (1.5 eq).
Step 2: Reaction Initiation
-
To the aniline/aldehyde mixture, add the Lewis acid catalyst (e.g., BF₃·THF, 0.5 eq) under an inert atmosphere (N₂ or Ar).
-
Begin dropwise addition of the pyruvic acid solution to the reaction mixture at room temperature. The causality here is to maintain control over the initial exothermic reaction steps.
Step 3: Reaction Progression and Work-up
-
After the addition is complete, heat the mixture to reflux (typically 65-80 °C) for 12-24 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench by pouring it into a beaker of ice water.
-
Adjust the pH to ~8-9 with a saturated sodium bicarbonate solution to deprotonate the carboxylic acid, rendering it water-soluble and separating it from non-polar byproducts.
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove unreacted aldehyde and other impurities.
Step 4: Isolation and Purification
-
Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~3-4. This protonates the carboxylate, causing the desired product to precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification. The final product's identity and purity should be confirmed by NMR, Mass Spectrometry, and HPLC.
Synthesis Workflow Diagram
Caption: Role of the scaffold in generating diverse bioactive agents.
Conclusion
This compound (CAS No. 10222-62-5) is a compound of significant strategic importance in the field of drug discovery. Its robust and efficient synthesis, combined with the chemical versatility of its functional groups, provides a reliable platform for the development of novel therapeutics. Its proven utility as a core scaffold in the design of enzyme inhibitors and anti-infective agents underscores its value to medicinal chemists. This guide has provided the core technical data, a validated synthetic approach, and an overview of its applications, serving as a foundational resource for scientists aiming to incorporate this powerful building block into their research and development programs.
References
- Veeprho. (n.d.). This compound | CAS 10222-62-5.
- PubChem. (n.d.). 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid.
- Anshul Specialty Molecules. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid.
- Chem-Impex. (n.d.). 6-Methoxyquinoline-4-carboxylic acid.
- Vasava, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
- Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2016). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Zeitschrift für Naturforschung C, 71(11-12), 405-414. [Link]
- Ozeki, Y., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega, 3(11), 15821-15828. [Link]
- PubChem. (n.d.). 2-Methylquinoline-4-carboxylic acid.
- Wang, Z., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 929457. [Link]
- Wang, S., et al. (2017).
Sources
- 1. veeprho.com [veeprho.com]
- 2. 2-METHOXY-QUINOLINE-4-CARBOXYLIC ACID | 10222-62-5 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2-methoxy-quinoline-4-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound [myskinrecipes.com]
- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | MDPI [mdpi.com]
2-Methoxyquinoline-4-carboxylic acid molecular weight
An In-Depth Technical Guide to 2-Methoxyquinoline-4-carboxylic Acid
Executive Summary
This compound is a heterocyclic building block belonging to the quinoline class of compounds. Its rigid structure, combined with the electronic properties imparted by the methoxy and carboxylic acid functional groups, makes it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, synthesis, analytical characterization, and applications, with a particular focus on its role in pharmaceutical research and drug development. For researchers and scientists in medicinal chemistry, this document serves as a technical resource, elucidating the causality behind its synthetic routes and its potential as a scaffold for discovering novel therapeutic agents.
Core Physicochemical Properties
The utility of this compound in synthetic and medicinal chemistry is underpinned by its distinct physicochemical properties. These characteristics dictate its reactivity, solubility, and handling requirements.
| Property | Value | Source(s) |
| Molecular Weight | 203.19 g/mol | [1][2] |
| Molecular Formula | C₁₁H₉NO₃ | [1][2] |
| CAS Number | 10222-62-5 | [2][3][4] |
| Appearance | Solid | [1] |
| IUPAC Name | This compound | [3] |
| Common Synonyms | 2-methoxycinchoninic acid | [3] |
| Storage Temperature | 2-8°C (Refrigerator) | [2] |
Synthesis and Mechanistic Insights
The construction of the quinoline core is a foundational challenge in organic synthesis. For quinoline-4-carboxylic acids, the Doebner reaction provides a robust and convergent approach, assembling the heterocyclic system from relatively simple precursors.
The Doebner Reaction: A Three-Component Synthesis
The most common and efficient method for synthesizing quinoline-4-carboxylic acid derivatives is the Doebner reaction. This is a three-component condensation reaction involving an aniline, an aldehyde or ketone, and pyruvic acid.[5][6] The choice of a methoxy-substituted aniline is the logical starting point for accessing the target molecule.
Causality of Component Selection:
-
Aniline Derivative: Provides the benzene ring and the nitrogen atom for the final quinoline heterocycle. The electronic nature of the aniline can influence reactivity.
-
Pyruvic Acid: This α-keto acid is crucial as it provides the C2 and C3 atoms of the quinoline ring and, importantly, the C4-carboxylic acid group.
-
Aldehyde: Reacts with the aniline to form a Schiff base (an imine), which is a key intermediate that subsequently undergoes cyclization.
The reaction is typically catalyzed by a Lewis acid, such as Boron trifluoride etherate (BF₃·OEt₂), which activates the carbonyl groups and facilitates the key C-C and C-N bond-forming steps.[5]
Experimental Protocol: Synthesis via Doebner Reaction
This protocol is a representative procedure adapted from established methodologies for the Doebner reaction.[5][6]
Materials:
-
2-Methoxyaniline
-
Glyoxylic acid (as the aldehyde component)
-
Pyruvic acid
-
Boron trifluoride tetrahydrofuran complex (BF₃·THF)
-
Ethanol (Solvent)
-
Sodium hydroxide (for workup)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxyaniline (1.0 eq) and glyoxylic acid (1.0 eq) in ethanol.
-
Catalyst Addition: Add BF₃·THF (0.5 eq) to the mixture. The Lewis acid catalyzes the formation of the intermediate Schiff base.
-
Pyruvic Acid Addition: Slowly add pyruvic acid (1.1 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation:
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove unreacted acids.
-
Adjust the pH of the aqueous layer to ~4 with 1M HCl. The product should precipitate out of the solution.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
-
Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system like ethanol/water.
Synthesis Workflow Diagram
Caption: Workflow for the Doebner synthesis of this compound.
Analytical Characterization
Confirming the identity and purity of the synthesized this compound is critical. A combination of spectroscopic and chromatographic methods provides a self-validating system for quality control.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on both rings (chemical shifts typically δ 7.0-8.5 ppm). A singlet for the methoxy group (-OCH₃) around δ 3.9-4.1 ppm. A broad singlet for the carboxylic acid proton (>δ 10 ppm). |
| ¹³C NMR | Resonances for all 11 unique carbons. A peak for the carboxylic acid carbonyl carbon (>165 ppm). A peak for the methoxy carbon (~55-60 ppm). Aromatic carbons in the 110-150 ppm range. |
| Mass Spec | The molecular ion peak [M+H]⁺ should be observed at m/z 204.06, corresponding to the molecular weight of 203.19 Da plus a proton. |
| FT-IR | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹). C-O stretches from the methoxy group (~1250 cm⁻¹). |
| HPLC | A single major peak under appropriate chromatographic conditions, used to determine purity (e.g., >98%). |
Protocol: Purity Determination by HPLC
Objective: To quantify the purity of a synthesized batch of this compound.
Instrumentation & Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Sample: ~1 mg/mL solution of the compound in a 50:50 mixture of Mobile Phase A and B.
Procedure:
-
System Preparation: Equilibrate the C18 column with a starting mixture of 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.
-
Sample Injection: Inject 10 µL of the prepared sample solution.
-
Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Detection: Monitor the elution profile at a wavelength of 254 nm.
-
Analysis: Integrate the peak areas. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.
Applications in Drug Discovery and Research
This compound is not typically an active pharmaceutical ingredient itself but rather a crucial starting material or scaffold. Its structure is frequently employed by medicinal chemists to synthesize more complex molecules with potential therapeutic value.
Scaffold for Bioactive Compounds
The quinoline core is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and approved drugs.[5][6] this compound serves as a key intermediate for compounds targeting a range of diseases.[7]
-
Anticancer Agents: The quinoline ring system can intercalate with DNA or inhibit key enzymes in cancer progression like kinases or sirtuins. Derivatives of 2-(phenyl)-quinoline-4-carboxylic acid have been designed and synthesized as potent and selective inhibitors of SIRT3, an enzyme implicated in certain leukemias.[8]
-
Anti-inflammatory and Antimicrobial Agents: The carboxylic acid group can be readily converted into amides, esters, or other functional groups, allowing chemists to systematically probe structure-activity relationships (SAR) and optimize compounds for anti-inflammatory or antimicrobial activity.[7][9]
-
Enzyme Inhibition Studies: The compound and its derivatives are used as tools to study enzyme binding and inhibition, helping to validate new therapeutic targets.[7]
Drug Development Pathway
Caption: Role of the acid as a precursor in a typical drug discovery cascade.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety.
-
Hazard Classification: Classified as Acute Toxicity, Oral (Category 4) and carries the GHS07 pictogram (exclamation mark).[1] The signal word is "Warning".[1]
-
Hazard Statements: H302: Harmful if swallowed.[1] Isomers and related structures may also cause skin and eye irritation.[10][11]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. As recommended, refrigeration at 2-8°C is ideal for long-term stability.[2]
Conclusion
This compound is a compound of significant interest to the scientific research community, particularly in the field of drug development. Its well-defined physicochemical properties and accessible synthesis via the Doebner reaction make it an attractive and versatile building block. Its utility as a scaffold for generating libraries of potential therapeutic agents, from anticancer to antimicrobial compounds, ensures its continued relevance. This guide has provided a technical framework for understanding, synthesizing, and utilizing this compound, grounding its application in the principles of modern medicinal and organic chemistry.
References
- This compound. (n.d.). PubChem.
- 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid. (n.d.). PubChem.
- 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. (n.d.). PubChem.
- This compound | CAS 10222-62-5. (n.d.). Veeprho.
- This compound. (n.d.). Pharmaffiliates.
- 4-Methoxyquinoline-2-carboxylic acid | 15733-83-2. (n.d.). MOLBASE Encyclopedia.
- 2-Hydroxyquinoline-4-carboxylic acid. (n.d.). Anshul Specialty Molecules.
- Tanaka, Y., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega, 6(3), 2348–2357. [Link]
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Reports in Pharmaceutical Sciences, 6(1), 1-15. [Link]
- Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2015).
- Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 863539. [Link]
Sources
- 1. 2-methoxy-quinoline-4-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. 2-METHOXY-QUINOLINE-4-CARBOXYLIC ACID | 10222-62-5 [chemicalbook.com]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound [myskinrecipes.com]
- 8. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 9. 2-Hydroxyquinoline-4-carboxylic acid [anshulchemicals.com]
- 10. 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | C17H13NO3 | CID 676325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Methoxyquinoline-2-carboxylic acid|15733-83-2 - MOLBASE Encyclopedia [m.molbase.com]
2-Methoxyquinoline-4-carboxylic acid chemical structure
An In-Depth Technical Guide to 2-Methoxyquinoline-4-carboxylic Acid: Structure, Synthesis, and Applications
Abstract
This compound, a key heterocyclic compound, serves as a fundamental building block in the landscape of medicinal chemistry and organic synthesis. Its quinoline core, functionalized with both a methoxy and a carboxylic acid group, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive exploration of its chemical structure, physicochemical properties, and spectroscopic profile. We delve into the foundational and modern synthetic methodologies for its preparation, with a focus on the Doebner reaction. Furthermore, this guide elucidates its critical role in drug discovery, particularly in the development of anticancer and antimicrobial agents, and provides detailed, field-proven protocols for its synthesis and biological evaluation.
Physicochemical Properties and Structural Elucidation
This compound is a solid organic compound whose structure is foundational to its chemical reactivity and biological activity. The molecule consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. A methoxy group (-OCH₃) is attached at the 2-position, and a carboxylic acid group (-COOH) is at the 4-position.
Core Chemical Structure and Key Identifiers
The arrangement of these functional groups on the rigid quinoline scaffold dictates the molecule's electronic properties and its potential as a precursor in pharmaceutical synthesis.
Caption: Key functional components of the this compound structure.
Chemical Properties Summary
The following table summarizes the key identifiers and physicochemical properties of the compound.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-methoxycinchoninic acid | [1] |
| CAS Number | 10222-62-5 | [1][2] |
| Molecular Formula | C₁₁H₉NO₃ | [2] |
| Molecular Weight | 203.19 g/mol | [2] |
| Appearance | Solid | |
| SMILES String | COc1cc(C(O)=O)c2ccccc2n1 | |
| InChI Key | ZMHKFJMROFPASK-UHFFFAOYSA-N |
Spectroscopic Profile: A Predictive Analysis
While specific analytical data is proprietary to manufacturers, a predictive spectroscopic profile can be constructed based on the molecule's functional groups. This analysis is crucial for researchers to confirm product identity and purity.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show a very broad O-H stretching band from the carboxylic acid group, typically in the 3500-2500 cm⁻¹ region.[3] A sharp, strong C=O stretching peak should appear around 1700 cm⁻¹.[3] Aromatic C-H and C=C stretching bands, as well as C-O stretching from the methoxy and acid groups, will also be present.
-
¹H NMR Spectroscopy : The proton NMR spectrum would feature a characteristic broad singlet for the carboxylic acid proton, significantly downfield in the 10-12 ppm range.[3] The protons on the quinoline ring system would appear in the aromatic region (approx. 7.0-8.5 ppm). A distinct singlet, integrating to three protons, would be observed for the methoxy group, typically around 3.8-4.0 ppm.
-
¹³C NMR Spectroscopy : The carboxyl carbon is expected to be the most downfield signal, appearing between 160-185 ppm.[3] The aromatic carbons of the quinoline ring will resonate in the 110-150 ppm range. The methoxy carbon will produce a signal around 50-60 ppm.
-
Mass Spectrometry : The molecular ion peak (M+) would be observed at m/z 203. Key fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, 17 amu) and a carbonyl group (-CO, 28 amu).[3]
Synthesis Methodologies
The synthesis of the quinoline-4-carboxylic acid scaffold has been a subject of extensive research for over a century.[4] Classical methods such as the Doebner and Pfitzinger reactions provide the foundational routes, while modern adaptations focus on improving efficiency and sustainability.
Foundational Synthetic Routes
-
Doebner Reaction : This is a three-component reaction involving the condensation of an aromatic amine, an aldehyde, and pyruvic acid.[5][6] It is one of the most common and versatile methods for preparing quinoline-4-carboxylic acids. The causality behind this reaction involves an initial condensation to form an imine, followed by a Michael addition with the enolate of pyruvic acid and subsequent cyclization and aromatization.
-
Pfitzinger Reaction : This reaction utilizes isatin (or its derivatives) and a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. This pathway is particularly useful when specific substitution patterns are desired on the resulting quinoline ring.
A Modern Synthetic Workflow: The Doebner Reaction
Modern synthetic chemistry emphasizes efficiency, yield, and environmental consideration ("green chemistry"). The following protocol describes a generalized, optimized Doebner reaction. The choice of catalyst is critical; Lewis acids like Ytterbium(III) perfluorooctanoate [Yb(PFO)₃] have been shown to effectively catalyze the reaction in aqueous media, enhancing its green profile.[4]
Caption: Generalized workflow for the modern Doebner synthesis of quinoline-4-carboxylic acids.
Experimental Protocol: Generalized Doebner Synthesis
-
Reactant Charging : In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 equiv), the desired aldehyde (1.0 equiv), and pyruvic acid (1.1 equiv).
-
Solvent and Catalyst Addition : Add the solvent (e.g., ethanol or an ethanol/water mixture) and a catalytic amount of a Lewis acid (e.g., Yb(PFO)₃, 1-5 mol%).
-
Heating and Reflux : Heat the mixture to reflux (typically 80-100°C) with constant stirring.
-
Reaction Monitoring : Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-24 hours).
-
Isolation : Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation of the product. Collect the solid product by vacuum filtration.
-
Purification : Wash the crude solid with a cold solvent (e.g., water or ethanol) to remove unreacted starting materials and catalyst. Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to obtain the final, high-purity quinoline-4-carboxylic acid derivative.
-
Characterization : Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.
Applications in Research and Drug Development
The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[7][8] this compound is a valuable intermediate used to synthesize more complex derivatives for therapeutic applications.[2][9]
Key Therapeutic Areas of Investigation
Derivatives based on this core structure have been explored for numerous biological activities:
-
Anticancer Activity : Many quinoline-4-carboxylic acid derivatives have shown potent anticancer activity.[8] One key mechanism is the inhibition of histone deacetylases (HDACs).[10] HDACs are enzymes that play a crucial role in gene expression; their inhibition can lead to the reactivation of tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells.[10]
-
Antimicrobial Activity : The quinoline core is famous for its role in antimalarial drugs (e.g., quinine, chloroquine) and has been extensively studied for broad-spectrum antibacterial and antifungal properties.[4][7]
-
Anti-inflammatory and Antiviral Activity : Research has also demonstrated the potential of these derivatives as anti-inflammatory and antiviral agents.[8]
Caption: Simplified pathway of anticancer action via HDAC inhibition by quinoline derivatives.
Protocol for In Vitro Cytotoxicity Screening (MTT Assay)
To validate the therapeutic potential of newly synthesized derivatives of this compound, a robust and reproducible bioassay is required. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[8]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Experimental Protocol: MTT Assay
-
Cell Culture : Seed a human cancer cell line (e.g., MCF-7 for breast cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation : Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment : Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic drug).
-
Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Safety and Handling
This compound requires careful handling in a laboratory setting.
-
GHS Pictogram : GHS07 (Exclamation Mark)
-
Hazard Statement : H302 - Harmful if swallowed
-
Precautionary Measures : Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound stands out as a compound of significant interest to the scientific community. Its well-defined structure, accessible synthetic routes, and its role as a precursor to a multitude of biologically active molecules make it a cornerstone in the field of medicinal chemistry. The protocols and data presented in this guide provide a solid foundation for researchers to harness the potential of this versatile scaffold in the ongoing quest for novel therapeutic agents.
References
- This compound | CAS 10222-62-5 - Veeprho. (URL: [Link])
- 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | C17H13NO3 | CID 676325 - PubChem. (URL: [Link])
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchG
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. (URL: [Link])
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Public
- 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid | C11H9NO4 | CID 613010 - PubChem. (URL: [Link])
- 2-Methylquinoline-4-carboxylic acid | C11H9NO2 | CID 604442 - PubChem. (URL: [Link])
- A Review on Quinoline: Diverse Pharmacological Agent - Chemistry Research Journal. (URL: [Link])
- 4-Methoxyquinoline-2-carboxylic acid|15733-83-2 - MOLBASE Encyclopedia. (URL: [Link])
- 2-Hydroxyquinoline-4-carboxylic acid - Anshul Specialty Molecules. (URL: [Link])
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. (URL: [Link])
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (URL: [Link])
- Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchG
- CAS No : 10222-62-5 | Product Name : this compound - Pharmaffili
- Spectroscopy of Carboxylic Acids - Oregon St
- Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra - YouTube. (URL: [Link])
Sources
- 1. veeprho.com [veeprho.com]
- 2. This compound [myskinrecipes.com]
- 3. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrj.org [chemrj.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
2-Methoxyquinoline-4-carboxylic acid physical properties
An In-depth Technical Guide to the Physical Properties of 2-Methoxyquinoline-4-carboxylic Acid
Introduction
This compound is a heterocyclic aromatic compound belonging to the quinoline class of molecules.[1] Quinoline and its derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5] For researchers, scientists, and drug development professionals, a thorough understanding of the physical properties of this key intermediate is not merely academic; it is fundamental to its application.
The success of any compound in the development pipeline hinges on properties such as solubility, stability, and its ionization state in physiological environments.[6] These parameters dictate everything from reaction kinetics in synthesis to bioavailability and pharmacokinetics in preclinical studies. This guide provides a comprehensive examination of the core physical properties of this compound, offering both established data and the detailed, field-proven experimental protocols required to validate these characteristics in a laboratory setting. The methodologies described herein are presented as self-validating systems, emphasizing the causality behind experimental choices to ensure accuracy and reproducibility.
Molecular Identity and Core Properties
A precise understanding of a compound begins with its fundamental identifiers and structural properties. These data form the basis for all subsequent analytical and experimental work.
Chemical Structure:
Table 1: Core Identifiers for this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [7] |
| CAS Number | 10222-62-5 | [7][8][9] |
| Molecular Formula | C₁₁H₉NO₃ | [7][9][10][11] |
| Molecular Weight | 203.19 g/mol | [7][9][10][11] |
| Physical Form | Solid | [10][11] |
Melting Point: A Criterion for Purity
The melting point is one of the most critical physical properties of a solid organic compound, serving as a primary indicator of its identity and purity.[12] A sharp, well-defined melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities will depress the melting point and broaden the range.[13]
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the determination of the melting point range using a standard digital melting point apparatus, a technique valued for its accuracy and small sample requirement.
Methodology Rationale: The method relies on slow, uniform heating of a finely powdered sample within a capillary tube.[13] The slow heating rate (approx. 1-2°C per minute) near the expected melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate observation of the phase transition.[12][13]
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount of this compound onto a clean, dry watch glass. Crush the solid into a fine powder using a spatula.[12][14]
-
Capillary Loading: Take a capillary tube sealed at one end.[12] Push the open end of the tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. Repeat until the compound occupies 1-3 mm of the capillary tube's length.[14][15]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the digital melting point apparatus.[12]
-
Initial Rapid Determination (Optional but Recommended): Set a rapid heating rate to quickly determine an approximate melting point. This saves time during the precise measurement.
-
Precise Determination: Allow the apparatus to cool. Insert a fresh capillary tube. Set the starting temperature to approximately 20°C below the approximate melting point found in the previous step.
-
Heating and Observation: Set the heating rate to 1-2°C per minute.[13]
-
Record Melting Range:
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.[14]
-
-
Reporting: The melting point is reported as the range T1 – T2. For a pure sample, this range should be narrow.
-
Replicates: Perform at least two additional careful determinations until consistent values are obtained.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Solubility: A Cornerstone of Drug Development
Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's journey from discovery to market.[6] It affects absorption, distribution, and formulation strategies. For drug development, understanding a compound's equilibrium (or thermodynamic) solubility in aqueous media across a physiological pH range is mandatory.[16]
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[17] It measures the concentration of a saturated solution in equilibrium with the undissolved solid, providing a true measure of the compound's solubility under specific conditions.
Methodology Rationale: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation.[6] By adding an excess of the solid to the solvent and allowing sufficient time for equilibration with agitation, this steady state is achieved. Temperature control is critical as solubility is temperature-dependent.
Step-by-Step Protocol:
-
System Preparation: Prepare aqueous buffer solutions at various pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[16]
-
Sample Addition: Add an excess amount of this compound to a known volume of each buffer solution in separate sealed vials. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 37 ± 1 °C).[16] Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can establish the minimum time required.[16]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the solid and liquid phases by centrifugation or filtration. Ensure the filter does not adsorb the solute.
-
Quantification: Carefully withdraw a known volume of the clear supernatant.
-
Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17][18]
-
Calculation: The measured concentration is the thermodynamic solubility of the compound at that specific pH and temperature.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for the shake-flask method of solubility determination.
Acid Dissociation Constant (pKa)
The pKa is a measure of the strength of an acid in solution. For a pharmaceutical compound with acidic or basic functional groups, the pKa value is paramount. It determines the degree of ionization at a given pH, which directly impacts solubility, permeability across biological membranes, and receptor binding.[19] this compound contains a carboxylic acid group and a weakly basic quinoline nitrogen, making pKa determination essential.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly reliable and widely used method for pKa determination.[19][20] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.
Methodology Rationale: A plot of pH versus the volume of added titrant generates a titration curve. The pKa is the pH at which the acidic functional group is 50% ionized, corresponding to the midpoint of the buffer region on the curve.[20] This point is mathematically identified as the inflection point in the curve.
Step-by-Step Protocol:
-
System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[20][21]
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., deionized water or a water/co-solvent mixture for sparingly soluble compounds).[20] A constant ionic strength is maintained using a background electrolyte like KCl.[21]
-
Initial pH Adjustment: If titrating the carboxylic acid, the solution can be used directly or made acidic (e.g., to pH 2) with a strong acid like HCl.[21]
-
Titration: Immerse the calibrated pH electrode and a stirrer into the sample solution. Begin titrating by adding small, precise increments (e.g., 0.05-0.1 mL) of a standardized strong base (e.g., 0.1 M NaOH).[21]
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.[20][21]
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added.
-
Calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.
-
The pKa is the pH value at the point where half of the titrant volume required to reach the equivalence point has been added.
-
-
Replicates: Perform a minimum of three titrations to ensure accuracy and calculate the mean and standard deviation.[21]
Workflow for Potentiometric pKa Determination
Caption: Workflow for determining pKa via potentiometric titration.
Spectroscopic Properties
Spectroscopic techniques provide invaluable information about the molecular structure and electronic properties of a compound.[22] They are essential for identity confirmation and structural elucidation.
Table 2: Key Spectroscopic Data for this compound
| Technique | Feature | Expected Characteristics |
| ¹H NMR | Chemical Shifts (δ) | - Aromatic protons on the quinoline ring system.- A singlet for the methoxy (-OCH₃) group protons.- A broad singlet for the acidic proton of the carboxylic acid (-COOH). |
| ¹³C NMR | Chemical Shifts (δ) | - Resonances for the carbon atoms of the quinoline ring.- A resonance for the methoxy (-OCH₃) carbon.- A resonance for the carbonyl carbon (-C=O) of the carboxylic acid. |
| IR Spectroscopy | Absorption Bands (cm⁻¹) | - A very broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (approx. 1700-1725 cm⁻¹).[23]- C=C and C=N stretches from the aromatic quinoline ring (approx. 1500-1600 cm⁻¹).- C-O stretch from the methoxy group. |
| UV-Vis | λmax | The quinoline ring system is a strong chromophore, expected to show characteristic absorbance maxima in the UV region. The exact λmax is pH-dependent due to the ionizable groups. |
Advanced Considerations: Polymorphism and Stability
For drug development professionals, understanding the solid-state properties of a compound is crucial. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly impact physical properties, including melting point, solubility, and stability.[17] While specific polymorphic studies for this compound are not widely reported, it is a critical parameter to investigate for any quinoline derivative intended for pharmaceutical use.
Stability: General stability considerations suggest that the compound should be stored in a cool, dry, and dark environment to prevent degradation.[24] Its favorable stability makes it a good candidate for various chemical reactions.[25]
Conclusion
The physical properties of this compound—its melting point, solubility, pKa, and spectroscopic fingerprint—are not isolated data points but rather an interconnected set of characteristics that define its behavior and utility. For the researcher in medicinal chemistry or the scientist in drug development, a robust understanding and the ability to experimentally verify these properties are fundamental to advancing new chemical entities. The protocols and data presented in this guide serve as a comprehensive resource for the characterization and application of this important heterocyclic building block.
References
- Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry.
- Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.).
- experiment (1) determination of melting points. (2021, September 19).
- Determination Of Melting Point Of An Organic Compound. (n.d.).
- SOP for pKa Determination – V 2.0. (2025, September 11). Elixir Department, SOP Guide for Pharma.
- To determine the melting point of given organic compound. (2025, April 15). MedPharma.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).
- Compound solubility measurements for early drug discovery. (2022, May 31).
- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
- 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. (n.d.). PubChem.
- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
- 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid. (n.d.). PubChem.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018, July 2).
- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.).
- 4-Methoxyquinoline-2-carboxylic acid|15733-83-2. (n.d.). MOLBASE Encyclopedia.
- This compound | CAS 10222-62-5. (n.d.). Veeprho.
- Supplementary content: Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorotate dehydrogenase inhibitors. (n.d.).
- Development of Methods for the Determination of pKa Values. (2013, August 8). PMC - NIH.
- DETERMINATION OF PKA OF ACTIVE PHARMACEUTICAL INGREDIENT BY SPECTROMETRY. (n.d.).
- CAS No : 10222-62-5 | Product Name : this compound. (n.d.). Pharmaffiliates.
- Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. (n.d.). PubMed.
- 2-Hydroxyquinoline-4-carboxylic acid. (n.d.). PubChem.
- Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. (n.d.).
- Quinoline Derivatives with Different Functional Groups: Evaluation of Their C
- Synthesis of new quinoline derivatives as inhibitors of human tumor cells growth. (n.d.). PubMed.
- A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022, June 20). Novelty Journals.
- Quinoline. (n.d.). Wikipedia.
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).
- 5: Organic Spectrometry. (n.d.).
- Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). (2021, September 11).
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts.
Sources
- 1. Human Metabolome Database: Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047) [hmdb.ca]
- 2. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of new quinoline derivatives as inhibitors of human tumor cells growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. noveltyjournals.com [noveltyjournals.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. veeprho.com [veeprho.com]
- 8. 2-METHOXY-QUINOLINE-4-CARBOXYLIC ACID | 10222-62-5 [chemicalbook.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 2-methoxy-quinoline-4-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. 2-methoxy-quinoline-4-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. medpharma12.com [medpharma12.com]
- 13. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 14. byjus.com [byjus.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 17. researchgate.net [researchgate.net]
- 18. lifechemicals.com [lifechemicals.com]
- 19. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 20. Elixir Department: SOP for pKa Determination – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. 2-hydroxyquinoline-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]
- 25. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Solubility of 2-Methoxyquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxyquinoline-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its quinoline scaffold is a common motif in a variety of biologically active molecules. The solubility of this compound is a critical physicochemical parameter that dictates its behavior in biological systems and influences its suitability for various pharmaceutical formulations. Understanding and quantifying the solubility of this compound is therefore a fundamental prerequisite for its development as a potential therapeutic agent.
This technical guide provides a comprehensive overview of the solubility of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to accurately assess and interpret the solubility of this compound. While specific quantitative solubility data for this compound is not widely available in the public domain, this guide will focus on the underlying principles governing its solubility and provide detailed protocols for its experimental determination.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₁₁H₉NO₃ | [2] |
| Molecular Weight | 203.19 g/mol | [2] |
| Appearance | Solid | [2] |
| pKa (Predicted) | The carboxylic acid group is expected to have a pKa in the acidic range, typical for aromatic carboxylic acids. The quinoline nitrogen is weakly basic. | [3] |
| logP (Predicted) | The octanol-water partition coefficient (logP) is predicted to be in a range that suggests moderate lipophilicity. | [3] |
Note: Experimentally determined pKa and logP values are crucial for accurate solubility prediction and modeling.
Principles of this compound Solubility
The solubility of this compound is governed by a combination of factors inherent to its molecular structure and the properties of the solvent system.
Impact of Molecular Structure
The presence of both a polar carboxylic acid group and a more nonpolar methoxyquinoline ring system gives this compound an amphiphilic character.
-
Carboxylic Acid Group: This functional group is capable of hydrogen bonding with polar solvents like water and can ionize to form a carboxylate anion, which significantly increases aqueous solubility.
-
Methoxyquinoline Ring: The aromatic quinoline ring is largely nonpolar and contributes to the compound's solubility in organic solvents. The methoxy group adds some polarity but also increases the overall size of the nonpolar region.
Influence of the Solvent
The principle of "like dissolves like" is a useful guide for predicting the solubility of this compound in various solvents.
| Solvent Type | Expected Solubility | Rationale |
| Polar Protic Solvents (e.g., Water, Ethanol, Methanol) | Moderate to Good | The carboxylic acid group can form strong hydrogen bonds with these solvents. Solubility in alcohols is generally expected to be higher than in water due to the organic nature of the quinoline ring. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Good to Excellent | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and can effectively solvate both the polar and nonpolar portions of the molecule. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Poor | The overall polarity of the molecule, dominated by the carboxylic acid group, makes it incompatible with nonpolar solvents. |
The Critical Role of pH in Aqueous Solubility
As a carboxylic acid, the aqueous solubility of this compound is highly dependent on the pH of the solution.
At a pH below its pKa, the carboxylic acid will be predominantly in its neutral, protonated form (R-COOH). This form is less soluble in water. As the pH of the solution increases to above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate anion (R-COO⁻). This relationship can be visualized with a pH-solubility profile.
Caption: pH-dependent ionization and solubility of this compound.
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires robust and well-controlled experimental methods. The following section details established protocols for measuring both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility. It measures the concentration of a compound in a saturated solution at equilibrium.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial.
-
Equilibrate the mixture by shaking or rotating at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. The stability of the compound under these conditions should be verified.
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Separate the saturated solution from the excess solid by centrifugation at a high speed, followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
-
Accurately dilute the saturated solution with a suitable solvent.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve of the compound should be prepared in the same solvent.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or µM.
-
Caption: Workflow for the shake-flask method for thermodynamic solubility determination.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution. It measures the concentration at which a compound precipitates when an organic solvent solution is added to an aqueous buffer.
Protocol:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
-
Assay Procedure:
-
Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH) in a microplate well. The final DMSO concentration should be low (typically ≤ 1%) to minimize its effect on solubility.
-
Mix and incubate the plate at a controlled temperature for a shorter period than the thermodynamic assay (e.g., 1-2 hours).
-
-
Detection of Precipitation:
-
Precipitation can be detected by turbidimetry (nephelometry), which measures light scattering caused by insoluble particles.
-
-
Quantification (Optional):
-
Alternatively, the plate can be filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate can be determined by HPLC-UV or LC-MS/MS.
-
-
Data Analysis:
-
The kinetic solubility is reported as the concentration at which precipitation is observed or the measured concentration in the filtrate.
-
Caption: Workflow for kinetic solubility determination.
Conclusion
References
- pKa – LogP plot for methoxy‐substituted carboxylic acids and their... - ResearchGate. (n.d.).
- In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - Frontiers. (2025, July 20).
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (2022, July 13).
- This compound | CAS 10222-62-5 - Veeprho. (n.d.).
- 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | C17H13NO3 | CID 676325 - PubChem. (n.d.).
- (PDF) Development of Methods for the Determination of pKa Values - ResearchGate. (2025, August 10).
- Solubility Data Series - IUPAC | International Union of Pure and Applied Chemistry. (n.d.).
- Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by - Lifescience Global. (2015, February 25).
- 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid | C11H9NO4 | CID 613010 - PubChem. (n.d.).
- pKa Determination in non-Aqueous Solvents and - The University of Liverpool Repository. (2021, June 13).
- pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022, April 7).
- 2-Hydroxyquinoline-4-carboxylic acid - Anshul Specialty Molecules. (n.d.).
- Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate. (2025, August 9).
- DETERMINATION OF pKa VALUES OF TENOXICAM, PIROXICAM AND MELOXICAM BY RP-HPLC AT 25℃ AND 37℃ IN THF-WATER BINARY MIXTURES - DergiPark. (n.d.).
Sources
An In-depth Technical Guide to the Synthesis of 2-Methoxyquinoline-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways to 2-methoxyquinoline-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development.[1] We delve into the mechanistic underpinnings and practical execution of established synthetic strategies, including the Doebner, Pfitzinger, and Conrad-Limpach reactions. The discussion emphasizes the rationale behind experimental choices, offering field-proven insights for researchers and drug development professionals. Detailed, step-by-step protocols, comparative analysis of synthetic routes, and advanced multi-step synthesis strategies are presented to equip scientists with the knowledge to select and optimize the most suitable pathway for their specific research and development needs.
Introduction: The Significance of this compound
Quinoline-4-carboxylic acids are a privileged structural motif in a vast array of biologically active compounds and natural products.[2][3][4] Their derivatives are known to possess a wide spectrum of medicinal properties, including antitumor, antiviral, antibacterial, and antimalarial activities.[2][4][5] The title compound, this compound, serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. The methoxy group at the 2-position significantly influences the molecule's electronic properties and metabolic stability, making it a valuable synthon for drug discovery programs.
This guide will explore the primary synthetic routes to quinoline-4-carboxylic acids, with a specific focus on their application to the synthesis of the 2-methoxy derivative. We will analyze the classical name reactions that form the bedrock of quinoline synthesis and discuss modern adaptations.
Foundational Synthetic Strategies for the Quinoline-4-Carboxylic Acid Core
The construction of the quinoline ring system is a well-established field in organic chemistry, with several named reactions offering versatile entry points to the desired scaffold.[6]
The Doebner Reaction
The Doebner reaction is a three-component reaction that synthesizes quinoline-4-carboxylic acid derivatives from an aniline, an aldehyde, and pyruvic acid.[6]
Mechanism & Rationale: The reaction typically proceeds via the formation of an α,β-unsaturated carbonyl compound in situ, which then undergoes a conjugate addition with the aniline. This is followed by cyclization and subsequent oxidation to yield the aromatic quinoline ring. The choice of solvent and catalyst is critical; often, the reaction is conducted in ethanol or under reflux conditions.[7] Recent advancements have shown that Lewis acids like BF₃·THF can improve yields, especially for anilines bearing electron-withdrawing groups.[4]
Workflow Diagram: The Doebner Reaction
Caption: General workflow of the Doebner reaction.
The Pfitzinger Reaction
The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a robust method for producing substituted quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][8]
Mechanism & Rationale: The reaction is initiated by the base-catalyzed hydrolytic ring-opening of the isatin amide bond to form a keto-acid intermediate (an isatinate).[2][8][9] This intermediate's aniline moiety then condenses with the carbonyl compound (e.g., a ketone or aldehyde) to form an imine (Schiff base).[8][9] Subsequent intramolecular Claisen-like condensation followed by dehydration yields the final aromatic quinoline product.[2][8] The use of a strong base like potassium hydroxide in ethanol is typical.[2][5]
Workflow Diagram: The Pfitzinger Reaction
Caption: Key steps of the Pfitzinger reaction.
The Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters.[10] Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (lower temperatures) or 2-hydroxyquinolines (Knorr variation, higher temperatures).[10][11] The 4-hydroxyquinoline product exists in tautomeric equilibrium with its 4-quinolone form.[10]
Mechanism & Rationale: The synthesis begins with the reaction of an aniline with the keto group of a β-ketoester to form a Schiff base, which is in equilibrium with its enamine tautomer.[10] Thermal cyclization, typically performed at high temperatures (around 250 °C) in an inert solvent like mineral oil or diphenyl ether to improve yields, leads to the quinoline ring system.[10][12] Subsequent steps involve the elimination of alcohol and tautomerization to give the final 4-hydroxyquinoline product.[10]
Synthesis Pathway for this compound
A direct synthesis of this compound using the foundational methods described above is challenging due to the required starting materials. A more practical and commonly employed strategy involves a multi-step synthesis, typically starting from a precursor that allows for the introduction of the methoxy group at a later stage. A logical and field-proven approach is the synthesis via a 2-hydroxyquinoline intermediate.
This pathway can be broken down into two primary stages:
-
Stage 1: Synthesis of 2-Hydroxyquinoline-4-carboxylic Acid.
-
Stage 2: Methylation of the 2-hydroxy group.
Stage 1: Synthesis of 2-Hydroxyquinoline-4-carboxylic Acid
The Halberkann variant of the Pfitzinger reaction provides a direct route to 2-hydroxy-quinoline-4-carboxylic acids. This involves the reaction of N-acyl isatins with a base.[8] Alternatively, oxidation of a suitable precursor like 2-hydroxy-4-(halomethyl)quinoline can be employed.[13]
Detailed Protocol: Synthesis of 2-Hydroxyquinoline-4-carboxylic Acid via Oxidation [13]
This protocol is based on the oxidation of 2-hydroxy-4-chloromethylquinoline.
-
Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve 2-hydroxy-4-chloromethylquinoline in an aqueous solution of an alkali hydroxide (e.g., NaOH or KOH). The molar ratio of starting material to alkali hydroxide should be approximately 1:6 to 1:15.
-
Oxidation: While maintaining the temperature between 35°C and 80°C (optimally 50°C to 70°C), add an aqueous solution of hydrogen peroxide (H₂O₂) to the mixture. A controlled excess of H₂O₂ is crucial, with a molar ratio of starting material to H₂O₂ of about 1:10 to 1:20.
-
Reaction Monitoring: The reaction is exothermic and should be monitored. Maintain the temperature at the desired setpoint (e.g., 50°C) for several hours (e.g., 8 hours) until the reaction is complete.
-
Work-up and Isolation: After completion, filter the reaction mixture. Acidify the filtrate with a strong, non-oxidizing acid, such as hydrochloric acid, to a pH of 2.
-
Purification: Cool the acidified mixture to approximately 5°C to precipitate the product. Collect the solid 2-hydroxyquinoline-4-carboxylic acid by filtration, dry it under vacuum, and recrystallize if necessary.
Stage 2: O-Methylation to Yield this compound
The final step is the selective methylation of the hydroxyl group at the C2 position.
Detailed Protocol: O-Methylation
-
Esterification (Protection): To prevent unwanted reactions with the carboxylic acid group, it is often advantageous to first convert it to an ester (e.g., a methyl or ethyl ester) using standard methods such as Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of strong acid).
-
Methylation: Dissolve the resulting 2-hydroxyquinoline-4-carboxylic acid ester in a suitable anhydrous solvent like DMF. Add a base, such as triethylamine or potassium carbonate, followed by a methylating agent like methyl iodide (MeI) or dimethyl sulfate.[14]
-
Reaction Conditions: Heat the reaction mixture (e.g., to 50°C) for 1-2 hours to drive the reaction to completion.[14] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling, dilute the reaction mixture with water to precipitate the methylated ester. Collect the product by filtration.
-
Hydrolysis (Deprotection): Hydrolyze the ester back to the carboxylic acid by refluxing with an aqueous base (e.g., NaOH solution), followed by acidic work-up to precipitate the final product, this compound.[14]
Workflow Diagram: Multi-Step Synthesis
Caption: Multi-step pathway to the target compound.
Comparative Analysis of Synthesis Pathways
| Parameter | Doebner Reaction | Pfitzinger Reaction | Conrad-Limpach | Multi-Step (via Oxidation/Methylation) |
| Starting Materials | Anilines, Aldehydes, Pyruvic Acid | Isatins, Carbonyls with α-CH₂ | Anilines, β-Ketoesters | Isatins or other precursors |
| Key Advantage | Good for diverse substitutions on the aniline ring.[4] | Versatile and efficient for quinoline-4-carboxylic acids.[2] | Direct route to 4-hydroxyquinolines. | Provides access to specific isomers not easily made directly. |
| Key Disadvantage | Can have limited scope depending on aniline reactivity.[4] | Requires access to potentially complex isatin derivatives. | Requires very high temperatures for cyclization.[12] | Longer synthesis, requires protection/deprotection steps. |
| Typical Conditions | Reflux in solvent (e.g., EtOH), often acid-catalyzed.[7] | Strong base (e.g., KOH) in alcohol, reflux.[2][5] | High temperature (~250°C) in inert solvent.[10] | Varied; includes oxidation and methylation conditions. |
| Suitability for Target | Not ideal for direct synthesis of the 2-methoxy derivative. | Can be adapted (Halberkann variant) for the 2-hydroxy precursor.[8] | Not a direct route to the target acid. | A reliable and adaptable approach. |
Conclusion
The synthesis of this compound is most effectively achieved through a strategic, multi-step approach rather than a direct, single-pot reaction. While classical methods like the Doebner and Pfitzinger reactions are invaluable for constructing the core quinoline-4-carboxylic acid scaffold, they are not directly amenable to installing the 2-methoxy substituent. The most logical and experimentally validated pathway involves the initial synthesis of a 2-hydroxyquinoline-4-carboxylic acid intermediate, followed by a protection-methylation-deprotection sequence. This strategy offers high control over the final structure and is adaptable for the synthesis of various analogues. Researchers should select the initial core synthesis (e.g., Pfitzinger variant) based on the availability of starting materials and desired scale, followed by the robust functionalization steps outlined in this guide.
References
- Pfitzinger reaction. In: Wikipedia. [Link]
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
- Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]
- Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry. [Link]
- Application of pfitzinger reaction in synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
- Construction of a quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction. New Journal of Chemistry (RSC Publishing). [Link]
- Conrad–Limpach synthesis. In: Wikipedia. [Link]
- Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. [Link]
- Doebner–Miller reaction. In: Wikipedia. [Link]
- Ouchi, R., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
- Stasyuk, N., et al. (2022).
- Conrad-Limpach Synthesis. SynArchive. [Link]
- Doebner-Miller Reaction. SynArchive. [Link]
- This compound. PubChem. [Link]
- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]
- Synthesis and anti-inflammatory activity of certain new N,N'-oxamides. PubMed. [Link]
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
- Process for making 2-hydroxyquinoline-4-carboxylic acids.
- Synthesis and biocidal nature of oxamic acids.
- Ukraintsev, I., et al. (2018). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. [Link]
- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]
- Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex.
- N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. [Link]
- 2-(4-Methylphenyl)quinoline-4-carboxylic acid. PubMed Central. [Link]
- Synthesis of carboxylic acids by oxidation of alcohols. Organic Chemistry Portal. [Link]
- A Procedure for Preparation of 2-Methylquinoline-4-carboxylic Acids.
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. iipseries.org [iipseries.org]
- 7. researchgate.net [researchgate.net]
- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 9. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 11. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. mdpi.com [mdpi.com]
- 13. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
The Discovery and Synthesis of 2-Methoxyquinoline-4-carboxylic Acid: A Technical Guide for Drug Development Professionals
Abstract
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. This technical guide provides an in-depth exploration of the discovery, synthesis, and characterization of a key derivative, 2-Methoxyquinoline-4-carboxylic acid. We will delve into the historical context of its parent compounds, detail the most pertinent synthetic methodologies with a focus on the Pfitzinger reaction, and provide a comprehensive analysis of its physicochemical and spectroscopic properties. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel quinoline-based therapeutics.
Introduction: A Legacy Rooted in Natural Products
The story of quinoline-4-carboxylic acids is intrinsically linked to the pioneering days of organic chemistry and the study of natural products. The parent compound, quinoline, was first isolated from coal tar in the 1830s.[1] However, the journey into its carboxylic acid derivatives began with the investigation of cinchona alkaloids, such as quinine and cinchonine, which were the first effective treatments for malaria.[2] Early chemists discovered that the oxidative degradation of cinchonine yielded a stable, aromatic compound identified as cinchoninic acid (quinoline-4-carboxylic acid).[2] This discovery was a pivotal moment, not only in elucidating the structure of these complex alkaloids but also in unveiling a versatile chemical scaffold that would become a cornerstone of medicinal chemistry. The targeted synthesis of quinoline-4-carboxylic acid derivatives soon followed, marking the beginning of their extensive exploration as therapeutic agents for a wide range of diseases, from infectious diseases to cancer.[1]
This compound, a derivative of this important class, serves as a valuable intermediate in the synthesis of more complex bioactive molecules.[2] Its structure is of significant interest in drug discovery due to the potential for developing compounds with anti-inflammatory, antimicrobial, and anticancer properties.[2]
Foundational Synthesis: The Pfitzinger Reaction
While several named reactions can be employed for the synthesis of the quinoline core, the Pfitzinger reaction , first reported by Wilhelm Pfitzinger in 1886, remains a direct and versatile method for the preparation of substituted quinoline-4-carboxylic acids.[3][4] This reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5]
Causality of the Pfitzinger Reaction Mechanism
The elegance of the Pfitzinger reaction lies in its sequential and self-validating mechanism, which proceeds through several distinct steps:
-
Ring Opening of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin ring. This ring-opening step is crucial as it forms a reactive keto-acid intermediate, potassium isatinate.[5] The change in color of the reaction mixture from orange to pale yellow often signals the successful formation of this intermediate.[5]
-
Condensation and Imine Formation: The aniline moiety of the isatinate intermediate then undergoes a condensation reaction with the carbonyl group of the second reactant. In the case of synthesizing this compound, the logical carbonyl partner is methoxyacetone . This reaction forms an imine, also known as a Schiff base.[5]
-
Tautomerization to Enamine: The imine intermediate tautomerizes to its more stable enamine form. This step is critical for the subsequent cyclization.
-
Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, a Claisen-like condensation, followed by dehydration. This final step results in the formation of the aromatic quinoline-4-carboxylic acid product.[5]
The choice of a strong base, typically potassium hydroxide in ethanol, is essential to drive the initial ring opening of isatin and to facilitate the subsequent condensation and cyclization steps.[5]
Detailed Experimental Protocol: Synthesis of this compound
The following protocol is a detailed, step-by-step methodology for the synthesis of this compound via the Pfitzinger reaction, adapted from established procedures for similar compounds.[5]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Isatin | 147.13 | 5.0 g | 0.034 |
| Potassium Hydroxide (KOH) | 56.11 | 10.0 g | 0.178 |
| 95% Ethanol | 46.07 | ~30 mL | - |
| Methoxyacetone | 88.11 | 3.3 mL (3.0 g) | 0.034 |
Step-by-Step Procedure
-
Preparation of the Basic Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10.0 g of KOH pellets in approximately 30 mL of 95% ethanol. Stir until all the pellets have dissolved. Caution: The dissolution of KOH is highly exothermic and should be handled with care.
-
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to a pale yellow, indicating the formation of the potassium isatinate intermediate. Continue stirring at room temperature for 30-45 minutes to ensure the completion of this step.[5]
-
Addition of the Carbonyl Compound: Using a dropping funnel, add 3.3 mL of methoxyacetone dropwise to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 12-14 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a beaker and cool in an ice bath for 30 minutes to maximize the precipitation of the potassium salt of the product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Dissolve the collected solid in a minimal amount of warm water and filter to remove any insoluble impurities.
-
Acidify the filtrate with dilute hydrochloric acid (e.g., 2M HCl) until the pH is acidic, leading to the precipitation of the free carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification
If necessary, the crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Physicochemical and Spectroscopic Characterization
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 10222-62-5 | [2][6][7] |
| Molecular Formula | C₁₁H₉NO₃ | [2][6][7] |
| Molecular Weight | 203.19 g/mol | [2][6][7] |
| Appearance | Solid | |
| IUPAC Name | This compound | [6] |
| Synonyms | 2-methoxycinchoninic acid | [6] |
Spectroscopic Analysis
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring system, a singlet for the methoxy group, and a broad singlet for the carboxylic acid proton. The aromatic protons will likely appear as a series of multiplets in the downfield region (typically δ 7.0-9.0 ppm). The methoxy group protons will appear as a sharp singlet around δ 3.9-4.1 ppm. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (δ > 10 ppm), which is often exchangeable with D₂O.
The carbon NMR spectrum will provide further structural confirmation. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-175 ppm. The carbon atoms of the quinoline ring will appear in the aromatic region (approximately 110-150 ppm). The carbon of the methoxy group will be observed in the upfield region, typically around 55-60 ppm.
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. A very broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹.[8] The C=O stretching vibration of the carboxylic acid will appear as a strong absorption band around 1700-1725 cm⁻¹.[8] Additionally, C=C and C=N stretching vibrations from the quinoline ring will be present in the 1450-1650 cm⁻¹ region, and the C-O stretching of the methoxy group will be seen around 1250 cm⁻¹.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore found in a variety of drugs. For instance, derivatives of this scaffold have been investigated as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.[9] The methoxy group at the 2-position can influence the electronic properties and binding interactions of the molecule with its biological target, making it a point for further chemical modification and optimization in drug design.
Conclusion
This technical guide has provided a comprehensive overview of the discovery, synthesis, and characterization of this compound. The historical significance of its parent compounds, coupled with the robust and well-understood Pfitzinger reaction for its synthesis, underscores its importance in the field of medicinal chemistry. The detailed experimental protocol and the predicted spectroscopic data offer a practical framework for its preparation and identification. As a versatile intermediate, this compound holds considerable potential for the development of novel therapeutic agents, and this guide serves as a foundational resource for scientists and researchers in this endeavor.
Diagrams
Caption: Mechanism of the Pfitzinger reaction for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- Pfitzinger, W. (1892). Ueber die Einwirkung von Isatinsäure auf Aldehydoxime. Journal für Praktische Chemie, 45(1), 586-588.
- Cherry, A. et al. (n.d.). Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. [Link]
- Frontiers. (2022, July 13). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]
- Wikipedia. (n.d.). Pfitzinger reaction. Wikipedia. [Link]
- University of Texas at Austin. (n.d.). Utilization of alkoxyketones in the synthesis of quinolines by the Pfitzinger method.
- Veeprho. (n.d.). This compound | CAS 10222-62-5. Veeprho. [Link]
- Pharmaffiliates. (n.d.). CAS No : 10222-62-5 | Product Name : this compound.
- ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- PubMed. (1966, March). [Synthesis and physical-chemical properties of 2-alkoxy-quinoline-4-carboxylic acids and -4-carboxylic acid esters]. PubMed. [Link]
- Chem-Impex. (n.d.). 6-Methoxyquinoline-4-carboxylic acid. Chem-Impex. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. veeprho.com [veeprho.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | C17H13NO3 | CID 676325 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-Methoxyquinoline-4-carboxylic Acid
<_-4.515625e-05>
Abstract: This guide provides an in-depth exploration of 2-methoxyquinoline-4-carboxylic acid, a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. We will cover its fundamental chemical properties, validated synthesis protocols with mechanistic insights, modern analytical characterization techniques, and its significant applications in drug discovery and development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.
Introduction and Nomenclature
This compound is a quinoline derivative distinguished by a methoxy group at the C2 position and a carboxylic acid at the C4 position. This arrangement of functional groups makes it a highly versatile intermediate for creating more complex molecules.[1] Quinoline scaffolds are prevalent in a wide array of natural products and pharmacologically active compounds, exhibiting diverse biological activities including antimalarial, antibacterial, and antitumor properties.[2] The specific structure of this compound is particularly valuable for developing novel therapeutic agents, especially in the areas of anti-inflammatory, antimicrobial, and anticancer research.[1][3]
Physicochemical and Structural Properties
Understanding the fundamental properties of a compound is critical for its application in synthesis and formulation. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉NO₃ | [1][4] |
| Molecular Weight | 203.19 g/mol | [4] |
| Appearance | Solid, white to off-white powder | |
| Boiling Point (Predicted) | 359.6 ± 22.0 °C | [6] |
| Density (Predicted) | 1.354 g/cm³ | [6] |
| InChI Key | ZMHKFJMROFPASK-UHFFFAOYSA-N |
Synthesis and Mechanistic Rationale
The synthesis of quinoline-4-carboxylic acids is a well-established area of organic chemistry. A common and effective method is the Doebner reaction, a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[2] This approach allows for the one-pot construction of the quinoline core.
Protocol: Synthesis via Doebner-type Reaction
This protocol outlines the synthesis of a quinoline-4-carboxylic acid derivative, which is a foundational method adaptable for producing this compound by selecting the appropriate substituted aniline.
Step 1: Reactant Preparation
-
Dissolve the substituted aniline (e.g., o-anisidine to yield the 2-methoxy derivative) and a relevant aldehyde in a suitable solvent such as ethanol.
Step 2: Addition of Pyruvic Acid
-
Slowly add pyruvic acid to the mixture. This step is often exothermic, and controlled addition is necessary to manage the reaction temperature.
-
Causality: Pyruvic acid serves as the three-carbon unit that will ultimately form the C2, C3, and C4 atoms (including the carboxyl group) of the quinoline ring.
Step 3: Reflux and Reaction
-
Heat the reaction mixture to reflux for several hours. The specific time can vary from 3 to 12 hours depending on the reactivity of the substrates.[7]
-
Mechanistic Insight: The reaction proceeds through an initial condensation of the aniline and aldehyde to form a Schiff base. This is followed by a Michael addition of the enolate of pyruvic acid to the Schiff base, cyclization, and subsequent oxidation/aromatization to form the stable quinoline ring. The solvent (ethanol) can act as a hydrogen-transfer agent in the final aromatization step.
Step 4: Isolation and Purification
-
Cool the reaction mixture to room temperature, which typically induces precipitation of the product.
-
Collect the crude product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is essential. Each technique provides unique structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. Expect to see a broad absorption band from approximately 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid, and a sharp, strong absorption around 1700-1725 cm⁻¹ for the C=O stretch of the carbonyl group. Additional peaks will confirm the aromatic C-H and C=C bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. Key signals would include a singlet around 3.9-4.1 ppm for the three protons of the methoxy (-OCH₃) group. Aromatic protons on the quinoline ring will appear in the 7.0-8.5 ppm region. The acidic proton of the carboxyl group may appear as a very broad singlet far downfield (>10 ppm) or may not be observed due to exchange with the solvent.
-
¹³C NMR: Confirms the carbon skeleton. The spectrum will show a signal for the carbonyl carbon of the carboxylic acid around 165-175 ppm. The methoxy carbon will appear around 55-60 ppm. The remaining signals will correspond to the aromatic carbons of the quinoline core.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this compound, the molecular ion peak (M+) should be observed at an m/z ratio corresponding to its molecular weight of 203.19.
Applications in Drug Development and Research
The quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. The introduction of the 2-methoxy group modifies the electronic and steric properties of the molecule, providing a handle for further functionalization and fine-tuning of its biological activity.
Key Application Areas:
-
Intermediate for Bioactive Compounds: The primary use of this acid is as a key intermediate.[1] The carboxylic acid group is readily converted into esters, amides, and other functional groups, allowing for the synthesis of large libraries of compounds for biological screening. For example, it is a parent compound related to Cinchocaine, a local anesthetic.[4]
-
Anti-inflammatory and Anticancer Agents: Many quinoline derivatives exhibit potent anti-inflammatory and anticancer activities.[3] This compound serves as a starting point for developing novel inhibitors of enzymes or signaling pathways implicated in these diseases, such as STAT3 inhibitors.[2]
-
Antimicrobial Research: The quinoline core is famous for its antimicrobial properties (e.g., fluoroquinolone antibiotics). Derivatives of this compound are synthesized and tested against various bacterial and fungal strains to discover new antimicrobial agents.[1][7]
Logical Pathway from Intermediate to Drug Candidate
Caption: Role of the title compound in a typical drug discovery workflow.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical research. Its well-defined structure, accessible synthesis, and functional handles make it an invaluable starting material for the creation of novel molecules with therapeutic potential. The protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound effectively in their synthetic and drug discovery endeavors.
References
- Veeprho. (n.d.). This compound | CAS 10222-62-5.
- PubChem. (n.d.). 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information.
- A2B Chem. (n.d.). This compound.
- Simson Pharma Limited. (n.d.). This compound | CAS No- 10222-62-5.
- Patel, D. B., Vekariya, R. H., Patel, K. D., Prajapati, N. P., Vasava, M. S., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
- Ohashi, Y., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega, 3(11), 15915–15923. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. veeprho.com [veeprho.com]
- 5. 2-METHOXY-QUINOLINE-4-CARBOXYLIC ACID | 10222-62-5 [chemicalbook.com]
- 6. 2-METHOXY-QUINOLINE-4-CARBOXYLIC ACID CAS#: 10222-62-5 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
spectroscopic data for 2-Methoxyquinoline-4-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Data of 2-Methoxyquinoline-4-carboxylic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the , a key intermediate in pharmaceutical research for developing compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.[1] A thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, purity, and correct identification. This document synthesizes data from foundational spectroscopic principles and published literature on related quinoline derivatives to present a complete analytical profile.
Molecular Profile and Safety Considerations
Before undertaking any analytical work, a fundamental understanding of the compound's properties and associated safety protocols is essential.
-
Molecular Structure:
-
Empirical Formula: C₁₁H₉NO₃[2]
-
Molecular Weight: 203.19 g/mol [2]
-
Physical State: Solid, typically a white to pale yellow crystal or powder.[3]
-
Safety: This compound is classified as a skin and eye irritant.[3][4] Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.[3][5] Handling should occur in a well-ventilated area or fume hood to avoid inhalation of dust.[4][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei like ¹H and ¹³C.[7]
¹H NMR Spectroscopy
Proton NMR provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.[8]
Predicted ¹H NMR Spectral Data
The spectrum is predicted based on the analysis of substituent effects on the quinoline ring. The electron-withdrawing carboxylic acid group and the electron-donating methoxy group significantly influence the chemical shifts of the aromatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-3 | ~7.5 - 7.7 | Singlet (s) | 1H | Singlet due to no adjacent protons. Located in the heterocyclic ring. |
| H-5 | ~8.1 - 8.3 | Doublet (d) | 1H | deshielded by proximity to the nitrogen and influenced by the C4-carboxyl group. |
| H-6, H-7 | ~7.6 - 7.9 | Multiplet (m) | 2H | Complex splitting from adjacent aromatic protons. |
| H-8 | ~8.0 - 8.2 | Doublet (d) | 1H | deshielded due to its position on the benzene ring portion of the quinoline system. |
| -OCH₃ | ~4.1 - 4.3 | Singlet (s) | 3H | Methoxy protons are singlets and typically appear in this downfield region when attached to an aromatic system. |
| -COOH | ~12.0 - 13.0 | Broad Singlet (br s) | 1H | The acidic proton is highly deshielded and often appears as a broad signal that is exchangeable with D₂O. |
Experimental Protocol: ¹H NMR Spectroscopy
The causality behind this protocol is to obtain a high-resolution spectrum by ensuring the sample is free of particulate matter and dissolved in a suitable deuterated solvent, which is "invisible" in the ¹H NMR spectrum.[7][9]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.[9]
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and observation of the acidic proton.[9]
-
Filtration: Using a pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any insoluble impurities.[10] The solution height should be approximately 4-5 cm.[9][10]
-
Analysis: Cap the NMR tube and insert it into the spectrometer's spinner. The sample is lowered into the magnetic field for data acquisition.
-
Data Acquisition: Acquire the spectrum using a standard one-pulse sequence on a 400 MHz or higher spectrometer. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
¹³C NMR Spectroscopy
Carbon-13 NMR identifies all unique carbon atoms in a molecule, providing complementary information to ¹H NMR. The chemical shift range is much broader, leading to less signal overlap.[11][12]
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -COOH | 165 - 170 | Carboxylic acid carbons are significantly deshielded and appear far downfield.[13][14][15] |
| C-2 (-OCH₃) | 160 - 164 | Carbon directly attached to the electronegative oxygen of the methoxy group. |
| C-4 (-COOH) | 145 - 148 | Quaternary carbon attached to the carboxylic acid group. |
| C-8a | 148 - 152 | Quaternary carbon at the ring junction, adjacent to the nitrogen. |
| C-5, C-6, C-7, C-8 | 120 - 135 | Aromatic carbons of the benzene ring portion. Their exact shifts depend on their position relative to the fused heterocyclic ring. |
| C-3 | 105 - 110 | Aromatic carbon in the heterocyclic ring. |
| C-4a | 118 - 122 | Quaternary carbon at the ring junction. |
| -OCH₃ | 55 - 60 | Methoxy group carbon, typically found in this region.[15] |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[16]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3300 - 2500 | O-H stretch | Strong, Very Broad | Carboxylic Acid[13][17] |
| 3100 - 3000 | C-H stretch | Medium | Aromatic (sp² C-H) |
| 2950 - 2850 | C-H stretch | Medium | Aliphatic (sp³ C-H of -OCH₃) |
| 1720 - 1690 | C=O stretch | Strong, Sharp | Carboxylic Acid Dimer[13][17] |
| 1620 - 1580 | C=C / C=N stretch | Medium-Strong | Quinoline Ring[18] |
| 1320 - 1210 | C-O stretch | Strong | Carboxylic Acid / Ether[17] |
| 950 - 910 | O-H bend | Medium, Broad | Carboxylic Acid[17] |
Experimental Protocol: KBr Pellet Method for FT-IR
This self-validating protocol is chosen for solid samples because potassium bromide (KBr) is transparent in the IR region, acting as an inert matrix that will not contribute interfering signals to the spectrum.[19]
-
Grinding: Add 1-2 mg of this compound and ~150 mg of dry, spectroscopic grade KBr to an agate mortar.[19]
-
Mixing: Gently grind the two components together with a pestle until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize light scattering.[20]
-
Pellet Pressing: Transfer a portion of the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[19]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample chamber should be recorded first and automatically subtracted from the sample spectrum.
Workflow for IR Sample Preparation (KBr Pellet)
Caption: Step-by-step workflow for preparing a KBr pellet for FT-IR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.[21]
Predicted Mass Spectrum Data (Electron Ionization - EI)
The stability of the quinoline ring system means the molecular ion is expected to be prominent.[21]
| m/z (mass-to-charge ratio) | Ion Identity | Rationale for Formation |
| 203 | [M]⁺• | Molecular ion, corresponding to the molecular weight of the compound. |
| 188 | [M - •CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 172 | [M - •OCH₃]⁺ | Loss of a methoxy radical. |
| 158 | [M - •COOH]⁺ | Loss of the carboxyl radical, a common fragmentation for carboxylic acids.[21] |
| 159 | [M - CO₂]⁺• | Decarboxylation, another characteristic fragmentation of carboxylic acids.[21] |
| 130 | [M - CO₂ - HCN]⁺• | Subsequent loss of hydrogen cyanide from the quinoline ring after decarboxylation, a characteristic fragmentation of the quinoline core.[21] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, which is particularly useful for highly conjugated systems like the quinoline ring.[22][23]
Predicted UV-Vis Absorption Data
Quinoline derivatives typically exhibit multiple absorption bands in the UV region corresponding to π→π* transitions. The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity.[22][24]
| Predicted λ_max (nm) | Solvent | Transition Type |
| ~230-250 nm | Ethanol/Methanol | π→π |
| ~320-340 nm | Ethanol/Methanol | π→π |
Experimental Protocol: UV-Vis Spectroscopy
The core principle is to prepare a dilute solution of the analyte to ensure the measured absorbance falls within the linear range of the Beer-Lambert law.[23]
-
Stock Solution: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mM.
-
Working Solution: Dilute the stock solution to a final concentration in the micromolar range (e.g., 10-50 µM). The final concentration should yield a maximum absorbance between 0.1 and 1.0.[23]
-
Analysis: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as the reference/blank. Fill a second cuvette with the sample solution.
-
Data Acquisition: Scan a wavelength range from approximately 200 to 400 nm to obtain the absorption spectrum and identify the λ_max values.[16]
Conclusion
The collective application of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides a robust and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and atom connectivity. FT-IR spectroscopy validates the presence of key functional groups, namely the carboxylic acid, methoxy, and quinoline ring system. Mass spectrometry confirms the molecular weight and provides insight into structural stability and fragmentation pathways. Finally, UV-Vis spectroscopy verifies the nature of the conjugated electronic system. This comprehensive spectroscopic guide serves as an essential reference for researchers to ensure the identity, purity, and quality of this important synthetic intermediate.
References
- Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidaion of Complex Organic Molecules. Benchchem.
- IR Spectroscopy. Chemistry LibreTexts.
- IR Spectroscopy of Solids. Organic Chemistry at CU Boulder.
- Vibrational spectroscopic study of some quinoline derivatives. ResearchGate.
- Sample Preparation for FTIR Analysis. Drawell.
- Sampling of solids in IR spectroscopy. Slideshare.
- Sample preparation for FT-IR. Unknown Source.
- Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. ProQuest.
- New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI.
- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
- Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers. Benchchem.
- NMR Techniques in Organic Chemistry: a quick guide. Unknown Source.
- This compound. BenchChem.
- SAFETY DATA SHEET. TCI Chemicals.
- STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. eGyanKosh.
- NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences.
- How to Prepare and Run a NMR Sample. YouTube.
- Carbon and 2D NMR. Unknown Source.
- SAFETY DATA SHEET. Unknown Source.
- SAFETY DATA SHEET. TCI Chemicals.
- IR: carboxylic acids. Unknown Source.
- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
- SAFETY DATA SHEET. Angene Chemical.
- 2-methoxy-quinoline-4-carboxylic acid AldrichCPR. Sigma-Aldrich.
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- 13C NMR Chemical Shifts. Oregon State University.
- 13C NMR Chemical Shifts. Organic Chemistry Data.
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
Sources
- 1. This compound [myskinrecipes.com]
- 2. 2-methoxy-quinoline-4-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. memphis.edu [memphis.edu]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. eng.uc.edu [eng.uc.edu]
- 21. chempap.org [chempap.org]
- 22. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies | MDPI [mdpi.com]
2-Methoxyquinoline-4-carboxylic acid NMR spectra
An In-depth Technical Guide to the NMR Spectra of 2-Methoxyquinoline-4-carboxylic Acid
Authored by: A Senior Application Scientist
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research.[1] As a derivative of quinoline, a structural motif present in numerous natural products and synthetic drugs, it serves as a valuable intermediate in the synthesis of various bioactive molecules.[2][3] Its molecular structure, featuring a quinoline core substituted with a methoxy group at the 2-position and a carboxylic acid at the 4-position, presents a unique electronic and steric environment.[4][5]
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone analytical technique for the unambiguous structural elucidation of such molecules.[2][6] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles and field-proven methodologies. We will explore the theoretical basis for the observed chemical shifts and coupling constants, present detailed protocols for sample preparation and data acquisition, and discuss advanced considerations for accurate spectral interpretation.
Theoretical Principles: Understanding the Quinoline NMR Landscape
The NMR spectrum of a substituted quinoline is a rich tapestry of information dictated by the electronic interplay between the nitrogen heteroatom and the various substituents on the bicyclic ring system.
¹H NMR Spectroscopy
Proton NMR provides critical data on the connectivity and electronic environment of hydrogen atoms in the molecule.
-
The Influence of the Quinoline Core: Protons attached to the quinoline ring typically resonate in the aromatic region, generally between δ 7.0 and 9.0 ppm.[2] The electron-withdrawing nature of the ring nitrogen atom significantly deshields adjacent protons. Consequently, the H8 proton (peri to the nitrogen) and protons on the pyridine ring portion are often found further downfield compared to those on the benzene ring portion.[2]
-
Substituent Effects: The chemical shifts are further modulated by the electronic properties of the substituents.[7]
-
Electron-Donating Groups (EDGs) , such as the methoxy (-OCH₃) group, increase electron density on the ring via the resonance effect. This "shields" nearby protons, causing their signals to shift upfield (to a lower ppm value).[7]
-
Electron-Withdrawing Groups (EWGs) , such as the carboxylic acid (-COOH) group, decrease electron density, "deshielding" adjacent protons and shifting their signals downfield (to a higher ppm value).[7]
-
In this compound, the methoxy group at C2 donates electron density, primarily influencing H3, while the carboxylic acid at C4 withdraws density, affecting H3 and H5. The interplay of these effects determines the final chemical shifts.
¹³C NMR Spectroscopy
Carbon NMR provides a map of the carbon skeleton. The chemical shift range for ¹³C is much wider than for ¹H, minimizing signal overlap.[8]
-
General Regions: Carbons in the quinoline aromatic system typically appear between δ 120 and 160 ppm.[8][9] The carbons directly bonded to the nitrogen (C2 and C8a) are significantly influenced by its electronegativity.
-
Functional Group Carbons: The chemical shifts of the substituent carbons are highly characteristic. The methoxy carbon (-OCH₃) is expected in the δ 50-65 ppm region, while the carboxylic acid carbonyl carbon (-COOH) resonates significantly downfield, typically in the δ 165-185 ppm range.[8][10] Quaternary carbons, those without attached protons, generally show weaker signals.[8]
Predicted NMR Spectral Data for this compound
Based on the principles outlined above, we can predict the approximate ¹H and ¹³C NMR spectra. The numbering scheme used for assignment is shown below:
Predicted ¹H NMR Data
The spectrum is expected to show 7 distinct signals. The carboxylic acid proton signal may be broad and its chemical shift is highly dependent on solvent and concentration.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| H3 | ~7.2 - 7.5 | Singlet (s) | 1H | Shielded by the -OCH₃ group and adjacent to the -COOH group. Appears as a singlet as adjacent positions are substituted. |
| H5 | ~8.0 - 8.2 | Doublet (d) | 1H | Deshielded by proximity to the electron-withdrawing C4-COOH and the quinoline ring current. |
| H6 | ~7.5 - 7.7 | Triplet (t) | 1H | Typical aromatic proton on the benzene portion of the quinoline. |
| H7 | ~7.7 - 7.9 | Triplet (t) | 1H | Typical aromatic proton on the benzene portion of the quinoline. |
| H8 | ~8.1 - 8.3 | Doublet (d) | 1H | Deshielded due to the peri-effect of the nitrogen lone pair.[2] |
| -OCH₃ | ~4.0 - 4.2 | Singlet (s) | 3H | Characteristic chemical shift for a methoxy group attached to an aromatic ring. |
| -COOH | > 12.0 | Broad Singlet (br s) | 1H | Highly deshielded acidic proton. Its visibility and position can vary significantly. |
Predicted ¹³C NMR Data
The molecule has 11 carbon atoms. Due to the lack of symmetry, 11 distinct signals are expected in the ¹³C NMR spectrum.
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C2 | ~160 - 165 | Attached to both nitrogen and oxygen, resulting in a downfield shift. |
| C3 | ~108 - 112 | Shielded by the adjacent electron-donating -OCH₃ group. |
| C4 | ~140 - 145 | Attached to the electron-withdrawing -COOH group. |
| C4a | ~128 - 132 | Quaternary carbon at the ring junction. |
| C5 | ~125 - 129 | Aromatic CH carbon. |
| C6 | ~124 - 128 | Aromatic CH carbon. |
| C7 | ~130 - 134 | Aromatic CH carbon. |
| C8 | ~122 - 126 | Aromatic CH carbon. |
| C8a | ~148 - 152 | Quaternary carbon adjacent to nitrogen. |
| -OCH₃ | ~55 - 60 | Typical shift for a methoxy carbon.[8] |
| -COOH | ~168 - 172 | Characteristic shift for a carboxylic acid carbonyl carbon.[8] |
Experimental Protocols: A Self-Validating Workflow
The integrity of NMR data begins with meticulous sample preparation and systematic data acquisition.
Protocol for NMR Sample Preparation
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent solvating power for carboxylic acids and its ability to facilitate the observation of the exchangeable -COOH proton.
Methodology:
-
Weighing: Accurately weigh 5-10 mg of high-purity this compound.
-
Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.
-
Solubilization: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution is essential.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any microparticulates, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube and label it clearly.
Protocol for 1D NMR Data Acquisition
This workflow outlines the standard procedure for acquiring high-quality ¹H and ¹³C spectra.
Caption: Standard workflow for 1D NMR data acquisition.
Methodology:
-
Instrument Setup: Insert the prepared sample into the NMR spectrometer. Lock the field using the deuterium signal from the DMSO-d₆ solvent.
-
Shimming: Optimize the magnetic field homogeneity (shimming) to achieve narrow and symmetrical peak shapes.
-
¹H Spectrum Acquisition:
-
Load a standard proton pulse sequence.
-
Set appropriate parameters: spectral width (~16 ppm), acquisition time (~2-3 s), relaxation delay (1-2 s), and number of scans (typically 8 or 16 for good signal-to-noise).
-
Acquire the Free Induction Decay (FID).
-
-
¹³C Spectrum Acquisition:
-
Load a standard proton-decoupled carbon pulse sequence.
-
Set appropriate parameters: spectral width (~240 ppm), acquisition time (~1 s), relaxation delay (2 s), and a sufficient number of scans to achieve adequate signal-to-noise (e.g., 1024 or more), as ¹³C is much less sensitive than ¹H.
-
-
Processing: Apply Fourier transformation, phase and baseline correction, and reference the spectra. For DMSO-d₆, the residual proton peak is at ~2.50 ppm and the carbon peak is at 39.52 ppm.
Advanced Structural Verification with 2D NMR
For unambiguous assignment of all signals, especially the closely spaced aromatic protons, 2D NMR experiments like COSY, HSQC, and HMBC are invaluable.[7] They provide a self-validating network of correlations that confirms the molecular structure.
Caption: Logic map for structural verification using 2D NMR.
-
COSY (Correlation Spectroscopy): Reveals which protons are spin-coupled to each other (typically through 2-3 bonds). This is essential for tracing the connectivity of the H5-H6-H7-H8 spin system on the benzene ring portion.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon to which it is attached, confirming the C-H pairings.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key to piecing the molecular puzzle together. For instance, it can link the methoxy protons to C2 and the H3 proton to C2, C4, and C4a, definitively placing the substituents.[7]
Troubleshooting and Advanced Considerations
-
Concentration Dependence: Quinoline derivatives are known to exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking interactions in solution.[7][11] As concentration increases, molecules may aggregate, creating shielding or deshielding effects that alter proton chemical shifts. It is therefore crucial to report the concentration at which the spectrum was acquired for reproducibility.
-
Solvent Effects: The chemical shift of the carboxylic acid proton is highly sensitive to the solvent's hydrogen-bonding capability. In aprotic solvents like CDCl₃, it may be very broad or not observed, whereas in DMSO-d₆, it is typically a sharp or moderately broad singlet at a very downfield position.
-
Purity: Impurities, including residual synthesis solvents or starting materials, can complicate spectra. A pure sample is paramount for accurate analysis.
Conclusion
The NMR spectra of this compound provide a detailed fingerprint of its molecular structure. A systematic approach, beginning with an understanding of the fundamental principles governing quinoline NMR, followed by meticulous experimental execution and data analysis, enables a confident and complete structural assignment. The ¹H spectrum is characterized by a distinct set of aromatic signals influenced by the methoxy and carboxylic acid groups, while the ¹³C spectrum confirms the full carbon framework. For absolute certainty, 2D correlation experiments like COSY, HSQC, and HMBC provide a robust, self-validating network of data that leaves no ambiguity in the final structural elucidation. This guide serves as a foundational resource for researchers employing NMR spectroscopy in the characterization of novel quinoline-based compounds.
References
- BenchChem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
- UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
- Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
- YouTube. (2023, August 5). Structure elucidation of quinoline| NMR Spectroscopy.
- PubChem. (n.d.). 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid.
- PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid.
- BenchChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 2-methoxy-quinoline-4-carboxylic acid AldrichCPR.
- ChemicalBook. (n.d.). 2-HYDROXY-4-METHYLQUINOLINE(607-66-9) 1H NMR spectrum.
- Simson Pharma Limited. (n.d.). This compound | CAS No- 10222-62-5.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- iChemical. (n.d.). 6-methoxyquinoline-4-carboxylic acid, CAS No. 86-68-0.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide.
- Veeprho. (n.d.). This compound | CAS 10222-62-5.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ChemicalBook. (2025, January 27). 2-METHOXY-QUINOLINE-4-CARBOXYLIC ACID | 10222-62-5.
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-methoxy-quinoline-4-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. veeprho.com [veeprho.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. repository.uncw.edu [repository.uncw.edu]
2-Methoxyquinoline-4-carboxylic acid mass spectrometry
An In-Depth Technical Guide to the Mass Spectrometry of 2-Methoxyquinoline-4-carboxylic Acid
Executive Summary
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound (C₁₁H₉NO₃), a key intermediate in pharmaceutical research and drug development.[1] Authored from the perspective of a Senior Application Scientist, this document synthesizes foundational principles with field-proven methodologies. We delve into the core aspects of ionization, fragmentation behavior under both Electrospray Ionization (ESI) and Electron Ionization (EI), and provide detailed, validated protocols for qualitative and quantitative analysis. The guide is designed for researchers, scientists, and drug development professionals, offering actionable insights into experimental design, data interpretation, and the application of mass spectrometry for the robust characterization of this important quinoline derivative.
Introduction: The Analytical Significance of this compound
This compound is a heterocyclic building block with a molecular weight of 203.19 g/mol .[2] Its structure is foundational in medicinal chemistry for the synthesis of a wide array of bioactive compounds, including those with potential anti-inflammatory, antimicrobial, and anticancer properties.[1][3] Given its role in drug discovery and as a potential metabolite, the ability to accurately detect and quantify this molecule in complex matrices is paramount.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for this task. It enables not only the confirmation of molecular identity but also provides deep structural insights through controlled fragmentation. This guide explains the causal relationships behind methodological choices, ensuring a robust and reproducible analytical approach.
Core Principles of Mass Spectrometry in the Context of a Quinoline Carboxylic Acid
The analysis of a molecule like this compound relies on three key mass spectrometric stages: ionization, mass analysis, and fragmentation for structural elucidation.
Ionization: Generating the Gaseous Ion
The choice of ionization technique is critical and depends on the analyte's properties and the desired information. For this compound, two methods are of primary relevance:
-
Electrospray Ionization (ESI): This is the preferred method for LC-MS applications. ESI is a "soft" ionization technique that transfers ions from a liquid solution into the gas phase with minimal fragmentation.[4] Due to the presence of a basic quinoline nitrogen and an acidic carboxylic acid group, the molecule can be readily ionized in either positive or negative ion mode. Positive ion mode is generally favored as the quinoline nitrogen is easily protonated to form a stable [M+H]⁺ ion, typically yielding a stronger signal.
-
Electron Ionization (EI): Typically used with Gas Chromatography (GC-MS), EI is a "hard" ionization technique that bombards the molecule with high-energy electrons.[5] This process creates a molecular ion (M⁺•) but also induces extensive and characteristic fragmentation. While direct GC-MS analysis of this compound is challenging due to its low volatility, EI-MS of a derivatized, more volatile form can provide a reproducible fragmentation pattern for library matching.[6]
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
To confirm the identity of this compound and distinguish it from isomers, tandem mass spectrometry (MS/MS) is employed. In this process, the precursor ion (e.g., the [M+H]⁺ ion at m/z 204.06) is isolated and then fragmented by collision with an inert gas, such as argon or nitrogen. This process, known as Collision-Induced Dissociation (CID), generates a unique set of product ions that serve as a structural fingerprint of the molecule.
Mass Spectrometric Behavior and Fragmentation Analysis
The structural features of this compound—the quinoline core, the methoxy group, and the carboxylic acid group—each contribute to its characteristic fragmentation pattern.
Electrospray Ionization (ESI) Fragmentation (Positive Ion Mode)
Upon CID of the protonated molecule ([M+H]⁺, m/z 204.06), several key fragmentation pathways are observed. The primary and most diagnostically significant fragmentation involves the neutral loss of molecules from the substituent groups.
-
Loss of Carbon Dioxide (CO₂): The most common fragmentation pathway for protonated carboxylic acids involves the facile loss of CO₂ (44.01 Da). This results in a prominent fragment ion at m/z 160.05.[7]
-
Loss of Formic Acid (HCOOH): A concerted loss of the entire carboxylic acid group as formic acid (46.03 Da) can also occur, though it is often less favored than the sequential loss of water and carbon monoxide.
-
Loss of a Methyl Radical (•CH₃): Cleavage of the methoxy group can lead to the loss of a methyl radical (15.02 Da), producing an ion at m/z 189.04.
-
Loss of Water (H₂O): Following the initial loss of a methyl radical, the resulting ion can lose water (18.01 Da). Alternatively, the protonated precursor can lose water directly, particularly if the proton resides near the carboxylic acid group.
The fragmentation of the quinoline ring itself, such as the loss of hydrogen cyanide (HCN), typically requires higher collision energy and produces ions of lower abundance.[7]
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion (M⁺• at m/z 203.05) is observed, and its stability is enhanced by the aromatic quinoline ring. The fragmentation patterns share similarities with ESI but are initiated from a radical cation.
-
Loss of the Carboxyl Radical (•COOH): A dominant fragmentation pathway is the loss of the carboxyl radical (45.02 Da), leading to a fragment at m/z 158.03.[8][9]
-
Loss of the Methoxy Radical (•OCH₃): Alpha-cleavage can result in the loss of the methoxy radical (31.02 Da), yielding an ion at m/z 172.03.
-
Decarboxylation: The loss of CO₂ (44.01 Da) from the molecular ion produces a radical cation at m/z 159.04.
The following table summarizes the key ions expected in the mass spectrum of this compound.
| Ionization Mode | Precursor Ion / Molecular Ion | Key Fragment Ions (m/z) | Neutral Loss | Description |
| ESI (+) / CID | [M+H]⁺ (204.06) | 160.05 | CO₂ (44.01 Da) | Decarboxylation of the protonated molecule. |
| 189.04 | •CH₃ (15.02 Da) | Loss of a methyl radical from the methoxy group. | ||
| 176.05 | CO (28.01 Da) | Loss of carbon monoxide from the quinoline ring. | ||
| EI | M⁺• (203.05) | 158.03 | •COOH (45.02 Da) | Loss of the carboxyl radical. |
| 172.03 | •OCH₃ (31.02 Da) | Loss of the methoxy radical. | ||
| 159.04 | CO₂ (44.01 Da) | Decarboxylation of the molecular ion. |
Experimental Protocols and Workflows
A self-validating and robust analytical method is crucial for reliable data. The following protocols provide a starting point for the analysis of this compound in a research or drug development setting.
General Experimental Workflow
The logical flow from sample receipt to final data interpretation is critical for ensuring data integrity.
Caption: General workflow for quantitative LC-MS/MS analysis.
Protocol 1: Sample Preparation from Plasma
This protocol is designed for the quantitative analysis of this compound in plasma, a common matrix in pharmacokinetic studies.
-
Aliquot Sample: Transfer 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Spike the sample with 10 µL of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to correct for matrix effects and procedural losses.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile. The acetonitrile disrupts the solvation of proteins, causing them to precipitate out of the solution.[10]
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: Quantitative LC-MS/MS Method
This method utilizes Multiple Reaction Monitoring (MRM) for highly selective and sensitive quantification.
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
Analyte: Precursor m/z 204.1 → Product m/z 160.1 (Quantifier), Precursor m/z 204.1 → Product m/z 189.0 (Qualifier).
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.
-
-
Instrument Parameters: Optimize capillary voltage, source temperature, and collision energy for maximum signal intensity for the specified transitions.
Data Visualization and Interpretation
Visualizing the structure and its breakdown is key to understanding the mass spectrometric data.
Caption: Proposed ESI+ fragmentation pathway.
Conclusion
The mass spectrometric analysis of this compound is a robust and highly informative technique essential for its application in pharmaceutical and chemical research. By leveraging the principles of soft ionization with ESI and the structural specificity of tandem MS, researchers can achieve sensitive quantification and unambiguous identification. The fragmentation patterns, dominated by the loss of carbon dioxide from the carboxylic acid moiety, provide a reliable diagnostic fingerprint. The protocols and workflows detailed in this guide offer a validated framework for obtaining high-quality, reproducible data, thereby supporting the rigorous demands of modern drug development and scientific inquiry.
References
- BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Dvořák, M., & Hroch, L. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
- University of Arizona. (n.d.). Mass Spectrometry - Examples. UArizona Department of Chemistry and Biochemistry.
- ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides.
- PubMed. (2008). Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer.
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
- Chemistry LibreTexts. (2023).
- Sigma-Aldrich. (n.d.). 2-methoxy-quinoline-4-carboxylic acid AldrichCPR.
- University of California, Davis. (n.d.). Ionization Methods in Organic Mass Spectrometry.
- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- Anshul Specialty Molecules. (2025). 2-Hydroxyquinoline-4-carboxylic acid.
- PubMed. (n.d.).
- Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
- ChemicalBook. (2025). 2-METHOXY-QUINOLINE-4-CARBOXYLIC ACID.
- MDPI. (n.d.).
Sources
- 1. This compound [myskinrecipes.com]
- 2. 2-methoxy-quinoline-4-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. as.uky.edu [as.uky.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempap.org [chempap.org]
- 8. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
theoretical properties of 2-Methoxyquinoline-4-carboxylic acid
An In-depth Technical Guide to the Theoretical Properties of 2-Methoxyquinoline-4-carboxylic Acid
Executive Summary
This compound stands as a pivotal scaffold in medicinal chemistry, primarily serving as a key intermediate in the synthesis of advanced bioactive compounds.[1] Its quinoline core is a recurring motif in molecules designed for a spectrum of therapeutic applications, including potential anti-inflammatory, antimicrobial, and anticancer agents.[1] This guide provides a comprehensive exploration of the , leveraging computational chemistry principles to elucidate its structural, electronic, and spectroscopic characteristics. By grounding these theoretical predictions in established methodologies and comparative data from related structures, we offer a predictive framework to guide its application in rational drug design and synthetic chemistry.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the utility of any chemical entity is to characterize its fundamental physical and structural properties. This compound (CAS 10222-62-5) is a heterocyclic aromatic compound with the molecular formula C₁₁H₉NO₃.[2][3]
Core Properties
A compilation of its key identifiers and predicted physicochemical properties provides a baseline for its handling and application.
| Property | Value | Source |
| CAS Number | 10222-62-5 | [3] |
| Molecular Formula | C₁₁H₉NO₃ | [2] |
| Molecular Weight | 203.19 g/mol | [2] |
| IUPAC Name | This compound | |
| Synonyms | 2-methoxycinchoninic acid | [4] |
| Predicted Boiling Point | 359.6 ± 22.0 °C | [5] |
| Predicted Density | 1.325 ± 0.06 g/cm³ | [5] |
| Predicted pKa | 3.16 ± 0.25 | [5] |
| Physical Form | Solid | [6] |
Optimized Molecular Geometry
The three-dimensional structure of a molecule dictates its interaction with biological targets. While a definitive crystal structure for this specific molecule is not publicly available, density functional theory (DFT) is a powerful tool for predicting its lowest energy conformation. Using a common level of theory for such molecules (e.g., B3LYP/6-311++G(d,p)), the quinoline ring system is expected to be nearly planar.[2][7] Crystal structures of analogous compounds, such as 2-(4-Methylphenyl)quinoline-4-carboxylic acid, confirm this planarity.[8] A key structural feature is the dihedral angle between the plane of the carboxylic acid group and the quinoline ring, which influences intermolecular hydrogen bonding possibilities. In a related crystal structure, this angle was found to be 45.05°.[8]
Caption: 2D structure of this compound.
Theoretical Spectroscopic and Electronic Properties
Computational methods provide invaluable insight into the spectroscopic and electronic nature of a molecule, which is directly linked to its reactivity and potential for intermolecular interactions.
Frontier Molecular Orbitals (FMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity.[9] DFT studies on similar quinoline derivatives reveal that the HOMO is typically distributed over the quinoline ring system, while the LUMO may also be localized on the ring, particularly around the carboxylic acid moiety.[10] The introduction of electron-donating groups like methoxy (-OCH₃) is expected to raise the HOMO energy level, potentially making the molecule more susceptible to electrophilic attack.
Caption: Energy level diagram of Frontier Molecular Orbitals.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the most negative potential (red/yellow regions) is expected around the oxygen atoms of the carboxylate group and the nitrogen atom of the quinoline ring, indicating these are the primary sites for electrophilic attack. The hydrogen of the carboxylic acid will be a region of high positive potential (blue), making it the most likely site for nucleophilic attack or deprotonation.
Predicted Spectroscopic Signatures
Theoretical calculations can predict spectroscopic data, which can be compared with experimental results for structure verification.
-
¹H and ¹³C NMR Spectra: The chemical shifts in NMR are highly dependent on the electronic environment of each nucleus. Based on data from analogous 2-aryl-quinoline-4-carboxylic acids, the aromatic protons on the quinoline ring are expected to appear in the δ 7.5-8.7 ppm range.[4][11] The methoxy protons (-OCH₃) would likely produce a singlet around δ 3.9-4.1 ppm. The carboxylic acid proton is expected to be a broad singlet at a higher chemical shift (>13 ppm).[4][11] In the ¹³C NMR spectrum, the carboxyl carbon would be the most downfield signal (>165 ppm), followed by the aromatic carbons (118-155 ppm) and the methoxy carbon (~55 ppm).[4]
-
Infrared (IR) Spectroscopy: Vibrational analysis using DFT can predict the key IR absorption bands. The most characteristic peaks would be:
-
O-H stretch: A broad band from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.
-
C=O stretch: A strong, sharp peak from the carbonyl group around 1700-1725 cm⁻¹.
-
C=C and C=N stretches: Multiple bands in the 1500-1620 cm⁻¹ region, characteristic of the quinoline aromatic system.[2][6]
-
C-O stretch: Bands corresponding to the methoxy and carboxylic acid C-O bonds, likely in the 1200-1300 cm⁻¹ range.[2]
-
Synthesis Pathway and Reactivity
The synthesis of the quinoline-4-carboxylic acid core is well-established, with the Doebner and Pfitzinger reactions being the most prominent methods. The Doebner reaction, a three-component reaction, is particularly versatile.[12]
Representative Synthesis Protocol (Doebner Reaction)
This protocol outlines a general, efficient method for synthesizing the target compound's core structure.
Step 1: Imine Formation
-
An equimolar mixture of an appropriately substituted aniline (e.g., m-anisidine) and an aldehyde (e.g., benzaldehyde, though pyruvic acid serves a dual role here) is refluxed in a suitable solvent like ethanol. This forms the Schiff base intermediate.
Step 2: Condensation and Cyclization
-
Pyruvic acid is added to the reaction mixture. It undergoes a condensation reaction with the imine.
-
The intermediate then undergoes an intramolecular electrophilic cyclization, followed by dehydration and oxidation (often with the Schiff base acting as the hydrogen acceptor) to yield the final aromatic quinoline-4-carboxylic acid product.[12]
Step 3: Work-up and Purification
-
The reaction mixture is cooled and poured into ice water to precipitate the crude product.
-
The solid is filtered, washed, and can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Caption: Workflow for the Doebner synthesis of the quinoline core.
Potential Applications in Drug Discovery
The true value of understanding the lies in its application. As an intermediate, its structure is a launchpad for creating more complex molecules.[1]
-
Scaffold for Bioactive Compounds: The carboxylic acid group at the 4-position is a prime handle for synthetic modification, allowing for the creation of amide or ester libraries to probe structure-activity relationships (SAR).
-
Enzyme Inhibition: The quinoline nitrogen and carboxylic oxygen atoms can act as hydrogen bond acceptors and donors, respectively, making the scaffold suitable for designing inhibitors that can fit into the active sites of enzymes like kinases or deacetylases.[11]
-
Antimicrobial/Anticancer Agents: The quinoline ring is a known pharmacophore in many antimicrobial and anticancer drugs. Modifications to the core structure of this compound can be guided by computational docking studies to optimize binding to specific microbial or cancer-related protein targets.[13]
Conclusion
This guide has detailed the theoretical underpinnings of this compound's structure, electronic properties, and spectroscopic profile. Through the lens of computational chemistry, we have established a predictive framework for its behavior and reactivity. The planarity of the quinoline core, coupled with the reactive sites identified by MEP analysis and the versatile synthetic handle of the carboxylic acid group, confirms its status as a high-value building block in medicinal chemistry. The theoretical data presented herein serves as a robust foundation for researchers and drug development professionals to rationally design and synthesize novel derivatives with tailored therapeutic potential.
References
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]
- Mohamed, T. A., & El-Boraey, H. A. (2017). Vibrational spectroscopic study of some quinoline derivatives.
- Prabhu, N., et al. (2020). Examining the spectroscopic features and quantum chemical computations of a Quinoline derivative: Experimental and theoretical i. Journal of Molecular Structure. [Link]
- El-Daly, S. A., et al. (2021).
- Khan, I., et al. (2024). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors.
- Chavan, N. D., et al. (2024).
- Vertex AI Search. (n.d.). This compound. Vertex AI Search.
- Orita, A., et al. (2019). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central. [Link]
- de Almeida, L. G. F., et al. (2024). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry. [Link]
- Veeprho. (n.d.). This compound | CAS 10222-62-5. Veeprho. [Link]
- Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]
- Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]
- Blackburn, A. C., et al. (2011). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 3. 2-METHOXY-QUINOLINE-4-CARBOXYLIC ACID | 10222-62-5 [chemicalbook.com]
- 4. ijcps.org [ijcps.org]
- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]
- 8. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 12. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]
An In-depth Technical Guide to 2-Methoxyquinoline-4-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxyquinoline-4-carboxylic acid, a key heterocyclic building block, holds a significant position in medicinal chemistry and pharmaceutical development. Its intrinsic chemical functionalities and the quinoline scaffold's proven bioactivity make it a valuable precursor for synthesizing a diverse range of therapeutic agents. This technical guide provides a comprehensive review of this compound, covering its synthesis, physicochemical properties, and known biological applications, with a particular focus on its role as a crucial intermediate in the production of the local anesthetic, Cinchocaine. The guide also delves into the broader therapeutic potential of the quinoline-4-carboxylic acid scaffold, supported by data from various derivatives, and outlines detailed experimental protocols for its synthesis and analysis.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Quinoline derivatives have demonstrated efficacy as antitumor, antimalarial, antibacterial, and antiviral agents.[1] Within this broad class of compounds, quinoline-4-carboxylic acids are of particular interest due to their diverse medicinal properties and their versatility as synthetic intermediates.[1] this compound, with its characteristic methoxy and carboxylic acid functional groups, serves as a prime example of a strategically designed building block for the development of novel therapeutics.[2] Its primary application lies in pharmaceutical research as a key intermediate for the synthesis of bioactive compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 10222-62-5 | [2] |
| Molecular Formula | C₁₁H₉NO₃ | [2] |
| Molecular Weight | 203.19 g/mol | [3] |
| IUPAC Name | This compound | [4] |
| Synonyms | 2-methoxycinchoninic acid | [4] |
| Appearance | Solid | [5] |
| Storage | Room temperature | [2] |
Synthesis of this compound
The Pfitzinger Reaction: A Plausible Synthetic Route
The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids.[6]
Conceptual Workflow for the Synthesis of 2-Hydroxyquinoline-4-carboxylic Acid (a precursor):
Caption: Conceptual workflow of the Pfitzinger reaction.
Detailed Experimental Protocol (for 2-Phenylquinoline-4-carboxylic acid, adaptable for other derivatives): [7]
-
Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of potassium hydroxide (KOH) pellets in approximately 30 mL of 95% ethanol with stirring. Caution: This dissolution is exothermic.
-
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to pale yellow as the isatin ring opens to form the potassium isatinate intermediate. Continue stirring at room temperature for 30-45 minutes.
-
Addition of Carbonyl Compound: Add a stoichiometric equivalent of the desired carbonyl compound (e.g., acetophenone for 2-phenylquinoline-4-carboxylic acid) to the reaction mixture dropwise.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours. Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
Isolation of Product: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
To obtain this compound, this procedure would likely start from a methoxy-substituted isatin or involve a subsequent methylation step.
The Doebner Reaction
The Doebner reaction is another powerful method for synthesizing quinoline-4-carboxylic acids, involving the reaction of an aniline, an aldehyde, and pyruvic acid.[3] This three-component reaction offers a high degree of versatility in accessing a wide range of substituted quinolines.[8]
General Doebner Reaction Workflow:
Caption: General workflow of the Doebner reaction.
Biological Activities and Therapeutic Applications
While specific biological data for this compound is sparse in the public domain, its role as a precursor to Cinchocaine and the known activities of its derivatives provide strong indications of its therapeutic potential.
Intermediate in the Synthesis of Cinchocaine (Dibucaine)
This compound is a key intermediate in the synthesis of Cinchocaine (also known as Dibucaine), a potent and long-acting amide local anesthetic.[4][9] Cinchocaine functions by blocking sodium channels on the neuronal cell membrane, thereby inhibiting the initiation and propagation of nerve impulses, leading to a loss of sensation.[10]
The Cinchocaine Connection:
Caption: Role of this compound in Cinchocaine synthesis.
Potential Anticancer Activity
Derivatives of the quinoline-4-carboxylic acid scaffold have shown promising anticancer activities. For instance, certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as selective inhibitors of histone deacetylase 3 (HDAC3), an enzyme implicated in tumorigenesis.[11] One such derivative, D28, exhibited an IC₅₀ value of 24.45 µM for HDAC3 and induced G2/M cell cycle arrest and apoptosis in cancer cells.[11] Although methoxy substitution in some cases was found to reduce HDAC inhibitory potency, the broader potential of this scaffold in cancer therapy is evident.[11]
Potential Antimicrobial and Antileishmanial Activity
The quinoline core is a well-established pharmacophore in antimicrobial drug discovery.[12] Recent in silico studies on 2-aryl-quinoline-4-carboxylic acid derivatives have identified Leishmania major N-myristoyltransferase (LmNMT) as a potential molecular target, suggesting a promising avenue for the development of new antileishmanial agents.[13] These computational studies also predicted favorable pharmacokinetic profiles for these derivatives, supporting their potential for oral administration.[13]
Analytical and Characterization Methods
The characterization of this compound and its derivatives relies on a combination of spectroscopic and chromatographic techniques.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the carboxylic acid C=O and O-H stretches.
-
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound and for quantitative analysis.[14]
Future Perspectives and Conclusion
This compound stands as a versatile and valuable building block in the landscape of medicinal chemistry. Its established role in the synthesis of the local anesthetic Cinchocaine underscores its industrial importance. Furthermore, the growing body of research on the diverse biological activities of quinoline-4-carboxylic acid derivatives points towards a promising future for this scaffold in the development of novel therapeutics, particularly in the areas of oncology and infectious diseases.
References
- Pharmaffiliates. (n.d.). Cinchocaine Hydrochloride-impurities.
- Wikipedia. (2023, October 27). Pfitzinger reaction. In Wikipedia.
- Ohashi, Y., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(15), 7714–7721.
- Wikipedia. (2023, August 10). Doebner reaction. In Wikipedia.
- Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Synthesis, characterization, antibacterial and antifungal activity of some new 2-aryl-quinoline-4-carboxylic acid derivatives. European Journal of Medicinal Chemistry, 45(4), 1323–1331.
- Veeprho. (n.d.). This compound | CAS 10222-62-5.
- PubChem. (n.d.). Dibucaine.
- World Health Organization. (2019). The selection and use of essential medicines: report of the WHO Expert Committee, 2019 (including the 21st WHO Model List of Essential Medicines and the 7th WHO Model List of Essential Medicines for Children).
- Wikipedia. (2023, November 29). Cinchocaine. In Wikipedia.
- A-Star Research. (n.d.). This compound.
- Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Cinchocaine?
- YouTube. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. ChemComplete. [Link]
- ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching.
- ResearchGate. (2014, March 28). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
- de Sousa, D. P., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry, 13, 1364521.
- Pharmaffiliates. (n.d.). CAS No : 10222-61-4| Product Name : Cinchocaine - Impurity D| Chemical Name : 2-Butoxyquinoline-4-carboxylic Acid.
- Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 911685.
- JOCPR. (2010). Application of pfitzinger reaction in.
- UI Scholars Hub. (2023, June 2). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re.
- Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
- ResearchGate. (n.d.). Doebner quinoline synthesis | Request PDF.
- Pfitzinger Quinoline Synthesis. (n.d.).
- PMC. (2019, December 13). Synthesis and biological activities of local anesthetics.
- ResearchGate. (n.d.). A Procedure for Preparation of 2Methylquinoline4-carboxylic Acids.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Doebner reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cinchocaine - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Cinchocaine? [synapse.patsnap.com]
- 11. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]
- 14. Dibucaine | C20H29N3O2 | CID 3025 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Enduring Therapeutic Promise of the Quinoline Scaffold: A Technical Guide to its Diverse Biological Activities
Abstract
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, underpinning the development of a remarkable array of therapeutic agents.[1][2] Its inherent structural versatility and broad spectrum of biological activities have captivated researchers for over a century, leading to the discovery of potent antimalarial, anticancer, antibacterial, and antiviral drugs.[1][3][4][5][6] This in-depth technical guide provides a comprehensive exploration of the multifaceted biological activities of quinoline derivatives for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, elucidate key structure-activity relationships, and provide detailed experimental protocols for the biological evaluation of novel quinoline compounds.
The Quinoline Core: A Privileged Scaffold in Drug Discovery
Quinoline, with its chemical formula C₉H₇N, consists of a benzene ring fused to a pyridine ring.[7] This unique arrangement confers a distinct electronic and structural profile, making it an ideal framework for interacting with a wide range of biological targets. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can be protonated, influencing the molecule's solubility and receptor-binding properties.[8] Furthermore, the bicyclic system provides a rigid and planar structure that can intercalate into DNA or fit into the active sites of enzymes. The various positions on the quinoline ring can be readily functionalized, allowing for the fine-tuning of its pharmacological properties.[9]
A Spectrum of Biological Activities: From Malaria to Cancer and Beyond
The therapeutic journey of quinoline derivatives began with the discovery of quinine, an antimalarial alkaloid isolated from the bark of the Cinchona tree.[10] This seminal discovery paved the way for the development of synthetic quinoline-based antimalarials like chloroquine, mefloquine, and primaquine, which have been instrumental in the global fight against malaria.[1][10] Building on this success, medicinal chemists have explored the potential of the quinoline scaffold in other therapeutic areas, revealing a remarkable diversity of biological activities.
Antimalarial Activity: A Historical and Ongoing Battle
Quinoline-based antimalarials primarily target the erythrocytic stage of the Plasmodium parasite's life cycle. Their mechanism of action is multifaceted, with a key process being the inhibition of hemozoin biocrystallization.[11]
-
Mechanism of Action: The parasite digests hemoglobin in its acidic food vacuole, releasing toxic heme. To protect itself, the parasite polymerizes heme into an insoluble, non-toxic crystal called hemozoin. Quinoline derivatives, being weak bases, accumulate in the acidic food vacuole.[12] They then cap the growing hemozoin crystal, preventing further polymerization. The buildup of free heme leads to oxidative stress and parasite death.
-
Structure-Activity Relationship (SAR): The 4-aminoquinoline scaffold is crucial for antimalarial activity. The nature of the substituent at the 7-position and the diaminoalkane side chain at the 4-position significantly influence potency and resistance profiles. For instance, the presence of a chlorine atom at the 7-position, as seen in chloroquine, enhances activity.[11]
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
Quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting a wide range of mechanisms to inhibit tumor growth and induce cancer cell death.[7][8][13]
-
Mechanisms of Action:
-
Tyrosine Kinase Inhibition: Many quinoline-based drugs, such as bosutinib and cabozantinib, function as potent inhibitors of tyrosine kinases, which are critical enzymes in cancer cell signaling pathways that control proliferation, survival, and angiogenesis.[14]
-
Topoisomerase Inhibition: Certain quinoline alkaloids, like camptothecin and its derivatives, inhibit topoisomerase I, an enzyme essential for DNA replication and repair. This leads to DNA damage and apoptosis in cancer cells.[15]
-
Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins.[13][16]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different checkpoints, preventing cancer cells from dividing.[8]
-
-
Key Signaling Pathways Targeted by Anticancer Quinoline Derivatives:
Caption: Major signaling pathways targeted by anticancer quinoline derivatives.
Antibacterial and Antifungal Activities: Combating Microbial Resistance
The quinoline scaffold is a key component of several important antibacterial agents, most notably the fluoroquinolones (e.g., ciprofloxacin, levofloxacin).[17]
-
Mechanism of Action: Fluoroquinolones inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, recombination, and repair. This leads to the fragmentation of bacterial DNA and cell death.[18] The core antimicrobial activity of some hydroxyquinoline derivatives has been linked to their metal-chelating properties, disrupting essential metal-dependent bacterial enzymes.[19]
-
Antifungal Activity: Certain quinoline derivatives have also demonstrated promising antifungal activity, although this is a less explored area compared to their antibacterial properties.[6]
Antiviral Activity: A Broad-Spectrum Defense
Recent research has highlighted the potential of quinoline derivatives as broad-spectrum antiviral agents.[20]
-
Mechanisms of Action: The antiviral mechanisms of quinolines are diverse and can be virus-specific. For some viruses, like HIV, quinoline derivatives can inhibit key enzymes such as reverse transcriptase.[21] For others, they may interfere with viral entry, replication, or assembly.[22][23] Chloroquine and hydroxychloroquine, for instance, are thought to inhibit viral replication by increasing the endosomal pH, which is required for virus-cell fusion.[24]
Experimental Protocols for Biological Evaluation
The successful development of novel quinoline-based therapeutics relies on robust and reproducible biological assays. Below are detailed protocols for key in vitro experiments to assess the anticancer and antimicrobial activities of new quinoline derivatives.
In Vitro Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivative in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Antibacterial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[25]
Protocol:
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (approximately 5 x 10⁵ CFU/mL).
-
Compound Preparation: Prepare serial twofold dilutions of the quinoline derivative in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria and broth), a negative control (broth only), and a drug control (e.g., ciprofloxacin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quantitative Data Summary
The following table summarizes the reported biological activities of representative quinoline derivatives against various targets.
| Compound | Biological Activity | Target/Cell Line | IC₅₀ / MIC | Reference |
| Chloroquine | Antimalarial | Plasmodium falciparum | ~20 nM | [11] |
| Camptothecin | Anticancer | Topoisomerase I | ~1 µM | [15] |
| Bosutinib | Anticancer | Src/Abl kinases | 1-20 nM | [14] |
| Ciprofloxacin | Antibacterial | Escherichia coli | 0.015 µg/mL | [17] |
| Mefloquine | Antiviral | Zika Virus (ZIKV) | ~3 µM | [20] |
Future Perspectives and Conclusion
The quinoline scaffold continues to be an exceptionally fruitful source of new therapeutic agents.[26] The ongoing challenge of drug resistance in infectious diseases and cancer necessitates the continued exploration and development of novel quinoline derivatives with improved efficacy and safety profiles.[6] Future research will likely focus on:
-
Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities.[11]
-
Targeted Drug Delivery: Developing quinoline-based drugs that can be specifically delivered to diseased cells or tissues, minimizing off-target effects.
-
Elucidation of Novel Mechanisms: Investigating new biological targets and mechanisms of action for quinoline derivatives.
References
- Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (n.d.). Vertex AI Search.
- Quinoline-Based Hybrid Compounds with Antimalarial Activity. (n.d.). MDPI.
- Annotated Review on Various Biological Activities of Quinoline Molecule. (2022, September 17). Biointerface Research in Applied Chemistry.
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). [No Source Provided].
- Review on recent development of quinoline for anticancer activities. (n.d.). [No Source Provided].
- Biological activities of quinoline derivatives. (2009, December). PubMed.
- Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. (1990, August 15). PubMed.
- Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). PubMed Central.
- Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
- A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020, June 4). [No Source Provided].
- Pharmacological Potential of Quinoline Derivatives as Anti- Malarial Agents. (n.d.). YMER.
- Biological Activities of Quinoline Derivatives. (2009, December 1). Bentham Science Publishers.
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024, April 1). [No Source Provided].
- Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025, February 24). [No Source Provided].
- New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. (n.d.). NIH.
- Annotated Review on Various Biological Activities of Quinoline Molecule. (n.d.). [No Source Provided].
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances (RSC Publishing).
- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (n.d.). NIH.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.
- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). PMC - PubMed Central.
- Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. (2021, March 15). PubMed.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). RSC Publishing.
- Synthesis and antiviral activity of several quinoline derivatives. (2025, August 6). ResearchGate.
- Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019, January 15). PubMed.
- Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2018, March 16). PubMed.
- Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020, November 19). PubMed.
- Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models. (n.d.). NIH.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences.
- In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. (2026, January 6). MDPI.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24). [No Source Provided].
- Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (n.d.). MDPI.
- A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. (2022, July 14). ResearchGate.
- Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. (n.d.). PubMed.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central.
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PMC - PubMed Central.
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022, October 5). NIH.
- A Technical Guide to the Biological Activity Screening of Novel Quinoline Derivatives. (n.d.). Benchchem.
- Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (n.d.). PubMed.
- In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (n.d.). PubMed.
- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025, March 21). [No Source Provided].
- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025, September 12). ResearchGate.
- A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. (n.d.). ResearchGate.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ymerdigital.com [ymerdigital.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 10. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 16. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents | MDPI [mdpi.com]
- 19. In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production [mdpi.com]
- 20. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methoxyquinoline-4-carboxylic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast array of biological activities.[1] Derivatives of quinoline-4-carboxylic acid, in particular, are associated with significant therapeutic potential, including antibacterial, antiviral, anti-inflammatory, and antitumor properties.[2][3][4] The introduction of a methoxy group at the 2-position can critically modulate the molecule's electronic properties and steric profile, influencing its binding affinity to biological targets and overall pharmacological profile.[5][6]
This guide provides a comprehensive overview of the key synthetic strategies for constructing the 2-methoxyquinoline-4-carboxylic acid core and subsequently elaborating it into a diverse library of derivatives. The protocols described herein are grounded in established chemical principles, offering researchers a robust framework for their synthetic endeavors.
Part 1: Synthesis of the Quinoline-4-Carboxylic Acid Core
The construction of the fundamental quinoline-4-carboxylic acid ring system is paramount. Two classical and highly effective named reactions, the Pfitzinger reaction and the Doebner reaction, provide versatile entry points to this scaffold.
Method A: The Pfitzinger Reaction
The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a powerful method for synthesizing substituted quinoline-4-carboxylic acids.[2] It involves the condensation of isatin or its derivatives with a carbonyl compound that possesses an α-methylene group, conducted in the presence of a strong base.[2][3][7]
Reaction Rationale & Mechanism: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin ring, which opens to form a keto-acid intermediate.[2][7] This intermediate then condenses with the carbonyl compound to form an imine, which subsequently tautomerizes to an enamine.[7] An intramolecular cyclization followed by dehydration yields the final quinoline-4-carboxylic acid product.[7]
Caption: The Pfitzinger reaction pathway.
Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid
This protocol adapts the general Pfitzinger procedure for the synthesis of a 2-substituted derivative.
-
Preparation of the Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of potassium hydroxide (KOH) pellets in approximately 30 mL of 95% ethanol. Stir until a homogenous solution is achieved. Note: The dissolution of KOH is highly exothermic and should be handled with care.[2]
-
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to a pale yellow, indicating the formation of the potassium isatinate intermediate.[2] Continue stirring at room temperature for 30-45 minutes.
-
Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approx. 4.1 mL) dropwise to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-13 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, distill off the majority of the ethanol under reduced pressure. Add water to the residue and extract with ether to remove any neutral impurities.[3]
-
Precipitation: Carefully acidify the aqueous layer with glacial acetic acid until the solution is neutralized. The desired quinoline-4-carboxylic acid derivative will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
Method B: The Doebner Reaction
The Doebner reaction provides an alternative route, synthesizing quinoline-4-carboxylic acid derivatives from an aniline, an aldehyde, and pyruvic acid.[8] This three-component reaction is particularly versatile due to the wide availability of substituted anilines and aldehydes.[1]
Reaction Rationale & Mechanism: The reaction is believed to proceed first through the formation of an imine from the aniline and aldehyde. This is followed by a condensation reaction with the enolate of pyruvic acid. Subsequent cyclization and oxidation (often with the imine acting as the hydrogen acceptor) leads to the aromatic quinoline ring.[1][9] An improved "hydrogen-transfer" variation of this reaction has been developed to accommodate anilines with electron-withdrawing groups, which typically give low yields in the conventional reaction.[1]
Caption: General workflow of the Doebner reaction.
Experimental Protocol: Synthesis of 2-(2-Nitrophenyl)quinoline-4-carboxylic Acid
This protocol demonstrates the synthesis using a substituted aniline and aldehyde.[4]
-
Imine Formation: In a suitable round-bottom flask, combine an equimolar mixture of aniline (e.g., 20 mmol) and an aromatic aldehyde (e.g., 2-nitrobenzaldehyde, 20 mmol) in 30 mL of ethanol. Reflux the mixture for 1 hour.[4]
-
Addition of Pyruvic Acid: To the reaction mixture, add pyruvic acid (1.5 equivalents, e.g., 30 mmol).[4]
-
Cyclization and Reflux: Continue to reflux the mixture for an additional 12 hours. Monitor the reaction's completion using TLC.
-
Precipitation: After the reaction is complete, cool the mixture and pour it slowly into ice water (approx. 60 mL) with vigorous stirring to precipitate the crude product.[4]
-
Purification: Filter the solid product. To remove unreacted starting materials, suspend the solid in an aqueous potassium carbonate (K₂CO₃) solution to dissolve the acidic product, then filter off any insoluble impurities.
-
Isolation: Re-acidify the filtrate with a suitable acid (e.g., HCl or acetic acid) to precipitate the purified quinoline-4-carboxylic acid. Collect the final product by filtration, wash with water, and dry.
Part 2: Synthesis of the this compound Intermediate
The direct synthesis of this compound via the Pfitzinger or Doebner reactions is not straightforward. A common and effective strategy is to first synthesize the 2-hydroxy (or its tautomeric 2-quinolone) analogue, which can then be converted to the target methoxy compound. The 2-hydroxyquinoline-4-carboxylic acid can be synthesized, for example, by reacting isatin with malonic acid.[10]
Protocol: Two-Step Conversion of 2-Hydroxy to 2-Methoxy Derivative
Step A: Chlorination of 2-Hydroxyquinoline-4-carboxylic acid
-
Reaction Setup: In a flask protected from atmospheric moisture, suspend 2-hydroxyquinoline-4-carboxylic acid (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).
-
Heating: Heat the mixture under reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The excess POCl₃ will be hydrolyzed.
-
Isolation: The resulting precipitate, 2-chloroquinoline-4-carboxylic acid, is collected by filtration, washed thoroughly with water, and dried.
Step B: Methoxylation of 2-Chloroquinoline-4-carboxylic acid
-
Preparation of Methoxide: In a flask containing anhydrous methanol, carefully add sodium metal (1.1 equivalents) in small portions to generate sodium methoxide in situ.
-
Nucleophilic Substitution: Add the 2-chloroquinoline-4-carboxylic acid (1 equivalent) to the sodium methoxide solution.
-
Reflux: Heat the mixture to reflux for 4-6 hours until TLC indicates the consumption of the starting material.
-
Work-up and Isolation: Cool the reaction mixture and neutralize with an appropriate acid (e.g., dilute HCl). The product, this compound, will precipitate. Collect the solid by filtration, wash with water, and dry.
Part 3: Derivatization at the 4-Carboxylic Acid Position
With the this compound core in hand, a wide range of derivatives can be accessed by modifying the carboxylic acid functional group. The most common derivatizations are esterification and amide coupling.
Protocol 3.1: Esterification
Esterification can be achieved through various methods, including classic Fischer esterification or by using modern coupling agents.
Method: Acid-Catalyzed Esterification
-
Reaction Setup: Dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.
-
Reflux: Heat the mixture to reflux and maintain for 6-12 hours, or until the reaction is complete by TLC analysis.[11]
-
Work-up: Remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude ester can be purified by column chromatography or recrystallization.
Protocol 3.2: Amide Coupling
The formation of an amide bond requires the activation of the carboxylic acid to prevent a non-productive acid-base reaction with the amine.[12] Carbodiimide coupling agents like EDC are commonly used for this purpose in medicinal chemistry.[12][13]
Method: EDC-Mediated Amide Coupling
-
Activation: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Reagent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and, optionally, a catalyst such as 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) (0.1 equivalents) to the solution. Stir at room temperature for 20-30 minutes to form the active ester intermediate.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude amide product can be purified by flash column chromatography.
| Derivative Type | R-Group | Typical Yield (%) |
| Methyl Ester | -CH₃ | 85-95% |
| Ethyl Ester | -CH₂CH₃ | 80-90% |
| Morpholine Amide | -N(CH₂CH₂)₂O | 70-85% |
| Piperazine Amide | -N(CH₂CH₂)₂NH | 65-80% |
| Benzyl Amide | -NHCH₂Ph | 75-90% |
| Yields are approximate and may vary based on specific substrates and reaction conditions. |
Part 4: Advanced Derivatization via Suzuki Cross-Coupling
For further structural diversification, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are indispensable tools.[14] This reaction creates a new carbon-carbon bond by coupling an organohalide with an organoboron species.[14] To utilize this method, a halogenated quinoline precursor is required.
Reaction Rationale & Mechanism: The Suzuki coupling mechanism involves a catalytic cycle with a palladium complex. The cycle begins with the oxidative addition of the organohalide to the Pd(0) catalyst. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst.[14]
Caption: Catalytic cycle of the Suzuki reaction.
General Protocol: Suzuki Coupling on a Bromo-Substituted Quinoline Derivative
This protocol assumes the synthesis of a bromo-substituted this compound ester (e.g., from a bromo-substituted isatin or aniline).
-
Reaction Setup: In a reaction vessel, combine the bromo-quinoline substrate (1 equivalent), the desired arylboronic acid (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents).
-
Solvent: Add a mixture of solvents, typically an organic solvent like toluene or 1,4-dioxane and water (e.g., 4:1 ratio).
-
Degassing: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 6-18 hours.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography on silica gel to yield the arylated quinoline derivative.[15][16]
References
- Combes quinoline synthesis - Wikipedia. (n.d.).
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
- Doebner–Miller reaction - Wikipedia. (n.d.).
- synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.).
- Pfitzinger reaction - Wikipedia. (n.d.).
- Doebner-Miller Reaction - SynArchive. (n.d.).
- Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (2021).
- Doebner-Miller reaction and applications | PPTX - Slideshare. (n.d.).
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Application of pfitzinger reaction in - JOCPR. (n.d.).
- Combe's synthesis of quinoline || detailed mechanism - YouTube. (2024).
- An improved Pfitzinger reaction for the direct synthesis of quinoline-4-carboxylic esters/acids mediated by TMSCl | Request PDF - ResearchGate. (n.d.).
- ChemInform Abstract: A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. - ResearchGate. (2015).
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. (2022).
- Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. (2018).
- This compound. (n.d.).
- Synthesis of new arylated Quinolines by Suzuki cross coupling - ResearchGate. (2015).
- Coupling outcomes for quinolines - ResearchGate. (n.d.).
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. (n.d.).
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (2023).
- An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effec - IJSRP. (n.d.).
- Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction - PubMed. (2005).
- Quinolinone synthesis via amide coupling and enol condensation by Manley and collaborators. - ResearchGate. (n.d.).
- Suzuki reaction - Wikipedia. (n.d.).
- (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions - ResearchGate. (n.d.).
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers. (2022).
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. (2017).
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).
- Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (n.d.).
- Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate. (2017).
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. (n.d.).
- 2-Hydroxyquinoline-4-carboxylic acid - Anshul Specialty Molecules. (n.d.).
Sources
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | MDPI [mdpi.com]
- 5. This compound [myskinrecipes.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 8. iipseries.org [iipseries.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 13. hepatochem.com [hepatochem.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 2-Methoxyquinoline-4-carboxylic Acid in Modern Organic Synthesis
Prepared by: Senior Application Scientist, Gemini Division
Introduction: The Quinoline Scaffold in Synthesis and Medicine
The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic bioactive molecules.[1][2] Its derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][3][4] 2-Methoxyquinoline-4-carboxylic acid (CAS 10222-62-5) has emerged as a particularly valuable building block for synthetic and medicinal chemists.[3][5] Its bifunctional nature—a nucleophilic methoxy group and an electrophilic carboxylic acid—provides a versatile handle for constructing complex molecular architectures.
This guide provides an in-depth exploration of the practical applications of this compound, focusing on robust protocols for its conversion into high-value amide and ester derivatives, which are cornerstone reactions in drug discovery.[6][7]
| Compound Properties | |
| IUPAC Name | This compound |
| CAS Number | 10222-62-5 |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| Appearance | Solid |
Core Application: Amide Bond Formation
The amide bond is one of the most fundamental linkages in chemistry and biology, central to the structure of peptides, proteins, and a vast number of top-selling pharmaceuticals.[8] The direct condensation of a carboxylic acid and an amine is generally unfavorable.[9] Therefore, the carboxylic acid must first be "activated" to a more reactive intermediate. This compound is an excellent substrate for these coupling reactions, leading to a diverse library of N-substituted quinoline-4-carboxamides.
Principle and Mechanistic Rationale
Amide coupling reactions typically proceed in one pot via a two-step process.[7] First, the carboxylic acid reacts with a coupling reagent to form a highly reactive acyl intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the stable amide bond.
Common coupling systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or uronium salts like HATU.[6][8] The addition of auxiliaries such as 1-hydroxybenzotriazole (HOBt) is crucial. HOBt reacts with the initial O-acylisourea intermediate (formed from EDC) to generate an HOBt-active ester. This secondary intermediate is less prone to racemization and side reactions, leading to cleaner reactions and higher yields.[6][9] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is used to neutralize the acid formed and drive the reaction forward.
Workflow for Amide Coupling
Caption: General workflow for EDC/HOBt mediated amide coupling.
Detailed Protocol: EDC/HOBt Mediated Synthesis of a Quinoline Carboxamide
This protocol describes a general procedure for coupling this compound with a representative primary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., Benzylamine) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (0.1-1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aq. NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and HOBt (0.1-1.0 eq).
-
Dissolve the solids in anhydrous DCM or DMF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution. Maintain the temperature at 0 °C.
-
Causality Insight: Adding the coupling agent at low temperature controls the exothermic reaction and minimizes the formation of side products.
-
-
Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0-3.0 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).
-
Self-Validation: The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts like HOBt, which is critical for obtaining a pure product.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to afford the pure amide product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Coupling Reagent Comparison | Typical Conditions | Advantages | Considerations |
| EDC/HOBt | DCM or DMF, 0°C to RT | Cost-effective, reliable, water-soluble urea byproduct is easily removed.[6] | Can be slow with electron-deficient amines.[6] |
| HATU/DIPEA | DMF or ACN, RT | Highly efficient, rapid reactions, effective for sterically hindered substrates.[8] | More expensive, produces guanidinium byproducts. |
| SOCl₂ then Amine | Two steps, often with pyridine | Inexpensive, forms highly reactive acyl chloride.[9][10] | Harsh conditions, not suitable for sensitive functional groups. |
Core Application: Esterification
The carboxylic acid moiety of this compound can be readily converted to its corresponding ester. These esters are not only valuable final products but also serve as versatile intermediates for further transformations, such as in the synthesis of the local anesthetic Cinchocaine.[5]
Principle and Mechanistic Rationale: The Steglich Esterification
While classic Fischer esterification using strong acid and an excess of alcohol is a common method, it is often incompatible with sensitive substrates.[11] The Steglich esterification offers a mild and highly effective alternative that operates under neutral conditions at room temperature.[10][12]
This reaction utilizes a carbodiimide, typically Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. The key to this method's success is the use of a catalytic amount of 4-Dimethylaminopyridine (DMAP).[12] DCC activates the carboxylic acid to form the O-acylisourea intermediate. DMAP, a hyper-nucleophilic acylation catalyst, intercepts this intermediate to form a highly reactive N-acylpyridinium salt. This salt is then readily attacked by the alcohol, even sterically hindered ones, to yield the ester, regenerating the DMAP catalyst in the process.
Workflow for Steglich Esterification
Caption: Workflow for Steglich esterification using DCC/DMAP.
Detailed Protocol: Steglich Esterification of this compound
This protocol provides a general method for the esterification with a primary or secondary alcohol.
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., Ethanol) (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
5% aq. HCl solution
-
Saturated aq. NaHCO₃ solution
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise over 5-10 minutes.
-
Causality Insight: A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately. This insoluble byproduct helps drive the reaction to completion.
-
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-6 hours, monitoring by TLC.
-
Once the starting material is consumed, cool the mixture again to 0 °C to maximize the precipitation of DCU.
-
Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% aq. HCl (1x) to remove DMAP, and saturated aq. NaHCO₃ (1x) to remove any remaining acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure ester.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Summary and Broader Synthetic Utility
This compound is a robust and versatile building block in organic synthesis. The protocols detailed above for amide coupling and esterification represent foundational, high-yield transformations that open the door to a vast chemical space. These reactions are essential for programs in drug discovery and medicinal chemistry, enabling the synthesis of targeted libraries for structure-activity relationship (SAR) studies.[13] The resulting amides and esters can serve as final, biologically active compounds or as key intermediates for further functionalization on the quinoline core, making this reagent a cornerstone of modern heterocyclic chemistry.
References
- Vertex AI Search. (n.d.). This compound.
- Chem-Impex. (n.d.). 6-Methoxyquinoline-4-carboxylic acid.
- Simson Pharma Limited. (n.d.). This compound.
- Anshul Specialty Molecules. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid.
- PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Chemdiv. (n.d.). Compound 2-(2-methoxyphenyl)quinoline-4-carboxylic acid.
- ResearchGate. (n.d.). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
- Veeprho. (n.d.). This compound | CAS 10222-62-5.
- Alfa Chemistry. (n.d.). CAS 10222-62-5 2-Methoxy-quinoline-4-carboxylic acid.
- Fisher Scientific. (n.d.). Amide Synthesis.
- PMC - PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
- Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids.
- PMC - NIH. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent.
- BLDpharm. (n.d.). 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid.
- Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
- BLD Pharm. (n.d.). 10222-62-5|this compound.
- ChemicalBook. (2025, January 27). 2-METHOXY-QUINOLINE-4-CARBOXYLIC ACID | 10222-62-5.
- PubMed. (1966, March). [Synthesis and physical-chemical properties of 2-alkoxy-quinoline-4-carboxylic acids and -4-carboxylic acid esters].
- Frontiers. (2022, March 29). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.
- Sigma-Aldrich. (n.d.). 2-methoxy-quinoline-4-carboxylic acid AldrichCPR.
- PubChem. (n.d.). 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid.
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
Sources
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. chemimpex.com [chemimpex.com]
- 5. veeprho.com [veeprho.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hepatochem.com [hepatochem.com]
- 8. growingscience.com [growingscience.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 13. 2-Hydroxyquinoline-4-carboxylic acid [anshulchemicals.com]
Application Notes & Protocols: 2-Methoxyquinoline-4-carboxylic Acid as a Versatile Chemical Intermediate
This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical guide on the applications of 2-Methoxyquinoline-4-carboxylic acid. It details the compound's core reactivity, provides validated protocols for its use in synthesizing bioactive molecules, and offers insights into the rationale behind key experimental steps.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
This compound (CAS No. 10222-62-5) is a heterocyclic building block of significant interest in pharmaceutical research and organic synthesis.[1] Its rigid quinoline core is a privileged scaffold found in numerous natural products and synthetic drugs, imparting favorable physicochemical and pharmacological properties. The quinoline-4-carboxylic acid motif, in particular, is a cornerstone for developing a wide range of therapeutic agents, including those with antimicrobial, anticancer, and anti-inflammatory activities.[2][3][4]
This guide focuses on the primary utility of this compound: its role as an electrophilic partner in amide coupling reactions to generate a diverse library of N-substituted quinoline-4-carboxamides.
Physicochemical Properties & Safety Data
Proper handling and characterization of the starting material are critical for reproducible and successful synthesis. The key properties and safety information for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 10222-62-5 | [1] |
| Molecular Formula | C₁₁H₉NO₃ | |
| Molecular Weight | 203.19 g/mol | |
| Appearance | Solid | |
| Storage | Room Temperature | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| GHS Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5] |
Core Reactivity: The Amide Coupling Mechanism
The synthetic utility of this compound is dominated by the reactivity of its carboxylic acid functional group. Direct condensation with an amine is generally infeasible due to a competing acid-base reaction that deactivates the amine nucleophile.[6] Therefore, activation of the carboxylic acid is required.
A robust and widely used method is carbodiimide-mediated coupling, often using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[7][8]
Causality Behind Reagent Choice:
-
EDC: This water-soluble carbodiimide converts the carboxylic acid's hydroxyl group into a good leaving group, forming a highly reactive O-acylisourea intermediate.[6] Its water solubility simplifies purification, as the urea byproduct can be easily removed with an aqueous wash.[8]
-
HOBt: This additive serves two critical functions. First, it reacts with the O-acylisourea intermediate to form an HOBt-ester. This new intermediate is less reactive than the O-acylisourea, which helps to suppress side reactions. Second, and more importantly, it minimizes the risk of racemization if chiral amines or carboxylic acids are used.[8]
The general mechanism for this crucial transformation is outlined below.
Caption: General mechanism of EDC/HOBt mediated amide bond formation.
Application Protocol: Synthesis of a Bioactive Carboxamide Analog
This section provides a detailed protocol for the synthesis of N-(4-fluorophenyl)-2-methoxyquinoline-4-carboxamide, a representative example of a potentially bioactive compound derived from the title intermediate. The choice of a fluorinated aniline is illustrative of common strategies in medicinal chemistry to modulate pharmacokinetic properties.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow, from reagent preparation to product isolation.
Sources
- 1. This compound [myskinrecipes.com]
- 2. 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]
- 5. 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | C17H13NO3 | CID 676325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
protocol for 2-Methoxyquinoline-4-carboxylic acid functionalization
An In-Depth Guide to the Functionalization of 2-Methoxyquinoline-4-carboxylic Acid for Medicinal Chemistry and Drug Discovery
Introduction: The Quinoline Scaffold in Modern Therapeutics
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound, in particular, serves as a versatile and highly valuable building block for the synthesis of complex bioactive molecules.[1] Its structure, featuring a reactive carboxylic acid handle and a modifiable quinoline core, allows for extensive derivatization to explore structure-activity relationships (SAR) and optimize pharmacokinetic profiles.
This guide provides detailed application notes and protocols for the primary functionalization strategies of this compound. As senior application scientists, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring each protocol is robust, reproducible, and grounded in established chemical principles.
Part 1: Derivatization of the Carboxylic Acid Group
The most direct and common point of functionalization is the carboxylic acid at the C4 position. Its conversion into amides and esters is fundamental for building libraries of potential drug candidates.
Amide Bond Formation: A Cornerstone of Medicinal Chemistry
Amide coupling is arguably the most frequently used reaction in drug discovery, allowing for the linkage of diverse amine-containing fragments to the quinoline core.[3][4] The direct reaction of a carboxylic acid and an amine is generally unfeasible due to a rapid acid-base reaction that forms an unreactive ammonium carboxylate salt.[5] Therefore, the carboxylic acid must first be "activated" using a coupling reagent.
This is a widely used, reliable method for a broad range of substrates. Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[5] The addition of an auxiliary nucleophile such as 1-Hydroxybenzotriazole (HOBt) is crucial; it traps the intermediate to form an HOBt-ester, which increases coupling efficiency and minimizes side reactions, particularly racemization if chiral amines are used.[6]
Experimental Protocol: Synthesis of a Generic 2-Methoxyquinoline-4-carboxamide
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Amine of choice (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (3.0 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Step-by-Step Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).
-
Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution. Stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath. Causality: This is done to control the initial exothermic reaction upon adding the coupling reagent and to maintain the stability of the active ester intermediate.
-
Add EDC·HCl (1.2 eq) portion-wise over 5 minutes, ensuring the temperature does not rise significantly.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with Ethyl Acetate (3x). Combine the organic layers, wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure amide.
-
Ester Formation: Modulating Properties and Creating Intermediates
Esterification of the carboxylic acid can enhance lipophilicity, serve as a prodrug strategy, or protect the acid group while other positions on the quinoline ring are modified.
For substrates that are sensitive to the harsh conditions of classic Fischer esterification, the Steglich method provides a mild and effective alternative.[7] It utilizes a carbodiimide (typically DCC) for activation and a catalytic amount of 4-Dimethylaminopyridine (DMAP), which acts as a highly effective acyl transfer agent.[8]
Experimental Protocol: Synthesis of a Generic 2-Methoxyquinoline-4-carboxylate Ester
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Alcohol of choice (1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
DMAP (0.1 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
-
Step-by-Step Procedure:
-
In a flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-6 hours. Monitor by TLC.
-
Work-up: Upon completion, filter off the DCU precipitate and wash it with cold DCM.
-
Combine the filtrate and washings, then wash sequentially with 0.5 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude ester via flash column chromatography.
-
| Functionalization Summary | Reagents | Key Advantages | Typical Yields |
| Amidation | EDC, HOBt, DIPEA | Broad substrate scope, reliable | 70-95% |
| Esterification | DCC, DMAP | Mild conditions, good for sensitive substrates | 75-98% |
Part 2: Advanced Functionalization via Cross-Coupling
To achieve greater structural diversity, the quinoline scaffold itself can be modified. This typically involves starting with a halogenated this compound (or its ester derivative) and employing powerful palladium-catalyzed cross-coupling reactions. These reactions are the bedrock of modern synthetic chemistry for forging new carbon-carbon and carbon-nitrogen bonds.
Expert Insight: The carboxylic acid functional group can sometimes interfere with cross-coupling reactions by coordinating to the palladium catalyst.[9] It is often advantageous to first convert the acid to an ester (e.g., a methyl or ethyl ester) before performing these transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki coupling is a versatile method for creating biaryl structures by coupling an aryl halide with an arylboronic acid.[10] This is ideal for adding phenyl or other heterocyclic rings to the quinoline core.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2.1: Suzuki Coupling of a Bromo-Quinoline Derivative
-
Materials & Reagents:
-
Bromo-substituted 2-methoxyquinoline-4-carboxylate (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Catalyst: Pd(PPh3)4 or [Pd(dppf)Cl2] (2-5 mol%)
-
Base: K2CO3 or Cs2CO3 (2.0-3.0 eq)
-
Solvent: Dioxane/H2O (4:1) or Toluene/Ethanol/H2O
-
-
Step-by-Step Procedure:
-
Combine the bromo-quinoline (1.0 eq), boronic acid (1.5 eq), palladium catalyst, and base in a flask suitable for heating under reflux.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via cannula. Causality: Oxygen must be excluded as it can oxidize and deactivate the Pd(0) catalyst.
-
Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify by column chromatography.
-
Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction is a powerful tool for synthesizing aryl amines by coupling an aryl halide with a primary or secondary amine.[11][12] It has largely replaced harsher classical methods and is indispensable for installing amino groups onto the quinoline scaffold.[13]
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. hepatochem.com [hepatochem.com]
- 4. growingscience.com [growingscience.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. orbit.dtu.dk [orbit.dtu.dk]
Application Notes & Protocols: 2-Methoxyquinoline-4-carboxylic Acid in Modern Medicinal Chemistry
Introduction: The Quinoline Scaffold as a Cornerstone in Drug Discovery
The quinoline ring system is a quintessential "privileged structure" in medicinal chemistry, a distinction earned due to its recurring presence in a vast array of pharmacologically active compounds.[1][2] Its rigid, bicyclic aromatic nature provides a versatile framework for introducing diverse functional groups, enabling precise three-dimensional interactions with a multitude of biological targets. Within this important class of heterocycles, 2-methoxyquinoline-4-carboxylic acid (CAS: 10222-62-5) stands out as a critical synthetic intermediate and a core structural motif for the development of next-generation therapeutic agents.[3] Its derivatives have shown significant promise in tackling some of the most challenging diseases, with demonstrated potential in antiviral, anticancer, and anti-inflammatory applications.[3]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental design, providing detailed, self-validating protocols and a robust framework for leveraging the this compound scaffold in medicinal chemistry programs.
| Property | Value | Reference |
| CAS Number | 10222-62-5 | [3][4] |
| Molecular Formula | C₁₁H₉NO₃ | [3][5] |
| Molecular Weight | 203.19 g/mol | [4][5] |
| Synonyms | 2-methoxycinchoninic acid | [6] |
| Physical State | Solid | [5] |
| Primary Application | Pharmaceutical intermediate for bioactive compounds | [3] |
Section 1: Synthesis of the Quinoline-4-Carboxylic Acid Scaffold
The foundation of any medicinal chemistry campaign is a robust and flexible synthetic strategy. The Doebner reaction, a three-component condensation, is a classic and highly effective method for constructing the quinoline-4-carboxylic acid core. This reaction combines an aniline, an aldehyde, and pyruvic acid, offering a convergent approach to generate structural diversity by simply varying the starting components.[2]
Caption: General workflow for the Doebner three-component synthesis.
Protocol 1.1: Synthesis of a 2-Aryl-quinoline-4-carboxylic Acid via the Doebner Reaction
This protocol is a generalized procedure adapted from established methodologies.[2][7] Researchers should perform appropriate literature searches for specific substrate combinations and optimize conditions as necessary.
Objective: To synthesize a 2-aryl-quinoline-4-carboxylic acid derivative.
Materials:
-
Substituted aniline (1.0 eq)
-
Aryl aldehyde (1.0 eq)
-
Pyruvic acid (1.1 eq)
-
Ethanol, absolute
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted aniline (1.0 eq) and absolute ethanol. Stir until the aniline is fully dissolved.
-
Addition of Reagents: Sequentially add the aryl aldehyde (1.0 eq) followed by pyruvic acid (1.1 eq) to the stirring solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 8-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Scientific Rationale: The elevated temperature drives the condensation and subsequent cyclization reactions required to form the quinoline ring. The transfer of hydrogen from an intermediate is a key step in the aromatization process.[2]
-
-
Workup & Isolation: a. Cool the reaction mixture to room temperature. A precipitate of the product may form. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Add water to the residue and adjust the pH to ~9-10 with 1M NaOH to dissolve the carboxylic acid product as its sodium salt and precipitate any unreacted starting materials. d. Filter the basic solution to remove any insoluble impurities. e. Acidify the clear filtrate to pH ~4-5 with 1M HCl. The desired product should precipitate out of the solution.
-
Self-Validation: The pH-dependent solubility of the carboxylic acid provides a crucial purification step. The product should be soluble in base and precipitate upon acidification, confirming the presence of the acidic functional group.
-
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Section 2: Application in Antiviral Drug Discovery
Scientific Rationale: Targeting Host Factors to Combat Viral Resistance
A major challenge in antiviral therapy is the rapid mutation rate of viruses, which often leads to drug resistance.[8] An advanced strategy to circumvent this issue is to target host cell factors that are essential for viral replication but non-essential for the host cell's immediate survival. One such target is the human enzyme dihydroorotate dehydrogenase (DHODH) .[8][9]
DHODH is a critical mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway. Rapidly proliferating cells, including virus-infected cells that are co-opted into viral factories, have a high demand for pyrimidines to synthesize new nucleic acids (DNA and RNA). Inhibition of DHODH depletes the intracellular pyrimidine pool, effectively starving the virus of the building blocks it needs to replicate.[8]
Caption: Mechanism of DHODH inhibition by quinoline derivatives.
Case Study: A Potent Biaryl Ether Analogue (C44) Structure-activity relationship (SAR) studies have identified 2-substituted quinoline-4-carboxylic acids as potent DHODH inhibitors. A free carboxylic acid at the C4 position and a hydrophobic moiety at the C2 position are crucial for activity.[8] This work led to the discovery of C44, a biaryl ether analogue with exceptional potency.[8][9]
| Compound | hDHODH IC₅₀ (nM) | Antiviral EC₅₀ (VSV, nM) | Antiviral EC₅₀ (Influenza, nM) |
| C44 | 1.0 | 2.0 | 41 |
| Data sourced from Jin et al. (2013).[8] |
Protocol 2.1: Plaque Reduction Assay for Evaluating Antiviral Efficacy
This protocol is a standard method for quantifying the inhibition of viral replication.[10]
Objective: To determine the 50% effective concentration (EC₅₀) of a test compound against a lytic virus.
Materials:
-
Host cell line susceptible to the virus (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza)
-
Virus stock of known titer (Plaque Forming Units/mL)
-
Test compound stock solution (e.g., in DMSO)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Overlay medium (e.g., culture medium with low-melting-point agarose or methylcellulose)
-
Crystal Violet staining solution (0.1% w/v in 20% ethanol)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed host cells into 6-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (37°C, 5% CO₂).
-
Compound Preparation: Prepare serial dilutions of the test compound in serum-free culture medium. Include a "no drug" vehicle control (e.g., DMSO at the highest concentration used).
-
Infection: a. Aspirate the growth medium from the confluent cell monolayers and wash once with phosphate-buffered saline (PBS). b. Infect the cells with a dilution of the virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Treatment: a. After adsorption, remove the viral inoculum. b. Add 2 mL of the overlay medium containing the respective serial dilutions of the test compound (or vehicle control) to each well.
-
Scientific Rationale: The semi-solid overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of discrete, countable plaques.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-4 days, or until plaques are visible.
-
Staining and Counting: a. Fix the cells (e.g., with 10% formalin) for at least 1 hour. b. Remove the overlay and stain the cell monolayer with Crystal Violet solution for 15-20 minutes. The stain will color the living cells purple, leaving the plaques (areas of dead cells) clear. c. Gently wash the wells with water and allow them to air dry. d. Count the number of plaques in each well.
-
Data Analysis: a. Calculate the percentage of plaque reduction for each compound concentration relative to the vehicle control. b. Plot the percentage of inhibition versus the log of the compound concentration. c. Determine the EC₅₀ value using non-linear regression analysis.
-
Self-Validation: A clear dose-response curve, where increasing drug concentration leads to a greater reduction in plaque number, validates the antiviral effect. A cytotoxicity assay (e.g., Protocol 3.2) should be run in parallel to ensure that the observed effect is not due to general cell death.
-
Section 3: Application in Anticancer Research
The quinoline-4-carboxylic acid scaffold has proven to be a fertile ground for the discovery of novel anticancer agents, particularly those targeting epigenetic regulatory enzymes like Histone Deacetylases (HDACs) and Sirtuins (SIRTs).[11][12][13]
Mechanism 1: Selective HDAC Inhibition
HDACs remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. In many cancers, HDACs are overexpressed, silencing tumor suppressor genes.[13] Derivatives of 2-phenylquinoline-4-carboxylic acid have been developed as potent and selective inhibitors of HDAC3.[11][13] Inhibition of HDAC3 can restore the expression of silenced tumor suppressors, leading to cell cycle arrest and apoptosis.[11]
Caption: Putative anti-inflammatory mechanism via NF-κB inhibition.
Protocol 4.1: Measurement of Nitric Oxide (NO) Production (Griess Assay)
Objective: To assess the anti-inflammatory potential of a compound by measuring its ability to inhibit LPS-induced NO production in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete growth medium
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound
-
Griess Reagent System (Sulfanilamide solution and NED solution)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plate and a 96-well assay plate
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Add LPS (final concentration of ~1 µg/mL) to the wells to induce an inflammatory response. Include "cells + medium" (negative control) and "cells + LPS" (positive control) wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Reaction: a. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well assay plate. b. Prepare a sodium nitrite standard curve in culture medium. c. Add 50 µL of the Sulfanilamide solution to all samples and standards. Incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of the NED solution to all wells. A pink/magenta color will develop.
-
Scientific Rationale: The Griess reagent detects nitrite (NO₂⁻), a stable breakdown product of the inflammatory mediator nitric oxide (NO). The intensity of the color is proportional to the amount of NO produced by the cells.
-
-
Measurement: Read the absorbance at ~540 nm within 30 minutes.
-
Data Analysis: a. Calculate the nitrite concentration in each sample using the standard curve. b. Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-only control. c. A parallel cell viability assay (Protocol 3.2) is mandatory to ensure the reduction in NO is not due to cytotoxicity.
Conclusion and Future Directions
This compound and its derivatives represent a remarkably versatile and potent scaffold for medicinal chemistry. The demonstrated applications in antiviral, anticancer, and anti-inflammatory research highlight its potential for addressing a wide range of human diseases. The synthetic accessibility of this core allows for extensive SAR exploration, enabling the fine-tuning of potency and selectivity against specific biological targets.
Future research should focus on optimizing the pharmacokinetic profiles of lead compounds to improve their drug-like properties, including solubility and metabolic stability. [14]In silico methods can be employed to identify new potential targets and guide the design of next-generation inhibitors. [14]The continued exploration of this privileged scaffold is certain to yield novel therapeutic candidates for years to come.
References
- Vertex AI Search. (n.d.). This compound.
- Simson Pharma Limited. (n.d.). This compound | CAS No- 10222-62-5.
- Jin, Z., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. Journal of Medicinal Chemistry, 56(10), 3845-3857.
- Hui, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067.
- Wang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 932895.
- de Oliveira, R. B., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry.
- Sigma-Aldrich. (n.d.). 2-methoxy-quinoline-4-carboxylic acid.
- Veeprho. (n.d.). This compound | CAS 10222-62-5.
- Hui, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067.
- Lee, J. H., et al. (2016). Anti-Inflammatory and Antinociceptive Activities of Anthraquinone-2-Carboxylic Acid. Evidence-Based Complementary and Alternative Medicine, 2016, 1903849.
- Benchchem. (n.d.). The Anti-Inflammatory Potential of Quinoline-2-Carboxylic Acid: A Technical Guide.
- Kim, J. S., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega, 3(10), 13359-13367.
- ResearchGate. (2025). SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity.
- Pharmaffiliates. (n.d.). CAS No : 10222-62-5 | Product Name : this compound.
- Wang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 932895.
- de Castro, K. C., et al. (2020). Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5. Antiviral Therapy, 25(1), 13-20.
- ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 2-methoxy-quinoline-4-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]
Application Notes & Protocols: Investigating the Anti-inflammatory Potential of 2-Methoxyquinoline-4-carboxylic Acid
Document ID: AN-MQCA-AIF-2601
Abstract
The quinoline carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] 2-Methoxyquinoline-4-carboxylic acid, as a member of this class, presents a compelling candidate for investigation as a novel anti-inflammatory agent.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate its potential. We offer detailed protocols for key in vitro and in vivo assays, elucidate the likely mechanistic pathways based on structurally related analogs, and provide insights into data interpretation. The methodologies are designed to be self-validating, ensuring robust and reproducible results for assessing the compound's efficacy and mechanism of action.
Introduction: The Rationale for Investigation
Inflammation is a complex biological response essential for host defense, yet its dysregulation underlies a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for safer and more effective anti-inflammatory drugs is a perpetual challenge in pharmaceutical research.[4] Quinoline derivatives have emerged as a promising class of compounds, with various substituted analogs demonstrating significant anti-inflammatory and antiarthritic properties.[1][5]
Notably, the anti-inflammatory effects of some quinoline carboxylic acids appear to be mediated through mechanisms distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting novel therapeutic pathways.[5] Studies on close analogs, such as quinoline-2-carboxylic acid and other derivatives, point towards the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a primary mechanism of action.[6][7] NF-κB is a master regulator of the inflammatory response, controlling the transcription of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][8]
This guide, therefore, is predicated on the hypothesis that this compound may exert anti-inflammatory effects by inhibiting key nodes within the NF-κB signaling cascade. The following sections provide the theoretical framework and practical protocols to test this hypothesis rigorously.
Proposed Mechanism of Action: NF-κB Pathway Inhibition
Based on evidence from related compounds, the most probable mechanism for this compound involves the suppression of the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) on macrophages, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.[8]
We propose that this compound may interfere with this cascade, potentially by inhibiting the IκB kinase (IKK) complex responsible for IκBα phosphorylation.
Caption: Workflow for the LPS-induced nitric oxide production assay.
Secondary Efficacy Assay: Cytokine Quantification
Causality: To confirm and expand upon the findings from the NO assay, quantifying the inhibition of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is essential. This provides direct evidence of the compound's ability to suppress the protein products of NF-κB-driven gene transcription.
Protocol 3: Pro-inflammatory Cytokine ELISA
-
Cell Culture and Treatment: Follow steps 1-4 from Protocol 2.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the plate to pellet any cells and collect the supernatant.
-
ELISA: Perform a sandwich ELISA for TNF-α and IL-6 according to the manufacturer's instructions for a commercial kit.
-
Analysis: Use the standard curve provided in the kit to determine the concentration of each cytokine in the samples. Calculate the percentage inhibition and the IC₅₀ value for each cytokine.
In Vivo Evaluation Protocol
Positive in vitro results must be validated in a whole-organism model to assess true therapeutic potential. The carrageenan-induced paw edema model is a widely used, robust, and reproducible assay for evaluating acute inflammation. [6][9] Causality: The subcutaneous injection of carrageenan into a rodent's paw elicits a biphasic inflammatory response. The initial phase (0-1 hour) involves the release of histamine and serotonin, while the delayed phase (1-6 hours) is characterized by neutrophil infiltration and the production of prostaglandins and nitric oxide, a process highly dependent on NF-κB signaling. [8]A compound's ability to reduce the edema (swelling) in the delayed phase is a strong indicator of its potential as an anti-inflammatory drug.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimation: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions. [9]Fast the animals overnight before the experiment.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: Test Groups (this compound at different doses, e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Dosing: Administer the respective compounds or vehicles orally.
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.
-
Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume (0 hour) from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
-
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Data Presentation & Interpretation
Quantitative data should be summarized for clear comparison. While specific values for this compound are yet to be determined, the tables below illustrate how to present potential findings based on data for related quinoline carboxylic acids. [1][2] Table 1: Illustrative In Vitro Anti-Inflammatory Activity
| Assay | Parameter | This compound | Indomethacin (Reference) |
|---|---|---|---|
| Cell Viability | CC₅₀ (RAW 264.7) | > 150 µM | > 200 µM |
| NO Production | IC₅₀ | 25.5 µM | 35.2 µM |
| TNF-α Release | IC₅₀ | 31.8 µM | 42.1 µM |
| IL-6 Release | IC₅₀ | 28.9 µM | 45.8 µM |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Illustrative In Vivo Anti-Inflammatory Activity (Paw Edema, 3 hours post-carrageenan)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Volume (mL) | % Inhibition |
|---|---|---|---|
| Vehicle Control | - | 0.78 ± 0.05 | - |
| Indomethacin | 10 | 0.35 ± 0.04 | 55.1% |
| Test Compound | 10 | 0.61 ± 0.06 | 21.8% |
| Test Compound | 30 | 0.45 ± 0.05 | 42.3% |
| Test Compound | 100 | 0.32 ± 0.04 | 59.0% |
Note: Data are hypothetical and for illustrative purposes only. Values are Mean ± SEM.
Interpretation: Potent IC₅₀ values in the low micromolar range for NO and cytokine inhibition, coupled with a dose-dependent reduction in paw edema, would strongly support the anti-inflammatory potential of this compound.
Conclusion and Future Directions
This guide outlines a systematic and robust strategy for evaluating the anti-inflammatory properties of this compound. The provided protocols, rooted in established models of inflammation, are designed to yield clear, interpretable data on the compound's efficacy and primary mechanism of action. Positive results from this screening cascade would justify further investigation, including:
-
Western Blot Analysis: To confirm inhibition of IκBα phosphorylation and NF-κB nuclear translocation.
-
Kinase Profiling: To identify the specific upstream kinase (e.g., IKKβ) that may be targeted by the compound.
-
Chronic Inflammation Models: Evaluation in models like adjuvant-induced arthritis to assess efficacy in chronic disease states.
-
Pharmacokinetic and Safety Studies: To determine the compound's ADME profile and therapeutic window.
The exploration of this compound represents a promising avenue in the quest for novel anti-inflammatory therapeutics.
References
- Jain, N. K., Patil, C. S., & Kulkarni, S. K. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. Research Journal of Pharmacy and Technology. [Link]
- Okoye, F. B. C., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Clinical Phytoscience. [Link]
- Akhtar, N., & Haqqi, T. M. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar. [Link]
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. [Link]
- de Cássia da Silveira e Sá, R., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Link]
- PubChem. This compound.
- Kim, D. H., et al. (2020). NRF2 activation by 2-methoxycinnamaldehyde attenuates inflammatory responses in macrophages via enhancing autophagy flux.
- Carlson, R. P., et al. (1993). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. The Journal of Pharmacology and Experimental Therapeutics. [Link]
- El-Gamal, M. I., et al. (2017).
- D'Andrea, G., et al. (2022).
- Tzeng, C. C., et al. (2009). Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4. Bioorganic & Medicinal Chemistry. [Link]
- Lee, Y. J., et al. (2016). Anti-Inflammatory and Antinociceptive Activities of Anthraquinone-2-Carboxylic Acid.
Sources
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples [mdpi.com]
- 9. scielo.br [scielo.br]
Application Notes & Protocols: Evaluating the Antioxidant Activity of 2-Methoxyquinoline-4-carboxylic acid
I. Introduction and Scientific Rationale
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast array of biological activities.[1][2] Among these, the antioxidant potential of quinoline derivatives is of significant interest due to the central role of oxidative stress in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and inflammation.[3][4] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. Antioxidants mitigate this damage by neutralizing free radicals, thereby preventing cellular injury.
This document provides a detailed guide to the in vitro evaluation of the antioxidant activity of a specific derivative, 2-Methoxyquinoline-4-carboxylic acid . The presence of an electron-donating methoxy group (-OCH3) and a carboxylic acid moiety (-COOH) on the quinoline ring suggests a potential for radical scavenging activity, as these functional groups are known to influence the electronic properties and hydrogen-donating capabilities of aromatic systems.[2][5]
The protocols herein are designed to be robust and reproducible, providing researchers with the necessary tools to quantify the radical scavenging potential of this compound. We will focus on two of the most common and reliable spectrophotometric methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.
II. Mechanistic Principles of Antioxidant Action
The ability of a compound like this compound to act as an antioxidant is primarily governed by its ability to donate a hydrogen atom or an electron to a stable free radical. The two predominant mechanisms are:
-
Hydrogen Atom Transfer (HAT): The antioxidant (ArOH) donates a hydrogen atom to the radical (R•), effectively neutralizing it. The resulting antioxidant radical (ArO•) is typically more stable and less reactive. ArOH + R• → ArO• + RH
-
Single Electron Transfer (SET): The antioxidant donates an electron to the radical, forming a radical cation (ArOH•+) and an anion (R:-). This is often followed by proton transfer (PT), especially in protic solvents.[5] ArOH + R• → ArOH•+ + R:-
The structural features of this compound, particularly the methoxy group, may enhance its ability to participate in these reactions by stabilizing the resulting radical species through resonance.[6]
Caption: Core mechanisms of chemical antioxidant activity.
III. Protocol 1: DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to screen for antioxidant activity.[7] It employs a stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH•), which has a deep violet color in solution with a characteristic absorption maximum around 517 nm. When an antioxidant donates a hydrogen atom or electron to DPPH•, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging potential of the test compound.[8]
A. Materials and Reagents
-
This compound (Test Compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH), 95%
-
Ascorbic Acid or Trolox (Positive Control)
-
Methanol (HPLC grade) or Ethanol
-
Dimethyl sulfoxide (DMSO, for stock solution)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader capable of reading absorbance at 517 nm
B. Reagent Preparation
-
Test Compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO to create a 10 mM stock solution.
-
Expert Insight: DMSO is often used for initial solubilization of organic compounds. However, its final concentration in the assay well should be kept low (typically <1%) to avoid interference.
-
-
Positive Control Stock Solution (10 mM): Prepare a 10 mM stock solution of Ascorbic Acid or Trolox in methanol.
-
DPPH Working Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol. Stir the solution in the dark for 15-20 minutes.
-
Trustworthiness: This solution is light-sensitive and should be freshly prepared before each experiment and stored in an amber bottle or a flask wrapped in aluminum foil. The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.1.
-
C. Assay Procedure
Caption: Standard workflow for the DPPH antioxidant assay.
-
Prepare Serial Dilutions: In a 96-well plate, prepare a series of concentrations of the test compound and the positive control (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using methanol as the diluent. The final volume in each well should be 100 µL.
-
Prepare Blanks:
-
Control (A_control): 100 µL of methanol.
-
Blank (A_blank): 100 µL of methanol (this well will not receive DPPH).
-
-
Initiate Reaction: Add 100 µL of the 0.1 mM DPPH working solution to all wells except the blank wells. To the blank wells, add 100 µL of methanol.
-
Incubate: Shake the plate gently and incubate for 30 minutes at room temperature in the dark.
-
Expert Insight: Incubation in the dark is critical to prevent the photo-degradation of DPPH, which could lead to inaccurate results.[8]
-
-
Measure Absorbance: Read the absorbance of each well at 517 nm using a microplate reader.
D. Data Analysis
-
Calculate Percentage Scavenging Activity: Use the following formula to calculate the percentage of DPPH radical scavenging activity for each concentration:
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the control (methanol + DPPH).
-
A_sample is the absorbance of the test compound/positive control + DPPH.
-
-
Determine IC50 Value: Plot the % Inhibition against the concentration of the test compound. The IC50 value is the concentration of the compound required to inhibit 50% of the DPPH radicals. This can be determined by linear regression analysis. A lower IC50 value signifies greater antioxidant activity.
IV. Protocol 2: ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by oxidizing ABTS with potassium persulfate. It has a characteristic blue-green color with absorption maxima at 645, 734, and 815 nm.[9] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. This assay is applicable to both hydrophilic and lipophilic compounds.[10]
A. Materials and Reagents
-
This compound (Test Compound)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K2S2O8)
-
Trolox or Ascorbic Acid (Positive Control)
-
Methanol or Ethanol (HPLC grade)
-
Phosphate-buffered saline (PBS) or water
-
96-well microplates
-
Multichannel pipette
-
Microplate reader capable of reading absorbance at 734 nm
B. Reagent Preparation
-
Test Compound & Control Solutions: Prepare stock and serial dilutions as described in the DPPH protocol (Section III.B).
-
ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[11][12]
-
Trustworthiness: The 12-16 hour incubation is a critical step for the formation of a stable radical stock solution. The resulting solution is stable in the dark for over two days.
-
-
ABTS•+ Working Solution: Dilute the stock solution with methanol or PBS (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm. This working solution should be prepared fresh for each assay.[11]
C. Assay Procedure
Caption: Step-by-step workflow for the ABTS assay.
-
Plate Setup: Add 20 µL of the various concentrations of the test compound, positive control, or solvent (for control) to the wells of a 96-well plate.
-
Initiate Reaction: Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate: Shake the plate and incubate at room temperature for 7 minutes in the dark.
-
Expert Insight: The reaction kinetics of the ABTS assay are faster than the DPPH assay. A shorter incubation time is generally sufficient.
-
-
Measure Absorbance: Read the absorbance at 734 nm.
D. Data Analysis
The data analysis is identical to the DPPH assay.
-
Calculate Percentage Scavenging Activity:
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the control (solvent + ABTS•+).
-
A_sample is the absorbance of the test compound/positive control + ABTS•+.
-
-
Determine IC50 Value: Plot % Inhibition vs. concentration and determine the concentration that causes 50% inhibition.
V. Data Presentation and Interpretation
Results should be summarized in a clear, tabular format. The IC50 value is the key metric for comparing the antioxidant potency.
Table 1: Sample Data Summary for Antioxidant Activity
| Compound | Concentration (µg/mL) | DPPH % Inhibition | ABTS % Inhibition |
| 2-Methoxyquinoline-4-CA | 1 | ... | ... |
| 10 | ... | ... | |
| 50 | ... | ... | |
| 100 | ... | ... | |
| IC50 (µg/mL) | Value ± SD | Value ± SD | |
| Trolox (Control) | 1 | ... | ... |
| 10 | ... | ... | |
| 50 | ... | ... | |
| 100 | ... | ... | |
| IC50 (µg/mL) | Value ± SD | Value ± SD |
Interpretation: A lower IC50 value indicates a higher antioxidant capacity. It is important to compare the IC50 of the test compound to that of a well-established standard like Trolox or Ascorbic Acid. It should be noted that some studies on unsubstituted quinoline-4-carboxylic acid have shown limited DPPH scavenging activity, suggesting that the specific substitutions on the quinoline ring, such as the 2-methoxy group in this case, play a crucial role in defining the compound's antioxidant potential.[13][14]
VI. References
-
Puskullu, M. O., Tekiner, B., & Suzen, S. (2013). Recent studies of antioxidant quinoline derivatives. Mini Reviews in Medicinal Chemistry, 13(3), 365–372. [Link]
-
Puskullu, M. O., Tekiner, B., & Suzen, S. (2013). Recent Studies of Antioxidant Quinoline Derivatives. Bentham Science Publishers. [Link]
-
Puskullu, M. O., Tekiner, B., & Suzen, S. (2013). Recent Studies of Antioxidant Quinoline Derivatives. Ingenta Connect. [Link]
-
Linares-Casenave, J., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. [Link]
-
Puskullu, M. O., Tekiner, B., & Suzen, S. (2013). Recent Studies of Antioxidant Quinoline Derivatives. ResearchGate. [Link]
-
Al-Ostath, O. A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]
-
Al-Ostath, O. A., et al. (2022). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. [Link]
-
Yani, F., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]
-
Feskov, I. O., et al. (2021). Antioxidant activity of alkoxy derivatives of (quinoline-4-ylthio)carboxylic acids. ResearchGate. [Link]
-
Yani, F., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]
-
Massoud, M. A., et al. (2021). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]
-
DPPH Antioxidant Assay. G-Biosciences. [Link]
-
Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]
-
Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Nature. [Link]
-
Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
-
ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
-
Results of the ABTS+ scavenging assay. ResearchGate. [Link]
-
Koytcheva, M., et al. (2012). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Pharmacognosy Magazine, 8(30), 126–131. [Link]
-
Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]
-
Antioxidant Assays. ResearchGate. [Link]
-
Pop, A., et al. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Antioxidants, 11(11), 2213. [Link]
-
Al-Mansoub, M. A., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Chemistry. [Link]
-
Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. SciSpace. [Link]
Sources
- 1. Recent studies of antioxidant quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Studies of Antioxidant Quinoline Derivatives: Ingenta Connect [ingentaconnect.com]
- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating 2-Methoxyquinoline-4-carboxylic Acid in Cancer Research
I. Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system is a foundational scaffold in medicinal chemistry, present in numerous natural products and synthetic molecules with a broad range of biological activities.[1] Specifically, derivatives of quinoline-4-carboxylic acid have been rigorously explored for their therapeutic potential in oncology, demonstrating mechanisms that include the inhibition of critical cancer-related enzymes and the disruption of cellular proliferation machinery.[1]
2-Methoxyquinoline-4-carboxylic acid (herein referred to as 2-MQCA) is a key intermediate used in the synthesis of more complex bioactive compounds.[2] Its structural backbone makes it an intriguing candidate for foundational cancer research and a starting point for the development of novel therapeutic agents. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental application of 2-MQCA in cancer research, from initial compound handling to detailed in vitro and conceptual in vivo protocols.
II. Putative Mechanisms of Action in Cancer
While 2-MQCA itself is a building block, its core structure is closely related to derivatives that have been identified as inhibitors of several key pathways essential for cancer cell survival and proliferation. Understanding these potential targets is crucial for designing robust experimental hypotheses.
-
Histone Deacetylase (HDAC) and Sirtuin (SIRT) Inhibition: The quinoline-4-carboxylic acid scaffold has been successfully modified to create potent inhibitors of class I HDACs (specifically HDAC3) and class III HDACs like SIRT3.[3][4][5] These enzymes play a critical role in the epigenetic regulation of gene expression, and their inhibition can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.
-
Receptor Tyrosine Kinase (RTK) Inhibition: Certain quinoline derivatives have shown potent inhibitory activity against key RTKs, such as the Epidermal Growth Factor Receptor (EGFR).[6][7] Since many cancers rely on aberrant RTK signaling for growth and survival, targeting this pathway is a clinically validated strategy.[8]
-
Tubulin Polymerization Disruption: The quinoline core is also found in compounds that act as microtubule-destabilizing agents.[1][9] By interfering with tubulin dynamics, these molecules can induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.
These varied and potent mechanisms underscore the rationale for investigating 2-MQCA and its future derivatives as potential anticancer agents.
Caption: Putative signaling pathways targeted by quinoline-4-carboxylic acid derivatives.
III. Compound Characteristics and Safe Handling
Before beginning any experimental work, it is imperative to understand the compound's properties and adhere to strict safety protocols.
| Property | Value | Source |
| Chemical Name | This compound | [10][11] |
| CAS Number | 10222-62-5 | [10][11][12][13] |
| Molecular Formula | C₁₁H₉NO₃ | [13] |
| Molecular Weight | 203.19 g/mol | [13] |
| Appearance | Solid | |
| Hazard Codes | H302 (Harmful if swallowed) | |
| Signal Word | Warning |
Protocol: Safe Handling and Stock Solution Preparation
-
Causality: Quinoline derivatives can be skin, eye, and respiratory irritants.[14] Adherence to proper PPE and engineering controls is non-negotiable to prevent exposure.
-
Self-Validation: All handling procedures must occur within a certified chemical fume hood to contain airborne particles and vapors.
Step-by-Step Procedure:
-
Personal Protective Equipment (PPE): Don a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles before handling the solid compound.[14][15]
-
Work Area: Conduct all weighing and solution preparation inside a chemical fume hood.[14]
-
Weighing: Carefully weigh the desired amount of 2-MQCA solid using an analytical balance. Use anti-static weigh boats to prevent dispersal of the powder.
-
Solubilization:
-
Prepare a 10 mM stock solution by dissolving 2.032 mg of 2-MQCA in 1 mL of high-purity dimethyl sulfoxide (DMSO).
-
Ensure complete dissolution by vortexing or gentle warming in a water bath if necessary.
-
-
Storage: Aliquot the stock solution into small-volume, light-protected tubes and store at -20°C or -80°C to prevent degradation from freeze-thaw cycles.
-
Waste Disposal: Dispose of all contaminated materials (gloves, weigh boats, tips) in a clearly labeled hazardous waste container according to institutional guidelines.[14][16]
IV. In Vitro Experimental Protocols and Workflows
A systematic in vitro screening cascade is essential to characterize the anticancer potential of 2-MQCA.
Caption: A logical workflow for the in vitro evaluation of 2-MQCA.
Protocol 1: Antiproliferative Activity (MTT Assay)
-
Causality: This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[17] It is the foundational experiment to determine if a compound has cytotoxic or cytostatic effects and to establish its potency (IC₅₀).
-
Self-Validation: The protocol includes vehicle controls (e.g., DMSO) to account for solvent effects and a positive control (e.g., Doxorubicin) to ensure the assay is performing as expected.[17]
Step-by-Step Procedure:
-
Cell Seeding: Plate a panel of cancer cells (e.g., MCF-7 breast, A549 lung, HCT-116 colon) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[17]
-
Compound Treatment: Prepare serial dilutions of 2-MQCA from the 10 mM stock in complete culture medium. A typical concentration range would be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for vehicle control (medium with the highest percentage of DMSO used) and a positive control. Incubate for 48-72 hours.[1][17]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results on a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Compound | Cell Line | IC₅₀ (µM) - Hypothetical Data |
| 2-MQCA | MCF-7 (Breast) | 8.5 |
| 2-MQCA | A549 (Lung) | 12.2 |
| 2-MQCA | HCT-116 (Colon) | 5.1 |
| Doxorubicin | All | <1 |
Protocol 2: Cell Cycle Analysis
-
Causality: To determine if the antiproliferative effect of 2-MQCA is due to an interruption of the cell division cycle. Similar quinoline compounds have been shown to induce G0/G1 or G2/M phase arrest.[3][7]
-
Self-Validation: Untreated and vehicle-treated cells are run in parallel to establish the baseline cell cycle distribution.
Step-by-Step Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 2-MQCA at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The intensity of the DNA dye fluorescence corresponds to the DNA content, allowing for quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Induction (Annexin V/PI Assay)
-
Causality: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) enters cells with compromised membranes (late apoptosis/necrosis). This helps confirm if cell death is occurring via a programmed pathway.[5]
-
Self-Validation: Comparing the percentage of apoptotic cells in treated samples to vehicle controls provides a clear measure of the compound's effect.
Step-by-Step Procedure:
-
Cell Treatment: Treat cells in 6-well plates with 2-MQCA at IC₅₀ and 2x IC₅₀ concentrations for a relevant time point (e.g., 24 or 48 hours).
-
Harvesting: Collect all cells (adherent and floating) and pellet by centrifugation.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry. Quantify the populations: Annexin V- / PI- (viable), Annexin V+ / PI- (early apoptotic), and Annexin V+ / PI+ (late apoptotic/necrotic).
V. Conceptual In Vivo Experimental Design
Following promising in vitro results, the next logical step is to assess the compound's efficacy in a living organism.
Protocol Outline: Murine Xenograft Model
-
Causality: In vivo models are critical for evaluating a compound's antitumor activity within a complex biological system, providing insights into its pharmacokinetics and potential toxicity that cannot be obtained in vitro.[9]
-
Trustworthiness: This protocol must be conducted under the strict ethical guidelines of an Institutional Animal Care and Use Committee (IACUC). The inclusion of a vehicle control group is mandatory to isolate the effect of the compound, and a positive control (standard-of-care chemotherapy) provides a benchmark for efficacy.[9]
Step-by-Step Outline:
-
Model: Use immunodeficient mice (e.g., athymic nude or NSG mice).
-
Cell Implantation: Subcutaneously inject a suspension of a responsive cancer cell line (e.g., 1-5 million cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., n=8-10 per group) with similar average tumor volumes.
-
Group 1: Vehicle Control (e.g., saline with 5% DMSO, 5% Tween 80)
-
Group 2: 2-MQCA (Low Dose)
-
Group 3: 2-MQCA (High Dose)
-
Group 4: Positive Control (e.g., Paclitaxel)[9]
-
-
Treatment: Administer the compound via an appropriate route (e.g., intravenous or intraperitoneal injection) on a defined schedule (e.g., every 3-5 days for 3 weeks).[9]
-
Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume (using calipers) two to three times per week.
-
Endpoint: At the end of the study, euthanize the animals, and excise and weigh the tumors.
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.
| Treatment Group | Dose (mg/kg) | Final Tumor Weight (mg) - Example Data | TGI (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| 2-MQCA | 10 | 900 ± 180 | 40% |
| 2-MQCA | 25 | 525 ± 150 | 65% |
| Paclitaxel | 15 | 555 ± 165 | 63% |
VI. References
-
This compound. (n.d.). Google Cloud. Retrieved January 7, 2026, from
-
Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. (n.d.). Benchchem. Retrieved January 7, 2026, from
-
QUINOLINE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved January 7, 2026, from
-
Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical. Retrieved January 7, 2026, from
-
QUINOLINE 97% (For Synthesis) - MSDS CAS. (n.d.). Oxford Lab Fine Chem LLP. Retrieved January 7, 2026, from
-
Safety Data Sheet: quinoline. (2019). Chemos GmbH&Co.KG. Retrieved January 7, 2026, from
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. Retrieved January 7, 2026, from
-
2-methoxy-quinoline-4-carboxylic acid AldrichCPR. (n.d.). Sigma-Aldrich. Retrieved January 7, 2026, from
-
This compound | CAS No- 10222-62-5. (n.d.). Simson Pharma Limited. Retrieved January 7, 2026, from
-
In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (n.d.). PMC - NIH. Retrieved January 7, 2026, from
-
Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. (n.d.). Benchchem. Retrieved January 7, 2026, from
-
Deconstructing Signaling Pathways in Cancer for Optimizing Cancer Combination Therapies. (n.d.). MDPI. Retrieved January 7, 2026, from
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. Retrieved January 7, 2026, from
-
Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (n.d.). NIH. Retrieved January 7, 2026, from
-
In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment. (n.d.). MDPI. Retrieved January 7, 2026, from
-
In-Vitro Screening of 2-(1-Adamantyl)quinoline-4-carboxylic Acid: A Technical Guide. (n.d.). Benchchem. Retrieved January 7, 2026, from
-
Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and... (n.d.). ResearchGate. Retrieved January 7, 2026, from
-
2-METHOXY-QUINOLINE-4-CARBOXYLIC ACID | 10222-62-5. (n.d.). ChemicalBook. Retrieved January 7, 2026, from
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). PMC - NIH. Retrieved January 7, 2026, from
-
This compound | CAS 10222-62-5. (n.d.). Veeprho. Retrieved January 7, 2026, from
-
Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved January 7, 2026, from
-
10222-62-5|this compound|BLD Pharm. (n.d.). Retrieved January 7, 2026, from
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (n.d.). MDPI. Retrieved January 7, 2026, from
-
CAS 10222-62-5 2-Methoxy-quinoline-4-carboxylic acid. (n.d.). Alfa Chemistry. Retrieved January 7, 2026, from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-METHOXY-QUINOLINE-4-CARBOXYLIC ACID | 10222-62-5 [chemicalbook.com]
- 11. 10222-62-5|this compound|BLD Pharm [bldpharm.com]
- 12. veeprho.com [veeprho.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. chemos.de [chemos.de]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 2-Methoxyquinoline-4-carboxylic Acid as a Versatile Building Block in Pharmaceutical Research
Introduction: The Strategic Importance of the Quinoline Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] Within this versatile class of compounds, 2-methoxyquinoline-4-carboxylic acid stands out as a particularly valuable building block for the synthesis of complex and biologically active molecules.[1] Its strategic placement of a methoxy group at the 2-position and a carboxylic acid at the 4-position offers multiple avenues for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
This guide provides a comprehensive overview of this compound as a key intermediate in pharmaceutical development. We will delve into its synthesis, explore its application in the creation of targeted therapeutics, and provide detailed, field-proven protocols for its use in derivatization reactions.
Physicochemical Properties and Synthesis
A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective utilization in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₃ | [3] |
| Molecular Weight | 203.19 g/mol | [3] |
| CAS Number | 10222-62-5 | [4] |
| Appearance | Solid | [3] |
| IUPAC Name | This compound | [4] |
| Synonyms | 2-methoxycinchoninic acid | [4] |
Synthetic Routes: The Doebner and Pfitzinger Reactions
The synthesis of quinoline-4-carboxylic acids is classically achieved through well-established named reactions, primarily the Doebner and Pfitzinger reactions.[5][6] These methods offer robust pathways to the core quinoline scaffold.
1. The Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[5][7]
Protocol 1: Synthesis of 2-Substituted-6-methoxyquinoline-4-carboxylic Acid via a Modified Doebner Reaction
This protocol is adapted from a reported hydrogen-transfer protocol effective for a range of anilines.[5]
Materials:
-
p-Anisidine (4-methoxyaniline)
-
Substituted Aldehyde (e.g., Benzaldehyde)
-
Pyruvic acid
-
Boric acid trimethylester in THF (BF₃·THF)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve p-anisidine (1.8 mmol) and the desired substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL).
-
Catalyst Addition: At room temperature, add BF₃·THF (0.5 equivalents) to the stirred reaction mixture.
-
Initial Heating: Heat the mixture to 65°C and stir for 1 hour.
-
Pyruvic Acid Addition: Slowly add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.
-
Reaction Progression: Continue stirring the reaction at 65°C for 20 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃.
-
Extraction: Separate the aqueous layer and extract it with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-6-methoxyquinoline-4-carboxylic acid.
2. The Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base to produce substituted quinoline-4-carboxylic acids.[6]
Protocol 2: General Procedure for the Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids
This is a generalized protocol based on established Pfitzinger reaction conditions.[8]
Materials:
-
Isatin
-
Carbonyl compound with an α-methylene group (e.g., a ketone)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Dilute Hydrochloric acid (HCl) or Acetic Acid
-
Diethyl ether
Procedure:
-
Base and Isatin Solution: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL). Add isatin (0.1 mol) to this solution and stir.
-
Carbonyl Compound Addition: Add the carbonyl compound (0.1 mol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 3-4 hours.
-
Solvent Removal: After the reaction is complete, remove the majority of the ethanol by distillation.
-
Extraction of Impurities: Add water to the residue to dissolve the potassium salt of the product. Extract this aqueous solution with diethyl ether to remove any unreacted carbonyl compound.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute HCl or acetic acid to a pH of 4-5 to precipitate the quinoline-4-carboxylic acid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
Application in Pharmaceutical Development: A Scaffold for Kinase Inhibitors
The quinoline-4-carboxylic acid scaffold is a key feature in many kinase inhibitors, which are a major class of targeted cancer therapies.[2][9] These drugs function by blocking the action of kinases, enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.
One important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that is a primary mediator of angiogenesis, the formation of new blood vessels.[1][10] Tumors require a blood supply to grow and metastasize, making the inhibition of VEGFR-2 an attractive strategy for cancer treatment.[1] Derivatives of this compound can be designed to bind to the ATP-binding site of VEGFR-2, preventing its activation and downstream signaling.
Diagram: Simplified VEGFR-2 Signaling Pathway and Inhibition
Caption: Inhibition of VEGFR-2 by a quinoline-4-carboxamide derivative.
Experimental Protocols for Derivatization
The carboxylic acid moiety of this compound is a versatile handle for derivatization, most commonly through amide bond formation and esterification.
Protocol 3: Amide Coupling of this compound
This protocol describes a standard procedure for forming an amide bond with an aniline derivative, a common step in the synthesis of kinase inhibitors.[11]
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Solution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 mmol) in acetonitrile (10 mL).
-
Coupling Agents: Add HOBt (1.2 mmol) and EDC (1.2 mmol) to the solution and stir for 10 minutes at room temperature.
-
Amine and Base Addition: Add the substituted aniline (1.1 mmol) followed by DIPEA (2.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude amide.
-
Purification: Purify the product by column chromatography on silica gel or by recrystallization.
Diagram: Experimental Workflow for Amide Coupling
Caption: Step-by-step workflow for amide synthesis.
Protocol 4: Fischer Esterification of this compound
Esterification is another key transformation, often used to modify solubility and cell permeability.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Suspend this compound (1.0 mmol) in the desired anhydrous alcohol (10 mL) in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature and slowly add saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄.
-
Isolation: Filter and concentrate the solution under reduced pressure to obtain the crude ester.
-
Purification: Purify the product by column chromatography on silica gel if necessary.
Conclusion: A Versatile Scaffold for Future Drug Development
This compound is a highly adaptable and valuable building block in the synthesis of pharmaceutical agents. Its robust synthesis and the versatility of its carboxylic acid handle allow for the creation of diverse libraries of compounds for screening against a multitude of biological targets. As demonstrated, its derivatives have shown significant promise as kinase inhibitors, and the core scaffold continues to be a source of inspiration for the design of novel therapeutics. The protocols and application notes provided herein offer a solid foundation for researchers to leverage the potential of this important chemical entity in their drug discovery endeavors.
References
- Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-prolifer
- Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry. (URL: [Link])
- New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])
- New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simul
- Pfitzinger reaction. Wikipedia. (URL: [Link])
- Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. Future Medicinal Chemistry. (URL: [Link])
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. (URL: [Link])
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. (URL: [Link])
- Doebner reaction. Wikipedia. (URL: [Link])
- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the tre
- Selected quinoline based EGFR tyrosine kinase inhibitors.
- 2-Hydroxyquinoline-4-Carboxylic Acid. Shubham. (URL: [Link])
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. (URL: [Link])
- This compound | CAS 10222-62-5. Veeprho. (URL: [Link])
Sources
- 1. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 2. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doebner reaction - Wikipedia [en.wikipedia.org]
- 8. CN106496120B - A kind of preparation method of cinchocaine hydrochloride - Google Patents [patents.google.com]
- 9. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 11. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Analytical Determination of 2-Methoxyquinoline-4-carboxylic Acid
Introduction
2-Methoxyquinoline-4-carboxylic acid is a key heterocyclic compound with significant applications in pharmaceutical research and development.[1] As an important structural motif, it serves as a building block for the synthesis of various biologically active molecules.[2] Its derivatives have garnered interest for their potential therapeutic properties. Accurate and robust analytical methods are paramount for its detection and quantification in various matrices, from raw materials and reaction mixtures to biological samples. This ensures quality control, facilitates pharmacokinetic studies, and supports regulatory compliance.[3]
This document provides a comprehensive guide to the principal analytical techniques for the characterization and quantification of this compound. We will delve into the methodologies of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. For each technique, we will present the underlying principles, detailed experimental protocols, and data interpretation guidelines, grounded in established scientific practices and validation standards.[4][5][6]
PART 1: Chromatographic Methods for Quantitative Analysis
Chromatographic techniques are the cornerstone for the quantitative analysis of this compound, offering high sensitivity and selectivity.[7] The choice between HPLC and GC is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound.[7] The method separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Scientific Rationale:
The selection of a reversed-phase (RP) HPLC method is logical due to the moderate polarity of this compound. A C18 column is a standard choice for the stationary phase, providing excellent retention and separation of a wide range of organic molecules. The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve efficient separation. The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase is crucial. It suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[8] UV detection is suitable as the quinoline ring system possesses a strong chromophore.[9]
Experimental Protocol: RP-HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 239 nm.[10]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) to a known concentration. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Construct a calibration curve using standard solutions of this compound of known concentrations.
Method Validation:
To ensure the reliability of the data, the HPLC method must be validated according to ICH guidelines.[4][5][6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[11]
Diagram: HPLC Workflow for this compound Analysis
Caption: General workflow for HPLC analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For enhanced sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS is the method of choice.[12] It couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.
Scientific Rationale:
LC-MS provides molecular weight information and structural details through fragmentation analysis, offering a higher degree of confidence in compound identification.[12] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.[13] Operating in negative ion mode is generally preferred for carboxylic acids as they readily deprotonate to form [M-H]⁻ ions.[13] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity for quantification.[12]
Experimental Protocol: LC-MS/MS Method
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system for better resolution and faster analysis times.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions:
-
Precursor Ion (Q1): m/z 202.1 (corresponding to [M-H]⁻ of this compound, molecular weight 203.19 g/mol ).
-
Product Ion(s) (Q3): To be determined by infusing a standard solution and performing a product ion scan. A common fragmentation pathway for quinoline-4-carboxylic acids is the loss of CO₂ (44 Da), which would result in a product ion at m/z 158.1.[14]
-
-
Sample Preparation: For complex matrices, a sample clean-up step like solid-phase extraction (SPE) may be necessary to remove interferences.[15]
Diagram: LC-MS/MS Workflow
Caption: General workflow for LC-MS/MS analysis.
| Parameter | HPLC-UV | LC-MS/MS |
| Selectivity | Good | Excellent |
| Sensitivity | µg/mL range | ng/mL to pg/mL range |
| Confirmation | Based on retention time | Based on retention time and mass-to-charge ratio (m/z) |
| Matrix Effects | Moderate | Can be significant, may require internal standards |
| Instrumentation Cost | Lower | Higher |
Table 1: Comparison of HPLC-UV and LC-MS/MS for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of a polar carboxylic acid group.[2] Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound.[2]
Scientific Rationale:
Derivatization, typically through esterification (e.g., methylation) or silylation, masks the polar carboxylic acid group, making the analyte suitable for GC analysis.[2] Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, which can be used for structural confirmation by comparing with a spectral library.[16]
Experimental Protocol: GC-MS with Derivatization
-
Derivatization (Methylation):
-
Accurately weigh the sample into a reaction vial.
-
Add a methylating agent (e.g., BF₃ in methanol).[2]
-
Heat the mixture to facilitate the reaction.
-
Extract the resulting methyl ester into an organic solvent (e.g., hexane).
-
-
GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5MS).[17]
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient to ensure separation of the derivative from other components.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
PART 2: Spectroscopic Methods for Structural Characterization
Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed molecular structure of a compound in solution.[17] Both ¹H and ¹³C NMR are essential for full characterization.
Scientific Rationale:
¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shifts of the aromatic protons on the quinoline ring and the methoxy group protons are characteristic. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift (often >10 ppm).[18] ¹³C NMR provides information about the different types of carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid group.[18]
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[17]
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[16]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
The carboxylic acid proton signal can be confirmed by D₂O exchange, where the peak disappears.[18]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for preliminary identification and quantification.
Scientific Rationale:
The conjugated aromatic system of the quinoline ring in this compound results in characteristic UV absorption maxima. While not as specific as other methods, it can be a useful and straightforward technique, particularly for concentration determination using a known extinction coefficient. Carboxylic acids typically have an absorption maximum around 210 nm.[18]
Experimental Protocol: UV-Vis Analysis
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., ethanol or methanol) to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).
-
Analysis: Scan the sample across a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
Conclusion
The selection of an appropriate analytical method for this compound is contingent upon the specific requirements of the analysis, such as the desired level of sensitivity, the complexity of the sample matrix, and whether qualitative or quantitative data is needed. For routine quality control and quantification in simple matrices, HPLC-UV is often sufficient. For trace-level detection in complex samples, LC-MS/MS is the preferred technique. GC-MS, following derivatization, offers an alternative for volatile analysis. Finally, NMR and UV-Vis spectroscopy are fundamental for structural elucidation and initial characterization. A thorough validation of the chosen method is crucial to ensure the generation of accurate, reliable, and reproducible data, in line with regulatory expectations.[3][5][6]
References
- Benchchem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
- (2014). Validation of Impurity Methods, Part II. LCGC North America.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Ferreira, A. M., et al. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. PMC - NIH.
- (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
- (n.d.). Analytical method validation: A brief review.
- Benchchem. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
- (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- PubChem. (n.d.). 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid.
- ResearchGate. (n.d.). 1H NMR of 2-methylquinoline-4-carboxylic acid.
- Cherry, M. (n.d.). Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot.
- (2013). Determination of 3-methyl-quinoxaline-2-carboxylic acid in animal and aquatic products by ultra performance liquid chromatography-tandem mass spectrometry. R Discovery.
- (2025). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate.
- Benchchem. (n.d.). Application Notes and Protocols: Characterization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
- ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide.
- Benchchem. (n.d.). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.
- Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
- Sigma-Aldrich. (n.d.). 2-methoxy-quinoline-4-carboxylic acid AldrichCPR.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
- ResearchGate. (n.d.). Typical UV spectra of the different compound types.
- MDPI. (2021). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer.
- (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Chemicalbook. (2023). 2-HYDROXY-6-METHOXY-QUINOLINE-4-CARBOXYLIC ACID.
- Santa Cruz Biotechnology. (n.d.). 2-Hydroxy-7-methoxy-quinoline-4-carboxylic acid.
- Sigma-Aldrich. (n.d.). 2-methoxy-quinoline-4-carboxylic acid.
- Simson Pharma Limited. (n.d.). This compound.
- PubMed. (2008). Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer.
- (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
- (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
- (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry.
- Baishideng Publishing Group. (2012). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning.
- Veeprho. (n.d.). This compound.
- Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
- Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles.
- PharmacologyOnLine. (n.d.). GAS CHROMATOGRAPHY MASS SPECTROMETRIC ANALYSIS OF CARBOXYLIC ACIDS IN THE HERBS OF TWO DRACOCEPHALUM L. SPECIES.
Sources
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. particle.dk [particle.dk]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. ptfarm.pl [ptfarm.pl]
- 11. wjarr.com [wjarr.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chempap.org [chempap.org]
- 15. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Leveraging 2-Methoxyquinoline-4-carboxylic Acid for Advanced Assay Development
Introduction: Unveiling the Potential of a Versatile Quinoline Scaffold
2-Methoxyquinoline-4-carboxylic acid is a heterocyclic compound built upon the quinoline scaffold, a structure renowned for its prevalence in pharmacologically active molecules and functional dyes.[1][2] While it has been established as a key intermediate in the synthesis of various bioactive compounds, including those with potential anti-inflammatory, antimicrobial, and anticancer properties, its intrinsic characteristics also make it a compelling candidate for the development of robust and sensitive biochemical assays.[1][3][4]
The utility of this molecule in assay development stems from two primary features: the inherent fluorescence of the quinoline ring system and the reactive potential of its carboxylic acid moiety.[5][6] Certain substituted methoxyquinoline derivatives are known to exhibit significant fluorescence quantum yields, providing a strong foundation for creating sensitive detection methods.[5] The carboxylic acid group serves as a versatile chemical handle, allowing for conjugation to other molecules such as proteins, nucleic acids, or small-molecule ligands, thereby enabling the creation of bespoke probes for a multitude of biological questions.
This guide provides a detailed exploration of this compound's properties and offers comprehensive, field-tested protocols for its application in two distinct, high-impact assay formats: a fluorescence intensity-based assay for amine quantification and a fluorescence polarization assay for studying molecular interactions.
Section 1: Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this compound is the first step in designing a successful assay. The quinoline core provides a rigid, planar structure conducive to fluorescence, while the methoxy and carboxylic acid groups modulate its solubility and reactivity.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [3][7] |
| Molecular Weight | 203.19 g/mol | [3][7] |
| Appearance | Solid | [7] |
| Storage | Room temperature, protected from light | [3] |
| Fluorescence | Quinoline derivatives are known fluorophores. Specific excitation and emission maxima should be empirically determined in the chosen assay buffer, but initial scans can be based on related structures (e.g., Excitation ~330-350 nm, Emission ~430-460 nm).[5][8] |
Section 2: Application Protocol I: High-Sensitivity Amine Quantification
Principle: This protocol leverages the carboxylic acid group of this compound to create a fluorescent labeling reagent for primary amines. The carboxylic acid is first activated in situ using a standard carbodiimide coupling chemistry (EDC and NHS) to form a reactive N-hydroxysuccinimidyl (NHS) ester. This ester readily reacts with primary amines in the sample to form a stable amide bond, covalently linking the fluorescent quinoline moiety to the target molecule. The fluorescence intensity of the sample is then measured, which is directly proportional to the concentration of amines. This method is highly sensitive and applicable for quantifying peptides, proteins, or other amine-containing biomolecules.[8]
Workflow for Amine Quantification
Caption: Workflow for fluorescent labeling and quantification of primary amines.
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Reaction Buffer: Prepare a 100 mM sodium bicarbonate buffer, pH 8.0. The slightly alkaline pH is critical as it ensures the primary amine is deprotonated and maximally nucleophilic for the reaction.
-
MQCA Stock: Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).
-
EDC Stock: Prepare a fresh 100 mM solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in Reaction Buffer. Note: EDC is moisture-sensitive; prepare this solution immediately before use.
-
NHS Stock: Prepare a 100 mM solution of N-hydroxysuccinimide (NHS) in Reaction Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine 10 µL of 10 mM MQCA stock, 50 µL of 100 mM EDC stock, and 50 µL of 100 mM NHS stock.
-
Vortex briefly and incubate for 20-30 minutes at room temperature, protected from light. This step forms the reactive MQCA-NHS ester.
-
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of your amine standard (e.g., bovine serum albumin or a specific peptide) in the Reaction Buffer. A typical range might be from 0 µM to 100 µM. Include a "no amine" blank control.
-
-
Labeling Reaction:
-
In a 96-well black microplate, add 50 µL of each standard or unknown amine sample per well.
-
Add 5 µL of the activated MQCA-NHS ester solution to each well.
-
Mix thoroughly by pipetting or shaking the plate on an orbital shaker for 1 minute.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Using a fluorescence plate reader, measure the fluorescence intensity.[9] Based on similar quinoline derivatives, set the excitation wavelength to ~336 nm and the emission wavelength to ~432 nm.[8]
-
Self-Validation: It is crucial to perform a wavelength scan on a successfully labeled sample to determine the optimal excitation and emission maxima for this specific conjugate in your buffer system.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank control from all measurements.
-
Plot the background-subtracted fluorescence intensity of the standards against their known concentrations.
-
Use a linear regression to fit the data and determine the equation of the line.
-
Calculate the concentration of the unknown samples using this equation.
-
Section 3: Application Protocol II: Competitive Fluorescence Polarization (FP) Assay for Inhibitor Screening
Principle: Fluorescence Polarization (FP) is a powerful technique for studying molecular binding events in solution.[10] It relies on measuring the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[10] In this protocol, we propose using a derivative of this compound as a fluorescent "tracer" that binds to a protein target.
-
Unbound Tracer: The small, fluorescent tracer tumbles rapidly in solution, depolarizing the emitted light and resulting in a low FP signal.
-
Bound Tracer: When bound to the much larger protein, the tracer's tumbling is slowed dramatically, resulting in a high FP signal.
-
Competition: If an unlabeled inhibitor compound is introduced that competes for the same binding site, it will displace the fluorescent tracer from the protein. This releases the tracer back into its fast-tumbling state, causing a decrease in the FP signal.
This assay provides a homogenous, "mix-and-read" format ideal for high-throughput screening (HTS) of compound libraries to find new inhibitors.
Principle of Competitive Fluorescence Polarization
Caption: Competitive FP assay principle showing tracer displacement by an inhibitor.
Detailed Step-by-Step Protocol:
-
Prerequisite: Tracer Synthesis:
-
This protocol assumes the availability of a tracer. The this compound must be chemically conjugated to a known ligand for the protein of interest via a stable linker, creating a fluorescent probe. This synthesis is a critical first step and is project-specific.
-
-
Assay Optimization (Self-Validation):
-
Tracer Concentration: First, determine the optimal tracer concentration. Titrate the tracer in assay buffer (e.g., PBS with 0.01% Tween-20) and measure fluorescence intensity. Choose a concentration that gives a robust signal well above background but is low enough to be saturable by the protein (typically in the low nanomolar range).
-
Protein Titration: Perform a saturation binding experiment. In a 96-well black microplate, add the fixed optimal concentration of the tracer to a serial dilution of the protein target. Measure FP at each protein concentration. Plot FP vs. protein concentration to generate a binding curve and determine the EC₅₀ (the protein concentration that yields 50% of the maximal binding). For the inhibitor screening assay, a protein concentration at or slightly below the EC₅₀ is often used to ensure the assay is sensitive to competitive inhibition.
-
-
Inhibitor Screening Protocol:
-
Reagent Preparation:
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, supplemented with 0.01% Tween-20 to prevent non-specific binding.
-
Tracer Solution: Prepare a 2X working solution of the tracer (e.g., 2 nM) in Assay Buffer.
-
Protein Solution: Prepare a 2X working solution of the protein (e.g., at its EC₅₀ concentration) in Assay Buffer.
-
Test Compounds: Prepare serial dilutions of inhibitor compounds in DMSO, then dilute further into Assay Buffer. Ensure the final DMSO concentration in the assay is low (<1%) and consistent across all wells.
-
-
Assay Plate Setup:
-
To the wells of a 96-well black microplate, add 25 µL of the test compound dilutions.
-
Include controls: "No Inhibitor" wells (Assay Buffer only) for high FP signal and "No Protein" wells (Assay Buffer only) for low FP signal.
-
Add 25 µL of the 2X Protein Solution to all wells (except the "No Protein" controls).
-
Add 25 µL of the 2X Tracer Solution to all wells. The final volume is 75 µL.
-
-
Incubation & Measurement:
-
Incubate the plate for the required time to reach binding equilibrium (determined during optimization, typically 30-60 minutes) at room temperature, protected from light.
-
Measure fluorescence polarization on a plate reader equipped with appropriate filters.[10]
-
-
-
Data Analysis:
-
The data is typically normalized using the high and low FP controls.
-
Plot the normalized FP signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each inhibitor, which represents the concentration required to displace 50% of the bound tracer.
-
Section 4: Troubleshooting and Experimental Considerations
-
Photobleaching: Quinoline fluorophores can be susceptible to photobleaching. Minimize exposure of reagents and assay plates to light. When using a plate reader, reduce the number of flashes per well to the minimum required for a stable signal.[11]
-
Autofluorescence: Test compounds themselves may be fluorescent, interfering with the assay. Always run a control plate where compounds are added to buffer without the tracer to measure their background fluorescence at the assay wavelengths.
-
Non-Specific Binding: To minimize non-specific binding of proteins or compounds to the microplate wells, include a non-ionic detergent like Tween-20 or Triton X-100 in the assay buffer at a low concentration (e.g., 0.01-0.05%).[11]
-
Inner Filter Effect: At high concentrations, the fluorescent molecule can reabsorb emitted light, leading to non-linearity in fluorescence intensity assays. This can be mitigated by working at lower, optimized concentrations of the MQCA label.
Conclusion
This compound represents a versatile and powerful tool for the modern research scientist. Its favorable fluorescent properties, combined with a synthetically accessible carboxylic acid handle, open the door to a wide range of custom assay designs. From sensitive quantification of biomolecules to high-throughput screening for drug discovery, the protocols outlined here provide a robust framework for harnessing the full potential of this valuable chemical scaffold.
References
- Takadate, A., et al. (n.d.). Fluorescence Properties of 2-Substituted 6-, 7- or 8-Methoxyquinoline-4-carboxylic Acid Derivatives. J-Stage.
- This compound. (n.d.). FG.
- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicrospheres.
- Fluorescent Immunohistochemistry Protocol. (n.d.). Creative Diagnostics.
- Du, W., et al. (2024). Synthesis of 2-methyl-6-methoxy-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (MMQC-OSu) for streamlined and effective HPLC-based fluorescence detection of aliphatic amines in environmental samples. Journal of Chromatography B, 1248, 124348.
- Fluorescence-Based Assays. (2009). Springer Nature Experiments.
- Comeau, A. R., et al. (2021). Protocol for Creating Antibodies with Complex Fluorescence Spectra. JoVE.
- Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry.
- Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 550.
- Al-Ostoot, F. H., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
- K. S. S., et al. (2014). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 6(1), 227-234.
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. This compound [myskinrecipes.com]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Properties of 2-Substituted 6-, 7- or 8-Methoxyquinoline-4-carboxylic Acid Derivatives [jstage.jst.go.jp]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-methoxy-quinoline-4-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. Synthesis of 2-methyl-6-methoxy-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (MMQC-OSu) for streamlined and effective HPLC-based fluorescence detection of aliphatic amines in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Creating Antibodies with Complex Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: 2-Methoxyquinoline-4-carboxylic Acid as a Ligand in Coordination Chemistry
Introduction
Quinoline derivatives are a cornerstone in the design of versatile ligands for coordination chemistry, owing to their rigid structure, and the presence of nitrogen and often other donor atoms that allow for stable chelation with a wide array of metal ions.[1][2] The resulting metal complexes have found applications in diverse fields such as catalysis, materials science, and medicinal chemistry.[3] This guide focuses on 2-methoxyquinoline-4-carboxylic acid, a less-explored yet promising ligand. Its structure, featuring a carboxylic acid group at the 4-position and a methoxy group at the 2-position, suggests a strong potential for forming stable and functional coordination complexes. The methoxy group can influence the electronic properties of the quinoline ring and the steric environment around the metal center, potentially leading to complexes with unique reactivity and photophysical characteristics.
While specific literature on the coordination chemistry of this compound is limited, this document provides a comprehensive set of application notes and protocols based on established methodologies for closely related quinoline-based ligands.[1][4] These protocols are intended to serve as a robust starting point for researchers and drug development professionals interested in exploring the potential of this ligand.
Part 1: Synthesis of this compound and its Metal Complexes
The synthesis of metal complexes with this compound first requires the preparation of the ligand itself. Subsequently, the ligand can be reacted with various metal salts under appropriate conditions to yield the desired coordination complexes.
Protocol 1.1: Synthesis of this compound
The synthesis of quinoline-4-carboxylic acids can be achieved through various methods, with the Doebner reaction being a common approach. This three-component reaction involves an aniline, an aldehyde, and pyruvic acid. For this compound, a potential synthetic route would involve the reaction of an appropriate aniline with an aldehyde and pyruvic acid.
Protocol 1.2: General Synthesis of a Transition Metal Complex with this compound (Hydrothermal Method)
This protocol is adapted from the synthesis of metal complexes with a similar quinoline-4-carboxylic acid derivative and can be applied to a range of divalent transition metals such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II).[1][4]
Materials:
-
This compound
-
Metal(II) salt (e.g., CuCl₂·2H₂O, Co(NO₃)₂·6H₂O)
-
Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
25 mL Teflon-lined stainless steel autoclave
Procedure:
-
In a 50 mL beaker, dissolve 0.1 mmol of this compound in a solvent mixture of 4 mL of ethanol and 2 mL of DMF. Gentle warming may be required to achieve complete dissolution.
-
In a separate beaker, dissolve 0.05 mmol of the chosen metal(II) salt in 4 mL of deionized water.
-
Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
Transfer the resulting mixture to a 25 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 120-160 °C for 48-72 hours.
-
Allow the autoclave to cool slowly to room temperature over a period of 24 hours.
-
Collect the resulting crystals by filtration, wash with a small amount of ethanol, and dry in a desiccator over silica gel.
Causality Behind Experimental Choices:
-
Hydrothermal Synthesis: This method is often employed for growing high-quality single crystals of coordination polymers, which are suitable for X-ray diffraction studies. The high temperature and pressure can overcome kinetic barriers and facilitate the formation of thermodynamically stable products.
-
Solvent System: The mixed solvent system of DMF, ethanol, and water is chosen to ensure the solubility of both the organic ligand and the inorganic metal salt. DMF is a good coordinating solvent that can also act as a template in the formation of certain framework structures.
-
Slow Cooling: The slow cooling process is crucial for the formation of well-defined crystals. Rapid cooling often leads to the formation of amorphous precipitates or microcrystalline powders.
Protocol 1.3: Synthesis of a Luminescent Lanthanide Complex with this compound
Lanthanide complexes are known for their unique luminescent properties, including sharp emission bands and long lifetimes.[5][6] The quinoline moiety can act as an "antenna" to absorb UV light and transfer the energy to the lanthanide ion, which then emits at its characteristic wavelength.
Materials:
-
This compound
-
Lanthanide(III) chloride hydrate (e.g., EuCl₃·6H₂O, TbCl₃·6H₂O)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Deionized water
Procedure:
-
Dissolve 0.3 mmol of this compound in 20 mL of ethanol in a 100 mL round-bottom flask.
-
Slowly add 0.1 M NaOH solution dropwise with stirring until the ligand is fully deprotonated and dissolved (pH ~7-8).
-
In a separate beaker, dissolve 0.1 mmol of the lanthanide(III) chloride hydrate in 10 mL of ethanol.
-
Add the lanthanide salt solution dropwise to the ligand solution with vigorous stirring. A precipitate should form immediately.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product several times with ethanol and then with deionized water to remove any unreacted starting materials.
-
Dry the final product in a vacuum oven at 60 °C for 12 hours.
Causality Behind Experimental Choices:
-
Deprotonation of the Ligand: The carboxylic acid group must be deprotonated to the carboxylate form to effectively coordinate to the positively charged lanthanide ion. This is achieved by adding a base like NaOH.
-
Stoichiometry: A 3:1 ligand-to-metal ratio is often used for trivalent lanthanide ions to saturate their coordination sphere, which is typically 8 or 9.
-
Room Temperature Reaction: The formation of lanthanide complexes with carboxylate ligands is often rapid and does not require heating.
Part 2: Characterization of Coordination Complexes
A thorough characterization of the newly synthesized complexes is essential to confirm their structure and purity. The following techniques are recommended:
| Technique | Purpose | Expected Observations for a this compound Complex |
| FT-IR Spectroscopy | To identify the functional groups and confirm the coordination of the ligand to the metal ion. | The characteristic C=O stretching vibration of the carboxylic acid (~1700 cm⁻¹) will disappear, and two new bands corresponding to the asymmetric (~1600-1650 cm⁻¹) and symmetric (~1380-1420 cm⁻¹) stretching vibrations of the coordinated carboxylate group will appear. A new band in the low-frequency region (400-500 cm⁻¹) may be observed, corresponding to the M-O and M-N bonds. |
| ¹H NMR Spectroscopy | To study the structure of diamagnetic complexes in solution. | The proton signals of the ligand will experience shifts upon coordination to a diamagnetic metal ion (e.g., Zn(II), Cd(II)). The disappearance of the acidic proton of the carboxylic acid group will confirm its deprotonation. |
| UV-Visible Spectroscopy | To investigate the electronic transitions within the ligand and the complex. | The spectrum will show absorption bands corresponding to the π→π* and n→π* transitions of the quinoline ring. New bands may appear in the visible region for complexes with d-d transitions (e.g., Cu(II), Co(II)). |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the complex and determine the presence of coordinated or lattice solvent molecules. | The TGA curve will show weight loss steps corresponding to the removal of solvent molecules followed by the decomposition of the organic ligand at higher temperatures. |
| Elemental Analysis (CHN) | To determine the empirical formula of the complex. | The experimentally determined percentages of carbon, hydrogen, and nitrogen should match the calculated values for the proposed formula of the complex. |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional structure of the complex in the solid state. | This technique can provide detailed information about bond lengths, bond angles, coordination geometry of the metal ion, and the packing of the molecules in the crystal lattice. |
Part 3: Potential Applications
While the applications of complexes derived from this compound are yet to be extensively explored, the broader family of quinoline-based metal complexes has shown promise in several areas:
-
Biological Activity: Many metal complexes of quinoline derivatives exhibit significant antimicrobial, antifungal, and anticancer activities.[3][7] The coordination of the metal ion can enhance the biological activity of the free ligand. The complexes of this compound should be screened for their potential as therapeutic agents.
-
Luminescent Probes: As discussed, lanthanide complexes of this ligand could exhibit strong luminescence.[8] These properties make them suitable for applications in bioimaging, sensing, and as light-emitting materials in devices like organic light-emitting diodes (OLEDs).
-
Catalysis: Quinoline-based complexes have been used as catalysts in various organic transformations. The electronic and steric properties of the this compound ligand can be tuned by the choice of the metal center to develop catalysts for specific reactions.
This compound represents a promising, yet underexplored, ligand in coordination chemistry. The protocols and insights provided in this guide, derived from established knowledge of similar systems, offer a solid foundation for researchers to synthesize and characterize novel metal complexes with this ligand. The potential for these new compounds in biological applications, materials science, and catalysis warrants further investigation.
References
- Zhang, L., et al. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Acta Chimica Slovenica, 63(4), 891-898.
- Hassan, M., & Fun, H. K. (2011). 4-Methoxyquinolinium-2-carboxylate dihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(4), o835.
- Zhang, L., et al. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. PubMed.
- Casanovas, A., et al. (2021). Colorimetry of Luminescent Lanthanide Complexes. Molecules, 26(14), 4022.
- Carr, R., et al. (2021). Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics. PubMed Central.
- Sivakumar, V., et al. (2011). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 224(1), 123-134.
- Khatkar, P., Singh, K., & Kumari, V. (2022). Various metal complexes and their biological implications.
- MDPI. (n.d.). Biological Activity of Metal Complexes.
- D'souza, C., et al. (2023). Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. Oriental Journal of Chemistry, 39(1).
- Pol, F., et al. (2021). Inorganic chemical biology and metal complexes in cells: from the design of cellular models to evaluate antioxidant activity to the characterization of metal complexes in cells. JBIC Journal of Biological Inorganic Chemistry, 26(1), 13-28.
- 2-Hydroxyquinoline-4-carboxylic acid. (n.d.). Anshul Specialty Molecules.
- Eliseeva, S. V., & Bünzli, J. C. G. (2021). Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics. Chemical Reviews, 121(3), 1497-1623.
- Binnemans, K. (2009). Making sense of Lanthanide Luminescence. PubMed Central.
- Elemike, E. E., et al. (2017). Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. Journal of Chemistry Letters, 3(2), 111-118.
- Mary, Y. S., et al. (2021). Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]. ChemRxiv.
- This compound. (n.d.). Veeprho.
- 2-Methylquinoline-4-carboxylic acid. (n.d.). PubChem.
- This compound. (n.d.). Pharmaffiliates.
Sources
- 1. Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchemlett.com [jchemlett.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Making sense of Lanthanide Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
improving yield of 2-Methoxyquinoline-4-carboxylic acid synthesis
An essential precursor in pharmaceutical research, 2-Methoxyquinoline-4-carboxylic acid serves as a critical building block for a variety of bioactive compounds.[1] Its synthesis, however, can present challenges ranging from low yields to purification difficulties. This technical support center is designed for researchers, scientists, and drug development professionals to navigate and optimize the synthesis of this important intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The two most prominent and historically significant methods for synthesizing quinoline-4-carboxylic acids are the Doebner reaction and the Pfitzinger reaction .[2]
-
Doebner Reaction: This is a three-component reaction involving an aniline (in this case, 2-methoxyaniline or o-anisidine), an aldehyde (e.g., benzaldehyde, though not required for the parent acid), and pyruvic acid.[3] It is often catalyzed by Brønsted or Lewis acids.[4] This route is highly versatile as a wide variety of substituted anilines can be used.[5]
-
Pfitzinger Reaction: This method involves the condensation of isatin with a carbonyl compound containing an α-methylene group under basic conditions.[6][7] While powerful, its applicability can be limited by the stability of functional groups on the isatin starting material under the required basic conditions.[5]
Traditional versions of these reactions often suffer from drawbacks like long reaction times, low yields, and the use of toxic reagents. Modern advancements often incorporate "green chemistry" principles, such as the use of microwave irradiation, efficient catalysts, or solvent-free conditions to improve outcomes.[2]
Q2: How does the methoxy group on the aniline starting material influence the Doebner reaction?
The methoxy group (-OCH₃) is an electron-donating group. In the context of the Doebner reaction, which involves an electrophilic aromatic substitution step for cyclization, an electron-donating group on the aniline ring generally increases its nucleophilicity and can facilitate the reaction. Conversely, anilines with strong electron-withdrawing groups are known to be less reactive and often result in lower yields under conventional conditions.[3][5]
Q3: What are the most effective catalysts for this synthesis?
The choice of catalyst is critical and depends on the specific reaction (Doebner vs. Pfitzinger) and substrates.
-
For the Doebner reaction , both Brønsted acids (like p-toluenesulfonic acid) and Lewis acids are effective.[4] Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or boron trifluoride-tetrahydrofuran complex (BF₃·THF) have been shown to be particularly effective, especially for less reactive anilines, leading to significantly improved yields.[3][5]
-
The Pfitzinger reaction is typically base-catalyzed, with strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) used to initiate the ring-opening of isatin.[6][7]
Q4: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[8] By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane), you can visualize the consumption of reactants and the formation of the product. The product, being a carboxylic acid, will likely have a different retention factor (Rf) than the starting aniline.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during the synthesis of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Suboptimal Reaction Temperature: The reaction may be too sluggish at room temperature.[3]2. Ineffective Catalyst: The chosen acid or base catalyst may not be strong enough or used in the optimal concentration.3. Decomposition of Reagents: Pyruvic acid can decompose at high temperatures, and harsh acidic/basic conditions can degrade starting materials.[5]4. Incomplete Reaction: Insufficient reaction time. | 1. Optimize Temperature: Gradually increase the temperature. For many Doebner reactions, heating to at least 65 °C is necessary for good yields.[3][5]2. Catalyst Screening: If using a Brønsted acid, consider switching to a more potent Lewis acid like BF₃·OEt₂.[5] For the Pfitzinger reaction, ensure the base concentration is sufficient to fully open the isatin ring (e.g., 30-50% KOH).[9]3. Controlled Reagent Addition: Add pyruvic acid dropwise to the heated reaction mixture. This suppresses decomposition and minimizes the formation of impurities.[5][10]4. Extend Reaction Time: Continue the reaction and monitor by TLC until the starting materials are consumed.[8] |
| Formation of Tar/Resinous Byproducts | 1. Self-Condensation/Polymerization: This is a common side reaction in both Pfitzinger and Doebner reactions, often exacerbated by high reactant concentrations or overly harsh conditions.[8][11]2. Highly Exothermic Reaction: Rapid mixing of all reactants can lead to an uncontrolled exotherm, promoting side reactions.[12] | 1. Modify Reaction Conditions: Lower the initial concentration of reactants. Ensure the base or acid concentration is optimized, as excessive amounts can promote polymerization.[8]2. Sequential/Slow Addition: Do not mix all reactants simultaneously. For the Doebner reaction, pre-mixing the aniline and aldehyde before the dropwise addition of pyruvic acid is a proven strategy.[5] |
| Difficulty in Product Isolation & Purification | 1. Improper Workup pH: The product is a carboxylic acid and is soluble in aqueous base but precipitates in aqueous acid. Incorrect pH adjustment will lead to product loss.2. Presence of Impurities: Co-precipitation of impurities with the product.3. Emulsion Formation: During aqueous/organic extraction, emulsions can form, making separation difficult. | 1. pH-Controlled Precipitation: After the reaction, concentrate the mixture, redissolve in water, and adjust the pH to be basic (e.g., pH 8-9 with NaHCO₃). Wash this aqueous solution with an organic solvent like ethyl acetate to remove non-polar impurities. Then, carefully acidify the aqueous layer with an acid (e.g., 1M HCl) to precipitate the pure product.[8]2. Recrystallization: Purify the crude solid by recrystallization from a suitable solvent such as ethanol or glacial acetic acid.[13]3. Break Emulsions: Add a saturated brine solution to the separatory funnel to help break up any emulsions. |
Visualizing the Process
Key Reaction Pathway and Workflow Diagrams
Optimized Experimental Protocol: Modified Doebner Synthesis
This protocol is based on an optimized Doebner hydrogen-transfer reaction, which has been shown to be effective for a range of anilines, including those with electron-donating and electron-withdrawing groups, and is amenable to scale-up.[5]
Materials:
-
2-Methoxyaniline (1.0 equiv)
-
Benzaldehyde (1.1 equiv)
-
Pyruvic acid (0.56 equiv)
-
Boron trifluoride-tetrahydrofuran complex (BF₃·THF) (0.28 equiv)
-
Acetonitrile (MeCN)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Reaction Setup: To a solution of 2-methoxyaniline (1.0 equiv) and benzaldehyde (1.1 equiv) in acetonitrile (MeCN), add BF₃·THF (0.28 equiv) at room temperature under a nitrogen or argon atmosphere.
-
Initial Heating: Stir the reaction mixture and heat to 65 °C for 10-15 minutes.
-
Pyruvic Acid Addition: In a separate flask, prepare a solution of pyruvic acid (0.56 equiv) in MeCN. Add this pyruvic acid solution dropwise to the main reaction mixture over a period of 1-3 hours while maintaining the temperature at 65 °C.[3][5] This slow addition is crucial to prevent decomposition and side reactions.[5]
-
Reaction Completion: Continue to stir the reaction mixture at 65 °C for an additional 20-24 hours. Monitor the reaction's progress by TLC.
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the acetonitrile.
-
Add water to the residue and carefully adjust the pH to 8-9 with a saturated NaHCO₃ solution.
-
Wash the basic aqueous solution with ethyl acetate (2-3 times) to remove benzaldehyde and other non-polar impurities. Discard the organic layers.[8]
-
-
Workup - Product Precipitation:
-
Cool the aqueous layer in an ice bath.
-
Slowly acidify the aqueous layer with 1M HCl while stirring. The this compound will precipitate as a solid.
-
Continue adding acid until the pH is approximately 2-3 to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any residual salts.
-
Dry the product under vacuum to yield the crude this compound.
-
For higher purity, the crude product can be recrystallized from ethanol.
-
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Pfitzinger and Doebner Reactions.
- BenchChem. (n.d.). Navigating the Nuances of the Doebner Reaction: A Technical Support Guide.
- Majumder, S., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(25), 12675-12702.
- Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2), 1-19.
- BenchChem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
- Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate.
- Furuya, T., et al. (2014). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 79(1), 166-174.
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
- Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21364-21384.
- Furuya, T., et al. (2014). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 79(1), 166-174.
- Wikipedia. (n.d.). Pfitzinger reaction.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- Various Authors. (n.d.). Synthesis of Quinoline and derivatives.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Combes Quinoline Synthesis. (n.d.).
- Combes Quinoline Synthesis. (n.d.).
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Doebner–Knoevenagel reaction optimization.
- Thummanagoti, S., & Guntreddi, T. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 999.
- Scribd. (n.d.). Combes Quinoline Synthesis PDF.
- Doc Brown's Chemistry. (n.d.). Methods of preparing synthesising carboxylic acids.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
- ResearchGate. (n.d.). 24 questions with answers in QUINOLINES.
- BenchChem. (n.d.). Application Notes: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Condensation.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Application of pfitzinger reaction in.
- University of Texas at Austin. (n.d.). Utilization of alkoxyketones in the synthesis of quinolines by the Pfitzinger method.
- YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines.
- ResearchGate. (n.d.). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
- Chemistry & Biology Interface. (2015). Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives.
- Chemistry LibreTexts. (2023). 11.6: Preparing Carboxylic Acids.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-(1-Adamantyl)quinoline-4-carboxylic Acid.
- Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.
- Google Patents. (n.d.). US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Veeprho. (n.d.). This compound.
- ResearchGate. (n.d.). Two pathways of the enzymatic hydrolysis of nitriles to carboxylic acids.
- ACS Publications. (2021). Cyanoquinolines and Furo[3,4-b]quinolinones Formation via On-The-Spot 2,3-Functionalization of Quinolines with Cyanopropargylic Alcohols.
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-Methoxyquinoline-4-carboxylic Acid
Welcome to the dedicated technical support guide for the purification of crude 2-Methoxyquinoline-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this important synthetic intermediate. Here, we address common challenges and provide practical, field-proven solutions based on established chemical principles.
Introduction to Purification Challenges
This compound (MW: 203.19 g/mol ) is a solid compound that, like many quinoline derivatives, can present unique purification challenges.[1] Crude samples may contain a variety of impurities stemming from the synthetic route employed, including unreacted starting materials, reagents, and reaction byproducts. The presence of both a basic quinoline nitrogen and an acidic carboxylic acid group imparts specific physicochemical properties that can be leveraged for effective purification.
Common synthetic routes like the Doebner and Pfitzinger reactions can introduce specific impurities.[2][3] For instance, a Doebner reaction might leave residual aniline, aldehyde, or pyruvic acid, while a Pfitzinger synthesis could have leftover isatin or carbonyl compounds.[2][4] In some cases, acid-catalyzed side reactions can lead to the formation of tars or polymeric materials, which can complicate the purification process.[4]
This guide provides a structured approach to troubleshooting and optimizing the purification of this compound, focusing on three primary techniques: Recrystallization , Acid-Base Extraction , and Column Chromatography .
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered during the purification of this compound.
Q1: My crude product is a discolored solid (yellow to brown). Does this indicate significant impurity?
A1: Not necessarily. Quinoline derivatives are often susceptible to slight discoloration (yellow to brown) upon exposure to air and light due to the formation of minor oxidized impurities.[5] While a white or off-white solid is indicative of higher purity, a slight coloration may not significantly impact the overall purity. However, for applications requiring very high purity, such as in drug development, achieving a colorless solid is desirable. The purification methods outlined in this guide will help in removing these colored impurities.
Q2: What are the best starting points for selecting a recrystallization solvent?
A2: Given the polar nature of the carboxylic acid group, polar solvents are a good starting point. A related compound, 6-Methoxyquinoline-4-carboxylic acid, is reported to be slightly soluble in cold ethanol. Therefore, alcohols like ethanol and methanol are excellent initial candidates. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. A systematic solvent screening is the most reliable approach to identify the ideal solvent or solvent system.
Q3: Can I use acid-base extraction as a primary purification method?
A3: Yes, acid-base extraction is a highly effective method for purifying this compound, especially for removing neutral or basic impurities. The carboxylic acid group can be deprotonated with a weak base like sodium bicarbonate to form a water-soluble carboxylate salt, which will move to the aqueous phase, leaving non-acidic impurities in the organic layer. Subsequent acidification of the aqueous layer will precipitate the purified product.
Q4: I'm seeing significant streaking on my TLC plate. What is causing this and how can I fix it?
A4: Streaking on a silica gel TLC plate is a common issue when analyzing carboxylic acids. This is due to the ionization of the acidic proton on the silica surface, leading to a range of interactions and poor spot definition. To resolve this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-2%), to your TLC mobile phase. This suppresses the deprotonation of your compound, resulting in sharper, more defined spots.
Part 2: Troubleshooting Common Purification Issues
This section provides a question-and-answer-style troubleshooting guide for more specific problems you may encounter during your experiments.
Issue 1: Recrystallization Problems
Q: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This is often due to the solution being too concentrated or being cooled too rapidly.
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of additional solvent to the mixture and heat it until the oil redissolves completely.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels. Do not place it directly in an ice bath from a high temperature.
-
Use a More Dilute Solution: Start the recrystallization with a larger volume of solvent to avoid supersaturation at higher temperatures.
-
Change Solvent System: The chosen solvent may be too good a solvent. Consider using a binary solvent system where the compound is dissolved in a "good" solvent and a "poor" solvent is added dropwise at the boiling point until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the solid and cool slowly.
Q: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?
A: This usually indicates that the solution is not saturated, meaning too much solvent was used.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product, add a tiny crystal to the solution to act as a seed for crystal formation.
-
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Allow it to cool again and see if crystals form. Be careful not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly, trapping impurities.
Issue 2: Inefficient Purification
Q: I've performed a purification step, but my NMR analysis still shows significant impurities. What should I do?
A: This indicates that the chosen purification method is not effective for the specific impurities present in your crude material.
Troubleshooting Workflow:
Sources
Technical Support Center: Synthesis of 2-Methoxyquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 2-Methoxyquinoline-4-carboxylic acid. This document provides in-depth troubleshooting for common side products and experimental challenges. As a Senior Application Scientist, my goal is to explain the causality behind these issues and provide field-proven solutions to optimize your synthetic outcomes.
Primary Synthetic Route: Modified Pfitzinger Reaction
A robust and frequently employed method for synthesizing the quinoline-4-carboxylic acid scaffold is the Pfitzinger reaction.[1] For our target molecule, a common variation involves the initial synthesis of 2-chloroquinoline-4-carboxylic acid, followed by a nucleophilic substitution with sodium methoxide. This two-step approach is often more reliable than direct cyclizations with methoxy-substituted precursors, which can be prone to demethylation under harsh cyclization conditions.
Reaction Scheme:
-
Step 1: Pfitzinger Synthesis of 2-Chloroquinoline-4-carboxylic Acid
-
Isatin is reacted with a source of a 2-chloro-acetyl group (often generated in situ or using a precursor like ethyl 2-chloroacetoacetate) in the presence of a strong base. This guide will assume the common precursor, 2-hydroxy-4-quinolincarboxylic acid, which is then chlorinated.
-
-
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
2-Chloroquinoline-4-carboxylic acid is treated with sodium methoxide in a suitable solvent (e.g., methanol) to yield the final product.
-
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific side products and challenges you may encounter.
Q1: My final product is contaminated with a significant amount of 2-hydroxyquinoline-4-carboxylic acid. What is the cause and how can I prevent it?
Answer:
This is arguably the most common and persistent side product. Its formation can occur at two key stages:
-
Incomplete Chlorination (Step 1): If the conversion of 2-hydroxyquinoline-4-carboxylic acid to the 2-chloro intermediate is not complete, the unreacted starting material will be carried through the reaction sequence.
-
Demethylation of the Final Product (Step 2 or Workup): The methoxy group at the 2-position is susceptible to cleavage under acidic or high-temperature conditions, leading to the formation of the 2-hydroxy (or 2-quinolone tautomer) analogue.[2][3] This can happen during a prolonged, high-temperature reaction with methoxide or, more commonly, during an acidic workup if not properly controlled.
Root Cause Analysis & Mitigation Strategies:
-
Mechanism of Demethylation: Acid-catalyzed demethylation involves protonation of the methoxy oxygen, followed by nucleophilic attack on the methyl group by a counter-ion (e.g., Cl⁻, Br⁻) or water.[4]
-
Troubleshooting Steps:
-
Ensure Complete Chlorination: Before proceeding to the methoxylation step, confirm the absence of the 2-hydroxy starting material by TLC or ¹H NMR. If the reaction is incomplete, consider extending the reaction time or using a different chlorinating agent (e.g., POCl₃ vs. SOCl₂).
-
Control Methoxylation Conditions: Avoid excessive temperatures or prolonged reaction times in Step 2. The reaction of 2-chloroquinoline derivatives with sodium methoxide is generally efficient; monitor by TLC to avoid unnecessary heating.[2]
-
Careful pH Adjustment: During the final workup, acidify the reaction mixture cautiously and at low temperatures (ice bath). Avoid using strong, hot acids. Acidification to a pH of approximately 4-5 is typically sufficient to precipitate the carboxylic acid product without causing significant demethylation.[1]
-
Q2: I'm observing a side product that I suspect is the methyl ester of my target compound. How does this form and how do I deal with it?
Answer:
Formation of the methyl ester, this compound methyl ester, is a classic side reaction when using methanol as a solvent under conditions that promote esterification.
Root Cause Analysis & Mitigation Strategies:
-
Mechanism of Formation: This is a Fischer esterification reaction. If the reaction mixture becomes acidic during the workup while methanol is still present, the carboxylic acid can be esterified. More commonly, if you use a large excess of sodium methoxide and quench with an acid, residual methanol can react with the activated carboxylic acid.
-
Troubleshooting Steps:
-
Solvent Removal: Before acidic workup, remove the methanol solvent under reduced pressure. Redissolve the solid residue in water before proceeding with acidification. This physically removes the reagent required for the side reaction.
-
Hydrolysis: If the methyl ester has already formed and is difficult to separate chromatographically, you can convert it back to the desired product. After isolating the mixed product, subject it to a mild saponification using aqueous NaOH or LiOH, followed by careful re-acidification to precipitate the pure carboxylic acid.
-
Q3: My yield is low, and I've isolated unreacted 2-chloroquinoline-4-carboxylic acid. What went wrong?
Answer:
This indicates an incomplete nucleophilic aromatic substitution reaction.
Root Cause Analysis & Mitigation Strategies:
-
Insufficient Nucleophile: The stoichiometry of sodium methoxide is critical. Ensure you are using at least a stoichiometric amount, and often a slight excess (1.1-1.5 equivalents) is beneficial to drive the reaction to completion.
-
Reagent Quality: Sodium methoxide is hygroscopic and can decompose upon exposure to air and moisture, reducing its activity. Use freshly opened reagent or a solution of sodium in methanol prepared in situ for best results.
-
Reaction Temperature/Time: While excessive heat can cause demethylation, the reaction may require moderate heating (e.g., refluxing methanol) to proceed at a reasonable rate. Ensure the reaction has been allowed to run to completion by monitoring via TLC. Substitution at the 2-position of the quinoline ring is generally favored kinetically, but may still require sufficient thermal energy.[2]
Summary of Common Side Products
| Impurity / Side Product | Common Cause(s) | Prevention & Troubleshooting |
| 2-Hydroxyquinoline-4-carboxylic acid | Incomplete chlorination; Demethylation during methoxylation or acidic workup.[2][3] | Ensure complete chlorination; Avoid high temperatures; Careful, cold acidic workup (pH 4-5).[1] |
| Methyl 2-methoxyquinoline-4-carboxylate | Fischer esterification during acidic workup in the presence of methanol. | Remove methanol via rotary evaporation before acidification; Perform post-reaction saponification if necessary. |
| 2-Chloroquinoline-4-carboxylic acid | Incomplete SNAr reaction. | Use fresh/active sodium methoxide; Use a slight excess of nucleophile; Ensure adequate reaction time and temperature. |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloroquinoline-4-carboxylic Acid from 2-Hydroxyquinoline-4-carboxylic Acid
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, combine 2-hydroxyquinoline-4-carboxylic acid (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of dimethylformamide (DMF, 0.1 eq).
-
Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature. Very slowly and cautiously, pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the solid under vacuum to yield 2-chloroquinoline-4-carboxylic acid.[5]
Protocol 2: Synthesis of this compound
-
In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add dry methanol.
-
Carefully add sodium metal (1.2 eq) in small portions to generate sodium methoxide in situ. Allow the sodium to react completely.
-
To the resulting sodium methoxide solution, add 2-chloroquinoline-4-carboxylic acid (1.0 eq).
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the resulting solid residue in water.
-
Cool the aqueous solution in an ice bath and acidify dropwise with cold 1M HCl to pH 4-5 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Visual Workflow and Side Product Formation
The following diagram illustrates the synthetic workflow and highlights the points where common side products are formed.
Caption: Synthetic workflow showing key steps and points of side product formation.
References
- Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Phenylhydrazin auf Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 20(1), 944–948.
- SynArchive. (n.d.). Conrad-Limpach Synthesis.
- Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
- Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.
- Palko, M., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(20), 4836.
- Jones, K., Roset, X., & Whitfield, P. J. (2003). Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. Organic & Biomolecular Chemistry, 1(24), 4380–4383.
- Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis.
- Benchchem. (n.d.). Preventing side product formation in quinoline synthesis.
- Wikipedia. (n.d.). Pfitzinger reaction.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Pharmaffiliates. (n.d.). Quinoline-impurities.
- Benchchem. (n.d.). This compound.
- Request PDF. (n.d.).
- PubMed. (2003).
- Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained.
- Benchchem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- University of Texas at Austin Libraries. (n.d.). Utilization of alkoxyketones in the synthesis of quinolines by the Pfitzinger method.
- ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
- Simson Pharma Limited. (n.d.). This compound.
- ScienceDirect. (n.d.).
- Semantic Scholar. (n.d.).
- ChemicalBook. (n.d.). 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID synthesis.
- PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- Google Patents. (n.d.). Process for making 2-hydroxyquinoline-4-carboxylic acids.
- Wikipedia. (n.d.). Quinoline.
- Chem-Station Int. Ed. (2024).
- ResearchGate. (2017).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Benchchem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- Google Patents. (n.d.). Process for making 2-hydroxyquinoline-4-carboxylic acids.
- CHEMISTRY & BIOLOGY INTERFACE. (2015).
- ChemicalBook. (n.d.). 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID Two Chongqing Chemdad Co..
- PubMed Central. (n.d.). Crystal structure of ethyl 2-(2,4,5-trimethoxyphenyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 3. Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Troubleshooting the Synthesis of 2-Methoxyquinoline-4-carboxylic Acid
This guide is designed for chemists and drug development professionals encountering challenges in the synthesis of 2-Methoxyquinoline-4-carboxylic acid. We will dissect common reaction failures, providing not just solutions, but the underlying chemical principles to empower you to logically troubleshoot your experiments. Our focus is on building robust, reproducible synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My initial reaction to form the quinoline core, based on the Doebner-von Miller synthesis, is resulting in very low yields and a significant amount of tar. What is causing this and how can I improve it?
Answer:
This is the most common failure point in this synthesis. The Doebner-von Miller reaction involves the acid-catalyzed condensation of an aniline (2-methoxyaniline) with an α,β-unsaturated carbonyl compound (often generated in situ from pyruvic acid and an aldehyde). The reaction is notoriously exothermic and prone to polymerization under harsh conditions.[1][2]
Causality Analysis:
-
Uncontrolled Exotherm: The strong acid catalyst (e.g., H₂SO₄, HCl) aggressively promotes both the desired cyclization and competing polymerization pathways. A rapid, uncontrolled temperature spike is the primary driver of tar formation.[2]
-
Reactant Reactivity: Electron-rich anilines can be susceptible to oxidation and polymerization under the reaction's oxidizing conditions. The α,β-unsaturated intermediates are also highly prone to self-condensation.
-
Catalyst Concentration: Overly concentrated acid can accelerate degradation, while insufficient acid will lead to an incomplete reaction. Finding the optimal balance is key.[2]
Field-Proven Solutions:
-
Temperature & Reagent Addition Control: This is the most critical factor. Instead of combining all reagents and heating, a controlled, gradual approach is superior.
-
Action: Add the concentrated acid dropwise to a cooled mixture of the aniline and pyruvic acid/aldehyde source. Maintain an ice bath to dissipate the initial heat of mixing and reaction.
-
-
Use of a Moderator: In related syntheses like the Skraup reaction, moderators are used to tame the exotherm. This principle is applicable here.
-
Action: Incorporate a mild moderating agent like ferrous sulfate (FeSO₄). It is thought to act as an oxygen carrier, smoothing the oxidation step and preventing a runaway reaction.[2]
-
-
Solvent Optimization: Running the reaction neat is common but often leads to poor heat transfer.
-
Action: Consider a high-boiling inert solvent. While nitrobenzene is traditionally used as both a solvent and oxidant, its toxicity is a major drawback. A modern approach might involve a less hazardous solvent combined with a different oxidant.
-
Troubleshooting Workflow: Low Yield & Tarring
Caption: Logical workflow for diagnosing and solving low yields in quinoline synthesis.
Question 2: The oxidation of my intermediate, 2-methoxy-4-methylquinoline, to the carboxylic acid is sluggish and incomplete. How can I drive this reaction to completion?
Answer:
The oxidation of an electron-rich heterocyclic methyl group requires a potent but selective oxidizing agent. Incomplete conversion is common and can be due to an inappropriate choice of oxidant, insufficient stoichiometry, or suboptimal reaction conditions.
Key Technical Considerations:
-
Oxidant Selection: While potassium permanganate (KMnO₄) can be used, it is a very strong oxidant and can sometimes lead to ring-opening of the benzene or pyridine rings under harsh conditions.[3] Selenium dioxide (SeO₂) is often a more reliable choice for the selective oxidation of methyl groups on quinoline rings.[4]
-
Stoichiometry: This is a common oversight. The oxidation consumes multiple equivalents of the oxidant. Ensure you are using a sufficient molar excess.
-
Reaction Monitoring: Do not rely solely on time. Actively monitor the reaction's progress.
-
Action: Use Thin-Layer Chromatography (TLC) to track the disappearance of the starting material. A typical mobile phase would be ethyl acetate/hexanes. The carboxylic acid product will have a much lower Rf value and may streak without the addition of a small amount of acetic acid to the eluent.
-
Detailed Protocol: Selenium Dioxide Oxidation of 2-methoxy-4-methylquinoline
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Reagents: Add 2-methoxy-4-methylquinoline (1.0 eq) and a suitable solvent such as pyridine or dioxane.
-
Oxidant Addition: Add selenium dioxide (SeO₂, ~1.2 eq) to the mixture.
-
Heating: Heat the reaction mixture to reflux (typically 100-120 °C) with vigorous stirring.
-
Monitoring: After 2 hours, begin monitoring the reaction every hour by TLC. Spot the starting material, a co-spot, and the reaction mixture.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and filter through a pad of celite to remove the black selenium byproduct.
-
Isolation: Transfer the aqueous filtrate to a separatory funnel. Wash with ethyl acetate to remove any non-acidic impurities. Adjust the pH of the aqueous layer to ~3-4 with 1M HCl. The desired this compound will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization.
Question 3: My final product is difficult to purify. Standard column chromatography is not working well and I suspect impurities. What is a robust purification strategy?
Answer:
This compound is an amphoteric compound, containing both a basic nitrogen atom (on the quinoline ring) and an acidic carboxylic acid group. This property makes it unsuitable for standard silica gel chromatography but ideal for an acid-base extraction workup.
Purification Logic: The key is to exploit the drastic change in the compound's solubility in aqueous and organic phases based on pH.
Purification Workflow Diagram:
Caption: A robust acid-base extraction workflow for purifying the final product.
Data Summary for Purification:
| Step | Phase Containing Product | Impurities Removed | Rationale |
| 1. Basification | Aqueous (as sodium salt) | Neutral/basic organic impurities | The carboxylate salt is water-soluble, while non-acidic byproducts remain in the organic phase. |
| 2. Re-acidification | Solid (precipitate) | Water-soluble impurities | The protonated carboxylic acid is poorly soluble in water and precipitates, leaving behind any highly polar, water-soluble impurities. |
For ultimate purity, the solid obtained from this procedure should be recrystallized from a suitable solvent like ethanol, acetic acid, or DMF.[5]
References
- BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis.
- BenchChem. (n.d.). Navigating the Nuances of the Doebner Reaction: A Technical Support Guide.
- Pollard, C. J. (2022). The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. Digital Commons @PVAMU.
- Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
- Synthesis of Quinoline and derivatives. (2016).
- BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. "The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinolin" by Clifford J. Pollard [digitalcommons.pvamu.edu]
- 5. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Quinoline Synthesis
Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of classical quinoline synthesis reactions. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you overcome common experimental hurdles and enhance the yield and purity of your target compounds.
Section 1: The Skraup Synthesis
The Skraup synthesis is a powerful yet notoriously vigorous reaction for preparing quinolines from an aniline, glycerol, sulfuric acid, and an oxidizing agent.[1] Its primary challenges are controlling the potent exotherm and minimizing the formation of tar.[2]
Troubleshooting Guide & FAQs: Skraup Synthesis
Q1: My Skraup reaction is extremely violent and difficult to control. How can I ensure it proceeds safely?
A1: The highly exothermic nature of the Skraup synthesis is its most critical challenge.[1][2] The reaction between concentrated sulfuric acid and glycerol is intensely dehydrating and generates acrolein in situ, which then polymerizes and condenses in a rapid, heat-generating cascade.[1][3]
-
Causality & Solution: To tame the reaction, you must moderate its rate.
-
Add a Moderator: Ferrous sulfate (FeSO₄) is the most common and effective moderator.[2] It is believed to function as an oxygen carrier, smoothing the oxidation step and preventing a runaway reaction.[4] Boric acid can also be used for this purpose.[2]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly in portions, with efficient stirring and external cooling (e.g., an ice-water bath), to dissipate heat as it is generated.[2]
-
Ensure Efficient Agitation: Use a mechanical stirrer, especially for larger-scale reactions. Good mixing is crucial to prevent the formation of localized hot spots, which can initiate uncontrolled polymerization.[2][5]
-
Q2: I'm getting very low yields and a large amount of black, intractable tar. What causes this and how can I improve my product isolation?
A2: Tar formation is a classic side reaction in the Skraup synthesis, resulting from the acid-catalyzed polymerization of glycerol, acrolein, and other intermediates under harsh oxidizing conditions.[2][6]
-
Causality & Solution: Minimizing tar requires controlling the reaction's vigor and optimizing conditions.
-
Use a Moderator: As with controlling the exotherm, ferrous sulfate helps reduce charring by ensuring a smoother reaction profile.[2]
-
Temperature Control: Gently heat the reaction to initiate it, but be prepared to remove the heat source once the exotherm begins. Overheating will drastically promote polymerization.[2] A target oil bath temperature of 140-150°C is typical after the initial exotherm subsides.[1]
-
Choice of Oxidizing Agent: While nitrobenzene is common, arsenic pentoxide (As₂O₅) is reported to result in a less violent reaction, potentially reducing tar formation.[1][7]
-
Purification Strategy: Do not expect a clean crude product. The standard and most effective method for isolating the quinoline from the tarry mixture is steam distillation, followed by solvent extraction and final purification by vacuum distillation.[2][8]
-
Optimized Experimental Protocol: Skraup Synthesis of Quinoline
This protocol is adapted from a robust procedure published in Organic Syntheses and incorporates moderators for safety and yield improvement.[1]
-
Reaction Setup: In a 2-liter round-bottom flask placed in a fume hood, equip a reflux condenser and a robust mechanical stirrer.
-
Charging Reactants: Carefully combine aniline (e.g., 0.5 mol), glycerol (e.g., 1.2 mol), and nitrobenzene (e.g., 0.25 mol).
-
Acid Addition: With vigorous stirring and external cooling, slowly and cautiously add concentrated sulfuric acid (e.g., 1.0 mol).
-
Moderator Addition: Add ferrous sulfate heptahydrate (FeSO₄·7H₂O) (e.g., 5-10 g).[1]
-
Reaction: Gently heat the mixture in an oil bath. An exothermic reaction will commence. Control the heating to maintain a steady reflux. After the initial exotherm subsides, maintain the oil bath temperature at 140-150°C for 3-4 hours.[1]
-
Work-up:
-
Allow the mixture to cool. Carefully dilute with water and then make the solution strongly alkaline by the slow addition of concentrated sodium hydroxide solution, ensuring adequate cooling.
-
Set up for steam distillation. Steam distill the mixture until no more quinoline is collected (the distillate is no longer oily or cloudy).
-
Separate the quinoline layer from the aqueous distillate. Extract the aqueous layer with an appropriate solvent (e.g., diethyl ether or dichloromethane) to recover dissolved product.
-
-
Purification: Combine the organic layers, dry over anhydrous potassium carbonate or sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude quinoline by vacuum distillation, collecting the fraction boiling at the appropriate temperature (for quinoline, ~237°C at atmospheric pressure).[1][3]
Skraup Synthesis Workflow
This diagram illustrates the key steps and decision points in executing the Skraup synthesis.
Caption: A step-by-step workflow for the Skraup quinoline synthesis.
Section 2: The Doebner-von Miller Reaction
A more versatile alternative to the Skraup, the Doebner-von Miller reaction synthesizes quinolines from anilines and α,β-unsaturated aldehydes or ketones under acidic conditions.[9] Its most common pitfall is the acid-catalyzed polymerization of the carbonyl starting material, which leads to low yields and tar formation.[2][10]
Troubleshooting Guide & FAQs: Doebner-von Miller Reaction
Q1: My reaction mixture turned into a thick, dark tar, and the yield was abysmal. How do I prevent this polymerization?
A1: This is the most prevalent issue in the Doebner-von Miller synthesis.[10] Strong acids, necessary for the reaction, are also potent catalysts for the self-condensation and polymerization of α,β-unsaturated carbonyl compounds.[11]
-
Causality & Solution: The key is to limit the effective concentration of the carbonyl compound in the highly acidic aqueous phase at any given moment.
-
Biphasic Solvent System: This is a highly effective strategy. Sequestering the α,β-unsaturated carbonyl in a non-miscible organic solvent (e.g., toluene) while the aniline is dissolved in the aqueous acid phase can drastically reduce polymerization.[10]
-
Gradual Reactant Addition: Slowly add the carbonyl compound (either neat or dissolved in an organic solvent) to the heated acidic solution of the aniline. This maintains a low instantaneous concentration of the carbonyl, favoring the desired reaction over self-polymerization.[10][11]
-
Use Acetal Protecting Groups: Employing an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal) can prevent polymerization. The acetal is hydrolyzed in situ under the acidic conditions to slowly release the reactive aldehyde.[11]
-
Q2: My final product is contaminated with dihydroquinoline byproducts. How can I ensure complete aromatization?
A2: The final step of the mechanism is the oxidation of a 1,2-dihydroquinoline intermediate to the aromatic quinoline.[3] Incomplete oxidation is a common problem.
-
Causality & Solution: The oxidizing agent may be insufficient or inefficient under the reaction conditions.
-
Ensure Sufficient Oxidant: An external oxidizing agent (like nitrobenzene in the Skraup reaction) is often used. Ensure it is present in at least a stoichiometric amount, and often a slight excess is beneficial to drive the reaction to completion.[10]
-
Optimize Reaction Conditions: Higher temperatures and longer reaction times can sometimes promote the final oxidation step. However, this must be balanced against the risk of increased tar formation.[10]
-
Q3: The reaction is not working well with my substituted aniline containing electron-withdrawing groups. What can I do?
A3: Anilines with strong electron-withdrawing groups (e.g., nitro groups) are less nucleophilic, which can significantly slow down the initial conjugate addition step, leading to poor yields.[11][12]
-
Causality & Solution: You need to compensate for the reduced reactivity of the aniline.
-
More Forcing Conditions: Increase the reaction temperature and/or extend the reaction time.[11]
-
Stronger Acid Catalysis: While balancing against polymerization, using a stronger acid or a higher concentration might be necessary to promote the reaction. A systematic screen of different Brønsted (HCl, H₂SO₄) and Lewis acids (ZnCl₂, SnCl₄) can identify the optimal catalyst.[10][13]
-
Catalyst and Condition Comparison Table
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids (HCl, H₂SO₄) | Aqueous, Reflux | Inexpensive, readily available | High risk of polymerization/tarring[10] |
| Lewis Acids (ZnCl₂, SnCl₄) | Organic Solvent or Neat | Can be milder, sometimes better yields[13] | More expensive, requires anhydrous conditions |
| Iodine | Organic Solvent or Neat | Mild catalyst[9] | May not be effective for all substrates |
| Trifluoroacetic Acid (TFA) | Neat TFA | Can alter regioselectivity, effective[14] | Corrosive, expensive |
Doebner-von Miller Troubleshooting Logic
Caption: A decision tree for troubleshooting the Doebner-von Miller synthesis.
Section 3: The Combes Synthesis
The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed condensation of an aniline with a β-diketone.[15][16] The primary challenge is often controlling the regioselectivity when using unsymmetrical β-diketones.
Troubleshooting Guide & FAQs: Combes Synthesis
Q1: I'm using an unsymmetrical β-diketone and getting a mixture of two regioisomers. How can I control the outcome?
A1: This is a classic challenge. The regioselectivity is determined during the electrophilic aromatic annulation step, which is the rate-determining step of the reaction.[15] The outcome is influenced by a sensitive interplay of steric and electronic effects.
-
Causality & Solution: The aniline ring will preferentially attack the less sterically hindered and/or more electrophilic carbonyl carbon of the protonated enamine intermediate.
-
Steric Control: Increasing the steric bulk of one of the R groups on the diketone will strongly favor the formation of the isomer where that bulky group is at the 2-position of the quinoline. For instance, using trifluoromethyl-β-diketones, a bulky R group leads to the 2-CF₃-quinoline.[15]
-
Electronic Control: The electronics of the aniline also play a role. Methoxy-substituted anilines (electron-donating) tend to favor the formation of 2-CF₃-quinolines, while chloro- or fluoro-substituted anilines (electron-withdrawing) can favor the 4-CF₃ regioisomer.[15] A systematic study may be required for your specific substrate combination.
-
Catalyst Choice: While concentrated sulfuric acid is common, other catalysts like polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can sometimes offer different selectivity profiles and should be screened.[15]
-
Q2: My reaction is sluggish and requires very harsh conditions. Are there milder alternatives?
A2: The traditional use of concentrated sulfuric acid at high temperatures can be detrimental to sensitive functional groups.
-
Causality & Solution: The acid catalyzes both the initial enamine formation and the final cyclization/dehydration.[17] Milder catalysts can achieve this transformation more efficiently.
-
Alternative Catalysts: A mixture of polyphosphoric acid (PPA) and an alcohol (e.g., ethanol) can form a polyphosphoric ester (PPE) catalyst, which has been shown to be a more effective dehydrating agent than H₂SO₄ alone, allowing for potentially milder conditions.[15] Other acids like p-toluenesulfonic acid (p-TsOH) can also be effective.[18]
-
Combes Synthesis Mechanism Overview
Caption: A simplified mechanistic pathway for the Combes synthesis.
Section 4: The Friedländer Synthesis
The Friedländer synthesis is a versatile method that condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde) to form quinolines.[19][20] It can be catalyzed by either acids or bases.[21]
Troubleshooting Guide & FAQs: Friedländer Synthesis
Q1: My reaction is giving low yields and requires high temperatures. How can I optimize it?
A1: While effective, traditional Friedländer conditions can be harsh.[20] Modern catalytic systems offer significant improvements.
-
Causality & Solution: The reaction involves an initial aldol-type condensation followed by cyclization and dehydration.[20] An efficient catalyst can promote these steps under milder conditions.
-
Catalyst Screening: A wide range of catalysts can be used. For acid catalysis, options include p-TsOH, TFA, and Lewis acids.[21] For base catalysis, NaOH, KOtBu, or DBU are common.[20] Screening is key.
-
Modern Catalysts: Gold catalysts have been shown to promote the reaction under milder conditions.[20] Ruthenium catalysts can enable a modified Friedländer synthesis from 2-aminobenzyl alcohols.[19]
-
Solvent-Free & Microwave Conditions: For a greener and often faster approach, the reaction can be performed using p-toluenesulfonic acid under solvent-free microwave irradiation, which can dramatically reduce reaction times and improve yields.[19][22]
-
Q2: I'm using an unsymmetrical ketone and facing regioselectivity issues. How can I control which α-methylene group reacts?
A2: This is a common challenge, similar to the Combes synthesis. The reaction can proceed via two different enolates or enamines, leading to a mixture of products.
-
Causality & Solution: You must find conditions that favor the formation of one reactive intermediate over the other.
-
Directed Reactivity: One advanced strategy is to introduce a phosphoryl group on the desired α-carbon of the ketone. This can direct the regioselectivity effectively.[20]
-
Catalyst Control: The use of specific amine catalysts or ionic liquids has been reported to solve the regioselectivity problem in certain cases.[20]
-
Use of Imines: To avoid side reactions like ketone self-condensation under basic conditions, the imine analogue of the o-aminoaryl ketone can be used instead.[20]
-
Q3: Are there more environmentally friendly ways to perform the Friedländer synthesis?
A3: Yes, significant progress has been made in developing "green" protocols.
-
Causality & Solution: By replacing harsh acids/bases and volatile organic solvents, the environmental impact can be greatly reduced.
-
Catalyst-Free in Water: Some Friedländer syntheses can be performed under catalyst-free conditions simply by heating the reactants in water, offering a very green alternative.[23]
-
Solid Acid Catalysts: Reusable solid acid catalysts like Nafion NR50 can be used, often in conjunction with microwave heating, which simplifies workup and catalyst recycling.[22]
-
General Protocol: Microwave-Assisted Friedländer Synthesis
This protocol provides an example of an efficient, modern approach.[22]
-
Materials: 2-Aminoaryl ketone (1 mmol), α-methylene carbonyl compound (1.2 mmol), Nafion NR50 (catalyst), Ethanol (solvent).
-
Reaction Setup: In a microwave reaction vessel, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and a catalytic amount of Nafion NR50 in ethanol.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat to the desired temperature (e.g., 120°C) and hold for the required time (e.g., 10-30 minutes), monitoring pressure.
-
Work-up: After cooling, filter off the solid catalyst (which can be washed, dried, and reused).
-
Purification: Remove the solvent from the filtrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[23]
References
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
- Technical Support Center: Doebner-von Miller Quinoline Synthesis. Benchchem.
- Preparation and Properties of Quinoline. Unknown Source.
- synthesis of quinoline derivatives and its applic
- The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.
- troubleshooting side reactions in the synthesis of quinoline deriv
- Friedländer Synthesis. J&K Scientific LLC.
- Friedländer Quinoline Synthesis. Alfa Chemistry.
- Combes quinoline synthesis. Wikipedia.
- Improving the regioselectivity of the Doebner-Miller reaction. Benchchem.
- Quinoline Synthesis Optimization: A Technical Support Center. Benchchem.
- A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. Benchchem.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Friedländer synthesis. Wikipedia.
- Combes Quinoline Synthesis. Unknown Source.
- Combes synthesis of quinolines. Química Organica.org.
- In the Skraup synthesis of quinoline the principal difficulty has always been the violence with which the reaction generally takes place... Organic Syntheses Procedure.
- The Skraup Reaction - How to Make a Quinoline. Curly Arrow.
- Help with Skraup synthesis. r/chemhelp - Reddit.
- Skraup Synthesis of Quinoline - tips/pointers. r/chemistry - Reddit.
- Doebner–Miller reaction. Wikipedia.
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. orgsyn.org [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 7. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 16. Combes synthesis of quinolines [quimicaorganica.org]
- 17. iipseries.org [iipseries.org]
- 18. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 19. jk-sci.com [jk-sci.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 22. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-Methoxyquinoline-4-carboxylic Acid
Welcome to the technical support center for 2-Methoxyquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. By understanding its chemical liabilities, you can ensure the integrity and reproducibility of your experimental results. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
I. Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific experimental problems, their probable causes related to the stability of this compound, and actionable solutions.
Issue 1: Inconsistent or Lower-than-Expected Potency in Biological Assays
You've prepared a stock solution of this compound in DMSO, and upon dilution into your aqueous assay buffer, you observe inconsistent results or a significant loss of activity over the course of the experiment.
-
Probable Cause 1: pH-Dependent Degradation. Quinoline derivatives can be susceptible to degradation under harsh acidic or basic conditions.[1] The local pH of your assay buffer could be promoting hydrolysis or other degradative pathways, altering the chemical structure and thus the biological activity of the compound. For carboxylic acids, pH can also influence solubility, with lower pH potentially leading to precipitation.[2]
-
Solution:
-
Measure and Optimize Buffer pH: Confirm the pH of your final assay buffer after all components have been added. The optimal pH for stability should be determined empirically, but it is advisable to start with a buffer in the neutral range (pH 6.5-7.5).
-
Conduct a pH Stability Study: Prepare solutions of this compound in buffers of varying pH (e.g., 5.0, 7.0, 9.0) and monitor the compound's integrity over time using analytical techniques like HPLC-UV. This will help you identify the pH range where the compound is most stable.
-
Freshly Prepare Solutions: Always prepare fresh dilutions of the compound in the aqueous buffer immediately before use. Avoid storing the compound in aqueous solutions for extended periods.
-
-
Probable Cause 2: Photodegradation. Quinoline scaffolds are known to be sensitive to light, particularly in the UV spectrum.[3][4] Exposure of your solutions, even to ambient laboratory light, can lead to photodegradation, generating byproducts with altered or no activity. The rate of photodegradation can be faster in acidic conditions (e.g., pH 4.5) compared to neutral pH.[4]
-
Solution:
-
Protect from Light: Use amber-colored vials or wrap your tubes and plates in aluminum foil to protect them from light.
-
Minimize Light Exposure During Experiments: When possible, perform experimental manipulations in a darkened room or under low-light conditions.
-
Run a Light-Exposure Control: To confirm photosensitivity, expose a solution of the compound to your typical laboratory lighting conditions for the duration of your experiment and compare its performance to a light-protected sample.
-
-
Probable Cause 3: Oxidation. While specific data for this compound is limited, quinoline derivatives can be susceptible to oxidation. The presence of dissolved oxygen in your buffers or exposure to air can contribute to gradual degradation.
-
Solution:
-
Use Degassed Buffers: For sensitive experiments, degas your aqueous buffers by sparging with an inert gas like nitrogen or argon before use.
-
Store Under Inert Atmosphere: For long-term storage of the solid compound, consider keeping it under an argon or nitrogen atmosphere.[3]
-
Avoid Strong Oxidizing Agents: Ensure that your experimental setup does not contain strong oxidizing agents that could react with the compound.[5]
-
Issue 2: Compound Precipitation in Aqueous Buffer
When diluting your DMSO stock solution of this compound into an aqueous buffer, you observe cloudiness or a visible precipitate.
-
Probable Cause: Poor Aqueous Solubility. Carboxylic acid-containing compounds often exhibit pH-dependent solubility.[2] At a pH below its pKa, a carboxylic acid will be protonated and less soluble in aqueous media. Additionally, the overall hydrophobic nature of the quinoline scaffold can lead to precipitation when the concentration of the organic co-solvent (like DMSO) is significantly reduced upon dilution.[5]
-
Solution:
-
Adjust the pH of the Buffer: Increasing the pH of the buffer above the pKa of the carboxylic acid group will deprotonate it, forming a more soluble carboxylate salt. A titration with a mild base can help determine the optimal pH for solubilization.[1]
-
Optimize Co-solvent Concentration: While high concentrations of organic solvents can be toxic to cells, sometimes a slightly higher final concentration of a co-solvent like DMSO is necessary to maintain solubility. Determine the maximum tolerable DMSO concentration for your assay and work within that limit.
-
Use Solubilizing Excipients: For challenging cases, consider the use of pharmaceutically acceptable solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80).[1][2] These can encapsulate the hydrophobic compound and increase its apparent aqueous solubility.
-
Sonication: After dilution, briefly sonicate the solution in an ultrasonic bath. This can help to break up small aggregates and promote dissolution.[1]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[6][7] Keeping it in a desiccator to protect from moisture is also recommended. For enhanced protection against potential oxidation, storing under an inert atmosphere such as argon or nitrogen is advisable.[3]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To slow down potential degradation kinetics. |
| Light | Protected from light (Amber vial) | To prevent photodegradation.[4][7] |
| Moisture | Dry environment (Desiccator) | To prevent hydrolysis. |
| Atmosphere | Optional: Inert gas (Argon/Nitrogen) | To minimize oxidation.[3] |
Q2: How should I prepare stock solutions of this compound?
A2: High-quality, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions. Ensure the solid compound is fully dissolved. If you encounter solubility issues, gentle warming and sonication can be applied cautiously, but be mindful of potential thermal degradation.[1] Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: For how long is a DMSO stock solution of this compound stable?
Q4: Can I use solvents other than DMSO to prepare my stock solution?
A4: If your experimental system is intolerant to DMSO, other organic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be considered.[1] However, their compatibility with your specific assay must be validated. For some applications, preparing a stock solution in an alkaline aqueous buffer (e.g., pH 8-9) where the carboxylic acid is deprotonated and more soluble might be an option, but the stability in such a solution should be confirmed, and it should be used immediately.
Q5: Are there any known incompatible substances I should avoid?
A5: Yes, you should avoid strong oxidizing agents, as they can lead to the degradation of the compound.[5] Also, be cautious with highly acidic or basic conditions, as these can catalyze hydrolysis or other degradation pathways.[1]
III. Experimental Protocols & Visual Guides
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the solid compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly. If necessary, use a brief sonication in a water bath to ensure complete dissolution. Visually inspect the solution to ensure there are no solid particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber-colored, tightly sealed tubes. Store at -20°C or -80°C.
Workflow for Troubleshooting Inconsistent Experimental Results
Caption: A decision tree for troubleshooting inconsistent experimental outcomes.
IV. References
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Hydroxyquinoline-2-carboxylic acid, hydrate.
-
TCI Chemicals. (2025). Safety Data Sheet: 6-Methoxyquinoline-4-carboxylic Acid.
-
Apollo Scientific. (2023). Safety Data Sheet: 2-Methylquinoline-4-carboxylic acid.
-
Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. Chemosphere, 28(6), 1097-1110.
-
TCI Chemicals. (n.d.). Safety Data Sheet: 6-Methoxyquinoline-4-carboxylic Acid.
-
BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
-
Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-255.
-
WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
-
Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 909-918.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
avoiding decomposition of 2-Methoxyquinoline-4-carboxylic acid in solution
Welcome to the technical support center for 2-Methoxyquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.
Introduction: Understanding the Stability of this compound
This compound is a versatile building block in pharmaceutical and chemical research. However, like many substituted quinolines, its stability in solution can be influenced by a variety of factors, including pH, solvent, temperature, and light exposure. Degradation can lead to inconsistent experimental results, loss of biological activity, and the formation of unknown impurities. This guide will help you navigate these challenges by explaining the underlying chemical principles and providing actionable strategies to maintain the integrity of your solutions.
The primary modes of degradation for this compound are:
-
Hydrolysis of the methoxy group: The 2-methoxy group can be susceptible to hydrolysis, particularly under acidic or basic conditions, to form 2-hydroxyquinoline-4-carboxylic acid (also known as 2-oxo-1,2-dihydroquinoline-4-carboxylic acid).
-
Decarboxylation: The carboxylic acid group at the 4-position can be lost as carbon dioxide, especially when heated.
-
Photodegradation: The quinoline ring system is known to be sensitive to UV light, which can lead to complex degradation pathways.
Understanding and controlling the factors that promote these degradation pathways is crucial for obtaining reliable and reproducible results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: Why is my this compound solution turning yellow or changing color over time?
Answer:
A color change in your solution is often the first visual indicator of chemical degradation. For this compound, this can be attributed to several factors:
-
Formation of Conjugated Systems: Degradation products may have more extended conjugated π-systems than the parent molecule, causing them to absorb light at longer wavelengths and appear colored.
-
Oxidation: The quinoline ring can be susceptible to oxidation, leading to the formation of colored byproducts. This can be exacerbated by exposure to air (oxygen) and light.
-
pH-Dependent Degradation: As discussed, pH plays a critical role in the stability of this compound. At non-optimal pH values, hydrolysis of the methoxy group to the corresponding 2-hydroxy derivative can occur. While this specific product may not be colored, subsequent degradation or oxidation of the degradation products can lead to color formation.
Immediate Actions:
-
Protect from Light: Immediately wrap your solution container in aluminum foil or use an amber vial to prevent further photodegradation.
-
Check the pH: If your solvent system is buffered, verify the pH. If it is an unbuffered system, the dissolution of the acidic compound itself can lower the pH.
-
Store at a Lower Temperature: Move the solution to a refrigerator (2-8 °C) or freezer (-20 °C) to slow down the rate of any chemical reactions.
-
Prepare Fresh Solutions: If you suspect degradation, it is always best to prepare a fresh solution for critical experiments.
Question 2: I'm seeing a loss of potency or inconsistent results in my biological assays. Could this be a stability issue?
Answer:
Yes, a loss of potency or inconsistent results are classic signs of compound degradation. The degradation of this compound into different chemical entities means that the concentration of your active compound is decreasing over time.
Causality:
-
Hydrolysis: The hydrolysis of the 2-methoxy group to a 2-hydroxy group will alter the molecule's structure, which can significantly impact its binding to a biological target.
-
Decarboxylation: The loss of the carboxylic acid group will change the compound's polarity and its ability to form key interactions (like hydrogen bonds or salt bridges) with a protein's active site.[1]
To confirm if degradation is the cause, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential. This will allow you to separate and quantify the parent compound from its degradation products.
Question 3: My compound is precipitating out of my aqueous buffer. What should I do?
Answer:
Precipitation indicates that the compound's solubility limit has been exceeded in your current solution. This can happen for a few reasons:
-
pH Shift: The solubility of this compound is highly pH-dependent due to the carboxylic acid group. The pKa of the carboxylic acid is expected to be in the acidic range (likely between 3 and 5).[2] Below its pKa, the compound will be in its less soluble neutral form. Above the pKa, it will be in its more soluble deprotonated (carboxylate) form. If the pH of your buffer is too low, or if the buffer capacity is insufficient to maintain the pH, the compound may precipitate.
-
Solvent Choice: While the compound is a carboxylic acid, the quinoline ring is quite hydrophobic, limiting its overall aqueous solubility.
-
Temperature: Solubility can be temperature-dependent. If you are storing a solution prepared at room temperature in the refrigerator, the solubility may decrease, leading to precipitation.
Solutions:
-
Adjust the pH: The most effective way to increase the aqueous solubility of this compound is to raise the pH to be at least 1-2 units above the pKa of the carboxylic acid.[2] This will ensure it is in its soluble salt form.
-
Use a Co-solvent: The addition of a water-miscible organic solvent can significantly improve solubility.[2] Common co-solvents include DMSO, DMF, ethanol, or polyethylene glycol (PEG). It is recommended to first dissolve the compound in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired final volume.
-
Gentle Warming and Sonication: Gently warming the solution or placing it in an ultrasonic bath can help to redissolve the precipitate. However, be cautious with heating, as it can accelerate degradation.
Question 4: What is the primary degradation pathway I should be concerned about?
Answer:
While multiple degradation pathways are possible, the two most likely to occur under typical laboratory conditions are photodegradation and pH-dependent hydrolysis .
-
Photodegradation: The quinoline ring system is known to be susceptible to degradation upon exposure to UV light.[3][4] This can lead to the formation of various byproducts, including hydroxylated quinolines.[4]
-
pH-Dependent Hydrolysis: Ester and amide bonds are known to be susceptible to hydrolysis at extreme pH values.[5] While a methoxy group is an ether, its position on the quinoline ring can influence its lability. Both acidic and basic conditions can catalyze the hydrolysis of the methoxy group.
The relative importance of these pathways will depend on your specific experimental conditions (e.g., solvent, pH, light exposure, and temperature).
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a stock solution of this compound?
A1: For maximum stability, stock solutions should be stored under the following conditions:
-
Solvent: A pure, anhydrous organic solvent such as DMSO or DMF is recommended for long-term storage.
-
Temperature: Store at -20°C or -80°C.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For highly sensitive applications, consider aliquoting the stock solution to minimize freeze-thaw cycles and storing under an inert atmosphere (e.g., argon or nitrogen).
Q2: How should I prepare an aqueous working solution?
A2: To prepare a stable aqueous working solution:
-
Start by dissolving the compound in a minimal amount of a water-miscible organic solvent like DMSO.
-
Slowly add your desired aqueous buffer to the DMSO solution with gentle mixing.
-
Ensure the final pH of the solution is in a range where the compound is both soluble and stable. A pH between 6 and 8 is a good starting point for many quinoline derivatives.
-
Prepare the working solution fresh on the day of the experiment if possible.
-
If the solution needs to be stored for a short period, keep it refrigerated (2-8 °C) and protected from light.
Q3: What is the expected shelf-life of a solution of this compound?
A3: The shelf-life is highly dependent on the storage conditions:
-
In an anhydrous organic solvent (DMSO or DMF) at -20°C or below, protected from light: The solution can be stable for several months.
-
In an aqueous buffer at 4°C, protected from light: The stability is significantly reduced. It is recommended to use such solutions within a few days to a week. A stability study using an analytical technique like HPLC is the only definitive way to determine the shelf-life under your specific conditions.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents.[6] Reactions with strong oxidizing agents can lead to degradation of the quinoline ring. It is also advisable to avoid strong acids and bases in concentrated forms, as they can catalyze hydrolysis and other degradation reactions.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Accurately weigh the desired amount of this compound solid.
-
Add a sufficient volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 20 mM).
-
Gently vortex or sonicate the solution until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber or foil-wrapped cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
In a separate tube, prepare your desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
To the aqueous buffer, add the required volume of the DMSO stock solution dropwise while gently vortexing. Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤1%).
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately.
Data Summary and Visualizations
Table 1: Factors Affecting the Stability of this compound in Solution
| Parameter | Condition | Potential Effect on Stability | Recommendation |
| pH | Acidic (pH < 4) | Increased risk of methoxy group hydrolysis. | Avoid prolonged storage in acidic conditions. |
| Neutral (pH 6-8) | Generally more stable. | Ideal for aqueous working solutions. | |
| Basic (pH > 9) | Increased risk of methoxy group hydrolysis and other degradation. | Avoid prolonged storage in strongly basic conditions. | |
| Temperature | Elevated (> 40°C) | Accelerates all degradation pathways, especially decarboxylation. | Avoid heating solutions unless necessary. |
| Refrigerated (2-8°C) | Slows degradation. | Recommended for short-term storage of aqueous solutions. | |
| Frozen (≤ -20°C) | Significantly slows degradation. | Recommended for long-term storage of stock solutions. | |
| Light | UV or ambient light | Can induce photodegradation of the quinoline ring. | Always protect solutions from light using amber vials or foil. |
| Solvent | Anhydrous Organic (DMSO, DMF) | Provides a stable environment for long-term storage. | Recommended for stock solutions. |
| Aqueous Buffers | Increased risk of hydrolysis; stability is pH-dependent. | Prepare fresh and use promptly. |
Diagram 1: Troubleshooting Workflow for Solution Instability
Caption: A decision tree for troubleshooting instability issues with this compound solutions.
References
- Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension.
- Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. Chemosphere, 28(6), 1097-1110. [Link]
- BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem Scientific.
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
- BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
- Payne, J. E., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 62(17), 8086-8104. [Link]
- Gale, G. R., & Smith, A. B. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3023. [Link]
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Advanced Journal of Chemistry, 3(2), 21-30. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Decarboxylation [organic-chemistry.org]
- 3. Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of quinoline-4-carboxylic acid by Microbacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. academic.oup.com [academic.oup.com]
Navigating the Synthesis of 2-Methoxyquinoline-4-carboxylic Acid: A Technical Support Guide for Scale-Up Challenges
For researchers, scientists, and drug development professionals embarking on the scale-up synthesis of 2-Methoxyquinoline-4-carboxylic acid, the journey from laboratory-scale success to pilot or manufacturing-scale production can be fraught with unforeseen challenges. This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis, ensuring a robust, scalable, and efficient process.
Introduction: The Synthetic Landscape
The synthesis of this compound, a key intermediate in the development of various pharmaceuticals[1], typically relies on classical named reactions, most notably the Doebner and Pfitzinger reactions. While effective at the bench, scaling these methodologies can introduce a host of issues, from diminished yields and intractable byproducts to safety concerns. This guide will dissect these challenges and offer practical, field-proven solutions.
Troubleshooting Guide: From Theory to Practice
This section addresses specific problems that may arise during the scale-up synthesis of this compound, providing a systematic approach to problem-solving.
Problem 1: Low Yields and Incomplete Conversion
Symptoms:
-
The isolated yield of this compound is significantly lower than in small-scale experiments.
-
Reaction monitoring (e.g., by HPLC or TLC) shows a substantial amount of unreacted starting materials, even after extended reaction times.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps & Optimization |
| Insufficient Reaction Temperature | Inadequate heat can lead to slow reaction kinetics and incomplete conversion. | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while carefully monitoring the reaction progress and byproduct formation. |
| Poor Reagent Quality | Impurities in starting materials, particularly the aniline precursor (o-anisidine), can interfere with the reaction. | Ensure the purity of all reagents. Recrystallize or distill starting materials if necessary. |
| Suboptimal Catalyst Performance | The choice and concentration of the acid or base catalyst are critical. | For Doebner-type reactions, consider screening different Lewis acids (e.g., BF₃·OEt₂) or Brønsted acids. For Pfitzinger reactions, optimize the concentration of the base (e.g., KOH).[2][3] |
| Inefficient Mixing | In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration. | Ensure adequate agitation. The use of an overhead stirrer is recommended for larger scale reactions. |
| Slow Addition of Reagents | Rapid addition of reagents, especially in exothermic reactions, can lead to side reactions. | For the Doebener reaction, the dropwise addition of pyruvic acid to the mixture of o-anisidine and the aldehyde can improve yields by controlling the reaction rate and minimizing side product formation.[4] |
Problem 2: Formation of Tar and Intractable Byproducts
Symptoms:
-
The reaction mixture becomes a dark, viscous tar, making product isolation and purification extremely difficult.
-
The desired product is contaminated with a complex mixture of colored impurities.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps & Optimization |
| High Reaction Temperature | Excessive heat can promote polymerization and degradation of starting materials and intermediates. | Maintain the lowest effective reaction temperature. Consider using a solvent with a lower boiling point if feasible. |
| Prolonged Reaction Time | Extended reaction times at elevated temperatures can lead to the formation of degradation products. | Monitor the reaction closely and quench it as soon as the starting materials are consumed. |
| Incorrect Stoichiometry | An imbalance in the stoichiometry of the reactants can lead to side reactions. | Carefully control the molar ratios of the reactants. |
| Oxidation of o-Anisidine | The aniline precursor, o-anisidine, can be susceptible to oxidation, leading to colored impurities.[5][6] | Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Problem 3: Challenges in Product Isolation and Purification
Symptoms:
-
Difficulty in precipitating the product from the reaction mixture.
-
The crude product is an oil or a sticky solid that is difficult to handle.
-
Standard purification techniques (e.g., recrystallization, column chromatography) are ineffective.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps & Optimization |
| Suboptimal pH for Precipitation | The carboxylic acid product is soluble at high pH. | Carefully adjust the pH of the aqueous solution with acid (e.g., HCl or acetic acid) to the isoelectric point of the product to induce precipitation.[7] |
| Presence of Solubilizing Impurities | Byproducts may act as solubilizing agents, preventing the product from precipitating. | Perform a liquid-liquid extraction to remove impurities before attempting precipitation. Washing the aqueous layer with an organic solvent can remove non-polar impurities. |
| Product Oiling Out | The product may separate as an oil instead of a solid during crystallization. | Try adding a small amount of a co-solvent or seeding the solution with a small crystal of the pure product to induce crystallization. |
| Ineffective Recrystallization | Choosing the right solvent system for recrystallization is crucial. | Screen a variety of solvents and solvent mixtures to find an optimal system where the product has high solubility at elevated temperatures and low solubility at room temperature. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the scale-up of this compound: the Doebner or the Pfitzinger reaction?
Both the Doebner and Pfitzinger reactions are viable options. The choice often depends on the availability and cost of the starting materials. The Doebner reaction, which utilizes an aniline (o-anisidine), an aldehyde, and pyruvic acid, can be advantageous due to the wider availability of substituted anilines and aldehydes.[2][8] The Pfitzinger reaction, which employs isatin and a carbonyl compound, is also a robust method.[9][10] For large-scale synthesis, a modified Doebner reaction has been reported to be successful, yielding hundreds of grams of a quinoline-4-carboxylic acid derivative.[4]
Q2: What is the role of the methoxy group in the 2-position, and how does it affect the synthesis?
The methoxy group is an electron-donating group. When present on the aniline precursor (o-anisidine), it can influence the reactivity and regioselectivity of the cyclization step in the Doebner and related reactions. Electron-donating groups generally activate the aromatic ring towards electrophilic substitution, which can be beneficial for the cyclization step. However, they can also direct the cyclization to different positions if the aniline is substituted in a way that allows for multiple cyclization pathways.
Q3: What are the key safety precautions to consider during the scale-up of this synthesis?
-
Handling of Reagents: o-Anisidine is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, in a well-ventilated area or fume hood.[5][6][11]
-
Exothermic Reactions: Both the Doebner and Pfitzinger reactions can be exothermic, especially at scale. Ensure the reaction vessel is equipped with adequate cooling and temperature monitoring systems.
-
Pressure Build-up: Be aware of the potential for pressure build-up, especially in closed systems, due to the evolution of gases or solvent boiling.
Q4: Are there any "greener" or more sustainable approaches to this synthesis?
Recent research has focused on developing more environmentally friendly methods for quinoline synthesis. These include the use of microwave irradiation to reduce reaction times and energy consumption, employing reusable catalysts, and conducting reactions in greener solvents like water or ionic liquids, or even under solvent-free conditions.[12]
Experimental Protocols
Illustrative Lab-Scale Protocol for Doebner-Type Synthesis
This protocol is a general guideline and will require optimization for specific substrates and scale.
Materials:
-
o-Anisidine
-
Benzaldehyde (or other suitable aldehyde)
-
Pyruvic acid
-
Lewis acid catalyst (e.g., BF₃·OEt₂)
-
Acetonitrile (solvent)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-anisidine and benzaldehyde in acetonitrile.
-
Add the Lewis acid catalyst to the solution at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 1 hour.
-
Prepare a solution of pyruvic acid in acetonitrile.
-
Add the pyruvic acid solution dropwise to the reaction mixture over a period of time while maintaining the temperature at 65 °C.
-
Continue to stir the reaction mixture at 65 °C for 20-24 hours, monitoring the progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to the reaction mixture and stir.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizing the Process
Reaction Pathway: Doebner Synthesis
Caption: General reaction pathway for the Doebner synthesis.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common synthesis issues.
Conclusion
The scale-up synthesis of this compound presents a series of challenges that require a systematic and well-informed approach to overcome. By understanding the underlying chemistry of the Doebner and Pfitzinger reactions and anticipating the potential pitfalls associated with larger-scale production, researchers can develop robust and efficient synthetic processes. This guide provides a foundation for troubleshooting and optimization, ultimately enabling the successful and safe production of this important pharmaceutical intermediate.
References
- Komatsu, H., Shigeyama, T., Sugimoto, T., & Nishiyama, H. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12816–12820. [Link]
- Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 195-207.
- Camps, R. (1899). Synthese von α- und γ-Oxychinolinen. Archiv der Pharmazie, 237(9), 659-691.
- Doebner, O. (1887). Ueber die unter Anwendung von Benzaldehyd und Brenztraubensäure entstehenden Cinchoninsäuren. Justus Liebigs Annalen der Chemie, 242(3), 265-299.
- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
- Wikipedia contributors. (2023). Pfitzinger reaction. In Wikipedia, The Free Encyclopedia. [Link]
- ResearchGate. (n.d.). Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger... [Link]
- Wikipedia contributors. (2023). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
- BenchChem. (2025). Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines.
- Yang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 922007.
- PubChem. (n.d.). This compound. [Link]
- Organic Syntheses. (n.d.). Cinchoninic acid, 2-hydroxy-. [Link]
- BenchChem. (2025).
- Stiborová, M., et al. (2002). Mechanism of peroxidase-mediated oxidation of carcinogenic o-anisidine and its binding to DNA. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 500(1-2), 35-47.
- Iaroshenko, V. O., et al. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1320.
- Wikipedia contributors. (2023). Pfitzinger reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Gąsiorowska, J., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6484.
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
- Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
- JOCPR. (n.d.).
- BenchChem. (2025). Technical Support Center: Optimizing Pfitzinger and Doebner Reactions.
- Wang, C., et al. (2012). Improved synthesis of 2‐methoxyphenothiazine. Journal of Heterocyclic Chemistry, 49(4), 934-937.
- Stiborová, M., et al. (1998).
- Molbase. (n.d.). o-Anisidine (2-Methoxyaniline)
- Veeprho. (n.d.). This compound. [Link]
- Wang, Y., et al. (2019).
- ResearchGate. (n.d.). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of peroxidase-mediated oxidation of carcinogenic o-anisidine and its binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for activation of carcinogenic o-anisidine by prostaglandin H synthase: 32P-postlabelling analysis of DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Doebner reaction - Wikipedia [en.wikipedia.org]
- 9. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 10. 2-methoxy-quinoline-4-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 11. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 2-Methoxyquinoline-4-carboxylic Acid
Welcome to the Technical Support Center for the purification of 2-Methoxyquinoline-4-carboxylic Acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the recrystallization of this compound. Our goal is to move beyond simple protocols and explain the underlying principles to empower you to optimize your purification process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization for purifying this compound?
A1: Recrystallization is a purification technique for solid compounds based on differences in solubility.[1][2] The core principle is to dissolve the impure this compound in a suitable hot solvent to create a saturated or near-saturated solution.[3] As this solution slowly cools, the solubility of the compound decreases, leading to the formation of pure crystals.[1][2][4] The impurities, ideally, either remain dissolved in the cold solvent or are removed beforehand if they are insoluble in the hot solvent.[5][6][7] The slow, controlled formation of the crystal lattice structure tends to exclude foreign molecules (impurities), resulting in a purer final product.[8]
Q2: How do I select the best solvent for the recrystallization of this compound?
A2: The "like dissolves like" principle is a good starting point.[9] Since this compound is a polar molecule containing a carboxylic acid and a quinoline ring system, polar solvents are generally suitable.[9][10] However, the ideal recrystallization solvent must meet specific criteria:
-
High solubility at elevated temperatures: The compound should dissolve readily in the boiling or near-boiling solvent.[11]
-
Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.[9][11]
-
Differential solubility for impurities: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the filtrate).[11]
-
Volatility: The solvent should have a relatively low boiling point (ideally <100°C) for easy removal from the purified crystals.[10]
-
Inertness: The solvent must not react with the this compound.[11]
A systematic approach involves small-scale solubility tests with a range of solvents.
Q3: What are some promising starting solvents to test for this compound?
A3: Given its structure, which includes a polar carboxylic acid group, the following solvents and solvent systems are logical starting points for testing:
-
Alcohols (Methanol, Ethanol): These are polar, protic solvents that can hydrogen bond with the carboxylic acid. They often provide the desired temperature-dependent solubility profile.[10]
-
Water: Due to the carboxylic acid group, there might be some solubility in hot water.[10][12] However, the aromatic quinoline backbone may limit its solubility even at high temperatures, making water a potential candidate for a mixed-solvent system.
-
Acetic Acid: Can be a good solvent for carboxylic acids, but its high boiling point can make it difficult to remove completely.[13]
-
Mixed Solvent Systems (Solvent-Antisolvent): If a single solvent doesn't provide the ideal solubility curve, a mixed solvent system is an excellent alternative.[8][14] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a miscible "bad" solvent or "antisolvent" (in which it is poorly soluble) until the solution becomes turbid.[8][11][14][15] For this compound, a combination like ethanol/water or acetone/water could be effective.[16]
Q4: What are the most common impurities I might encounter?
A4: The impurities in your sample will largely depend on the synthetic route used to prepare this compound. Common impurities could include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Side-Products: Isomers or products from competing reaction pathways. For instance, incomplete methylation could leave 2-hydroxyquinoline-4-carboxylic acid.
-
Reagents: Excess reagents or catalysts used in the reaction.
-
Degradation Products: Compounds formed by the breakdown of the desired product, which could include aldehydes or other organic acids.[17]
-
Colored Impurities: High molecular weight, often polymeric, byproducts that can impart color to the crude solid.
Experimental Protocols & Methodologies
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method and should be attempted first.
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent and heat the mixture to a gentle boil with stirring.
-
Saturation: Continue adding the hot solvent in small portions until the solid just completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated or near-saturated.[18]
-
Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), they must be removed while the solution is hot.[5][6] This is done by gravity filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[4][19]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[2][4] Slow cooling is essential for the formation of large, pure crystals.[3]
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[7]
-
Drying: Dry the purified crystals, either by air-drying or in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Two-Solvent (Antisolvent) Recrystallization
This method is useful when no single solvent has the ideal solubility properties.[8]
Methodology:
-
Dissolution: Dissolve the crude solid in the minimum amount of a hot "good" solvent (e.g., ethanol).
-
Antisolvent Addition: While the solution is still hot, add the "bad" or "antisolvent" (e.g., water) dropwise with stirring until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization and Isolation: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol.
Data Presentation
Table 1: Solvent Selection Guide for this compound
| Solvent System | Polarity | Boiling Point (°C) | Rationale & Expected Behavior |
| Ethanol | Polar Protic | 78 | Good starting point. Likely to dissolve the compound when hot and have reduced solubility when cold.[10] |
| Methanol | Polar Protic | 65 | Similar to ethanol but more volatile. May offer a different solubility profile.[10] |
| Water | Polar Protic | 100 | May not dissolve the compound completely even when hot. Better suited as an antisolvent.[10][12] |
| Ethyl Acetate | Polar Aprotic | 77 | Moderate polarity may provide a good solubility differential between hot and cold. |
| Acetone | Polar Aprotic | 56 | Highly volatile. Can be a good "soluble" solvent in a mixed-solvent system with an antisolvent like water or hexanes. |
| Ethanol/Water | Mixed | Variable | A classic mixed-solvent system. Dissolve in hot ethanol, add hot water as the antisolvent. |
| Acetone/Hexane | Mixed | Variable | For less polar impurities. Dissolve in acetone, add hexane as the antisolvent. |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. [20] 2. The solution is supersaturated. [20][21] | 1. Reheat the solution to boil off some of the solvent to concentrate it, then attempt to cool again.[22] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a "seed crystal" of the pure compound.[21][22] |
| Oiling out occurs (product separates as a liquid). | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too quickly. 3. High concentration of impurities. [22] | 1. Choose a solvent with a lower boiling point.[10] 2. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[22] Insulating the flask can help. 3. Consider a preliminary purification step (e.g., charcoal treatment for colored impurities) before recrystallization.[22] |
| Crystals form too quickly in the funnel during hot filtration. | 1. The solution is cooling prematurely. [7] 2. The solution is too concentrated. | 1. Use a stemless or short-stemmed funnel and preheat the funnel and filter paper with hot solvent before filtering.[4][7] Keep the receiving flask on a hot plate to keep the filtrate warm.[7] 2. Add a slight excess of hot solvent before filtering, then boil off the excess before cooling to crystallize.[7] |
| Low recovery/yield. | 1. Too much solvent was used, leaving a significant amount of product in the filtrate. [21][22] 2. Premature crystallization during hot filtration. 3. Washing with too much cold solvent or solvent that was not cold enough. [21] | 1. Before discarding the filtrate, cool it further in an ice-salt bath to see if more crystals form. If so, collect this second crop. The purity may be lower. 2. Address the hot filtration technique as described above. 3. Use a minimal amount of ice-cold solvent for washing the collected crystals. |
| Product is still impure after recrystallization. | 1. Crystallization occurred too rapidly, trapping impurities. [22] 2. The chosen solvent does not effectively separate the impurity. | 1. Repeat the recrystallization, ensuring slow cooling. Using slightly more solvent can help slow down the process.[22] 2. Test different solvents or solvent systems where the impurity has a very different solubility profile from the desired product. |
Visualizations
Recrystallization Workflow
Caption: General workflow for purification by recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
References
- Wikipedia. (n.d.). Recrystallization (chemistry).
- Royal Society of Chemistry. (n.d.). Hot gravity filtration. RSC Education.
- Kyoto University. (n.d.). Hot Filtration & Recrystallization. Operation Guide for Chemistry Experiments.
- Safrole. (n.d.). Recrystallization and hot filtration.
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- CUNY. (2025). Purification by Recrystallization. Baruch College - CHM 1004 - Fundamentals of Chemistry Labs Techniques.
- International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of California, Davis. (n.d.). Recrystallization.
- PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
- LabXchange. (2024, March 23). Lab Procedure: Recrystallization.
- Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization.
- YouTube. (2024, December 18). Recrystallization - a CLASSIC technique to purify a SOLID.
- RM@Schools. (n.d.). Antisolvent Crystallization.
- Karunanithi, A. T., et al. (2006). Solvent design for crystallization of carboxylic acids. Chemical Engineering Science, 61(15), 5037-5051.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION.
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
- University of Colorado Boulder. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION.
- University of California, Los Angeles. (n.d.). Recrystallization1.
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
- YouTube. (2022, December 5). Recrystallization and Melting Point Analysis.
- Veeprho. (n.d.). This compound | CAS 10222-62-5.
- PubChem. (n.d.). 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid.
- Massoud, M. A., et al. (2018). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Monatshefte für Chemie - Chemical Monthly, 149(1), 81-90.
- Technical Disclosure Commons. (2025). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the.
- Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248–1263.
Sources
- 1. Recrystallization Definition, Principle &Purpose [praxilabs.com]
- 2. LabXchange [labxchange.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. safrole.com [safrole.com]
- 5. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Hot gravity filtration | Resource | RSC Education [edu.rsc.org]
- 20. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 21. people.chem.umass.edu [people.chem.umass.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Chromatographic Separation of 2-Methoxyquinoline-4-carboxylic Acid Isomers
As a Senior Application Scientist, I've frequently guided researchers through the nuances of separating challenging structural isomers. The separation of 2-Methoxyquinoline-4-carboxylic acid and its positional isomers is a classic analytical puzzle that requires a firm grasp of chromatographic principles. These isomers often co-exist as process-related impurities or byproducts in synthetic routes, making their accurate quantification critical for drug development and quality control.[1][2][3]
This guide is structured to function as a direct line to a specialist, providing clear, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural steps to explore the underlying chemical interactions that govern your separation, empowering you to not only fix current issues but also to proactively design robust analytical methods.
Troubleshooting Guide: From Tailing Peaks to Elusive Isomers
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Q1: Why am I seeing severe peak tailing for my this compound peak?
Answer:
Peak tailing is the most common issue when analyzing acidic compounds on silica-based reversed-phase columns.[4][5][6] The asymmetry is not just a cosmetic issue; it compromises integration accuracy and can obscure low-level impurities co-eluting on the tail.[7] The root cause is almost always unwanted secondary interactions between your analyte and the stationary phase.
Primary Causes & Solutions:
-
Silanol Interactions (The Chemical Cause): Standard silica-based columns (like C18) have residual silanol groups (Si-OH) on their surface.[7][8] At mid-range pH values (typically > 4), these silanols deprotonate to become negatively charged (Si-O⁻). Your acidic analyte, this compound, will also be at least partially deprotonated (negatively charged) at this pH. This leads to a mixed-mode retention mechanism: the primary hydrophobic interaction and a secondary, strong ionic interaction with the silanols that causes a portion of the analyte molecules to lag, resulting in a tail.[5][6][7][8]
-
Solution: The most effective strategy is ion suppression . By lowering the mobile phase pH to at least 1.5-2 units below the analyte's pKa, you protonate the carboxylic acid group, rendering it neutral and more hydrophobic.[9][10] A pH between 2.5 and 3.5 is an excellent starting point, as this also ensures the vast majority of surface silanols are protonated (neutral), eliminating the secondary ionic interactions.[4][8][11]
-
-
Column Overload (The Physical Cause): Injecting too much sample mass can saturate the active sites on the stationary phase, leading to peak distortion.
-
Solution: Systematically reduce your injection volume or dilute your sample. If the peak shape improves and the tailing factor decreases, you were likely overloading the column.[4]
-
-
Extra-Column Dead Volume: Excessive tubing length between the column and detector, or poorly made fittings, can cause band broadening and tailing.[4][7]
-
Solution: Use narrow-bore tubing (e.g., 0.005" I.D.) and ensure all fittings are properly swaged. Keep the connection from the column outlet to the detector as short as possible.[12]
-
Troubleshooting Workflow for Peak Tailing
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues.
Caption: A logical workflow for troubleshooting peak tailing.
Q2: I can't achieve baseline resolution between my this compound isomers. What should I try?
Answer:
Separating positional isomers is a challenge of selectivity, not just efficiency. Because isomers have the same mass and often similar polarity, you must exploit subtle differences in their structure and electronic properties.
Strategies for Improving Isomer Resolution:
-
Optimize Mobile Phase pH: As discussed for peak tailing, pH is a powerful tool.[13][14] Isomers may have slightly different pKa values. Operating the mobile phase near these pKa values can sometimes induce selectivity changes, but this can also lead to robustness issues. A better starting point is to ensure full ion suppression (pH 2.5-3.5) to get sharp peaks, and then focus on other parameters.
-
Change Stationary Phase Chemistry: If a standard C18 column doesn't provide resolution, don't just try another C18. You need a different separation mechanism.
-
Phenyl Phases (Phenyl-Hexyl, Biphenyl): These are often an excellent choice for aromatic positional isomers. They provide π-π interactions between the phenyl rings of the stationary phase and the quinoline ring system of your analytes. The exact position of the methoxy and carboxylic acid groups will alter the electron density of the quinoline ring, leading to differential π-π interactions and improved selectivity.[15]
-
Pentafluorophenyl (PFP) Phases: PFP columns offer a unique blend of hydrophobic, aromatic, and dipole-dipole interactions, making them highly effective for separating halogenated compounds and positional isomers.
-
-
Modify the Organic Mobile Phase: Switching between acetonitrile (ACN) and methanol can significantly alter selectivity. ACN is aprotic, while methanol is a protic solvent capable of hydrogen bonding. This difference can change how the analytes interact with the stationary phase versus the mobile phase. Always re-optimize the gradient when changing solvents.
-
Lower the Temperature: Reducing the column temperature (e.g., from 40°C to 25°C) can sometimes enhance the subtle energetic differences between how isomers interact with the stationary phase, improving resolution at the cost of longer run times and higher backpressure.
Data Summary: Column Selection Guide for Isomers
| Isomer Type | Recommended Phase | Primary Interaction Mechanism | Rationale |
| Positional Isomers | Phenyl-Hexyl, Biphenyl | π-π Interactions | Exploits differences in electron density across the aromatic quinoline ring system.[16][15] |
| Positional Isomers | Pentafluorophenyl (PFP) | Dipole-dipole, π-π, Hydrophobic | Provides multiple interaction modes, increasing the chance of selective separation.[15] |
| General Screening | High-Purity C18 (End-capped) | Hydrophobic Interactions | Good starting point for method development, but may lack selectivity for similar isomers. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for analyzing this compound and why?
Answer:
The ideal mobile phase pH should be set to suppress the ionization of both the analyte's carboxylic acid group and the column's residual silanol groups.[4][10] This is the core principle of "ion suppression" in reversed-phase HPLC.
-
Analyte (Weak Acid): this compound has a pKa associated with its carboxylic acid group. To ensure it is in its neutral, non-ionized form, the mobile phase pH should be at least 1.5 to 2 units below its pKa.[9][10] In this state, the molecule is more hydrophobic and retains well on the C18 column.
-
Stationary Phase (Silica): The silanol groups on the silica surface have a pKa of roughly 3.5-4.5. Keeping the pH below this range ensures they remain protonated (Si-OH) and neutral.[8]
Therefore, a pH of 2.5 to 3.5 is the optimal starting range. This achieves both goals: maximizing analyte retention and minimizing peak tailing from silanol interactions.[10][11]
Diagram: The Effect of pH on Analyte and Stationary Phase Interactions
Caption: Impact of mobile phase pH on analyte and stationary phase ionization.
Q2: What is a good starting point for a gradient HPLC method?
Answer:
A generic screening gradient is an efficient way to start method development. It allows you to quickly determine the approximate elution conditions for your analytes and any impurities.
Experimental Protocol: General Purpose Screening Method
This protocol provides a robust starting point for separating this compound and its potential positional isomers.
1. Materials and Reagents:
-
Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
Sample Preparation: Prepare a stock solution of your sample at 1 mg/mL in a suitable solvent (like Methanol or DMSO) and dilute to approximately 50 µg/mL with the sample diluent. Filter through a 0.22 µm syringe filter before injection.
2. HPLC System and Conditions:
| Parameter | Value |
| HPLC System | Standard HPLC or UHPLC system with a binary pump and UV detector. |
| Detection Wavelength | 254 nm or use a PDA detector to identify the λmax. |
| Column Temperature | 30°C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | See table below |
3. Gradient Elution Program:
| Time (minutes) | % Mobile Phase B (ACN) |
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
4. Rationale for Choices:
-
0.1% Formic Acid: Provides a mobile phase pH of approximately 2.7, which is ideal for ion suppression of the carboxylic acid.[17] It is also volatile and compatible with mass spectrometry (LC/MS).
-
Broad Gradient (5-95%): This wide range ensures that both relatively polar and non-polar impurities will be eluted from the column, giving you a complete picture of your sample complexity in a single run.
-
Re-equilibration: The final 5-minute hold at initial conditions is critical to ensure the column is ready for the next injection, providing reproducible retention times.[18]
From this initial screening run, you can then develop a more focused gradient that provides optimal resolution around your peaks of interest.
References
- uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- Chrom Tech, Inc. (2025).
- Al-Degs, Y. S., et al. (2018).
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- MicroSolv. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]
- Axion Labs. (n.d.). HPLC Peak Tailing. [Link]
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
- Welch Materials. (2024).
- Różańska, A. (2002).
- Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed. [Link]
- SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]
- ResearchGate. (n.d.).
- Pinto, A. M., et al. (2005).
- Molnar Institute. (n.d.).
- Darko, E., & Thurbide, K. B. (n.d.).
- McClain, R., & Przybyciel, M. (n.d.). A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model.
- Thermo Fisher Scientific. (n.d.).
- Veeprho. (n.d.). This compound | CAS 10222-62-5. [Link]
- Benchchem. (2025). Spectroscopic Scrutiny: A Comparative Guide to 2-Methoxyquinoline-4-carbaldehyde Isomers.
- PubMed. (2024).
- (n.d.). HPLC Troubleshooting.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Link]
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
- Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity.
- LCGC International. (2017). Back to Basics: The Role of pH in Retention and Selectivity. [Link]
- Napte, B. (2023). pH, pKa, and Retention. Pharma Growth Hub. [Link]
- CHROMacademy. (n.d.). Troubleshooting HPLC Column Issues. [Link]
- Agilent. (n.d.).
- PubChem. (n.d.). 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. [Link]
- Biotage. (2023).
- (n.d.). This compound.
- Google Patents. (n.d.). US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.
- Benchchem. (2025). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
- MDPI. (n.d.).
- Google Patents. (n.d.). US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.
- International Organisation of Vine and Wine. (n.d.). Organic Acids : HPLC (Type-IV). [Link]
- ResearchGate. (2017).
- (n.d.). Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase.
- MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework.... [Link]
- Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)
- National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. uhplcs.com [uhplcs.com]
- 5. chromtech.com [chromtech.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. agilent.com [agilent.com]
- 11. biotage.com [biotage.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. welch-us.com [welch-us.com]
- 16. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 17. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 18. bvchroma.com [bvchroma.com]
dealing with impurities in 2-Methoxyquinoline-4-carboxylic acid
Welcome to the technical support center for 2-Methoxyquinoline-4-carboxylic acid (CAS 10222-62-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this important pharmaceutical intermediate.[1][2] Here, we provide expert-driven troubleshooting advice and detailed protocols to help you identify, understand, and resolve impurity-related issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter with this compound?
A1: Impurities can generally be traced back to three main sources: the synthetic route, subsequent degradation, or storage.[3] For this compound, they typically fall into these categories:
-
Starting Material Impurities: Unreacted precursors from the synthesis. For instance, in syntheses analogous to the Doebner or Friedländer reactions, residual isatin derivatives or aniline precursors could be present.[4]
-
Reaction By-products: These include isomers or related molecules formed during synthesis. A common by-product is the corresponding 2-hydroxyquinoline-4-carboxylic acid (kynurenic acid analog), which can arise from the cleavage of the methyl ether.[5][6]
-
Degradation Products: The molecule can degrade under certain conditions. For example, exposure to high temperatures may lead to decarboxylation, while harsh acidic or basic conditions during workup could promote hydrolysis of the methoxy group.[7]
-
Residual Solvents: Volatile organic compounds used during synthesis or purification may remain in the final product.[3]
Q2: My HPLC analysis shows a significant peak that is less polar (shorter retention time on reversed-phase) than my product. What could it be?
A2: A less polar impurity often points to a molecule lacking the polar carboxylic acid group. If your synthesis involved the hydrolysis of a methyl or ethyl ester precursor, this peak is very likely the unreacted ester.[7] Incomplete hydrolysis is a frequent issue. To resolve this, consider extending the hydrolysis reaction time, increasing the molar excess of the base (e.g., LiOH or NaOH), or slightly increasing the reaction temperature while monitoring for degradation.[7]
Q3: My final product has a persistent yellow or brown discoloration. How can I remove it?
A3: Discoloration often arises from highly conjugated, trace-level impurities or degradation products. A simple and effective method to address this is to perform a charcoal treatment during recrystallization.[8] Dissolve your crude product in a suitable hot solvent, add a small amount (typically 1-2% by weight) of activated charcoal, and keep the solution hot for 5-10 minutes. Filter the hot solution through a pad of celite to remove the charcoal, and then allow the filtrate to cool and crystallize.[8]
Q4: I'm experiencing significant product loss during purification, resulting in a low yield. What are the likely causes?
A4: Low yield after purification can stem from several factors:
-
Incomplete Precipitation/Crystallization: The pH of the solution may not be optimal for full precipitation. The pKa of a carboxylic acid dictates its solubility; ensure the pH is adjusted to at least 2 units below the pKa (typically pH 2-3) to minimize solubility in aqueous media.[8][9]
-
Co-precipitation with Impurities: If the crude material is highly impure, the desired compound may be trapped within the crystal lattice of impurities, or vice-versa, leading to losses during filtration.
-
Solubility in Wash Solvents: The purified product may have partial solubility in the solvent used for washing the filtered crystals. Always use a minimal amount of ice-cold wash solvent to minimize this loss.[8]
-
Sub-optimal Recrystallization Solvent: Choosing a solvent in which your compound is too soluble at room temperature will lead to poor recovery. A thorough solvent screen is recommended to find a system where the product is highly soluble when hot but poorly soluble when cold.[8][10]
In-Depth Troubleshooting & Methodologies
This section provides structured workflows and detailed protocols for identifying and eliminating impurities.
Guide 1: Systematic Impurity Identification
When faced with an unknown impurity, a systematic approach is crucial for efficient identification. The following workflow outlines the logical progression from detection to structural elucidation.
Caption: Workflow for systematic impurity identification.
Guide 2: Selecting the Right Purification Strategy
The choice of purification method depends on the nature of the impurities and the desired final purity. Recrystallization is often the first choice for its simplicity and scalability, while chromatography offers higher resolution for challenging separations.
| Purification Method | Best For | Key Considerations |
| Recrystallization | Removing impurities with different solubility profiles. Good for >90% pure starting material. | Requires finding a suitable solvent system. Can be less effective for removing isomeric impurities.[10] |
| Acid-Base Extraction | Removing neutral or basic impurities from the acidic target compound. | Effective and scalable. Requires the compound to be stable to pH swings and soluble in immiscible organic/aqueous solvents.[9] |
| Preparative HPLC | Separating closely related impurities (e.g., isomers) or achieving very high purity (>99.5%). | High resolution but lower throughput and higher cost. Requires method development.[11] |
Experimental Protocols
Protocol 1: Analytical HPLC for Purity Assessment
This reversed-phase HPLC (RP-HPLC) method is suitable for the routine purity analysis of this compound. The acidic mobile phase ensures the carboxylic acid is protonated, leading to better peak shape and reproducible retention times.[7][12]
1. Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in methanol or a 50:50 mixture of acetonitrile and water.
-
Sonicate for 10-15 minutes to ensure complete dissolution.[12]
-
Filter the solution through a 0.45 µm syringe filter before injection.[12]
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)[12] |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water[11] |
| Mobile Phase B | 0.1% Formic Acid or TFA in Acetonitrile[11] |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min[11] |
| Column Temperature | 30 °C[11] |
| Detection Wavelength | UV at ~280-325 nm (scan for optimal wavelength)[11] |
| Injection Volume | 10 µL |
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity as the area percentage of the main product peak relative to the total area of all peaks.
Protocol 2: Recrystallization
This protocol provides a systematic approach to purifying this compound via recrystallization.
Caption: Step-by-step recrystallization workflow.
Step-by-Step Methodology:
-
Solvent Selection: Based on literature and general principles, carboxylic acids like this are often recrystallized from polar protic solvents such as ethanol, methanol, or glacial acetic acid.[5][13] Perform a small-scale solvent screen to confirm the best choice.[8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the selected solvent dropwise while heating and stirring until the solid just dissolves. Avoid using excess solvent.
-
Hot Filtration: If insoluble material is present, perform a hot filtration to remove it.[8]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected crystals with a small portion of the ice-cold recrystallization solvent. Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvent.
References
- BenchChem. (2025). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
- BenchChem. (2025). Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis.
- This compound. (n.d.). Adooq Bioscience.
- Massoud, M. A., et al. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
- A Procedure for Preparation of 2Methylquinoline4-carboxylic Acids. (2025).
- Boosen, K. J. (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids. U.S.
- Veeprho. (n.d.). This compound | CAS 10222-62-5.
- Recrystallization and Crystallization. (n.d.). University of Rochester, Department of Chemistry.
- University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization.
Sources
- 1. This compound [myskinrecipes.com]
- 2. veeprho.com [veeprho.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. researchgate.net [researchgate.net]
- 5. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]
- 6. 2-hydroxyquinoline-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Reagents & Solvents [chem.rochester.edu]
reaction monitoring techniques for 2-Methoxyquinoline-4-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 2-Methoxyquinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into monitoring and troubleshooting this synthesis. Our goal is to equip you with the expertise to navigate common challenges, optimize your reaction outcomes, and ensure the integrity of your results.
Introduction: The Synthetic Challenge
This compound is a valuable heterocyclic compound, often serving as a key intermediate in the development of pharmacologically active molecules.[1][2] Its synthesis, most commonly approached via multicomponent reactions like the Doebner reaction, involves the condensation of an aniline, an aldehyde, and pyruvic acid.[3][4] While elegant, these reactions are frequently plagued by challenges such as low yields, incomplete conversion, and the formation of intractable side products like tars.[5][6]
Effective reaction monitoring is not merely a quality control step; it is a critical diagnostic tool that provides real-time insights into the reaction's progress, enabling timely intervention and optimization. This guide provides a structured approach to monitoring and troubleshooting, grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs) on Reaction Monitoring
This section addresses common questions regarding the selection and implementation of analytical techniques to monitor the synthesis of this compound.
Q1: What are the most effective techniques for monitoring this reaction?
A1: A multi-tiered approach combining Thin-Layer Chromatography (TLC) for rapid qualitative checks and High-Performance Liquid Chromatography (HPLC) for quantitative analysis is highly recommended. For detailed structural confirmation of intermediates or the final product, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.
-
Thin-Layer Chromatography (TLC): Ideal for quick, real-time tracking of the consumption of starting materials (e.g., the aniline derivative) and the formation of the quinoline product.[7][8] It is the fastest way to determine if the reaction is progressing.
-
High-Performance Liquid Chromatography (HPLC): Provides precise, quantitative data on the concentration of reactants, intermediates, and the product.[9] This is the gold standard for kinetic analysis and accurate yield determination. Reverse-phase HPLC with UV detection is typically employed for quinoline carboxylic acids.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of aliquots can confirm the structural transformation, for instance, by showing the disappearance of reactant signals and the appearance of characteristic aromatic signals of the quinoline ring system.[12][13]
Q2: How should I perform TLC analysis for this reaction?
A2: Proper TLC analysis involves spotting the starting material, the reaction mixture, and a "co-spot" to confidently track the reaction's progress.[7]
Detailed Protocol: TLC Monitoring
-
Plate Preparation: Use silica gel plates coated with a fluorescent indicator (e.g., Silica Gel 60 F₂₅₄).[8] With a pencil, gently draw an origin line about 1 cm from the bottom.
-
Spotting:
-
Lane 1 (Reference): Spot a dilute solution of your starting aniline.
-
Lane 2 (Co-spot): Spot the aniline reference, and then spot the reaction mixture directly on top of it.[7]
-
Lane 3 (Reaction Mixture): Spot an aliquot of your reaction mixture. To obtain an aliquot, dip a capillary tube into the reaction; the small sample is usually sufficient.[7]
-
-
Elution: Develop the plate in a sealed chamber with an appropriate solvent system. A good starting point for quinoline derivatives is a mixture of a non-polar and a polar solvent, such as Hexanes:Ethyl Acetate (e.g., 4:1 or 3:1 ratio).[7]
-
Visualization:
-
First, view the dried plate under a UV lamp (254 nm).[8] The starting material and product spots should be visible.
-
The reaction is complete when the spot corresponding to the starting aniline has disappeared from the "Reaction Mixture" lane.
-
A new, typically lower Rf spot corresponding to the more polar quinoline-4-carboxylic acid product should appear and intensify over time.
-
Q3: What are the recommended starting conditions for an HPLC method?
A3: A reverse-phase HPLC method is the most suitable approach. The acidic nature of the target molecule and the aromaticity of the quinoline ring make it well-suited for separation on a C18 column with a buffered mobile phase.[10][14]
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) | Provides excellent retention and separation for aromatic compounds.[10] |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid, leading to sharper peaks.[10][15] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography.[10] |
| Elution Mode | Gradient | A gradient from low to high organic content (e.g., 10% to 90% Acetonitrile) is effective for separating reactants and products with different polarities.[10] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times.[10] |
| Detection | UV at ~280-325 nm | The quinoline ring system has strong UV absorbance in this range.[10][14] |
Table 1: Recommended starting parameters for HPLC analysis.
Part 2: Troubleshooting Guide
This section is structured to help you diagnose and solve specific problems you may encounter during the synthesis.
Problem 1: Significant Tar and Polymer Formation
-
Symptom: The reaction mixture becomes a dark, thick, and intractable tar, making product isolation nearly impossible and drastically reducing the yield.[5]
-
Causality (The "Why"): This is the most common failure mode in Doebner-von Miller and related acid-catalyzed quinoline syntheses.[6][16] Strong acids, while necessary for the cyclization, also potently catalyze the self-polymerization of the α,β-unsaturated carbonyl intermediates.[5]
-
Solutions & Protocols:
-
Control Reagent Concentration: The most effective strategy is to keep the concentration of the polymer-prone intermediate low at all times.
-
Optimize Acid Catalyst: Excessively harsh acidic conditions accelerate tar formation.
-
Employ a Biphasic System: Sequestering the α,β-unsaturated carbonyl in a non-polar organic phase can physically separate it from the acidic aqueous phase where polymerization is most rapid.[5][16]
-
Protocol: Dissolve the aniline in aqueous acid (e.g., 6 M HCl) and heat to reflux. Separately, dissolve the carbonyl compound in an immiscible organic solvent like toluene. Add the toluene solution dropwise to the refluxing aqueous layer with vigorous stirring.[5]
-
-
Problem 2: Low or No Product Yield with Clean Reaction
-
Symptom: The reaction mixture remains clear, with no tar formation, but TLC/HPLC analysis shows little to no product and a large amount of unreacted starting material.
-
Causality (The "Why"): This often points to issues with reaction activation, such as sub-optimal temperature, an inappropriate catalyst, or impure reagents.[17] For quinoline syntheses requiring an oxidation step, the absence of an efficient oxidant can stall the reaction at a dihydroquinoline intermediate.[5]
-
Solutions & Protocols:
-
Verify Reagent Quality: Ensure all starting materials and solvents are pure and dry.
-
Increase Temperature: Many quinoline cyclizations require significant thermal energy. Ensure the reaction is heated to the appropriate temperature (often reflux).[6]
-
Ensure Final Oxidation: The penultimate step in many quinoline syntheses (like Doebner-von Miller) is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[5]
-
Protocol: If an oxidant (e.g., nitrobenzene, arsenic acid, or even air) is required, ensure it is present in sufficient quantity.[18] If the reaction stalls at the dihydroquinoline stage (which can be confirmed by MS), consider adding a dedicated oxidizing agent like DDQ or MnO₂ post-reaction to complete the conversion.[5]
-
-
Problem 3: Product is Impure After Work-up
-
Symptom: The isolated crude product shows multiple spots on TLC or several peaks in the HPLC chromatogram.
-
Causality (The "Why"): Contamination can arise from unreacted starting materials, stable intermediates (like dihydroquinolines), or other side products. The work-up procedure itself can also sometimes degrade the product if it's unstable to the pH changes.[19]
-
Solutions & Protocols:
-
Check for Dihydroquinoline Intermediates: As mentioned above, the most common impurity is the partially hydrogenated precursor. If this is suspected, an oxidative workup or a separate post-purification oxidation step is recommended.[5]
-
Implement Acid-Base Extraction: The carboxylic acid functional group on the target molecule provides an excellent handle for purification.
-
Protocol: Purification via Acid-Base Extraction:
-
After the reaction, cool the mixture and dilute it with an organic solvent (e.g., ethyl acetate).
-
Carefully neutralize the acid catalyst with a base like sodium bicarbonate or sodium carbonate solution.
-
Extract the aqueous layer with the organic solvent. The desired product, being a carboxylic acid, may partition between layers depending on the pH.
-
To isolate the product, make the aqueous layer basic (pH > 8) with NaOH to deprotonate the carboxylic acid, making it water-soluble. Wash the aqueous layer with an organic solvent to remove any non-acidic, organic-soluble impurities.
-
Re-acidify the aqueous layer with cold HCl (pH < 4). The this compound should precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
-
Recrystallization: If impurities persist, recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water, acetic acid).
-
Part 3: Visual Workflows and Diagrams
Visual aids can clarify complex experimental and logical flows. The following diagrams, rendered in DOT language, illustrate key processes.
Experimental Workflow for Reaction Monitoring
This diagram outlines the systematic process of tracking the reaction from initiation to completion.
Caption: A typical experimental workflow for monitoring the synthesis.
Troubleshooting Decision Tree
This flowchart provides a logical path from an observed problem to its potential causes and solutions.
Caption: A decision tree for troubleshooting common synthesis problems.
References
- BenchChem Technical Support. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- BenchChem Application Note. (2025). High-Performance Liquid Chromatography (HPLC)
- SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column.
- BenchChem. (n.d.).
- ACS Food Science & Technology. (2025).
- BenchChem Application Note. (2025). HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.
- BenchChem. (n.d.). byproduct formation in the Doebner-von Miller reaction.
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- ResearchGate. (2025). A Procedure for Preparation of 2Methylquinoline4-carboxylic Acids.
- ResearchGate. (2025).
- UNCW Institutional Repository. (n.d.).
- Wikipedia. (n.d.). Doebner–Miller reaction.
- MDPI. (n.d.).
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- HETEROCYCLES. (2022).
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
- PMC - PubMed Central. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- ResearchGate. (n.d.). Conventional methods of quinoline synthesis.
- ACS Omega. (n.d.).
- YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines.
- MDPI. (n.d.).
- PMC - PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Simson Pharma Limited. (n.d.). This compound | CAS No- 10222-62-5.
- Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. iipseries.org [iipseries.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. repository.uncw.edu [repository.uncw.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to 2-Methoxyquinoline-4-carboxylic Acid and Structurally Related Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Its derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][4][5][6] This guide provides an in-depth comparison of 2-Methoxyquinoline-4-carboxylic acid with its parent compound, Quinoline-4-carboxylic acid, and a key synthetic precursor, 2-Chloroquinoline-4-carboxylic acid. We will explore their synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their structure-activity relationships.
Introduction to the Compared Quinolines
The compounds under comparison share the Quinoline-4-carboxylic acid core, a structural motif recognized for its biological significance.[7][8] The primary point of differentiation lies in the substituent at the C-2 position of the quinoline ring, which profoundly influences the molecule's electronic properties, lipophilicity, and ultimately, its biological function.
-
This compound: The subject of our primary focus, this compound features an electron-donating methoxy group (-OCH₃) at the C-2 position. It is often used as an intermediate in the synthesis of more complex bioactive molecules.[5][9]
-
Quinoline-4-carboxylic acid: The unsubstituted parent compound, also known as cinchoninic acid, serves as a fundamental benchmark for evaluating the effects of C-2 substitution.[10]
-
2-Chloroquinoline-4-carboxylic acid: A key synthetic intermediate, the electron-withdrawing chloro group (-Cl) at the C-2 position makes it a versatile precursor for introducing various functionalities through nucleophilic substitution.[11][12][13]
The structural differences between these three molecules are illustrated below.
Caption: Core structures of the compared quinoline derivatives.
Physicochemical Properties: A Comparative Analysis
The substituent at the C-2 position significantly alters the physicochemical properties of the quinoline ring system. These properties, including acidity (pKa) and lipophilicity (logP), are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.
| Property | This compound | Quinoline-4-carboxylic acid | 2-Chloroquinoline-4-carboxylic acid |
| Molecular Formula | C₁₁H₉NO₃[14] | C₁₀H₇NO₂[10] | C₁₀H₆ClNO₂[13][15] |
| Molecular Weight | 203.19 g/mol [14] | 173.17 g/mol [10] | 207.61 g/mol [12][15] |
| Predicted pKa | ~2.1 (stronger acid due to methoxy) | ~4.9 (quinoline N), ~2.0 (acid)[16] | ~2.17 (stronger acid due to chloro)[12] |
| Predicted XLogP3 | 1.7 | 2.1 | 2.5 |
Data sourced from PubChem and other chemical databases where available; predicted values are used for comparison.
The electron-withdrawing nature of the chloro group in 2-Chloroquinoline-4-carboxylic acid is predicted to increase its acidity compared to the parent compound. Conversely, the methoxy group in this compound, while electron-donating through resonance, can also exhibit inductive electron-withdrawing effects, leading to a comparable predicted acidity. The lipophilicity, as indicated by the predicted XLogP3, increases with the chloro and methoxy substitutions.
Synthesis Strategies: The Doebner Reaction
A common and versatile method for synthesizing 2-substituted quinoline-4-carboxylic acids is the Doebner reaction.[17] This one-pot, three-component condensation reaction involves an aniline, an aldehyde, and pyruvic acid.[3]
Caption: Impact of C-2 substituents on quinoline-4-carboxylic acid properties.
-
Hydrogen (Unsubstituted): Provides a baseline for activity. The parent compound, Quinoline-4-carboxylic acid, has shown anti-inflammatory and antiproliferative properties. [8]* Chloro Group (Electron-Withdrawing): The -Cl group at C-2 increases the molecule's electrophilicity and lipophilicity. This can enhance membrane permeability and potentially lead to stronger interactions with biological targets. It is a key intermediate for creating diverse libraries of compounds. [11]* Methoxy Group (Electron-Donating): The -OCH₃ group donates electron density into the quinoline ring via resonance, while also increasing lipophilicity. This modification can alter target binding affinity and metabolic stability.
The choice of substituent at the C-2 position allows for fine-tuning of the molecule's properties to optimize for a specific biological target, be it a bacterial enzyme or a human protein like DHODH.
Conclusion
The substitution at the C-2 position of the quinoline-4-carboxylic acid scaffold is a powerful strategy for modulating its physicochemical properties and biological activity. While this compound and 2-Chloroquinoline-4-carboxylic acid are often viewed as synthetic intermediates, their distinct electronic and lipophilic characteristics compared to the parent Quinoline-4-carboxylic acid suggest they possess unique biological profiles worthy of investigation. The chloro-derivative offers synthetic versatility, while the methoxy-derivative provides an alternative electronic and steric profile. Understanding these differences is crucial for the rational design of novel quinoline-based therapeutic agents. Further head-to-head biological evaluations are necessary to fully elucidate the therapeutic potential of these fundamental quinoline building blocks.
References
- Biointerface Research in Applied Chemistry. (2021, November 4).
- Taylor & Francis Online. (n.d.). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]
- PubMed Central (PMC). (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [Link]
- PubMed. (2023, July 21). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]
- ACS Publications. (2025, October 9).
- National Institutes of Health (NIH). (n.d.).
- PubMed. (1990, August 15). Structure-activity Relationship of Quinoline Carboxylic Acids.
- PubMed. (n.d.).
- ResearchGate. (2025, August 8).
- ResearchGate. (2017, March 19).
- PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. [Link]
- PubChem. (n.d.). 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. [Link]
- PubChem. (n.d.). 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid. [Link]
- PubChem. (n.d.). Quinoline. [Link]
- Organic Chemistry Data. (2022, April 7).
- PubChem. (n.d.). Quinoline-3-carboxylic acid. [Link]
- PubMed. (n.d.).
- PubMed Central (PMC). (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]
- PubChem. (n.d.). 4-Quinolinecarboxylic acid. [Link]
- ResearchGate. (2025, August 5). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. [Link]
- National Institutes of Health (NIH). (n.d.). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. [Link]
- Veeprho. (n.d.). This compound. [Link]
- ResearchGate. (2025, August 9).
- MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. scbt.com [scbt.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Researcher's Comparative Guide to Quinoline-4-Carboxylic Acid Analogs as Kynurenine 3-Monooxygenase (KMO) Inhibitors
For researchers and drug development professionals navigating the complexities of neurodegenerative and inflammatory diseases, the kynurenine pathway has emerged as a critical therapeutic battleground. At a key juncture of this pathway lies Kynurenine 3-Monooxygenase (KMO), an enzyme whose inhibition presents a promising strategy to mitigate neurotoxicity. This guide provides an in-depth comparison of quinoline-4-carboxylic acid analogs as KMO inhibitors, offering experimental insights and data-driven perspectives to inform rational drug design.
The Therapeutic Rationale for KMO Inhibition
The kynurenine pathway governs the metabolism of tryptophan, leading to the production of several neuroactive compounds. KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the excitotoxic NMDA receptor agonist, quinolinic acid.[1] By inhibiting KMO, the metabolic flux is shunted towards the production of kynurenic acid (KYNA), a neuroprotective antagonist of ionotropic glutamate receptors.[2] This strategic modulation of the kynurenine pathway, shifting the balance from neurotoxic to neuroprotective metabolites, forms the foundation of the therapeutic hypothesis for KMO inhibition in conditions like Huntington's and Alzheimer's diseases.[3]
The Quinoline-4-Carboxylic Acid Scaffold: A Privileged Chemotype
The quinoline-4-carboxylic acid core has been extensively explored in medicinal chemistry, serving as the backbone for a variety of therapeutic agents.[4] Its rigid structure and synthetic tractability make it an attractive starting point for the design of enzyme inhibitors. In the context of KMO inhibition, the 4-carboxylic acid moiety is hypothesized to form crucial interactions with the enzyme's active site, while the quinoline ring system provides a versatile scaffold for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) of 2-Methoxyquinoline-4-Carboxylic Acid Analogs: A Comparative Analysis
While comprehensive SAR data for this compound analogs as KMO inhibitors is not extensively available in the public domain, we can construct a representative analysis based on established principles of KMO inhibitor design and SAR studies of related quinoline-based compounds. The following table illustrates the hypothetical impact of substitutions at various positions on the this compound scaffold on KMO inhibitory potency.
| Compound ID | R1 (Position 6) | R2 (Position 7) | R3 (Position 8) | Hypothetical Human KMO IC50 (nM) | Rationale for Potency Change |
| 1a | -H | -H | -H | 500 | Parent scaffold with moderate activity. |
| 1b | -F | -H | -H | 250 | Introduction of a small, electron-withdrawing group may enhance binding. |
| 1c | -Cl | -H | -H | 150 | Larger halogen may form additional favorable interactions. |
| 1d | -H | -Cl | -H | 100 | Substitution at the 7-position is often well-tolerated and can improve potency. |
| 1e | -H | -CF3 | -H | 50 | The trifluoromethyl group can enhance metabolic stability and potency. |
| 1f | -H | -OCH3 | -H | 300 | Introduction of a second methoxy group may lead to steric hindrance. |
| 1g | -H | -H | -Cl | 200 | Substitution at the 8-position may be less favorable than at the 6 or 7-positions. |
| 1h | -Cl | -Cl | -H | 75 | Di-substitution can lead to additive effects on potency. |
Key SAR Insights:
-
The Carboxylic Acid: The 4-carboxylic acid is considered a critical pharmacophore, likely involved in a key salt bridge or hydrogen bond interaction within the KMO active site.
-
The 2-Methoxy Group: The methoxy group at the 2-position is hypothesized to orient the molecule within the active site. Modifications to this group (e.g., to larger alkoxy groups) would likely have a significant impact on potency.
-
Substitution on the Benzenoid Ring (Positions 5-8): This region offers a prime opportunity for potency modulation. Small, lipophilic, and electron-withdrawing groups at positions 6 and 7 are often favored in related quinoline inhibitors. The size and nature of the substituent are critical, with larger groups potentially causing steric clashes.
Comparative Analysis with Other KMO Inhibitors
The this compound scaffold represents one of many chemotypes explored for KMO inhibition. For context, it is valuable to compare its potential with other well-characterized inhibitors.
| Inhibitor | Scaffold | Human KMO IC50 | Reference |
| Ro 61-8048 | N-phenyl-4-phenylsulfonamide | ~37 nM | [5] |
| GSK180 | Oxazolidinone | ~6 nM | [6] |
| UPF 648 | 3-benzoyl-1H-pyrrole-2-carboxylic acid | Potent inhibitor (specific IC50 not readily available) | [2] |
This comparison highlights the high potency that has been achieved with other scaffolds, setting a benchmark for the optimization of quinoline-based analogs.
Experimental Protocols
In Vitro KMO Inhibition Assay
The following protocol outlines a representative method for determining the in vitro inhibitory activity of compounds against human KMO, based on monitoring the consumption of the cofactor NADPH.
Materials:
-
Recombinant human KMO enzyme
-
KMO assay buffer (e.g., 50 mM HEPES, pH 7.5, 2 mM DTT, 1 mM EDTA)
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Test compounds dissolved in DMSO
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant human KMO in KMO assay buffer.
-
Prepare a 10X solution of L-Kynurenine in KMO assay buffer.
-
Prepare a 10X solution of NADPH in KMO assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO. Then, dilute these further in KMO assay buffer to a 10X final assay concentration.
-
-
Assay Setup:
-
Add 10 µL of the 10X test compound solution to the appropriate wells of the 96-well plate. For control wells, add 10 µL of KMO assay buffer with the corresponding DMSO concentration.
-
Add 50 µL of the 2X KMO enzyme solution to all wells except the "no enzyme" control wells. Add 50 µL of KMO assay buffer to the "no enzyme" control wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a substrate mix containing 10 µL of 10X L-Kynurenine and 10 µL of 10X NADPH per reaction, brought to a final volume of 40 µL with KMO assay buffer.
-
Initiate the enzymatic reaction by adding 40 µL of the substrate mix to all wells.
-
Immediately measure the absorbance at 340 nm at time zero.
-
Incubate the plate at 37°C for 30-60 minutes, taking absorbance readings at 340 nm every 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption by determining the change in absorbance at 340 nm over time.
-
Normalize the data to the "enzyme only" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing Key Concepts and Workflows
The Kynurenine Pathway and the Role of KMO
Caption: Simplified Kynurenine Pathway highlighting the central role of KMO.
The this compound Scaffold
Caption: Core structure of this compound.
KMO Inhibition Assay Workflow
Caption: Experimental workflow for the in vitro KMO inhibition assay.
Conclusion and Future Directions
The quinoline-4-carboxylic acid scaffold holds considerable promise for the development of novel KMO inhibitors. While the specific SAR for 2-methoxy substituted analogs requires further public elucidation, the foundational principles of KMO inhibitor design suggest that this is a fruitful area for further investigation. Future work should focus on systematic modification of the quinoline ring to enhance potency and optimize pharmacokinetic properties, with the ultimate goal of developing brain-penetrant compounds for the treatment of neurodegenerative diseases. The experimental protocols and comparative data presented in this guide provide a solid framework for researchers to embark on this important endeavor.
References
- Mole, D. J., et al. (2016). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis.
- BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit.
- Mole, D. J., et al. (2016). Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis.
- Amaral, M., et al. (2013). Structural basis of kynurenine 3-monooxygenase inhibition.
- Zwilling, D., et al. (2011).
- Holm, M., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 65(15), 10344-10369. [Link]
- Li, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. [Link]
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
- Zarghi, A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5065-5071. [Link]
- Chen, H., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 929496. [Link]
- Chen, D. P., et al. (1992). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 44(6), 1141-1150. [Link]
- Mallick, C., et al. (2025). Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. Expert Opinion on Drug Discovery, 20(9), 1209-1221. [Link]
- Vécsei, L., et al. (2020). Progress in the development of kynurenine and quinoline-3-carboxamide-derived drugs.
- Das, P., et al. (2013). SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. ACS Medicinal Chemistry Letters, 4(6), 517-521. [Link]
- Pal, M. (2018). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry, 25(34), 4275-4303. [Link]
- Al-Obaidi, H., & Al-Shammari, A. M. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
- Sharma, M. C., & Kohli, D. V. (2023). Quantitative structure activity relationship studies of some quinoline derivatives of angiotensin II receptor inhibitors.
- Panchal, V. R., & Vaghela, B. P. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. Oriental Journal of Chemistry, 39(3), 546-567. [Link]
- St-Jean, J. R., & Ouellet, M. (2020). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 25(19), 4449. [Link]
- Zwilling, D., et al. (2011).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design [mdpi.com]
comparative analysis of 2-Methoxyquinoline-4-carboxylic acid synthesis methods
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, antibacterial, and antitumor properties.[1][2] Specifically, 2-methoxyquinoline-4-carboxylic acid serves as a crucial intermediate in pharmaceutical research and development, valued for its role in the synthesis of more complex bioactive molecules.[3] This guide provides an in-depth comparative analysis of the most viable synthetic strategies to obtain this target molecule, focusing on scientific integrity, experimental causality, and practical application for researchers in drug development.
Two principal, multi-step synthetic pathways emerge from the literature as the most reliable and versatile approaches. Rather than a direct, one-pot synthesis, which is not well-documented for this specific substitution pattern, these indirect routes offer better control and higher overall yields. We will dissect and compare the following strategic pathways:
-
Route 1: The Pfitzinger-Methylation Pathway , involving the synthesis of a 2-hydroxy intermediate followed by O-methylation.
-
Route 2: The Chloro-Substitution Pathway , which proceeds through a 2-chloro intermediate that undergoes a subsequent nucleophilic aromatic substitution with a methoxide source.
This analysis will provide detailed experimental protocols, mechanistic insights, and a quantitative comparison to guide researchers in selecting the optimal method for their specific laboratory context and scalable production needs.
Route 1: The Pfitzinger-Methylation Pathway
This two-step approach leverages the classic Pfitzinger reaction to construct the core quinoline-4-carboxylic acid structure, followed by a standard methylation to install the desired methoxy group. This pathway is attractive due to its use of readily available starting materials and well-established reaction conditions.
Step 1A: Synthesis of 2-Hydroxyquinoline-4-carboxylic Acid via Pfitzinger Reaction
The Pfitzinger reaction is a cornerstone of quinoline synthesis, involving the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4][5] To generate the 2-hydroxyquinoline-4-carboxylic acid intermediate, isatin is reacted with a compound that can provide a two-carbon unit with a carboxylate precursor, such as pyruvic acid or malonic acid. A microwave-assisted approach using malonic acid has been shown to be particularly efficient.
Mechanism of Action:
The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin, opening the five-membered ring to form a keto-acid intermediate (an isatinate).[2][5] This intermediate's aniline moiety then condenses with the carbonyl of the second reactant (e.g., pyruvic acid) to form a Schiff base (imine). The imine tautomerizes to its more stable enamine form, which then undergoes an intramolecular Claisen-type condensation, followed by dehydration, to yield the final aromatic 2-hydroxyquinoline-4-carboxylic acid product.[5]
Experimental Protocol (Microwave-Assisted):
-
Reaction Setup: In a microwave-safe reaction vessel, combine isatin (10 mmol), malonic acid (12 mmol), and glacial acetic acid (15 mL).
-
Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at 150°C for 15 minutes.
-
Work-up: After cooling the reaction mixture to room temperature, pour it into ice-cold water (100 mL).
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid, and dry under vacuum.
-
Purification: The crude product can be recrystallized from an ethanol/water mixture to yield pure 2-hydroxyquinoline-4-carboxylic acid. A typical yield for this step is approximately 68%.
Step 1B: O-Methylation of 2-Hydroxyquinoline-4-carboxylic Acid
The hydroxyl group at the C2 position of the quinoline ring exists in tautomeric equilibrium with its keto form (2-quinolone). This hydroxyl group can be selectively methylated using a classic alkylating agent like dimethyl sulfate (DMS) or methyl iodide in the presence of a base. The choice of base and solvent is critical to favor O-methylation over competing N-methylation of the quinoline nitrogen.
Mechanism of Action:
The reaction proceeds via a standard Williamson ether synthesis mechanism. A base, such as potassium carbonate or sodium hydroxide, deprotonates the most acidic proton. In this case, both the carboxylic acid and the 2-hydroxy group are acidic. It is often advantageous to first form the carboxylate salt, then deprotonate the 2-hydroxy group to form a phenoxide-like nucleophile. This nucleophile then attacks the methyl group of the alkylating agent (e.g., dimethyl sulfate) in an SN2 reaction, displacing a sulfate leaving group and forming the methyl ether.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-hydroxyquinoline-4-carboxylic acid (10 mmol) and anhydrous potassium carbonate (30 mmol) in anhydrous acetone or DMF (50 mL).
-
Addition of Methylating Agent: Add dimethyl sulfate (12 mmol) dropwise to the stirred suspension. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a fume hood.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Isolation: Dissolve the residue in water and acidify carefully with dilute HCl to a pH of ~4-5. The target product, this compound, will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the final product.
Route 2: The Chloro-Substitution Pathway
This three-step pathway is a robust and often high-yielding alternative. It involves converting the 2-hydroxy intermediate into a more reactive 2-chloro derivative, which is then readily displaced by a methoxide nucleophile. This strategy is common in medicinal chemistry for accessing various 2-substituted quinolines.
Step 2A: Synthesis of 2-Hydroxyquinoline-4-carboxylic Acid
This step is identical to Step 1A of the Pfitzinger-Methylation Pathway. A reliable synthesis of the 2-hydroxy intermediate is the crucial starting point for this route as well.
Step 2B: Chlorination of 2-Hydroxyquinoline-4-carboxylic Acid
The 2-hydroxyquinoline (or its 2-quinolone tautomer) can be efficiently converted to 2-chloroquinoline-4-carboxylic acid using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). POCl₃ is particularly effective for this transformation.
Mechanism of Action:
The mechanism involves the activation of the carbonyl oxygen of the 2-quinolone tautomer by phosphorus oxychloride. The oxygen attacks the phosphorus atom, leading to a series of intermediates and the eventual displacement of a phosphate-derived leaving group by a chloride ion. This converts the C=O bond into a C-Cl bond, aromatizing the pyridine ring in the process.
Experimental Protocol: [6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), carefully mix 2-hydroxyquinoline-4-carboxylic acid (10 mmol) with phosphorus oxychloride (POCl₃, 20 mL). Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood.
-
Reaction: Heat the mixture to reflux (approx. 105°C) and maintain for 2-4 hours. The solid starting material should dissolve as the reaction proceeds.
-
Work-up: After cooling the reaction mixture to room temperature, pour it very slowly and carefully onto crushed ice (200 g) with vigorous stirring in a large beaker. This step is highly exothermic and releases HCl gas.
-
Isolation: The 2-chloroquinoline-4-carboxylic acid will precipitate as a solid. Collect the product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under high vacuum. This step typically provides a high yield, often around 87%.[6]
Step 2C: Nucleophilic Substitution with Sodium Methoxide
The final step involves the substitution of the chloro group with a methoxy group. The electron-withdrawing nature of the quinoline nitrogen and the carboxylic acid group activates the C2 position towards nucleophilic aromatic substitution (SNAr).
Mechanism of Action:
The reaction proceeds via a classic SNAr mechanism. The methoxide ion (CH₃O⁻), a strong nucleophile, attacks the electron-deficient C2 carbon of the quinoline ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the final step, the chloride ion is expelled as a leaving group, and the aromaticity of the ring is restored, yielding the 2-methoxy product.
Sources
A Comparative Guide to the Analytical Validation of 2-Methoxyquinoline-4-carboxylic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is the bedrock of reliable preclinical and clinical research. This guide provides an in-depth technical comparison of analytical methods for the validation of 2-Methoxyquinoline-4-carboxylic acid quantification. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind methodological choices, ensuring a robust and defensible validation process.
The Significance of Accurate this compound Quantification
This compound and its derivatives are a class of compounds with significant potential in medicinal chemistry. Their structural similarity to other biologically active quinolines necessitates precise and accurate quantification to understand their pharmacokinetic and pharmacodynamic profiles. Whether assessing metabolic stability, determining plasma concentrations in toxicology studies, or ensuring purity of a drug substance, a validated analytical method is non-negotiable.
Primary Recommended Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For its robustness, cost-effectiveness, and widespread availability, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the primary recommended method for the quantification of this compound in routine applications.
Experimental Protocol: HPLC-UV
1. Sample Preparation: Protein Precipitation
-
Rationale: For biological matrices such as plasma or serum, protein precipitation is a rapid and effective method for removing the majority of proteinaceous interferences that can foul the HPLC column and interfere with quantification. Acetonitrile is a common choice due to its ability to efficiently precipitate proteins while keeping a broad range of analytes, including carboxylic acids, in solution.
-
Procedure:
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate the supernatant and transfer to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
2. HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice for retaining the moderately polar this compound.
-
Mobile Phase: An isocratic mobile phase of 70:30 (v/v) 20 mM potassium phosphate buffer (pH 3.0) and acetonitrile. The acidic pH ensures that the carboxylic acid group is protonated, leading to better retention and peak shape on a reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Based on the quinoline structure, a UV detection wavelength of approximately 235 nm is a logical starting point for method development.
-
Quantification: Construct a calibration curve using standard solutions of this compound in the appropriate matrix.
Diagram of the HPLC-UV Experimental Workflow
Caption: Workflow for this compound quantification by HPLC-UV.
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of low-concentration metabolites or complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior alternative.
Experimental Protocol: LC-MS/MS
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Rationale: SPE provides a more thorough cleanup than protein precipitation, removing not only proteins but also salts and phospholipids that can cause ion suppression in the mass spectrometer. A mixed-mode cation exchange (MCX) sorbent is effective for extracting carboxylic acids.
-
Procedure:
-
Condition an MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of the plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1 M HCl to remove basic and neutral interferences.
-
Wash with 1 mL of methanol to remove non-polar interferences.
-
Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
-
2. LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column, similar to the HPLC-UV method.
-
Mobile Phase: A gradient elution may be employed for better separation of metabolites. For example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The specific precursor and product ion transitions for this compound would need to be determined through infusion and optimization experiments.
Diagram of the Analytical Validation Process
Caption: Key parameters for analytical method validation guided by ICH and FDA.
Method Validation: A Comparative Analysis
The validation of any analytical method is crucial to ensure that the data generated is reliable and reproducible. The following table compares the expected performance of the HPLC-UV and LC-MS/MS methods based on the validation parameters outlined in the ICH Q2(R2) and FDA Bioanalytical Method Validation guidelines.[1][2][3][4][5]
| Validation Parameter | HPLC-UV | LC-MS/MS | Justification |
| Specificity/Selectivity | Moderate | High | HPLC-UV relies on chromatographic separation and UV absorbance, which can be prone to interference from co-eluting compounds with similar chromophores. LC-MS/MS offers superior selectivity through the use of MRM, which monitors a specific precursor-to-product ion transition. |
| Linearity (R²) | > 0.99 | > 0.995 | Both methods are capable of excellent linearity over a defined concentration range. |
| Accuracy (% Bias) | ± 15% | ± 15% | The acceptance criteria for accuracy are generally the same for both methods as per regulatory guidelines. |
| Precision (%RSD) | ≤ 15% | ≤ 15% | Similar to accuracy, the precision requirements are consistent across both techniques. |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range | LC-MS/MS is inherently more sensitive than UV detection, allowing for the quantification of much lower concentrations of the analyte. |
| Matrix Effects | Low | Potential for ion suppression or enhancement | While less prone to matrix effects than LC-MS/MS, HPLC-UV can still be affected by interfering substances in the matrix. Ion suppression or enhancement is a significant consideration in LC-MS/MS method development and validation. |
| Robustness | High | Moderate | HPLC-UV methods are generally considered more robust and less susceptible to minor variations in experimental conditions. LC-MS/MS systems can be more sensitive to changes in mobile phase composition, source conditions, and matrix cleanliness. |
| Throughput | Moderate | High (with optimized methods) | Modern LC-MS/MS systems with rapid gradient capabilities can offer higher throughput than traditional HPLC methods. |
| Cost | Low | High | The initial investment and ongoing maintenance costs for an LC-MS/MS system are significantly higher than for an HPLC-UV system. |
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound is contingent upon the specific requirements of the analysis. For routine analysis where high sensitivity is not paramount, a well-validated HPLC-UV method offers a reliable and cost-effective solution. However, for bioanalytical studies requiring low detection limits and high selectivity, LC-MS/MS is the undisputed method of choice.
Regardless of the chosen technique, a thorough and well-documented analytical method validation is essential to ensure the integrity and defensibility of the generated data. This guide provides a framework for developing and comparing such methods, empowering researchers to make informed decisions and generate high-quality, reliable results.
References
- Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). May 2018. [Link]
- ICH Harmonised Guideline. M10: Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 23 November 2022. [Link]
- ICH Harmonised Guideline. Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 31 March 2022. [Link]
- Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. 15 September 2022. [Link]
- BioAnalysis: Mastering Sample Preparation. Techniques to Elevate Your Bioanalytical Assays #lcms. YouTube. 11 November 2024. [Link]
- ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. 25 July 2022. [Link]
Sources
- 1. Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Biological Efficacy of 2-Methoxyquinoline-4-carboxylic Acid and Structurally Related Bioactive Compounds
This guide provides a comprehensive comparative analysis of 2-Methoxyquinoline-4-carboxylic acid against its well-characterized structural analog, Kynurenic Acid (KYNA), and other quinoline derivatives. As robust biological data for this compound is not extensively available in public literature, this document serves as a predictive and methodological framework for researchers. We will dissect the known efficacy of related compounds to establish a benchmark for future investigations into this molecule, grounding our analysis in established experimental protocols and mechanistic insights.
Introduction: Situating this compound in a Therapeutic Context
This compound is a quinoline derivative, a scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive natural products and synthetic drugs[1]. While this specific molecule is documented primarily as a chemical intermediate and a known impurity of the local anesthetic Cinchocaine, its core structure suggests potential for biological activity[2].
To logically frame its potential efficacy, we will compare it with Kynurenic Acid (KYNA), an endogenous metabolite of tryptophan. KYNA, or 4-hydroxyquinoline-2-carboxylic acid, is a close structural relative and one of the most extensively studied quinoline derivatives, with a well-documented portfolio of neuroactive and immunomodulatory effects[3][4][5]. This comparison will allow us to hypothesize potential targets and biological functions for this compound and to provide a clear roadmap for its empirical evaluation.
Mechanistic Deep Dive: Known Targets of Kynurenic Acid and Postulated Activity of its Methoxy Analog
The biological effects of KYNA are pleiotropic, stemming from its interaction with multiple key receptors. Understanding these established mechanisms is crucial for predicting the potential bioactivity of this compound.
Kynurenic Acid: A Multi-Target Endogenous Modulator
KYNA's primary mechanisms of action include:
-
N-Methyl-D-Aspartate (NMDA) Receptor Antagonism : KYNA is the only known endogenous antagonist of the NMDA receptor, acting at the glycine co-agonist site on the GluN1 subunit[4][6][7]. This action underlies its antiexcitotoxic and neuroprotective properties[3][8].
-
α7 Nicotinic Acetylcholine Receptor (α7nAChR) Antagonism : It non-competitively inhibits α7nAChRs, contributing to its modulation of cholinergic neurotransmission[9][10][11].
-
G-Protein Coupled Receptor 35 (GPR35) Agonism : KYNA is a potent agonist of GPR35, an orphan receptor expressed in immune and gastrointestinal tissues[12][13][14]. This interaction is linked to its anti-inflammatory and metabolic regulatory effects[14][15][16].
-
Aryl Hydrocarbon Receptor (AhR) Agonism : KYNA activates AhR, a ligand-dependent transcription factor, which plays a critical role in modulating immune responses and cellular metabolism[7][17][18][19].
The diagram below illustrates the primary signaling pathways modulated by Kynurenic Acid.
Caption: Major molecular targets and resulting biological effects of Kynurenic Acid (KYNA).
This compound: A Structure-Activity Hypothesis
The structural differences between KYNA (4-hydroxy-quinoline-2-carboxylic acid) and this compound are significant and likely to alter biological activity:
-
Shift of Carboxyl Group : The shift from position 2 to 4 will change the molecule's geometry and charge distribution, impacting receptor binding.
-
Substitution at Position 2 : The replacement of a hydrogen atom with a methoxy group introduces a bulky, electron-donating group. This could enhance lipophilicity, potentially improving membrane permeability, but may also introduce steric hindrance at receptor binding sites.
Given these changes, it is unlikely that this compound would retain the same target profile as KYNA. However, the quinoline-4-carboxylic acid scaffold is present in compounds with other demonstrated activities, including anticancer and antimicrobial effects[20][21]. For instance, various 2-aryl-quinoline-4-carboxylic acid derivatives have shown promise as inhibitors of N-myristoyltransferase in Leishmania and as SIRT3 inhibitors in cancer models[22][23]. Therefore, it is plausible that this compound possesses novel biological activities distinct from KYNA, warranting a broad screening approach.
Comparative Efficacy: A Data-Driven Overview of Quinoline Derivatives
While specific experimental data for this compound is pending, the following tables summarize the known in vitro efficacy of KYNA and other representative quinoline-4-carboxylic acid derivatives. This provides a quantitative baseline against which future results can be compared.
Table 1: Neuroprotective and Receptor Binding Activity of Kynurenic Acid
| Target | Assay Type | Species | IC50 / EC50 | Reference |
| NMDA Receptor (glycine site) | Receptor Binding | Rat | IC50: 8 µM | [11] |
| α7 Nicotinic Acetylcholine Receptor | Patch-Clamp Electrophysiology | Rat Hippocampal Neurons | IC50: ~7 µM | [10][11] |
| GPR35 | Functional Assay | Human | EC50: 39 µM | [11][14] |
| GPR35 | Functional Assay | Rat | EC50: 7.9 µM | [14] |
Table 2: Anticancer Activity of Selected 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives
| Compound Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | THP-1 (Leukemia) | Antiproliferative | 0.87 | [23] |
| 2-Styryl-4-quinoline carboxylic acid (Compound 21) | H1975 (Lung) | Cytotoxicity | 0.21 | [20] |
| Ursolic acid-quinoline derivative (Compound 3b) | MDA-MB-231 (Breast) | Cytotoxicity | 0.61 | [20] |
| Ursolic acid-quinoline derivative (Compound 3b) | HeLa (Cervical) | Cytotoxicity | 0.36 | [20] |
Experimental Protocols for Biological Characterization
To empirically determine the biological efficacy of this compound, a tiered screening approach is recommended. The following are detailed, self-validating protocols for primary assessment.
Protocol: NMDA Receptor Competitive Binding Assay
This protocol determines if the test compound interacts with the NMDA receptor glycine binding site, using a radioligand displacement method.
Workflow Diagram:
Caption: Workflow for an NMDA receptor competitive binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Re-suspend the pellet and centrifuge at 40,000 x g for 20 minutes. Wash the resulting pellet three times and store at -80°C until use.
-
Assay Setup: In a 96-well plate, add 50 µL of Tris-HCl buffer, 25 µL of the test compound (this compound at various concentrations), and 25 µL of [3H]glycine (final concentration ~5 nM).
-
Initiate Reaction: Add 100 µL of the prepared cortical membrane suspension (approx. 100-200 µg protein) to each well to start the binding reaction.
-
Incubation: Incubate the plate at 4°C for 30 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of unlabeled glycine (1 mM). Specific binding is calculated by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol: Anti-inflammatory Activity in LPS-Stimulated Macrophages
This protocol assesses the ability of the test compound to suppress the production of pro-inflammatory cytokines in immune cells.
Step-by-Step Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1-derived macrophages) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 24 hours to induce an inflammatory response. Include an unstimulated control group.
-
Supernatant Collection: After incubation, collect the cell culture supernatant and centrifuge to remove cellular debris.
-
Cytokine Quantification (ELISA): Quantify the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.
-
Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only stimulated group. Calculate the percentage inhibition of cytokine production and determine the IC50 value. A positive control, such as Dexamethasone, should be included for validation.
Expert Synthesis & Future Directions
The analysis of Kynurenic Acid provides a powerful lesson in pleiotropy; a single endogenous molecule can modulate neuro-excitability, inflammation, and metabolism through a diverse set of receptors. The key question for This compound is whether its structural modifications abolish these interactions or unlock novel ones.
The shift of the carboxylic acid from C2 to C4 and the addition of a methoxy group at C2 fundamentally alters the molecule's electronic and steric profile. While this may disrupt the precise interactions required for binding to KYNA's targets, it aligns the compound more closely with other quinoline-4-carboxylic acid series that have demonstrated potent activity in oncology and infectious diseases[21][22][23]. The methoxy group could enhance membrane permeability—a known limitation of KYNA—potentially improving bioavailability and tissue distribution[13][24].
Recommended Research Trajectory:
-
Broad Phenotypic Screening: Initially, this compound should be subjected to broad phenotypic screens (e.g., anti-proliferative assays against a panel of cancer cell lines, antimicrobial assays) rather than target-based assays focused on KYNA's receptors.
-
Target Deconvolution: If a robust phenotype is identified, target deconvolution studies (e.g., affinity chromatography, computational target prediction) should be employed to identify its mechanism of action.
-
Comparative Profiling: Once a primary target is identified, its efficacy and selectivity should be directly compared to relevant known drugs in the field.
This systematic approach, grounded in the established pharmacology of the quinoline scaffold, will efficiently elucidate the true therapeutic potential of this compound.
References
- N-Methyl D-Aspartate Receptor Antagonist Kynurenic Acid Affects Human Cortical Development - PMC. (URL: [Link])
- Kynurenic acid: main sites of action. A summary of the major targets...
- Kynurenic acid - Wikipedia. (URL: [Link])
- Graphical presentation of molecular targets of kynurenic acid.
- A summary of the major molecular targets known for kynurenic acid, with...
- The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC - PubMed Central. (URL: [Link])
- The Mechanism of the Neuroprotective Effect of Kynurenic Acid in the Experimental Model of Neonatal Hypoxia–Ischemia: The Link to Oxidative Stress - PMC - PubMed Central. (URL: [Link])
- Recently we suggested that KYNA an endogenous GPR agonist - Online Inhibitor. (URL: [Link])
- The Complex World of Kynurenic Acid: Reflections on Biological Issues and Therapeutic Str
- The Pharmacological Evidences for the Involvement of AhR and GPR35 Receptors in Kynurenic Acid-Mediated Cytokine and Chemokine Secretion by THP-1-Derived Macrophages - MDPI. (URL: [Link])
- KYNA activates AhR signaling pathway to enhance TSG-6 production. a...
- Kynurenic Acid/AhR Signaling at the Junction of Inflammation and Cardiovascular Diseases. (URL: [Link])
- Kynurenic Acid Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases - PubMed Central. (URL: [Link])
- Possibility of Amino Acid Treatment to Prevent the Psychiatric Disorders via Modulation of the Production of Tryptophan Metabolite Kynurenic Acid - MDPI. (URL: [Link])
- Exercised accelerated the production of muscle-derived kynurenic acid in skeletal muscle and alleviated the postmenopausal osteoporosis through the Gpr35/NFκB p65 p
- Kynurenine Signaling through the Aryl Hydrocarbon Receptor: Implications for Aging and Healthspan - PMC - NIH. (URL: [Link])
- This compound. (URL: [Link])
- Mitochondrial remodeling and ischemic protection by G protein-coupled receptor 35 agonists - PubMed. (URL: [Link])
- 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | C17H13NO3 | CID 676325 - PubChem. (URL: [Link])
- Aryl Hydrocarbon Receptor and Kynurenine: Recent Advances in Autoimmune Disease Research - PMC - PubMed Central. (URL: [Link])
- In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - Frontiers. (URL: [Link])
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchG
- Multifunctional Analogs of Kynurenic Acid for the Treatment of Alzheimer's Disease: Synthesis, Pharmacology, and Molecular Modeling Studies - PubMed. (URL: [Link])
- Kynurenic Acid and Its Analog SZR104 Exhibit Strong Antiinflammatory Effects and Alter the Intracellular Distribution and Methylation Patterns of H3 Histones in Immunochallenged Microglia-Enriched Cultures of Newborn Rat Brains - PMC - PubMed Central. (URL: [Link])
- This compound | CAS 10222-62-5 - Veeprho. (URL: [Link])
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC - NIH. (URL: [Link])
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
- 4-Methoxyquinoline-2-carboxylic acid|15733-83-2 - MOLBASE Encyclopedia. (URL: [Link])
- Effect of kynurenic acid (KYNA, 4-hydroxyquinoline-2-carboxylic acid)...
- CAS No : 10222-62-5 | Product Name : this compound. (URL: [Link])
- (PDF)
- Kynurenic Acid | C10H7NO3 | CID 3845 - PubChem. (URL: [Link])
- Decoupling Behavioral Domains via Kynurenic Acid Analog Optimization: Implications for Schizophrenia and Parkinson's Disease Therapeutic - SZTE Public
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. Kynurenic acid - Wikipedia [en.wikipedia.org]
- 4. The Complex World of Kynurenic Acid: Reflections on Biological Issues and Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kynurenic Acid | C10H7NO3 | CID 3845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Methyl D-Aspartate Receptor Antagonist Kynurenic Acid Affects Human Cortical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Mechanism of the Neuroprotective Effect of Kynurenic Acid in the Experimental Model of Neonatal Hypoxia–Ischemia: The Link to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mhy1485.com [mhy1485.com]
- 13. mdpi.com [mdpi.com]
- 14. Kynurenic Acid Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exercised accelerated the production of muscle-derived kynurenic acid in skeletal muscle and alleviated the postmenopausal osteoporosis through the Gpr35/NFκB p65 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial remodeling and ischemic protection by G protein-coupled receptor 35 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Kynurenic Acid/AhR Signaling at the Junction of Inflammation and Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Kynurenine Signaling through the Aryl Hydrocarbon Receptor: Implications for Aging and Healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]
- 23. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Kynurenic Acid and Its Analog SZR104 Exhibit Strong Antiinflammatory Effects and Alter the Intracellular Distribution and Methylation Patterns of H3 Histones in Immunochallenged Microglia-Enriched Cultures of Newborn Rat Brains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Analysis of 2-Methoxyquinoline-4-carboxylic Acid
This technical guide provides a comprehensive comparison of the in vitro and in vivo methodologies used to evaluate the biological activities of 2-Methoxyquinoline-4-carboxylic acid. As a key intermediate in the synthesis of various bioactive compounds, this quinoline derivative has garnered interest for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven experimental designs.
Introduction to this compound
This compound belongs to the quinoline carboxylic acid class of compounds, which are recognized for their diverse pharmacological activities. The quinoline scaffold is a versatile pharmacophore present in numerous natural products and synthetic drugs. Modifications to this core structure, such as the addition of a methoxy group at the 2-position and a carboxylic acid at the 4-position, can significantly influence its biological profile, including receptor binding, cell permeability, and metabolic stability. Understanding the compound's behavior in both controlled cellular environments (in vitro) and complex biological systems (in vivo) is paramount for its development as a potential therapeutic agent.
In Vitro Evaluation: Unveiling Cellular Mechanisms
In vitro studies are the cornerstone of early-stage drug discovery, providing critical insights into a compound's mechanism of action, potency, and cytotoxicity at the cellular and molecular level. For this compound and its derivatives, a range of in vitro assays are employed to characterize their bioactivity.
Anti-Inflammatory Activity Assessment
A common approach to screen for anti-inflammatory potential is to measure the inhibition of inflammatory mediators in cell culture.
This assay is a widely used in vitro model to assess the anti-inflammatory effects of a compound.[2][3]
-
Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 104 cells/well and incubated for 24 hours to allow for adherence.
-
Compound Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the wells (final concentration of 1 µg/mL) to induce an inflammatory response, specifically the production of nitric oxide (NO). A set of wells without LPS serves as a negative control.
-
Incubation: The plates are incubated for another 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. The half-maximal inhibitory concentration (IC50) is then determined.
Causality Behind Experimental Choices: RAW 264.7 macrophages are chosen for their robust and reproducible inflammatory response to LPS. LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. Measuring the inhibition of NO production provides a quantitative measure of the compound's potential to quell this inflammatory pathway.
Anticancer Activity Assessment
To evaluate the anticancer potential of this compound, cytotoxicity and anti-proliferative assays are performed on various cancer cell lines.
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability.[4]
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, HELA for cervical cancer) are seeded in 96-well plates at an appropriate density and incubated for 24 hours.[2]
-
Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for 24, 48, or 72 hours.
-
CCK-8 Reagent Addition: 10 µL of CCK-8 solution is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.
Self-Validating System: The inclusion of positive (e.g., a known cytotoxic drug like cisplatin) and negative (vehicle-treated) controls is crucial for validating the assay's performance and ensuring that the observed effects are due to the test compound.
Data Summary: In Vitro Studies of Quinoline-4-Carboxylic Acid Derivatives
While specific data for this compound is not extensively published, the following table summarizes representative findings for closely related quinoline-4-carboxylic acid derivatives to illustrate the potential activities of this chemical class.
| Compound Class | Assay | Cell Line | Activity | Reference |
| Quinoline-4-carboxylic acids | LPS-induced Nitric Oxide Production | RAW 264.7 | Appreciable anti-inflammatory affinities | [2] |
| 2-Arylquinoline-4-carboxylic acid derivatives | Antiproliferative Assay | Various Cancer Cell Lines | Potent inhibitory activity | [4][5] |
| Quinoline-4-carboxylic acid | Growth Inhibition | Mammary MCF7 Cells | Remarkable growth inhibition capacities | [2] |
In Vivo Evaluation: Assessing Systemic Effects and Efficacy
In vivo studies are essential to understand a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME), efficacy, and safety in a whole living organism. As of the current literature, specific in vivo studies for this compound have not been reported. Therefore, this section will outline a prospective approach for its in vivo evaluation based on standard methodologies for similar compounds.
Prospective In Vivo Anti-Inflammatory Study
A common model for assessing anti-inflammatory effects in vivo is the carrageenan-induced paw edema model in rodents.
-
Animal Acclimatization: Male Wistar rats are acclimatized for one week under standard laboratory conditions.
-
Grouping and Dosing: Animals are divided into groups: a control group, a standard drug group (e.g., indomethacin), and treatment groups receiving different doses of this compound, typically administered orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Expertise in Model Selection: The carrageenan-induced paw edema model is a well-established and reproducible model of acute inflammation. Carrageenan injection triggers a biphasic inflammatory response, allowing for the evaluation of a compound's effect on different inflammatory mediators.
Prospective In Vivo Anticancer Study
Xenograft models are widely used to evaluate the antitumor efficacy of a compound in vivo.
-
Cell Implantation: Human cancer cells (e.g., MCF-7) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. This compound is administered at various doses and schedules (e.g., daily oral gavage).
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration. Tumors are then excised and weighed.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated.
Bridging In Vitro and In Vivo: A Comparative Analysis
The transition from in vitro success to in vivo efficacy is a critical challenge in drug development.
-
In vitro potency does not always translate to in vivo efficacy. A compound may be highly active in a cellular assay but may have poor pharmacokinetic properties (e.g., low absorption, rapid metabolism) that limit its exposure at the target site in vivo.
-
In vitro cytotoxicity assays provide an initial indication of safety, but comprehensive in vivo toxicology studies are necessary. A compound may show low toxicity to cell lines but could have off-target effects in a whole organism, leading to unforeseen toxicities.
-
The complexity of a living system cannot be fully replicated in vitro. Factors such as the immune system, metabolism, and the tumor microenvironment can significantly influence a compound's activity in vivo.
Visualizing the Workflow
In Vitro to In Vivo Drug Discovery Pipeline
Caption: A generalized workflow from in vitro screening to in vivo validation.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics. While in vitro studies on related compounds demonstrate potential anti-inflammatory and anticancer activities, the absence of published in vivo data for this specific molecule highlights a critical gap in its preclinical evaluation. The experimental frameworks provided in this guide offer a robust starting point for future investigations. A thorough understanding of both the cellular mechanisms and the systemic effects is indispensable for successfully translating a promising compound from the laboratory to the clinic. The scientific community is encouraged to pursue further in vivo studies to fully elucidate the therapeutic potential of this compound.
References
- Vertex AI Search. (2026). This compound.
- Al-Ostath, A., et al. (2021).
- Hui, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]
- Veeprho. (n.d.). This compound | CAS 10222-62-5.
- Hui, X., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 2-Methoxyquinoline-4-carboxylic Acid Derivatives for the Modern Researcher
In the landscape of medicinal chemistry and materials science, quinoline derivatives stand out for their versatile applications, ranging from anti-inflammatory and antimicrobial agents to fluorescent probes.[1] Among these, 2-Methoxyquinoline-4-carboxylic acid serves as a crucial scaffold for the development of novel bioactive compounds. Understanding the spectroscopic nuances of its derivatives is paramount for researchers in confirming structural integrity, predicting molecular behavior, and guiding the design of new functional molecules.
This guide offers an in-depth spectroscopic comparison of various this compound derivatives. We will delve into the characteristic signatures observed in UV-Vis, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), providing experimental data and explaining the underlying principles that govern the observed spectral shifts and patterns. This document is intended to be a practical resource for scientists engaged in the synthesis and characterization of these promising compounds.
The Influence of Substitution on Electronic Transitions: A UV-Vis Spectroscopic Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable insights into the electronic transitions within a molecule. The position and intensity of absorption bands are highly sensitive to the nature and position of substituents on the quinoline ring. Generally, quinoline derivatives exhibit characteristic absorption bands arising from π-π* transitions.
The introduction of substituents onto the this compound core can induce bathochromic (red) or hypsochromic (blue) shifts in the maximum absorption wavelength (λmax), coupled with hyperchromic (increased absorbance) or hypochromic (decreased absorbance) effects. These changes are dictated by the electronic nature of the substituent and its interaction with the quinoline π-system.
Table 1: Comparative UV-Vis Absorption Data for this compound Derivatives
| Derivative | Substituent | Position | λmax (nm) | Molar Absorptivity (ε) | Reference |
| 1 | -H | - | ~289 | - | [2] |
| 2 | -Cl | 6 | ~295 | - | Hypothetical |
| 3 | -NO₂ | 7 | ~320 | - | Hypothetical |
| 4 | -NH₂ | 8 | ~310 | - | Hypothetical |
| 5 | -OCH₃ | 6 | ~298 | - | Hypothetical |
Electron-donating groups (EDGs) like amino (-NH₂) and methoxy (-OCH₃) groups tend to cause a bathochromic shift by increasing the energy of the highest occupied molecular orbital (HOMO). Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) can also lead to a red shift, often more pronounced, by lowering the energy of the lowest unoccupied molecular orbital (LUMO), thus reducing the HOMO-LUMO gap. Halogens like chlorine (-Cl) can exert a modest bathochromic shift due to their inductive and mesomeric effects.
Probing the Emissive Properties: A Comparative Fluorescence Spectroscopy Study
Fluorescence spectroscopy is a highly sensitive technique for studying the excited state properties of molecules. The emission wavelength and quantum yield are profoundly influenced by the molecular structure and the local environment. Substituents on the this compound scaffold can significantly alter its fluorescence characteristics.
The introduction of electron-donating groups often enhances fluorescence intensity, while electron-withdrawing groups can quench fluorescence. The position of the substituent is also critical, as it can influence the extent of charge transfer in the excited state.
Table 2: Comparative Fluorescence Emission Data for this compound Derivatives
| Derivative | Substituent | Position | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Reference |
| 1 | -H | - | ~290 | - | - | [2] |
| 2 | -OH | 8 | - | - | Enhanced | [3] |
| 3 | -OCH₃ | 8 | - | - | Enhanced | [3] |
| 4 | Ester | 8 | - | - | Reduced | [3] |
Note: The data presented is based on studies of 8-hydroxyquinoline derivatives, which suggest that ether and ester substitutions at this position significantly impact fluorescence. Specific comparative data for substituted 2-methoxyquinoline-4-carboxylic acids is limited.
For instance, studies on 8-hydroxyquinoline derivatives have shown that etherification (e.g., forming an 8-methoxy derivative) can lead to higher fluorescence intensity compared to the parent 8-hydroxyquinoline.[3] This is often attributed to the inhibition of excited-state proton transfer (ESPT), a common fluorescence quenching pathway.[3] In contrast, ester derivatives at the 8-position have been observed to exhibit less fluorescence.[3]
Elucidating Molecular Structure: A Comparative NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy
The chemical shifts of the protons in this compound derivatives are influenced by the electronic effects of the substituents. The aromatic protons of the quinoline ring typically appear in the range of 7.0-9.0 ppm.
Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Protons of Substituted Quinoline-4-carboxylic Acid Derivatives in DMSO-d₆
| Proton | 2-Phenyl (B1) | 2-(4-Bromophenyl) (B2) | 2-(4-Methoxyphenyl) (B6) | 2-(4-(Trifluoromethyl)phenyl) (B7) |
| COOH | ~14.0 | 14.07 | 13.97 | 14.13 |
| H-5 | 8.65 | 8.65 | 8.62 | 8.68 |
| H-3 | 8.46 | 8.48 | 8.41 | - |
| H-8 | 8.18 | 8.18 | 8.12 | 8.21 |
| H-6 | 7.86 | 7.87 | 7.83 | 7.91 |
| H-7 | 7.72 | 7.72 | 7.66 | 7.76 |
| Phenyl-H | 7.60-7.65, 8.32 | 7.75, 8.28 | 7.13, 8.28 | 7.91, 8.53 |
| OCH₃ | - | - | 3.85 | - |
Source: Adapted from a study on 2-phenylquinoline-4-carboxylic acid derivatives as the data for a comparative series of 2-methoxyquinoline-4-carboxylic acids is not available.[4]
The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift (around 10-14 ppm). The methoxy protons (-OCH₃) at the 2-position would appear as a sharp singlet around 3.9-4.1 ppm. Substituents will cause predictable upfield or downfield shifts for the aromatic protons depending on their electronic nature and position. For example, an electron-withdrawing group like a nitro group would shift the signals of nearby protons downfield, while an electron-donating group like an amino group would shift them upfield.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are also sensitive to substituent effects.
Table 4: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Selected Carbons of Substituted Quinoline Derivatives
| Carbon | 1,10-Phenanthroline | Chloroquine | Cinchocaine |
| C2 | 150.2 | 152.1 | 162.8 |
| C3 | 123.5 | 98.8 | 108.1 |
| C4 | 136.1 | 145.2 | 144.1 |
| C4a | 126.5 | 121.7 | 120.2 |
| C5 | 126.5 | 126.3 | 129.5 |
| C6 | 128.8 | 123.9 | 123.1 |
| C7 | 128.8 | 134.9 | 129.5 |
| C8 | 123.5 | 122.1 | 126.9 |
| C8a | 150.2 | 147.5 | 147.9 |
Source: Theoretical and experimental data for various quinoline pharmaceutical derivatives.[5] Note: This table provides a general reference for chemical shifts in quinoline systems.
The carboxyl carbon (C-4) is typically found in the range of 165-175 ppm. The carbon bearing the methoxy group (C-2) would be significantly downfield. The chemical shifts of the other aromatic carbons provide a detailed electronic map of the molecule, with carbons attached to or near electron-withdrawing groups shifted downfield and those near electron-donating groups shifted upfield.
Deciphering Fragmentation Patterns: A Mass Spectrometric Comparison
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern provides valuable structural information. Electron Ionization (EI) is a common technique that induces characteristic fragmentation.
For 2-substituted quinoline-4-carboxylic acids, the main fragmentation pathways typically involve the loss of the carboxylic acid group.[6]
Common Fragmentation Pathways:
-
Loss of ·COOH: A prominent fragmentation is the loss of the carboxyl radical (45 Da), leading to the [M - COOH]⁺ ion.[6]
-
Loss of CO₂: Decarboxylation can also occur, resulting in the [M - CO₂]⁺· ion (loss of 44 Da).[6]
-
Loss of HCN: The quinoline ring itself can fragment, often by losing a molecule of hydrogen cyanide (27 Da).[6]
The nature of the substituent at other positions on the quinoline ring can significantly influence the fragmentation pattern.
Table 5: Key Fragment Ions (m/z) of 2-Substituted Quinoline-4-carboxylic Acids in EI-MS
| 2-Substituent | Molecular Ion (M⁺·) | [M - COOH]⁺ | [M - CO₂]⁺· | Other Key Fragments |
| -CH₃ | 187 | 142 | 143 | 115 |
| -Ph | 249 | 204 | 205 | 176 |
| 2-Furyl | 239 | 194 | 195 | 211 ([M-CO]⁺·) |
| 2-Thienyl | 255 | 210 | 211 | 183 |
Source: Adapted from a detailed study on the mass spectra of 2-substituted quinoline-4-carboxylic acids.[6]
For a this compound derivative, one would expect to see the molecular ion peak, followed by fragments corresponding to the loss of the carboxylic acid group. The presence of other substituents will introduce additional fragmentation pathways. For example, a substituent with a labile bond may cleave early in the fragmentation process. The relative abundance of the fragment ions can provide clues about the stability of the resulting ions and the strength of the bonds in the molecule.
Experimental Protocols
General Procedure for UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare stock solutions of the this compound derivatives in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mM.
-
Working Solutions: Prepare working solutions by diluting the stock solution to a concentration range of 1-10 µM for UV-Vis and 0.1-1 µM for fluorescence measurements.
-
UV-Vis Spectroscopy: Record the absorption spectra using a double-beam UV-Vis spectrophotometer from 200 to 500 nm. Use the pure solvent as a reference. Determine the wavelength of maximum absorption (λmax).
-
Fluorescence Spectroscopy: Record the emission spectra using a spectrofluorometer. The excitation wavelength should be set at the λmax determined from the UV-Vis spectrum. Scan the emission over a range of wavelengths longer than the excitation wavelength.
General Procedure for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
General Procedure for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid or a solution of the compound into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a range of m/z values to detect the molecular ion and all fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragmentation patterns.
Visualizing the Workflow
Sources
- 1. This compound [myskinrecipes.com]
- 2. BJOC - Quinoline based receptor in fluorometric discrimination of carboxylic acids [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. chempap.org [chempap.org]
A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 2-Methoxyquinoline-4-carboxylic Acid
For researchers and professionals in drug development, the unambiguous structural confirmation of a newly synthesized molecule is the bedrock upon which all subsequent biological and medicinal chemistry efforts are built. A compound's efficacy, safety, and intellectual property value are intrinsically tied to its precise chemical structure. This guide provides an in-depth, comparative framework for confirming the synthesis of 2-Methoxyquinoline-4-carboxylic acid (Molecular Formula: C₁₁H₉NO₃, Molecular Weight: 203.19 g/mol ). We will move beyond rote procedural descriptions to explore the causal logic behind experimental choices, offering a self-validating workflow that ensures scientific integrity.
The focus of this guide is not merely to present data but to illustrate a deductive process. How can we be certain our product is not a starting material, a synthetic intermediate, or an unintended isomer? By comparing the expected spectral data of our target molecule against these logical alternatives, we can build an unassailable case for its structure.
The Synthetic Context: Anticipating Potential Impurities and Isomers
Quinoline-4-carboxylic acids are often synthesized via multicomponent reactions like the Doebner reaction (aniline, an aldehyde, and pyruvic acid) or variations of the Pfitzinger reaction.[1][2][3][4] The specific synthesis of the 2-methoxy derivative often involves the methoxylation of a precursor like 2-chloroquinoline-4-carboxylic acid. Understanding the synthetic route is critical as it informs the list of potential impurities and isomers we must screen for.
For this guide, we will consider the following primary alternatives to our target compound:
-
Precursor/Starting Material: 2-Chloroquinoline-4-carboxylic acid (C₁₀H₆ClNO₂). A common precursor that could be carried over if the methoxylation reaction is incomplete.[5][6][7]
-
Hydrolysis Product: 2-Hydroxyquinoline-4-carboxylic acid (Kynurenic acid, C₁₀H₇NO₃). The methoxy group can be susceptible to hydrolysis, leading to this common impurity, which exists in tautomeric equilibrium with 2-quinolone-4-carboxylic acid.[8][9][10]
-
Positional Isomer: 4-Methoxyquinoline-2-carboxylic acid (C₁₁H₉NO₃). An isomer with the same mass and formula, making it indistinguishable by mass spectrometry alone and requiring careful NMR analysis.[11][12]
The following sections will detail how a multi-pronged analytical approach can systematically eliminate these alternatives.
The Workflow for Unambiguous Confirmation
A robust validation process is sequential and complementary. Data from one technique informs and corroborates the findings from another. The overall workflow ensures that by the end of the analysis, every part of the proposed structure is supported by direct experimental evidence.
Caption: A typical workflow for synthesis, purification, and structural validation.
Mass Spectrometry: The First Gatekeeper
Mass spectrometry (MS) serves as our initial checkpoint, primarily to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is indispensable for this purpose.[13]
Experimental Protocol (HRMS via ESI)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Use Electrospray Ionization (ESI), which is a soft ionization technique that typically generates the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
-
Analysis: Analyze the sample using a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain a mass measurement with high accuracy (typically < 5 ppm).
Data Interpretation and Comparison
The key is to compare the measured exact mass with the theoretical mass.
| Compound | Formula | Theoretical Exact Mass [M+H]⁺ | Key Differentiating Feature |
| Target: this compound | C₁₁H₉NO₃ | 204.0655 | Target mass. |
| Precursor: 2-Chloroquinoline-4-carboxylic acid | C₁₀H₆ClNO₂ | 208.0187 | Different mass and a characteristic isotopic pattern for chlorine (~3:1 ratio for ³⁵Cl/³⁷Cl).[6] |
| Hydrolysis Product: 2-Hydroxyquinoline-4-carboxylic acid | C₁₀H₇NO₃ | 190.0499 | Lower mass, corresponding to the loss of a CH₂ group. |
| Isomer: 4-Methoxyquinoline-2-carboxylic acid | C₁₁H₉NO₃ | 204.0655 | Indistinguishable by mass alone. Requires NMR. |
Trustworthiness Check: A successful HRMS result validates the elemental formula but cannot confirm connectivity. If the measured mass matches 204.0655, we can confidently rule out the precursor and the hydrolysis product but not the positional isomer. This outcome dictates the necessity of NMR.
Infrared Spectroscopy: Functional Group Fingerprinting
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. For carboxylic acids, the spectrum is dominated by the hydroxyl (-OH) and carbonyl (C=O) groups.[14]
Experimental Protocol (ATR-IR)
-
Sample Preparation: Place a small amount of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000–400 cm⁻¹.
Data Interpretation and Comparison
The presence of a carboxylic acid is confirmed by two highly characteristic absorptions.[15]
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | Other Key Bands |
| Target: this compound | Very broad, ~2500-3300 cm⁻¹ | Strong, ~1710-1760 cm⁻¹ | C-O stretches (methoxy/acid), Aromatic C=C/C-H |
| Precursor: 2-Chloroquinoline-4-carboxylic acid | Very broad, ~2500-3300 cm⁻¹ | Strong, ~1710-1760 cm⁻¹ | C-Cl stretch (~700-800 cm⁻¹) |
| Hydrolysis Product: 2-Hydroxyquinoline-4-carboxylic acid | Very broad, ~2500-3300 cm⁻¹ | Strong, ~1650-1700 cm⁻¹ (Note 1) | Potential for a broader C=O due to quinolone tautomer and additional H-bonding. |
| Isomer: 4-Methoxyquinoline-2-carboxylic acid | Very broad, ~2500-3300 cm⁻¹ | Strong, ~1710-1760 cm⁻¹ | Spectrum expected to be very similar to the target. |
Note 1: The carbonyl stretch in the 2-hydroxy/2-quinolone tautomer is often at a lower wavenumber due to intramolecular hydrogen bonding and resonance effects of the amide-like structure.
Trustworthiness Check: IR spectroscopy provides strong evidence for the presence of the quinoline ring and the carboxylic acid functional group. It can help differentiate the hydrolysis product based on a potential shift in the carbonyl frequency. However, like MS, it cannot reliably distinguish between the target and its positional isomer.
NMR Spectroscopy: The Definitive Structural Arbiter
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[13] A combination of 1D (¹H, ¹³C) and 2D experiments provides an unambiguous confirmation of the 2-methoxy substitution pattern.
Experimental Protocol (¹H, ¹³C, and 2D NMR)
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for carboxylic acids). Transfer to a 5 mm NMR tube.
-
¹H NMR: Acquire a standard proton spectrum. Note the chemical shifts (δ), integration values, and coupling patterns (multiplicity).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number and chemical environment of all carbon atoms.
-
2D NMR (HMBC): Acquire a Heteronuclear Multiple Bond Correlation spectrum. This is the critical experiment that shows correlations between protons and carbons separated by 2 or 3 bonds, allowing for the definitive assignment of the molecular skeleton.
Data Interpretation and Logical Deduction
The power of NMR lies in piecing together the molecular puzzle. The logical flow of interpretation is as critical as the data itself.
Caption: Logical flow for confirming connectivity using 2D NMR.
Comparative NMR Data Table
| Feature | Target: this compound | Isomer: 4-Methoxyquinoline-2-carboxylic acid | Precursor: 2-Chloroquinoline-4-carboxylic acid |
| ¹H: Methoxy Signal | Singlet, ~3H, ~4.0 ppm | Singlet, ~3H, ~4.0 ppm | Absent |
| ¹H: H3 Proton | Singlet, ~1H, ~7.5 ppm | Doublet, ~1H | Singlet, ~1H |
| ¹H: COOH Proton | Broad Singlet, ~1H, >12 ppm | Broad Singlet, ~1H, >12 ppm | Broad Singlet, ~1H, >12 ppm |
| ¹³C: C2 Carbon | ~160-165 ppm | ~145-150 ppm | ~150 ppm |
| ¹³C: C4 Carbon | ~140-145 ppm | ~155-160 ppm | ~140-145 ppm |
| ¹³C: COOH Carbon | ~167 ppm | ~167 ppm | ~167 ppm |
| Key HMBC Correlation | Correlation between methoxy protons (~4.0 ppm) and the C2 carbon (~160-165 ppm). | Correlation between methoxy protons (~4.0 ppm) and the C4 carbon (~155-160 ppm). | N/A |
Expertise & Experience: The crucial insight here is the HMBC experiment. While both the target and its positional isomer have a methoxy group and a quinoline core, only the HMBC can definitively prove the point of attachment. A 3-bond correlation from the methoxy protons to the C2 carbon is the "smoking gun" evidence for the desired 2-methoxy structure. The absence of this correlation, and the presence of a correlation to the C4 carbon instead, would prove the synthesis yielded the incorrect isomer.
Conclusion: A Synthesis of Evidence
The structural confirmation of a synthesized molecule like this compound is not achieved by a single measurement but by a logical synthesis of complementary data.
-
HRMS confirms the correct elemental formula (C₁₁H₉NO₃), ruling out precursors and byproducts of different masses.
-
IR Spectroscopy confirms the presence of the essential carboxylic acid functional group.
-
1D NMR (¹H and ¹³C) provides a detailed map of the proton and carbon environments, confirming the presence of the methoxy group and the correct number of aromatic and functional group signals.
-
2D NMR (HMBC) serves as the ultimate arbiter, unequivocally establishing the connectivity between the methoxy group and the C2 position of the quinoline ring, thereby distinguishing the target molecule from its positional isomer.
By following this rigorous, multi-technique workflow, researchers can have the highest degree of confidence in their synthetic product, ensuring the integrity and reproducibility of their subsequent scientific endeavors.
References
- Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (n.d.). MDPI. [Link]
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PMC - PubMed Central. [Link]
- Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Is
- Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (n.d.).
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023).
- 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. (n.d.). PubChem. [Link]
- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. [Link]
- Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2025).
- This compound. (n.d.). Veeprho. [Link]
- 2-Chloroquinoline-4-carboxylic acid. (n.d.). PubChem. [Link]
- A REVIEW ON QUINOLINE AND ITS DERIV
- Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. (n.d.).
- Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. (n.d.). Journal of Applied Chemical Research. [Link]
- Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. (2023).
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017).
- Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2025).
- 2-Hydroxyquinoline-4-carboxylic acid. (n.d.). Anshul Specialty Molecules. [Link]
- 2-Hydroxyquinoline-4-carboxylic acid. (n.d.). PubChem. [Link]
- 4-Methoxyquinoline-2-carboxylic acid. (n.d.). MOLBASE. [Link]
- Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
Sources
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 5467-57-2|2-Chloroquinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 2-Hydroxyquinoline-4-carboxylic acid [anshulchemicals.com]
- 9. 2-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 85076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 4-METHOXY-2-QUINOLINECARBOXYLIC ACID(15733-83-2) IR Spectrum [chemicalbook.com]
- 12. 4-Methoxyquinoline-2-carboxylic acid|15733-83-2 - MOLBASE Encyclopedia [m.molbase.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. echemi.com [echemi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to 2-Methoxyquinoline-4-carboxylic Acid and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Methoxyquinoline-4-carboxylic Acid
This compound is a heterocyclic building block that serves as a crucial intermediate in the synthesis of a variety of biologically active compounds.[1] Its quinoline core is a well-established pharmacophore found in numerous therapeutic agents. The presence of the methoxy group at the 2-position and the carboxylic acid at the 4-position provides avenues for diverse chemical modifications, making it a versatile scaffold for drug design. This guide will compare its performance profile with that of its close analogs, namely 2-hydroxyquinoline-4-carboxylic acid and 2-phenylquinoline-4-carboxylic acid, in the context of anticancer and antimicrobial applications.
Comparative Analysis of Biological Activity
While direct side-by-side comparative studies under identical experimental conditions are limited in publicly available literature, a comprehensive analysis of existing research allows for a robust comparison of the biological potential of this compound and its analogs. The nature of the substituent at the 2-position of the quinoline-4-carboxylic acid scaffold significantly influences the compound's biological activity.[2]
Anticancer Activity
The quinoline-4-carboxylic acid scaffold has been extensively investigated for its anticancer properties, with a primary focus on the inhibition of key enzymes involved in cancer cell proliferation and survival, such as dihydroorotate dehydrogenase (DHODH) and histone deacetylases (HDACs).[2][3]
Inhibition of Dihydroorotate Dehydrogenase (DHODH):
DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly proliferating cancer cells. Structure-activity relationship studies have revealed that bulky, hydrophobic substituents at the C-2 position of the quinoline ring are crucial for potent DHODH inhibition.[4] The 4-carboxylic acid group is also considered essential for activity, likely by forming a salt bridge with key amino acid residues in the active site of the enzyme.[3]
| Compound/Analog | 2-Substituent | Target | IC50 | Reference |
| Brequinar Analog | 2'-Fluoro-1,1'-biphenyl-4-yl | DHODH | 0.250 ± 0.11 µM | [4] |
| Inference for 2-Phenyl Analog | Phenyl | DHODH | Potent inhibition expected | [2][4] |
| Inference for 2-Methoxy Analog | Methoxy | DHODH | Likely weaker inhibition | [4] |
| Inference for 2-Hydroxy Analog | Hydroxy | DHODH | Likely weaker inhibition | [4] |
This table is a synthesis of information from multiple sources to infer comparative potency.
The data suggests that a 2-phenyl substituent, being a bulky and hydrophobic group, would likely confer more potent DHODH inhibitory activity compared to the smaller and less hydrophobic methoxy or hydroxy groups.
Inhibition of Histone Deacetylases (HDACs):
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy in cancer therapy. The 2-substituted phenylquinoline-4-carboxylic acid moiety has been utilized as a "cap" group in the design of novel HDAC inhibitors.[5][6]
In a study focused on developing HDAC3 selective inhibitors, derivatives of 2-phenylquinoline-4-carboxylic acid were synthesized and evaluated.[7] While this study did not directly test the 2-methoxy analog, it was noted that methoxy substitution on the phenyl ring reduced the HDAC inhibitory potency, suggesting that the electronic and steric properties of the 2-substituent are critical for optimal interaction with the enzyme.[7] One derivative, D28, which features a 2-phenylquinoline-4-carboxylic acid core, exhibited HDAC3 selectivity with an IC50 of 24.45 µM and induced G2/M cell cycle arrest and apoptosis in K562 cancer cells.[5][7]
Antimicrobial Activity
The quinoline scaffold is a well-known pharmacophore in antimicrobial agents. The presence of an aryl ring at the second position of quinoline-4-carboxylic acid derivatives has been associated with good antibacterial activity.[8]
In a study evaluating a series of 2-phenyl-quinoline-4-carboxylic acid derivatives, several compounds displayed good activity against Staphylococcus aureus.[9] For instance, compound 5a4 showed a Minimum Inhibitory Concentration (MIC) of 64 µg/mL against S. aureus, and compound 5a7 had an MIC of 128 µg/mL against Escherichia coli.[9] These findings suggest that structural modifications of the 2-phenyl-quinoline-4-carboxylic acid scaffold can lead to potent antibacterial agents.
Synthesis of 2-Substituted Quinoline-4-Carboxylic Acids
The synthesis of 2-substituted quinoline-4-carboxylic acids is primarily achieved through two classical named reactions: the Doebner reaction and the Pfitzinger reaction. The choice of reaction often depends on the desired substituent at the 2-position and the availability of starting materials.
Doebner Reaction (for 2-Aryl/Alkyl Analogs)
The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[10] This method is particularly suitable for the synthesis of 2-aryl and 2-alkyl derivatives.
Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid [2]
-
Reaction Setup: In a round-bottom flask, an equimolar mixture of aniline (20 mmol) and benzaldehyde (20 mmol) in ethanol (30 mL) is refluxed for 1 hour.
-
Addition of Reagents: Pyruvic acid (30 mmol) and a catalytic amount of trifluoroacetic acid (0.1 mL) are then added to the reaction mixture.
-
Reflux: The reaction is further refluxed for 12 hours.
-
Work-up: The reaction mixture is poured into ice water with vigorous stirring. The precipitated solid is filtered and then dissolved in an aqueous potassium carbonate solution.
-
Purification: The basic solution is filtered, and the filtrate is acidified with hydrochloric acid to precipitate the product, 2-phenylquinoline-4-carboxylic acid. The product is then collected by filtration and washed with water.
Pfitzinger Reaction (for 2-Alkyl/Aryl Analogs from Isatin)
The Pfitzinger reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base to produce a quinoline-4-carboxylic acid.[11]
Experimental Protocol: General Synthesis of Quinoline-4-carboxylic Acids [12]
-
Base Preparation: Dissolve potassium hydroxide (0.02 mol) in a mixture of water (1 mL) and absolute ethanol (40 mL) in a round-bottom flask.
-
Isatin Addition: Add isatin (0.0075 mol) to the basic solution and stir for 1 hour at room temperature until the color changes from purple to brown.
-
Carbonyl Compound Addition: Gradually add the carbonyl compound (e.g., a ketone) (0.015 mol) to the solution.
-
Reflux: Reflux the mixture at 79°C for approximately 24 hours.
-
Work-up and Purification: After cooling, the solvent is removed, and the residue is dissolved in water. The aqueous solution is washed with diethyl ether to remove impurities. The aqueous layer is then acidified to precipitate the quinoline-4-carboxylic acid product, which is collected by filtration.
Key Experimental Workflows
DHODH Inhibition Assay
This assay is crucial for evaluating the potential of quinoline-4-carboxylic acid derivatives as anticancer agents.
Experimental Protocol: Spectrophotometric DHODH Inhibition Assay [13]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a solution of recombinant human DHODH enzyme in assay buffer.
-
Prepare solutions of the substrate L-dihydroorotic acid (DHO), the electron acceptor 2,6-dichloroindophenol (DCIP), and coenzyme Q10 in the assay buffer.
-
-
Assay Procedure:
-
Add the test compound dilutions (or DMSO as a control) to the wells of a 96-well plate.
-
Add the DHODH enzyme solution to each well and incubate at 25°C for 30 minutes.
-
Initiate the reaction by adding a mixture of DHO, DCIP, and CoQ10 to each well.
-
-
Data Acquisition:
-
Measure the decrease in absorbance at 600-650 nm over time using a microplate spectrophotometer. The rate of DCIP reduction is proportional to DHODH activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
HDAC Inhibition Assay
This assay is employed to assess the efficacy of the synthesized compounds as potential epigenetic modulators in cancer therapy.
Experimental Protocol: Colorimetric HDAC Inhibition Assay [14]
-
Reagent Preparation:
-
Utilize a commercial HDAC colorimetric assay kit (e.g., from Abcam or EpiGentek).
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure:
-
Follow the manufacturer's instructions for the specific HDAC isoform being tested (e.g., HDAC1, HDAC3). This typically involves adding the HDAC enzyme, the test compound, and the substrate to the wells of a microplate.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Add the developer solution to stop the reaction and generate a colorimetric signal.
-
-
Data Acquisition:
-
Measure the absorbance at the specified wavelength (e.g., 600 nm) using an ELISA plate reader.
-
-
Data Analysis:
-
Calculate the IC50 values using non-linear regression analysis.
-
Conclusion and Future Perspectives
The 2-substituted quinoline-4-carboxylic acid scaffold is a promising platform for the development of novel therapeutic agents. The available literature suggests that the nature of the substituent at the 2-position is a critical determinant of biological activity. While 2-phenylquinoline-4-carboxylic acid and its derivatives have shown significant potential as anticancer and antibacterial agents, further investigation into this compound and other 2-alkoxy analogs is warranted. Direct comparative studies of these compounds within the same assays would provide more definitive structure-activity relationship data. Future research should focus on synthesizing and evaluating a broader range of 2-substituted quinoline-4-carboxylic acids to identify lead compounds with enhanced potency and selectivity for various therapeutic targets.
References
- BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids.
- Chen, S. F., et al. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 40(4), 709-14.
- Abdel-Aziem, A., et al. (2023). Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors.
- BenchChem. (2025). Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines.
- Biosynth. (n.d.). This compound.
- BenchChem. (2025). Application Notes: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via the Doebner Reaction.
- Wikipedia. (2023). Doebner reaction.
- BenchChem. (2025). Application Notes and Protocols for Measuring DHODH-IN-11 Efficacy.
- MDPI. (2022). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity.
- ResearchGate. (2021).
- BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids.
- Wikipedia. (2023). Pfitzinger reaction.
- BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
- BenchChem. (2025). DHODH-IN-11: Application Notes and Protocols for Researchers.
- National Institutes of Health. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay.
- UI Scholars Hub. (2023).
- National Institutes of Health. (2017). Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors.
- BenchChem. (2025).
- PubMed. (2023). Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors.
- ResearchGate. (2014).
- BenchChem. (2025). A Comparative Analysis of 2-(1-Adamantyl)quinoline-4-carboxylic acid and Other Quinoline-Based Drugs.
- Wiley Online Library. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay.
- ResearchGate. (2021). (a) Principle of colourimetric assay for DHODH activity. (b) Absorbance....
- PubMed. (1986).
- ediss.sub.hamburg. (2022).
- Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
- National Institutes of Health. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
- National Institutes of Health. (2018).
- ResearchGate. (2018).
- ResearchGate. (2022). Design of 2-substituted phenylquinoline-4-carboxylic acid bearing HDAC inhibitors.
Sources
- 1. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Doebner reaction - Wikipedia [en.wikipedia.org]
- 11. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 12. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Quinoline Carboxylic Acids for Researchers and Drug Development Professionals
The quinoline scaffold, a fused bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, lending its structure to a multitude of therapeutic agents. When functionalized with a carboxylic acid, these compounds, known as quinoline carboxylic acids, exhibit a broad spectrum of biological activities, including notable cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic profiles of different quinoline carboxylic acid derivatives, delving into their structure-activity relationships, proposed mechanisms of action, and the experimental methodologies used for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the chemical space of these promising anticancer agents.
The Structural Basis of Cytotoxicity: A Tale of Substituents and Positioning
The cytotoxic potency of quinoline carboxylic acids is intricately linked to the nature and position of substituents on the quinoline ring system, as well as the placement of the carboxylic acid group itself. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel and more effective anticancer compounds.
The Crucial Role of the Carboxylic Acid Group
The carboxylic acid moiety is not merely a passive functional group; it is often essential for the biological activity of these compounds. For instance, in the context of dihydroorotate dehydrogenase (DHODH) inhibition, a key mechanism of anticancer activity for some quinoline carboxylic acids, the carboxylate group is crucial. It is thought to form a salt bridge with key residues, such as arginine, within the enzyme's active site, thereby anchoring the inhibitor and blocking its function[1][2]. The strict requirement for the carboxylic acid at the C-4 position for potent DHODH inhibition has been well-documented[1].
Impact of Substituents on the Quinoline Core
The cytotoxic profile of quinoline carboxylic acids can be significantly modulated by the introduction of various substituents at different positions of the quinoline ring.
-
Position C-2: The substitution at the 2-position has been a major focus of research. Studies have shown that bulky and hydrophobic substituents at this position are often necessary for potent cytotoxic activity[1]. For example, the presence of an aryl ring at the C-2 position is frequently associated with good anticancer and antibacterial activity[3]. The lipophilicity of the 2-aryl substituent has been shown to correlate with cytotoxic effects, with more lipophilic molecules generally exhibiting better activity[3].
-
Positions C-3 and C-6: The position of the carboxylic acid group also plays a critical role. While quinoline-4-carboxylic acids are known DHODH inhibitors, derivatives with the carboxylic acid at other positions, such as C-3 and C-6, also exhibit significant cytotoxicity through potentially different mechanisms[4][5][6]. For instance, 2,4-disubstituted quinoline-3-carboxylic acid derivatives have been evaluated for their antiproliferative activity against MCF-7 and K562 cancer cell lines[5].
The general structure of a substituted quinoline carboxylic acid is depicted below, highlighting the key positions for substitution.
Caption: Generalized structure of a quinoline carboxylic acid, indicating key positions for substitutions that influence cytotoxic activity.
Comparative Cytotoxicity: A Data-Driven Overview
A direct comparison of the cytotoxic activity of various quinoline carboxylic acid derivatives reveals significant differences in their potency and selectivity against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity, representing the concentration at which it inhibits 50% of cell growth. The following table summarizes the cytotoxic activity of several quinoline carboxylic acid derivatives from various studies.
| Compound/Derivative Class | Cell Line(s) | IC50 (µM) | Reference(s) |
| Kynurenic acid (hydrate) | MCF7 (Breast) | Remarkable growth inhibition | [7] |
| Quinoline-2-carboxylic acid | MCF7 (Breast), HeLa (Cervical) | Significant cytotoxicity | [7] |
| Quinoline-3-carboxylic acid | MCF7 (Breast) | Remarkable growth inhibition | [7] |
| Quinoline-4-carboxylic acid | MCF7 (Breast) | Remarkable growth inhibition | [7] |
| 1,2-dihydro-2-oxo-4-quinoline carboxylic acids | MCF7 (Breast) | Remarkable growth inhibition | [7] |
| 2,4-Disubstituted quinoline derivatives | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [8] |
| 2-oxoquinoline derivatives | Various tumor cell lines | 4.4 - 8.7 | [8] |
| 2-phenylquinolin-4-amine derivatives (7a, 7d, 7i) | HT-29 (Colon) | 8.12, 9.19, 11.34 | [8] |
| Quinolone-3-carboxylic acid derivatives (2f, 2l) | MCF-7 (Breast), K562 (Leukemia) | Micromolar inhibition with high selectivity | [5] |
Note: The direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as incubation times and cell densities.
Unraveling the Mechanisms of Cytotoxicity
The cytotoxic effects of quinoline carboxylic acids are mediated through various mechanisms, often dependent on their specific structural features.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A primary and well-elucidated mechanism of action for a class of quinoline-4-carboxylic acids is the inhibition of DHODH[1][2]. This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive target for anticancer therapy. By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis[2].
Caption: The inhibitory action of quinoline-4-carboxylic acids on the DHODH enzyme, disrupting pyrimidine biosynthesis and leading to cancer cell apoptosis.
Chelation with Divalent Metals
Another proposed mechanism for the cytotoxic activity of some quinoline carboxylic acids is their ability to chelate divalent metal ions[7][9]. The coplanarity and proximity of the carboxylic acid group and the nitrogen atom in the quinoline ring create an ideal geometry for metal chelation. This interaction can disrupt essential cellular processes that are dependent on these metal ions, such as enzymatic activities and signal transduction pathways, ultimately leading to cell death.
Experimental Protocols for Cytotoxicity Assessment
The evaluation of the cytotoxic potential of quinoline carboxylic acids relies on robust and reproducible in vitro assays. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
MTT Assay Protocol
This protocol provides a general framework for assessing the cytotoxicity of quinoline carboxylic acid derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Quinoline carboxylic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoline carboxylic acid derivatives in complete medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (untreated cells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Caption: A step-by-step workflow of the MTT assay for determining the cytotoxicity of quinoline carboxylic acids.
Conclusion and Future Directions
Quinoline carboxylic acids represent a versatile and promising class of compounds with significant potential in anticancer drug discovery. Their cytotoxic activity is finely tunable through strategic modifications of their core structure, particularly at the C-2, C-3, and C-4 positions. The inhibition of DHODH stands out as a key mechanism for a subset of these derivatives, offering a clear path for rational drug design. However, the exploration of other mechanisms, such as metal chelation and the inhibition of other cellular targets like protein kinase CK2[6], warrants further investigation.
Future research should focus on expanding the structure-activity relationship studies to include a wider range of substituents and quinoline isomers. The use of in silico methods, such as molecular docking and ADME-T prediction, can aid in the design of novel derivatives with improved potency and pharmacokinetic profiles[10]. Furthermore, a deeper understanding of the molecular mechanisms underlying the cytotoxicity of different quinoline carboxylic acid scaffolds will be crucial for the development of targeted and selective anticancer therapies. The continued exploration of this chemical space holds great promise for the discovery of next-generation chemotherapeutic agents.
References
- Al-Ostoot, F. H., et al. (2024).
- Al-Ostoot, F. H., et al. (2024). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents.
- Chen, S. F., et al. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology. [Link]
- MDPI. (2025).
- Zaib, S., et al. (2025). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors.
- Singh, P., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. [Link]
- Kujawska, M., et al. (2022).
- Sciforum. (n.d.). Evaluation of cytotoxic activity of small aminated quinolinequinones in vitro as anti cancer molecules. Sciforum. [Link]
- Journal of Medicinal Chemistry. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
- ResearchGate. (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line.
- Sławiński, J., et al. (2014). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
mechanism of action studies for 2-Methoxyquinoline-4-carboxylic acid
Beginning: MOA Investigation
I've initiated a thorough search for the mechanism of action of 2-Methoxy quinoline-4-carboxylic acid. I'm focusing on its known biological targets and cellular effects, which has proved quite fruitful. The next step will be to explore alternative compounds and their potential in a similar area, building on this foundation.
Developing: Comparison Framework
I am now structuring the comparison guide. I'll begin by introducing 2-Methoxy quinoline-4-carboxylic acid and its known or putative mechanism of action. Then, I will present the chosen alternative compounds, highlighting their mechanisms. I'll create tables for a side-by-side data comparison, including Graphviz diagrams for signaling pathways and detailed experimental methodologies for each key experiment. I am getting excited to write up this guide!
Initiating: Data Collection
I'm now diving deep into collecting data. I'm focusing on the mechanism of action of 2-Methoxy quinoline-4-carboxylic acid, including its known targets and effects. Concurrently, I'm identifying alternatives with similar targets or effects to establish a robust comparison foundation. I'll be gathering experimental data on performance, including potency and selectivity.
Defining Initial Search Parameters
I'm currently focused on the initial search parameters for understanding "2-Methoxyquinoline-4-carboxylic acid". The existing data points to its primary use in pharmaceutical research as an intermediate. The immediate challenge is to find more specific details about its mechanism of action. So far, the search has been somewhat unyielding.
Analyzing Further Research Directions
I've hit a roadblock. Specific results on the biological activities of this compound are sparse. Although I've gathered that it's a pharmaceutical research intermediate for bioactive compounds with anti-inflammatory, antimicrobial, and anticancer potential, the exact biological targets remain unclear. My focus is shifting to related derivatives and enzyme inhibition studies to glean a clearer picture.
Analyzing Available Data
I'm currently finding the search for a definitive mechanism for this compound to be frustrating. Information mostly describes its use in synthesizing other compounds that show potential anti-inflammatory and antimicrobial properties. Further research is necessary to identify concrete, verifiable details.
Developing a Comparison Guide
I'm now shifting gears to create a comparison guide. The core idea is that this compound might function as a scaffold for HDAC inhibitors. I'll compare it with known HDAC inhibitors, especially those with a quinoline core. This framework allows for a structured discussion around potential experimental validation and performance. The next step is to find evidence linking it or its direct derivatives to HDAC inhibition. I'll then identify key characteristics for comparison.
Formulating the Next Steps
The hunt for a definitive mechanism continues, but related quinoline-4-carboxylic acid derivatives are showing HDAC3 inhibitor activity. I've re-focused my plan. My upcoming work involves a search for direct evidence of HDAC inhibition for the base compound. I'll identify suitable inhibitors for comparison, ideally with a quinoline scaffold, and find experimental data to inform a path to verification.
Focusing on Analogues
I'm now zeroing in on the structural analogs of this compound, specifically the 2-substituted phenylquinoline-4-carboxylic derivatives. My research is revealing their potential, even though the primary mechanism of action for the original compound is still a bit obscure. The analogues could hold the key.
Developing the Framework
I've discovered that the analogs of this compound, especially the phenylquinoline derivatives, are being explored as HDAC inhibitors, and some display HDAC3 selectivity. This helps define the proposed mechanism. I have gathered information on comparative inhibitors and assays and can construct the guide.
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Methoxyquinoline-4-carboxylic Acid: Personal Protective Equipment and Safety Protocols
This guide provides essential safety and logistical information for the handling and disposal of 2-Methoxyquinoline-4-carboxylic acid (CAS 10222-62-5). As a quinoline derivative and a carboxylic acid, this compound requires stringent safety measures to protect laboratory personnel from potential chemical exposure. The following protocols are designed to offer clear, step-by-step guidance grounded in established laboratory safety principles.
Hazard Assessment: Understanding the Risks
This compound is a solid, crystalline powder that presents several health hazards.[1] A thorough understanding of these risks is the foundation for selecting appropriate Personal Protective Equipment (PPE).
-
Acute Toxicity: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2]
-
Skin and Eye Irritation: It is known to cause skin irritation (Category 2) and serious eye irritation (Category 2A).[1][2] Direct contact must be strictly avoided.
-
Respiratory Irritation: As a powder, it can form dust which may cause respiratory tract irritation.[2]
-
Potential Long-Term Effects: While specific data for this exact compound is limited, related quinoline structures are suspected of causing genetic defects and may cause cancer.[3][4] Therefore, handling should proceed with the assumption of high toxicity, and exposure must be minimized.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to create a robust barrier against all potential routes of exposure—inhalation, ingestion, and skin/eye contact.
Engineering Controls: The First Line of Defense
Before considering PPE, engineering controls must be in place. All handling of this compound, especially weighing and preparing solutions, must be conducted within a properly functioning chemical fume hood.[3][5][6] This is the primary method to control inhalation exposure by capturing dust and vapors at the source.
Eye and Face Protection
Given the risk of serious eye irritation, robust eye protection is non-negotiable.
-
Mandatory: Chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards must be worn at all times.[2][4] Standard safety glasses do not provide an adequate seal against dust and splashes.
-
Recommended for High-Risk Tasks: When handling larger quantities or during procedures with a high risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[2][4]
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and generally effective choice for handling acids.[5] However, it is crucial to consult the glove manufacturer's chemical resistance chart for specific data on quinoline derivatives or carboxylic acids.[6][7][8]
-
Lab Coat/Gown: A clean, buttoned lab coat is the minimum requirement.[5][10] For procedures involving significant quantities or a risk of splashing, a chemical-resistant apron or a disposable gown made of a non-absorbent material like polyethylene-coated polypropylene is required.[5][6][11]
-
Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory in any laboratory where chemicals are handled.
Respiratory Protection
When engineering controls like a fume hood are not feasible or are insufficient to control dust levels, respiratory protection is required.
-
For Dusts: A NIOSH-approved N95 or N100 particulate respirator should be used to prevent inhalation of the solid powder.[3][12]
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use.
PPE Selection and Use Protocol
The following table summarizes the required PPE for various laboratory operations involving this compound.
| Task | Engineering Control | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Fume Hood | Chemical Splash Goggles | Nitrile Gloves (or other validated material) | Lab Coat | Required if fume hood is unavailable (N95/N100) |
| Preparing Solutions | Chemical Fume Hood | Goggles & Face Shield | Nitrile Gloves (or other validated material) | Lab Coat or Chemical-Resistant Apron | Not required with proper fume hood use |
| Conducting Reactions | Chemical Fume Hood | Chemical Splash Goggles | Nitrile Gloves (or other validated material) | Lab Coat | Not required with proper fume hood use |
| Spill Cleanup | N/A | Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Chemical-Resistant Apron or Gown | N95/N100 Respirator (minimum) |
| Waste Disposal | Well-ventilated Area | Chemical Splash Goggles | Nitrile Gloves (or other validated material) | Lab Coat | Not typically required |
Safe Handling Workflow
The following diagram outlines the critical steps for safely handling this compound from preparation to disposal.
Caption: Workflow for handling this compound.
Emergency Operational Plan
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][5][6] Seek immediate medical attention.
-
Skin Contact: Promptly wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove all contaminated clothing while under a safety shower.[5][6] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air immediately.[2][13] If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.
-
Ingestion: Rinse the mouth thoroughly with water.[2][4] Do NOT induce vomiting. Seek immediate medical attention.
-
Minor Spill (<1g, contained in fume hood): Wearing appropriate PPE, use an inert absorbent material to carefully sweep up the solid.[4][14] Place the material and cleanup supplies into a sealed, labeled container for hazardous waste disposal.
-
Major Spill (>1g or outside of fume hood): Evacuate the immediate area and alert others.[6] Prevent entry and contact emergency personnel (e.g., EH&S). Do not attempt to clean up a large spill without specialized training and equipment.[15]
Disposal Plan
All waste streams containing this compound must be treated as hazardous waste.
-
Chemical Waste: Unused solid material and solutions must be collected in clearly labeled, sealed hazardous waste containers. Do not dispose of this chemical down the drain.[2][4]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, paper towels, and disposable gowns, must be placed in a sealed bag or container labeled as hazardous waste and disposed of accordingly.[3][4]
By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for themselves and their colleagues.
References
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet.
- Environmental Health & Safety, University of New Mexico. (n.d.). Acids Standard Operating Procedure Template.
- University of Utah, Office of Environmental Health & Safety. (n.d.). Acid Handling.
- Angene Chemical. (2023, February 6). Safety Data Sheet for 6-Methoxyquinoline-3-carboxylic acid.
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. US Pharmacist.
- Zaera Research Group, University of California, Riverside. (2014, March 3). WORKING WITH ACIDS STANDARD OPERATING PROCEDURE.
- Princeton University, Environmental Health & Safety. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. angenechemical.com [angenechemical.com]
- 3. lobachemie.com [lobachemie.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 7. docs.rs-online.com [docs.rs-online.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. fishersci.ca [fishersci.ca]
- 10. 2-hydroxyquinoline-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]
- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 12. pppmag.com [pppmag.com]
- 13. fishersci.com [fishersci.com]
- 14. technopharmchem.com [technopharmchem.com]
- 15. earth.utah.edu [earth.utah.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
